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  • Product: 5-Fluoro-2-methoxybenzoic acid
  • CAS: 394-04-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physical Properties of 5-Fluoro-2-methoxybenzoic Acid

Introduction In the landscape of modern drug discovery and materials science, halogenated organic compounds serve as critical building blocks. Among these, 5-Fluoro-2-methoxybenzoic acid (CAS No.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, halogenated organic compounds serve as critical building blocks. Among these, 5-Fluoro-2-methoxybenzoic acid (CAS No. 394-04-7) is a notable intermediate, frequently utilized in the synthesis of complex pharmaceutical agents and specialty chemicals.[1] Its molecular structure, featuring a fluorine atom and a methoxy group on the benzoic acid core, imparts unique electronic properties that are highly valuable in modulating the biological activity and physical characteristics of larger molecules.[2]

Understanding the fundamental physical properties of this compound is not merely an academic exercise; it is a prerequisite for its effective application in research and development.[3] Physicochemical parameters such as melting point, solubility, and acidity (pKa) directly influence reaction kinetics, formulation strategies, bioavailability, and ultimately, the efficacy and safety of a final product.[4][5] Deviations in these properties can lead to significant challenges in development, including issues with selectivity and toxicological attrition.[6] This guide provides a comprehensive overview of the core physical properties of 5-Fluoro-2-methoxybenzoic acid, details field-proven experimental protocols for their determination, and contextualizes their importance for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

A precise understanding of the physicochemical profile of a compound is foundational to its application. The properties of 5-Fluoro-2-methoxybenzoic acid are summarized below.

PropertyValueSource(s)
CAS Number 394-04-7[7][8][9]
Molecular Formula C₈H₇FO₃[8][9]
Molecular Weight 170.14 g/mol [1][8]
Appearance White to off-white solid, crystalline powder[10][11][12]
Melting Point 86 - 91 °C[7][8][10]
Boiling Point (Predicted) 294.0 ± 20.0 °C[12][13]
Water Solubility Insoluble[11][13][14]
pKa (Predicted) 3.75 ± 0.10[12][13]
Density (Predicted) 1.307 ± 0.06 g/cm³[12]

Experimental Determination of Key Physical Properties

To ensure accuracy and reproducibility, standardized experimental protocols are essential. The following sections detail robust methodologies for determining the melting point, aqueous solubility, and pKa of 5-Fluoro-2-methoxybenzoic acid.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.

Protocol: Capillary Melting Point Determination (Using a Mel-Temp Apparatus)

This protocol describes a standard method for accurately determining the melting range of a solid organic compound.[15][16]

Methodology Rationale: The sample is heated slowly in a calibrated apparatus to allow for thermal equilibrium between the sample, the heating block, and the thermometer. A slow heating rate (1-2°C per minute) is crucial for an accurate determination, ensuring that the observed temperature precisely reflects the temperature at which the phase transition occurs.

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of dry 5-Fluoro-2-methoxybenzoic acid powder on a clean, dry surface. If necessary, gently crush any large crystals using a mortar and pestle to obtain a fine powder.[17]

  • Capillary Tube Loading: Invert a capillary melting point tube and press the open end into the powder. A small amount of sample (1-3 mm high) should enter the tube.[15][18]

  • Sample Packing: To pack the sample tightly at the bottom of the sealed tube, drop the capillary tube, sealed-end down, through a long, vertical glass tube onto a hard surface.[16][17] This ensures uniform heat transfer.

  • Preliminary (Rapid) Determination: Place the loaded capillary tube into the heating block of the Mel-Temp apparatus. Set the heating rate to a high value (e.g., 10-20°C/min) to quickly determine an approximate melting range.[17]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new, freshly packed capillary tube.

  • Heating and Observation: Set the heating rate to a slow ramp (1-2°C per minute) starting about 10-15°C below the expected melting point.[17] Observe the sample continuously through the magnifying lens.[15]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (T₂). The melting range is T₁ - T₂.

  • Validation: Repeat the accurate determination at least twice with fresh samples to ensure the results are consistent.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis prep1 Crush Sample (if needed) prep2 Load Capillary Tube prep1->prep2 prep3 Pack Sample prep2->prep3 meas1 Insert into Apparatus prep3->meas1 meas2 Rapid Heating (Approx. MP) meas1->meas2 meas3 Slow Heating (1-2°C/min) meas2->meas3 meas4 Record T1 (First Liquid) meas3->meas4 meas5 Record T2 (All Liquid) meas4->meas5 an1 Report Range (T1-T2) meas5->an1 an2 Assess Purity an1->an2

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability.[19] Low solubility can present significant challenges for formulation and in vivo testing.[19] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[20]

Protocol: Shake-Flask Method

This protocol establishes equilibrium between the solid compound and a buffered aqueous solution to measure its intrinsic solubility.

Methodology Rationale: By adding an excess of the solid to a solution and agitating it for an extended period (e.g., 24-48 hours), a saturated solution is formed, representing the thermodynamic equilibrium solubility.[19][21] Measuring the concentration of the dissolved compound in the supernatant after separating the undissolved solid provides a highly reliable solubility value.[22]

Step-by-Step Protocol:

  • System Preparation: Add an excess amount of 5-Fluoro-2-methoxybenzoic acid to a series of glass vials. The excess should be sufficient to ensure undissolved solid remains at equilibrium.[20]

  • Solvent Addition: To each vial, add a precise volume of a relevant aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[21]

  • Equilibration: Seal the vials and place them in a mechanical shaker or agitator set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[21][22]

  • Phase Separation: After equilibration, remove the vials and allow them to stand, or centrifuge them at the test temperature to sediment the undissolved solid.[19]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant from each vial. It is critical to avoid aspirating any solid particles. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) may be used as an alternative to centrifugation.[19]

  • Concentration Analysis: Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calibration: Prepare a standard curve using known concentrations of 5-Fluoro-2-methoxybenzoic acid in the same buffer to accurately determine the concentration of the test samples.[19]

  • Verification: The pH of the final saturated solution should be measured to ensure it has not significantly changed from the initial buffer pH.[20]

Solubility_Workflow start Add Excess Solid to Buffer agitate Agitate at Constant Temp (24-48 hours) start->agitate Equilibration separate Separate Phases (Centrifuge or Filter) agitate->separate Achieve Saturation collect Collect Supernatant separate->collect analyze Quantify Concentration (e.g., HPLC-UV) collect->analyze result Determine Solubility Value analyze->result pKa_Titration_Workflow cluster_setup Setup & Calibration cluster_titration Titration Process cluster_analysis Data Analysis setup1 Calibrate pH Meter setup2 Prepare Analyte Solution setup1->setup2 setup3 Prepare Standardized Titrant setup2->setup3 titr1 Add Titrant Incrementally setup3->titr1 titr2 Record pH and Volume titr1->titr2 an1 Plot pH vs. Volume titr2->an1 an2 Find Equivalence Point (V_eq) an1->an2 an3 Find Half-Equivalence Point (V_eq / 2) an2->an3 an4 Determine pKa at V_eq / 2 an3->an4

Caption: Workflow for pKa Determination via Potentiometric Titration.

Conclusion

The physical properties of 5-Fluoro-2-methoxybenzoic acid—its defined melting point, low aqueous solubility, and predicted acidic nature—are defining characteristics that govern its handling, reactivity, and application. For scientists in drug discovery and materials science, a thorough characterization using the robust experimental protocols detailed in this guide is not just recommended, it is essential for achieving reproducible results and advancing development programs. The interplay between these properties dictates everything from synthetic strategy to the ultimate biological or material performance, underscoring the principle that a deep understanding of a molecule's fundamental physicochemical nature is the bedrock of successful innovation.

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Exploratory

An In-Depth Technical Guide to 5-Fluoro-2-methoxybenzoic Acid: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Fluoro-2-methoxybenzoic acid, a fluorinated aromatic carboxylic acid, has emerged as a pivotal building block in the synthesis of complex org...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxybenzoic acid, a fluorinated aromatic carboxylic acid, has emerged as a pivotal building block in the synthesis of complex organic molecules, most notably in the development of novel therapeutics. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the benzoic acid scaffold, imparts specific physicochemical properties that are highly advantageous in medicinal chemistry. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 5-Fluoro-2-methoxybenzoic acid, with a particular focus on its role in the development of targeted therapies.

Physicochemical Properties and Structural Elucidation

5-Fluoro-2-methoxybenzoic acid is an off-white solid at room temperature.[1] A thorough understanding of its chemical and physical properties is essential for its effective use in synthesis and drug design.

Chemical Structure and Core Data

The molecular structure of 5-Fluoro-2-methoxybenzoic acid is characterized by a benzene ring substituted with a carboxylic acid group at position 1, a methoxy group at position 2, and a fluorine atom at position 5.

Table 1: Core Physicochemical Data for 5-Fluoro-2-methoxybenzoic Acid

PropertyValueReference(s)
CAS Number 394-04-7[2]
Molecular Formula C₈H₇FO₃[2]
Molecular Weight 170.14 g/mol [2]
Melting Point 87-91 °C[2]
Boiling Point 294.0 ± 20.0 °C (Predicted)[3]
Density 1.307 ± 0.06 g/cm³ (Predicted)[3]
pKa 3.75 ± 0.10 (Predicted)[3]
Water Solubility Insoluble[3]
Spectroscopic Profile

1.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts and coupling patterns are influenced by the electronic effects of the substituents. The fluorine atom will cause characteristic splitting of adjacent proton signals.

1.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group and the electron-withdrawing fluorine and carboxylic acid groups. General chemical shift ranges for carbons in similar environments are well-established.[4]

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum of 5-Fluoro-2-methoxybenzoic acid will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

  • A broad O-H stretch for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

  • C-O stretching vibrations for the methoxy group and the carboxylic acid.

  • A C-F stretching vibration, typically observed in the fingerprint region.[5][6]

1.2.4. Mass Spectrometry

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (170.14 g/mol ). The fragmentation pattern will be influenced by the stability of the resulting fragments, with common losses including the hydroxyl group (-OH), the methoxy group (-OCH₃), and the carboxyl group (-COOH).[7]

Synthesis of 5-Fluoro-2-methoxybenzoic Acid

The synthesis of 5-Fluoro-2-methoxybenzoic acid can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Hydrolysis of Methyl 5-fluoro-2-methoxybenzoate

A common and straightforward method for the preparation of 5-Fluoro-2-methoxybenzoic acid is the hydrolysis of its corresponding methyl ester, methyl 5-fluoro-2-methoxybenzoate.

G Ester Methyl 5-fluoro-2-methoxybenzoate Acid 5-Fluoro-2-methoxybenzoic acid Ester->Acid Hydrolysis Workup Acidification (e.g., HCl) Acid->Workup Reagents LiOH·H₂O or KOH THF/H₂O or Methanol Reagents->Ester

Fig. 1: General scheme for the hydrolysis of methyl 5-fluoro-2-methoxybenzoate.

Experimental Protocol: Hydrolysis of Methyl 2-fluoro-5-hydroxybenzoate (as an illustrative example)

This protocol for a similar compound demonstrates the general principles of ester hydrolysis.

  • Dissolve methyl 2-fluoro-5-hydroxybenzoate (1.0 eq.) in a solvent mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).[8]

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (e.g., 3.0 eq.) to the solution at room temperature.[8]

  • Stir the reaction mixture at room temperature for a specified time (e.g., 16 hours), monitoring the reaction progress by a suitable method such as thin-layer chromatography (TLC).[8]

  • Upon completion, remove the organic solvent (THF) under reduced pressure.[8]

  • Dilute the aqueous residue with cold water and acidify to a pH of approximately 3 using an aqueous acid solution (e.g., 1.5 N HCl).[8]

  • Extract the aqueous phase with an organic solvent such as ethyl acetate.[8]

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[8]

  • The product can be further purified by recrystallization if necessary.

Alternative Synthetic Routes

Another potential synthetic strategy involves the nucleophilic aromatic substitution of a suitable precursor. This method typically involves the displacement of a leaving group, such as a halogen, at the para-position relative to the carboxylic acid group by a fluoride ion.[9]

Applications in Drug Discovery and Medicinal Chemistry

5-Fluoro-2-methoxybenzoic acid is a valuable building block in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[9]

Pirtobrutinib: A Case Study in Targeted Cancer Therapy

The most prominent application of 5-Fluoro-2-methoxybenzoic acid is as a key starting material for the synthesis of Pirtobrutinib, a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is often dysregulated in B-cell malignancies.[10][11]

G FMBA 5-Fluoro-2-methoxybenzoic acid Pirtobrutinib Pirtobrutinib FMBA->Pirtobrutinib Key Starting Material BTK Bruton's Tyrosine Kinase (BTK) Pirtobrutinib->BTK Inhibits Cancer B-cell Malignancies BTK->Cancer Promotes

Fig. 2: Role of 5-Fluoro-2-methoxybenzoic acid in the synthesis and action of Pirtobrutinib.

3.1.1. The Role of the 5-Fluoro-2-methoxybenzoyl Moiety in Pirtobrutinib

The 5-fluoro-2-methoxybenzoyl group is a critical component of the Pirtobrutinib structure. While a detailed structure-activity relationship (SAR) study specific to this moiety in Pirtobrutinib is not extensively published, the strategic placement of the fluorine and methoxy groups likely contributes to the drug's overall profile in several ways:

  • Binding Affinity and Selectivity: The electronic properties of the fluorine and methoxy groups can influence the conformation of the molecule and its interactions with the amino acid residues in the BTK active site. Fluorine, in particular, can participate in favorable interactions with protein side chains, potentially enhancing binding potency.[12]

  • Metabolic Stability: The presence of a fluorine atom can block sites of metabolism, leading to improved pharmacokinetic properties such as a longer half-life.

  • Physicochemical Properties: The substituents on the benzoic acid ring affect the molecule's solubility, lipophilicity, and other properties that are crucial for drug absorption, distribution, metabolism, and excretion (ADME).

Other Potential Applications

The unique structural features of 5-Fluoro-2-methoxybenzoic acid make it an attractive scaffold for the development of other enzyme inhibitors and biologically active compounds. For instance, derivatives of fluorinated benzoic acids have been investigated as:

  • Antiviral agents: Benzamide derivatives have been synthesized as inhibitors of HIV-1 integrase.[13]

  • Antiproliferative agents: Certain derivatives have been shown to inhibit tubulin polymerization, a key process in cell division, leading to apoptosis in cancer cells.[9]

Safety and Handling

5-Fluoro-2-methoxybenzoic acid is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.[14]

Precautionary Measures:

  • Wear protective gloves, protective clothing, and eye/face protection.

  • Use only outdoors or in a well-ventilated area.

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash hands and any exposed skin thoroughly after handling.[14]

In case of exposure, it is crucial to follow standard first-aid procedures and seek medical attention if symptoms persist.[14] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Fluoro-2-methoxybenzoic acid is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical industry. Its role as a key building block for the BTK inhibitor Pirtobrutinib highlights its importance in the development of targeted cancer therapies. A thorough understanding of its chemical properties, synthesis, and biological relevance is essential for researchers and scientists working at the forefront of drug discovery and development. As the demand for novel therapeutics continues to grow, the utility of well-designed building blocks like 5-Fluoro-2-methoxybenzoic acid will undoubtedly expand.

References

  • ResearchGate. (n.d.). Five benzoic acid derivatives: Crystallographic study using X-ray powder diffraction, electronic structure and molecular electrostatic potential calculation | Request PDF. Retrieved from [Link]

  • ACS Publications. (2023, February 13). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Retrieved from [Link]

  • RSC Publishing. (2014, January 13). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Structures of Benzoic Acids With Substituted. Retrieved from [Link]

  • PubMed. (2015, January 15). improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold. Retrieved from [Link]

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  • University College London. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery. Retrieved from [Link]

  • PMC - NIH. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

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  • PMC. (2021, July 16). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR of 5-FU(a), silk fibroin (b) and 5-FU loaded silk fibroin nanoparticles (c). Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). 5-FLUORO-2-METHOXYBENZOIC ACID Three Chongqing. Retrieved from [Link]

  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 5-FU; (b) 5-FU loaded NaAlg (1/8 w/w) beads crosslinked with Fe 3+. Retrieved from [Link]

  • (n.d.). Chemical shifts. Retrieved from [Link]

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  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7. Retrieved from [Link]

  • OUCI. (n.d.). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Retrieved from [Link]

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  • PMC. (2020, October 29). Inhibitors targeting Bruton's tyrosine kinase in cancers: drug development advances. Retrieved from [Link]

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Foundational

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of the spectroscopic data for 5-Fluoro-2-methoxybenzoic acid (CAS No. 394-04-7), a key intermedi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Fluoro-2-methoxybenzoic acid (CAS No. 394-04-7), a key intermediate in pharmaceutical synthesis.[1][2] As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive interpretation based on fundamental principles and comparative analysis with related structures. This guide will cover the essential spectroscopic techniques for structural elucidation and quality control: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will detail the expected spectral features, provide a thorough interpretation, and outline a generalized experimental protocol.

Introduction

5-Fluoro-2-methoxybenzoic acid is a substituted aromatic carboxylic acid with a molecular formula of C₈H₇FO₃ and a molecular weight of 170.14 g/mol .[3][4] Its structural integrity and purity are paramount in drug development and manufacturing, making robust analytical characterization essential. Spectroscopic methods provide a powerful toolkit for confirming the molecular structure, identifying functional groups, and detecting impurities. This guide will walk through the theoretical and practical aspects of analyzing this compound using NMR, IR, and MS.

Chemical Structure:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune & Shim) transfer->instrument acquire_H Acquire ¹H Spectrum instrument->acquire_H acquire_C Acquire ¹³C Spectrum instrument->acquire_C ft Fourier Transform acquire_H->ft acquire_C->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (¹H) calibrate->integrate for ¹H interpret Spectral Interpretation calibrate->interpret integrate->interpret

Figure 2: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Interpretation and Expected Absorption Bands:

The IR spectrum of 5-Fluoro-2-methoxybenzoic acid will be characterized by several key absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (around 3000-3100 cm⁻¹). Aliphatic C-H stretching from the methoxy group will be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

  • C=O Stretch (Carbonyl): A very strong and sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is expected in the range of 1680-1710 cm⁻¹. The conjugation with the aromatic ring slightly lowers this frequency.

  • C=C Stretch (Aromatic): Medium to weak intensity bands for the aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: The C-O stretching vibrations from the carboxylic acid and the methoxy ether group will appear in the fingerprint region, typically between 1200-1320 cm⁻¹ (for the acid) and 1000-1100 cm⁻¹ (for the aryl ether).

  • C-F Stretch: A strong absorption band for the C-F stretch is expected in the fingerprint region, typically around 1100-1250 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for 5-Fluoro-2-methoxybenzoic acid

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Strong, Broad
C-H stretch (Aromatic)3000 - 3100Weak to Medium
C-H stretch (Aliphatic)2850 - 2960Weak to Medium
C=O stretch (Carbonyl)1680 - 1710Strong, Sharp
C=C stretch (Aromatic)1450 - 1600Medium to Weak
C-O stretch (Acid)1200 - 1320Strong
C-O stretch (Ether)1000 - 1100Strong
C-F stretch1100 - 1250Strong
Experimental Protocol for FT-IR Spectroscopy

For a solid sample like 5-Fluoro-2-methoxybenzoic acid, the following Attenuated Total Reflectance (ATR) FT-IR protocol is recommended for its simplicity and minimal sample preparation:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

  • Spectrum Acquisition: Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹) with a sufficient number of co-added scans (e.g., 16 or 32) to obtain a good quality spectrum.

  • Data Analysis: The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber. Identify the key absorption bands and compare them to known correlation tables.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural features.

Interpretation and Expected Fragmentation Pattern:

In a typical electron ionization (EI) mass spectrum of 5-Fluoro-2-methoxybenzoic acid, the following key peaks are expected:

  • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule minus one electron will be observed at a mass-to-charge ratio (m/z) of 170. This confirms the molecular weight of the compound.

  • Key Fragment Ions:

    • [M - OH]⁺ (m/z 153): Loss of the hydroxyl radical from the carboxylic acid group is a common fragmentation pathway.

    • [M - OCH₃]⁺ (m/z 139): Loss of the methoxy radical is another plausible fragmentation.

    • [M - COOH]⁺ (m/z 125): Loss of the entire carboxylic acid group as a radical.

    • Further Fragmentation: The initial fragments can undergo further fragmentation, leading to a complex pattern in the lower mass region of the spectrum.

Table 4: Expected Key Ions in the Mass Spectrum of 5-Fluoro-2-methoxybenzoic acid

m/zProposed Fragment
170[C₈H₇FO₃]⁺ (Molecular Ion)
153[C₈H₆FO₂]⁺
139[C₇H₄FO₂]⁺
125[C₇H₄FO]⁺
Experimental Protocol for Mass Spectrometry

A general protocol for obtaining an EI mass spectrum is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Spectroscopy_Analysis_Workflow cluster_sample Sample: 5-Fluoro-2-methoxybenzoic acid cluster_techniques Spectroscopic Techniques cluster_data Data Output cluster_analysis Structural Elucidation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FT-IR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data m/z Values Relative Abundance MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 5-Fluoro-2-methoxybenzoic Acid in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Fluoro-2-methoxybenzoic acid in organic solvents. In the absence of extensive empirical data for this specific compou...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Fluoro-2-methoxybenzoic acid in organic solvents. In the absence of extensive empirical data for this specific compound, this guide synthesizes theoretical principles, solubility data from structurally analogous molecules, and predictive models to offer a robust framework for researchers, scientists, and professionals in drug development. The document elucidates the physicochemical properties of 5-Fluoro-2-methoxybenzoic acid, explores the influence of its functional groups on solubility, presents a qualitative solubility profile across various solvent classes, and provides detailed protocols for experimental solubility determination. This guide is intended to be a practical resource for solvent selection, formulation development, and purification processes involving 5-Fluoro-2-methoxybenzoic acid.

Introduction: The Significance of Solubility in Pharmaceutical Development

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For active pharmaceutical ingredients (APIs), solubility in various media dictates bioavailability, ease of formulation, and the efficiency of purification processes. 5-Fluoro-2-methoxybenzoic acid, a substituted benzoic acid derivative, serves as a key building block in the synthesis of numerous pharmaceutical compounds.[1][2] A thorough understanding of its solubility in organic solvents is therefore paramount for optimizing reaction conditions, designing effective crystallization procedures, and developing stable formulations.

This guide addresses the current information gap regarding the quantitative solubility of 5-Fluoro-2-methoxybenzoic acid. By leveraging established solubility principles and data from related compounds, we can construct a highly predictive and practical solubility profile.

Physicochemical Properties of 5-Fluoro-2-methoxybenzoic Acid

A molecule's inherent properties are the primary determinants of its solubility. The structure of 5-Fluoro-2-methoxybenzoic acid, presented below, incorporates a carboxylic acid group, a methoxy group, and a fluorine atom on a benzene ring.

Caption: Molecular Structure of 5-Fluoro-2-methoxybenzoic acid.

The key physicochemical properties are summarized in the table below:

PropertyValueSource
Molecular FormulaC₈H₇FO₃
Molecular Weight170.14 g/mol [3]
Melting Point86 - 91 °C
pKa (Predicted)3.75 ± 0.10[4]
Water SolubilityInsoluble[4][5]

The "insoluble in water" classification highlights the compound's predominantly nonpolar character, despite the presence of polar functional groups.[4][5] This underscores the importance of organic solvents for its processing.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage implies that substances with similar intermolecular forces are more likely to be soluble in one another. For 5-Fluoro-2-methoxybenzoic acid, the key intermolecular interactions to consider are:

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The methoxy group's oxygen atom can also act as a hydrogen bond acceptor.

  • Dipole-Dipole Interactions: The electronegative fluorine, oxygen, and carbonyl groups create permanent dipoles within the molecule, leading to dipole-dipole interactions.

  • Van der Waals Forces: The benzene ring contributes to London dispersion forces.

The interplay of these forces, along with the influence of the specific functional groups, dictates the solubility in different types of organic solvents.

The Influence of Functional Groups
  • Carboxylic Acid Group (-COOH): This group is the primary driver of polarity and hydrogen bonding. It allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).

  • Methoxy Group (-OCH₃): The methoxy group is moderately polar and can accept hydrogen bonds. Its presence generally enhances solubility in polar solvents compared to an unsubstituted benzene ring. However, being an electron-donating group, it can slightly decrease the acidity of the carboxylic acid compared to benzoic acid itself, which can subtly influence interactions.[6][7]

  • Fluorine Atom (-F): Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect. This effect increases the acidity of the carboxylic acid group by stabilizing the carboxylate anion.[8][9] This enhanced acidity can improve interactions with basic solvents. The fluorine atom's small size means it has a minimal steric hindrance. While the C-F bond is polar, the overall contribution of a single fluorine atom to a molecule's polarity can be complex and depends on its position.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[10] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from London dispersion forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. While experimentally determined HSP values for 5-Fluoro-2-methoxybenzoic acid are not available, they can be estimated. The table below provides HSP values for common organic solvents.

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
Polar Protic Solvents
Methanol14.712.322.3
Ethanol15.88.819.4
Polar Aprotic Solvents
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Acetonitrile15.318.06.1
Dimethyl Sulfoxide (DMSO)18.416.410.2
Nonpolar Solvents
Toluene18.01.42.0
Hexane14.90.00.0

Data sourced from various Hansen Solubility Parameter resources.

Based on its structure, 5-Fluoro-2-methoxybenzoic acid is expected to have moderate δD, δP, and δH values. Therefore, it is predicted to have higher solubility in solvents with a balanced HSP profile, such as alcohols and some polar aprotic solvents.

Predicted Solubility Profile of 5-Fluoro-2-methoxybenzoic Acid

Based on the theoretical principles and data from analogous compounds, a qualitative and semi-quantitative solubility profile for 5-Fluoro-2-methoxybenzoic acid can be predicted.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe carboxylic acid and methoxy groups can form strong hydrogen bonds with the solvent. Benzoic acid and its derivatives generally show high solubility in alcohols.[11][12]
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile, DMSO, DMFModerate to HighThese solvents can accept hydrogen bonds from the carboxylic acid group and engage in dipole-dipole interactions. For example, 2-amino-5-fluorobenzoic acid has good solubility in DMSO and DMF.[13]
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateEthers can act as hydrogen bond acceptors, but their overall polarity is lower than ketones or alcohols.
Halogenated Dichloromethane, ChloroformLow to ModerateThese solvents are weakly polar and can have some dipole-dipole interactions, but lack strong hydrogen bonding capabilities.
Aromatic Toluene, BenzeneLowWhile the benzene ring of the solute can interact with aromatic solvents via π-π stacking, the polar functional groups limit solubility. Benzoic acid has lower solubility in toluene compared to more polar solvents.[11]
Aliphatic Hexane, HeptaneVery Low / InsolubleThese nonpolar solvents lack the ability to form strong interactions with the polar functional groups of the solute.

Experimental Determination of Solubility

To obtain definitive quantitative data, experimental determination of solubility is essential. The equilibrium shake-flask method is a widely accepted and reliable technique.[14]

Shake-Flask Method Protocol

This protocol outlines the steps to determine the equilibrium solubility of 5-Fluoro-2-methoxybenzoic acid in a given organic solvent at a specific temperature.

Shake_Flask_Method cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess 5-Fluoro-2-methoxybenzoic acid to a known volume of solvent in a sealed vial. prep2 Place the vial in a temperature-controlled shaker bath. prep1->prep2 equil1 Agitate at a constant temperature for 24-72 hours. prep2->equil1 equil2 Periodically sample until concentration stabilizes (equilibrium reached). equil1->equil2 sep1 Allow undissolved solid to settle. equil2->sep1 sep2 Withdraw a clear aliquot of the supernatant using a pre-warmed/cooled syringe. sep1->sep2 sep3 Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. sep2->sep3 analysis1 Accurately dilute the filtered sample with a suitable solvent. sep3->analysis1 analysis2 Quantify the concentration using a validated analytical method (e.g., HPLC-UV, UV-Vis). analysis1->analysis2 analysis3 Calculate solubility (e.g., in mg/mL or mol/L). analysis2->analysis3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Materials and Equipment:

  • High-purity 5-Fluoro-2-methoxybenzoic acid (>99%)

  • Analytical grade organic solvents

  • Temperature-controlled shaker bath or incubator

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer

Step-by-Step Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 5-Fluoro-2-methoxybenzoic acid to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker bath set to the desired constant temperature.

    • Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium by analyzing samples at different time points until the concentration plateaus.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vial to stand in the temperature bath for a short period to let the undissolved solid settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Quantification:

    • Dilute the filtered sample to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometric method. A calibration curve prepared with standards of known concentrations of 5-Fluoro-2-methoxybenzoic acid in the same solvent must be used for quantification.

  • Calculation:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in the specific solvent at the tested temperature.

Analytical Method Considerations
  • HPLC-UV: This is the preferred method due to its specificity and sensitivity. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and acidified water. Detection would be performed at a UV wavelength where 5-Fluoro-2-methoxybenzoic acid has a strong absorbance, likely around 254 nm.

  • UV-Vis Spectrophotometry: This method is simpler but less specific. It is suitable if the solvent does not interfere with the absorbance of the solute at the analytical wavelength. A calibration curve is required.

Conclusion and Recommendations

While direct quantitative solubility data for 5-Fluoro-2-methoxybenzoic acid is not widely published, a strong predictive understanding of its behavior in organic solvents can be achieved through the application of fundamental solubility principles and comparison with structurally similar molecules.

Key Predictions:

  • High Solubility: Expected in polar protic solvents like methanol and ethanol.

  • Moderate to High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, DMSO, and DMF.

  • Low to Very Low Solubility: Expected in nonpolar solvents like toluene and hexane.

For critical applications in pharmaceutical development, it is strongly recommended that the predicted solubility profile be confirmed through experimental determination using the shake-flask method detailed in this guide. This will provide the precise quantitative data necessary for robust process development, formulation design, and regulatory submissions.

References

  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • Benchchem. (2025). An In-depth Technical Guide to the Solubility of 4-methoxybenzoic acid in different solvents. Benchchem.
  • Cayman Chemical. (2022).
  • AIP Publishing. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing.
  • Benchchem. (2025). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. Benchchem.
  • Guidechem. (2024). Understanding Benzoic Acid Solubility: A Comprehensive Guide. Guidechem.
  • ChemicalBook. (n.d.). 2-Methoxybenzoic acid CAS#: 529-75-9. ChemicalBook.
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • ACS Publications. (2025). Effect of OH and F Substitution in Benzoic Acid Coformers on the Solubility and Permeability of Fluorinated Drug Roflumilast. Crystal Growth & Design.
  • PubChem. (n.d.). 2-Methoxybenzoic acid. PubChem.
  • Reddit. (2023). Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon?. r/OrganicChemistry.
  • Blog. (2025).
  • American Chemical Society. (2025).
  • Hansen Solubility Parameters. (n.d.). HSP for Beginners.
  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.
  • Benchchem. (2025). Improving the solubility of 2-Fluoro-5-formylbenzoic acid in organic solvents. Benchchem.
  • Journal of Materials Chemistry C (RSC Publishing). (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.
  • Hansen Solubility Parameters. (n.d.). Designer Solvent Blends.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • ResearchGate. (2025). Molecular interactions of caffeine with benzoic acid, o‐ and p‐ methoxybenzoic acids and o‐ and p‐ nitrobenzoic acids.
  • Quora. (2016). Why is para methoxy benzoic acid is less acidic than benzoic acid?.
  • ChemicalBook. (2025). 2-Methoxybenzoic acid.
  • Quora. (2018). Why is ortho methoxy benzoic acid is less acidic than ortho methyl benzoic acid?.
  • Blog. (2025). The Role of Fluorinated Benzoic Acids in Pharmaceutical Synthesis.
  • FooDB. (2010). Showing Compound 2-Methoxybenzoic acid (FDB010544).
  • Sigma-Aldrich. (n.d.). 4-Fluorobenzoic acid 98 456-22-4.
  • Three Chongqing Chemdad Co. (n.d.). 5-FLUORO-2-METHOXYBENZOIC ACID.
  • Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-methoxybenzoic acid 97 394-04-7.
  • PubMed Central. (n.d.). HSPiP, Computational Modeling, and QbD-Assisted Optimized Method Validation of 5-Fluorouracil for Transdermal Products.
  • lookchem. (n.d.). Cas 394-04-7,5-FLUORO-2-METHOXYBENZOIC ACID.
  • AIP Publishing. (2013). IUPAC-NIST Solubility Data Series. 99.
  • Ossila. (n.d.). 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6.
  • Fisher Scientific. (2024).
  • NIH. (n.d.).
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  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer.

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Foundational

In-Depth Technical Guide: Synthesis of 5-Fluoro-2-methoxybenzoic Acid via Hydrolysis of Methyl 5-fluoro-2-methoxybenzoate

Introduction 5-Fluoro-2-methoxybenzoic acid is a valuable fluorinated building block in medicinal chemistry and drug discovery. Its structural motifs are found in a variety of biologically active molecules, including inh...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-2-methoxybenzoic acid is a valuable fluorinated building block in medicinal chemistry and drug discovery. Its structural motifs are found in a variety of biologically active molecules, including inhibitors of HIV-1 integrase and key starting materials for Bruton's tyrosine kinase (BTK) inhibitors like Pirtobrutinib, which is used to treat mantle cell lymphoma and chronic lymphocytic leukemia.[1][2] The targeted introduction of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive technical overview of a common and efficient method for the synthesis of 5-fluoro-2-methoxybenzoic acid: the hydrolysis of its methyl ester precursor, methyl 5-fluoro-2-methoxybenzoate.

This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, characterization methods, and safety considerations.

Chemical Principles and Reaction Mechanism

The conversion of methyl 5-fluoro-2-methoxybenzoate to 5-fluoro-2-methoxybenzoic acid is achieved through ester hydrolysis. This reaction can be catalyzed by either acid or base.[3][4] For preparative purposes, base-catalyzed hydrolysis, also known as saponification, is often preferred because it is an irreversible process, typically leading to higher yields.[3][5]

Base-Catalyzed Hydrolysis (Saponification)

The mechanism of base-catalyzed ester hydrolysis is a well-studied nucleophilic acyl substitution reaction. It proceeds through the following key steps:

  • Nucleophilic Attack: A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral alkoxide intermediate.[3]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This leads to the expulsion of the methoxide ion (⁻OCH₃), which is the leaving group.

  • Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the equilibrium towards the formation of the carboxylate salt and methanol.[5]

  • Protonation: In a final workup step, the reaction mixture is acidified. This protonates the carboxylate salt, yielding the desired 5-fluoro-2-methoxybenzoic acid, which typically precipitates out of the aqueous solution.

Base-Catalyzed Ester Hydrolysis ester Methyl 5-fluoro-2-methoxybenzoate tetrahedral_intermediate Tetrahedral Intermediate ester->tetrahedral_intermediate + OH⁻ hydroxide OH⁻ carboxylate Carboxylate Salt tetrahedral_intermediate->carboxylate - CH₃O⁻ acid 5-Fluoro-2-methoxybenzoic acid carboxylate->acid + H₃O⁺ methanol Methanol h3o H₃O⁺ (Acid Workup) step1 Step 1: Nucleophilic Attack step2 Step 2: Elimination step3 Step 3: Deprotonation step4 Step 4: Protonation

Caption: Mechanism of base-catalyzed ester hydrolysis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of 5-fluoro-2-methoxybenzoic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Methyl 5-fluoro-2-methoxybenzoate≥97%Sigma-Aldrich
Sodium Hydroxide (NaOH)Reagent GradeFisher Scientific
Hydrochloric Acid (HCl)Concentrated (37%)VWR
Methanol (MeOH)ACS GradeEMD Millipore
WaterDeionizedIn-house
Dichloromethane (DCM)ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeAcros Organics
Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beakers and graduated cylinders

  • Separatory funnel

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Rotary evaporator

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-fluoro-2-methoxybenzoate (1.0 eq.) in a mixture of methanol and water (e.g., a 3:1 v/v ratio).

    • In a separate beaker, prepare a solution of sodium hydroxide (2.0-3.0 eq.) in water.

    • Slowly add the sodium hydroxide solution to the stirred solution of the ester at room temperature.

  • Saponification:

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-75 °C).

    • Maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • Workup and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator to remove most of the methanol.

    • Transfer the remaining aqueous solution to a beaker and cool it in an ice bath.

    • Slowly and with stirring, add concentrated hydrochloric acid dropwise to acidify the mixture to a pH of approximately 2. A white precipitate of 5-fluoro-2-methoxybenzoic acid should form.

    • Continue stirring the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

  • Purification and Drying:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold deionized water to remove any remaining salts.

    • For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

    • Dry the purified product under vacuum to a constant weight.

Characterization and Data Analysis

The identity and purity of the synthesized 5-fluoro-2-methoxybenzoic acid should be confirmed using standard analytical techniques.

Physical Properties
PropertyExpected Value
AppearanceOff-white to white crystalline solid[6][7]
Melting Point87-91 °C[6][8][9]
Molecular FormulaC₈H₇FO₃[6][9]
Molecular Weight170.14 g/mol [6][8]
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, and the carboxylic acid proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show the expected number of carbon signals, including the carbonyl carbon of the carboxylic acid, the aromatic carbons (with C-F coupling), and the methoxy carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) and a strong absorption for the C=O stretch of the carbonyl group (around 1700 cm⁻¹).

Safety and Handling

It is crucial to adhere to standard laboratory safety procedures when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[10]

  • Handling Reagents:

    • Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated area.

    • Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Use in a fume hood.

    • Methyl 5-fluoro-2-methoxybenzoate and 5-Fluoro-2-methoxybenzoic acid: May cause skin, eye, and respiratory irritation.[7][8][10] Avoid inhalation of dust and contact with skin and eyes.[7][11]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and national regulations.[7][11]

First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] If irritation persists, seek medical attention.[11]

  • Eye Contact: Rinse cautiously with water for several minutes.[7][11] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

  • Inhalation: Move the person to fresh air. If you feel unwell, call a poison center or doctor.[7][11]

  • Ingestion: Rinse mouth with water. Seek medical advice if you feel unwell.[11]

Conclusion

The saponification of methyl 5-fluoro-2-methoxybenzoate is a reliable and high-yielding method for the synthesis of 5-fluoro-2-methoxybenzoic acid, a key intermediate in the development of pharmaceuticals. By understanding the underlying chemical principles and adhering to a well-defined experimental protocol and safety guidelines, researchers can efficiently produce this valuable compound for further synthetic applications. The analytical techniques outlined in this guide are essential for verifying the structure and purity of the final product, ensuring its suitability for use in drug discovery and development programs.

References

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from University of Calgary Chemistry Department website.
  • J&K Scientific LLC. (n.d.). Ester Hydrolysis.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Wikipedia. (n.d.). Ester hydrolysis.
  • StudySmarter. (2023, October 20). Base Catalysed Ester Hydrolysis: Mechanism & Procedure.
  • Chem-Impex. (n.d.). 5-Fluoro-2-methylbenzoic acid.
  • Ossila. (n.d.). 5-Fluoro-2-methylbenzoic acid - SAFETY DATA SHEET.
  • Chemdad Co., Ltd. (n.d.). 5-FLUORO-2-METHOXYBENZOIC ACID.
  • Ossila. (n.d.). 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6.
  • Google Patents. (n.d.). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl).
  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-methoxybenzoic acid 97.
  • Thermo Fisher Scientific. (2024, March 31). 5-Fluoro-2-methoxybenzoic acid - SAFETY DATA SHEET.
  • Echemi. (n.d.). 5-FLUORO-2-METHOXYBENZOICACID SDS, 394-04-7 Safety Data Sheets.
  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer.
  • INDOFINE Chemical Company, Inc. (n.d.). 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7.

Sources

Exploratory

Sourcing 5-Fluoro-2-methoxybenzoic Acid: A Technical Guide for Researchers

For scientists and professionals engaged in drug discovery and development, the reliable procurement of high-purity chemical intermediates is a critical, yet often challenging, aspect of the research workflow. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

For scientists and professionals engaged in drug discovery and development, the reliable procurement of high-purity chemical intermediates is a critical, yet often challenging, aspect of the research workflow. This guide provides an in-depth technical overview of 5-Fluoro-2-methoxybenzoic acid (CAS No. 394-04-7), a key building block in the synthesis of various pharmaceuticals. We will explore its applications, outline key quality considerations, and provide a comparative analysis of commercial suppliers to aid in making informed purchasing decisions.

Introduction to 5-Fluoro-2-methoxybenzoic acid

5-Fluoro-2-methoxybenzoic acid is a fluorinated aromatic carboxylic acid that serves as a vital intermediate in organic synthesis. Its molecular structure, featuring a fluorine atom and a methoxy group on the benzoic acid core, imparts unique chemical properties that are leveraged in the development of complex, biologically active molecules.

Notably, this compound is a key starting material for the synthesis of Pirtobrutinib, a treatment for mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[1] Its utility extends to the synthesis of other novel therapeutic agents, making it a compound of significant interest in medicinal chemistry.[2][3]

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer 5-Fluoro-2-methoxybenzoic acid for research purposes. The choice of supplier often depends on factors such as purity, available quantities, cost, and the availability of comprehensive analytical documentation like Certificates of Analysis (CoA) and Safety Data Sheets (SDS). Below is a comparative table of prominent suppliers.

SupplierPurityAvailable QuantitiesCAS NumberMolecular FormulaMolecular WeightMelting Point
Thermo Scientific (Alfa Aesar) 97%1 g394-04-7C8H7FO3170.14 g/mol 86-90°C
Sigma-Aldrich 97%Varies394-04-7C8H7FO3170.14 g/mol 87-91°C
Enanti Labs ≥ 98.0%Bulk394-04-7C8H7FO3170.14 g/mol 87-91°C
CymitQuimica 98%1g - 500g394-04-7C8H7FO3170.14 g/mol Not specified
SynQuest Laboratories Not specifiedInquire394-04-7C8H7FO3170.14 g/mol Not specified
BLD Pharm Not specifiedVaries394-04-7Not specifiedNot specifiedNot specified

Quality Control: Ensuring Purity and Identity

Given its role as a precursor in pharmaceutical synthesis, verifying the purity and identity of 5-Fluoro-2-methoxybenzoic acid is paramount. Impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. A robust quality control (QC) workflow is essential.

Experimental Protocol: Purity and Identity Verification by UHPLC-MS/MS

This protocol outlines a reliable method for the analysis of 5-Fluoro-2-methoxybenzoic acid using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the accurate quantification of the target compound and the detection of potential impurities.[4]

Materials and Reagents:

  • 5-Fluoro-2-methoxybenzoic acid sample

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Volumetric flasks, pipettes, and vials

Instrumentation:

  • UHPLC system (e.g., PerkinElmer UHPLC System)[4]

  • Tandem mass spectrometer (e.g., PerkinElmer QSight® 220 MS/MS)[4]

  • C18 reverse-phase column

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the 5-Fluoro-2-methoxybenzoic acid reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to a final volume of 10 mL to create a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Prepare a sample solution of the procured 5-Fluoro-2-methoxybenzoic acid at a concentration of 10 µg/mL in a 1:1 acetonitrile/water mixture.

  • UHPLC Method:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 95% A, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • MS/MS Method:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): m/z 169.0 (corresponding to [M-H]⁻)

    • Product Ions (Q3): Monitor for characteristic fragment ions (to be determined by infusion of the standard).

    • Source Parameters: Optimize drying gas flow, nebulizer pressure, and source temperature according to the instrument manufacturer's recommendations.

  • Data Analysis:

    • Generate a calibration curve from the standard solutions.

    • Quantify the concentration of 5-Fluoro-2-methoxybenzoic acid in the sample.

    • Analyze the chromatogram for the presence of any impurity peaks.

Workflow Visualization

The following diagram illustrates the key steps in the quality control workflow for 5-Fluoro-2-methoxybenzoic acid.

QC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation UHPLC UHPLC Separation Standard_Prep->UHPLC Sample_Prep Sample Preparation Sample_Prep->UHPLC MSMS MS/MS Detection UHPLC->MSMS Quantification Quantification MSMS->Quantification Purity_Assessment Purity Assessment Quantification->Purity_Assessment

Sources

Foundational

The Analytical Scientist's Guide to Purity Analysis of 5-Fluoro-2-methoxybenzoic Acid

This in-depth technical guide provides a comprehensive framework for the purity analysis of 5-Fluoro-2-methoxybenzoic acid, a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] For resea...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the purity analysis of 5-Fluoro-2-methoxybenzoic acid, a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] For researchers, scientists, and drug development professionals, ensuring the purity of this starting material is paramount to the safety, efficacy, and reproducibility of the final product. This document moves beyond a simple recitation of methods to provide a detailed rationale for the analytical strategies employed, grounded in the potential impurity profile derived from its synthetic routes.

The Criticality of Purity: Understanding the "Why"

5-Fluoro-2-methoxybenzoic acid is a versatile intermediate used in the synthesis of a range of biologically active molecules.[1] The presence of impurities, even in trace amounts, can have significant consequences, including:

  • Altered Pharmacological Profile: Impurities may possess their own biological activity, leading to unintended side effects or reduced efficacy of the final active pharmaceutical ingredient (API).

  • Toxicity: Some process-related impurities can be toxic or genotoxic, posing a direct risk to patient safety.

  • Manufacturing Inefficiencies: Impurities can interfere with downstream reactions, leading to lower yields, purification challenges, and batch-to-batch variability.

Therefore, a robust analytical strategy to identify and quantify impurities is not merely a quality control measure but a cornerstone of a successful and safe drug development program.

Anticipating the Unwanted: A Synthesis-Based Approach to Impurity Profiling

A thorough understanding of the synthetic pathway is the most powerful tool for predicting potential impurities. A common and efficient route to 5-Fluoro-2-methoxybenzoic acid involves the ortho-lithiation of 4-fluoroanisole followed by carboxylation.

4-Fluoroanisole 4-Fluoroanisole Ortho-lithiated intermediate Ortho-lithiated intermediate 4-Fluoroanisole->Ortho-lithiated intermediate Ortho-lithiation n-BuLi n-Butyllithium (n-BuLi) n-BuLi->Ortho-lithiated intermediate Lithium salt Lithium salt Ortho-lithiated intermediate->Lithium salt Carboxylation CO2 Carbon Dioxide (CO2) CO2->Lithium salt 5-Fluoro-2-methoxybenzoic acid 5-Fluoro-2-methoxybenzoic acid Lithium salt->5-Fluoro-2-methoxybenzoic acid Protonation Acid_workup Acidic Work-up (H3O+) Acid_workup->5-Fluoro-2-methoxybenzoic acid

Figure 1: A common synthetic route to 5-Fluoro-2-methoxybenzoic acid.

Based on this synthesis, we can anticipate the following potential impurities:

Impurity ClassSpecific ExamplesRationale for Formation
Starting Materials 4-FluoroanisoleIncomplete reaction or inefficient purification.
Isomeric Impurities 2-Fluoro-6-methoxybenzoic acid, 3-Fluoro-2-methoxybenzoic acidIncomplete ortho-selectivity during the lithiation step. While the methoxy group is a strong ortho-directing group, minor amounts of other isomers can form.
Process-Related Impurities Benzoic acid, 2-Methoxybenzoic acid, 5-Fluorosalicylic acid (de-methylation)Introduction of moisture during the reaction can quench the organolithium intermediate, leading to the formation of the starting material. Subsequent reactions could lead to other benzoic acid derivatives. De-methylation can occur under harsh acidic or basic conditions.
Reagent-Related Impurities n-Butylbenzene, OctaneByproducts from the use of n-butyllithium.

The Analytical Toolbox: A Multi-Modal Approach to Purity Determination

No single analytical technique is sufficient to fully characterize the purity of a compound. A combination of chromatographic and spectroscopic methods is essential for a comprehensive analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the primary technique for quantifying the purity of 5-Fluoro-2-methoxybenzoic acid and detecting non-volatile impurities. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the target compound from its starting materials, isomers, and other process-related impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure separation of early and late-eluting impurities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 275 nm (A diode array detector is recommended for peak purity analysis).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase provides good retention for the aromatic ring of the analyte and its potential impurities.

  • Acidified Mobile Phase: The addition of formic acid suppresses the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.[2]

  • Gradient Elution: This allows for the effective separation of impurities with a wide range of polarities.

  • Dual Wavelength Detection: Monitoring at two wavelengths can help in identifying co-eluting peaks and provides a more comprehensive impurity profile.

Sample Sample HPLC_System HPLC System (Pump, Autosampler, Column Oven) Sample->HPLC_System Injection Column C18 Reversed-Phase Column HPLC_System->Column Mobile Phase Flow Detector UV/DAD Detector Column->Detector Elution Data_System Chromatography Data System Detector->Data_System Signal Acquisition

Figure 2: A simplified workflow for HPLC analysis.
Gas Chromatography (GC): Targeting Volatile Impurities

GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent technique for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials and reagent-related byproducts. Due to the low volatility of benzoic acids, derivatization is often required.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Causality Behind Experimental Choices:

  • BSTFA Derivatization: This silylating agent converts the acidic proton of the carboxylic acid into a less polar and more volatile trimethylsilyl (TMS) ester, making the compound suitable for GC analysis.

  • DB-5ms Column: This column provides good separation for a wide range of compounds with varying polarities.

  • Temperature Program: The ramped temperature program ensures the elution of both low-boiling and higher-boiling point impurities.

  • Mass Spectrometry Detection: Provides structural information for impurity identification through fragmentation patterns. The fragmentation of methoxybenzoic acid derivatives often involves the loss of the methoxy group and the carboxyl group.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural elucidation of the main component and its impurities. Both ¹H and ¹³C NMR should be employed.

The ¹H NMR spectrum of 5-Fluoro-2-methoxybenzoic acid is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts and coupling patterns provide a wealth of structural information.

  • Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts and Multiplicities:

    • ~12.9 ppm (s, 1H): Carboxylic acid proton. The chemical shift can vary depending on concentration and solvent.

    • ~7.5-7.2 ppm (m, 3H): Aromatic protons. The fluorine atom will cause additional splitting (coupling). The proton ortho to the carboxyl group will likely be the most downfield. The proton ortho to the fluorine will show a doublet of doublets due to coupling with the adjacent proton and the fluorine.

    • ~3.8 ppm (s, 3H): Methoxy protons.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

  • Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts:

    • ~166 ppm: Carboxylic acid carbon.

    • ~160-110 ppm: Aromatic carbons. The carbon attached to the fluorine will show a large one-bond carbon-fluorine coupling constant. The other aromatic carbons will also show smaller couplings to the fluorine.

    • ~56 ppm: Methoxy carbon.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it dissolves the analyte well and the acidic proton is readily observable.[5][6]

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition:

    • A sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

    • A relaxation delay of at least 5 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition:

    • Proton-decoupled experiment.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Analysis Dissolve_Sample Dissolve sample in DMSO-d6 NMR_Spectrometer High-Field NMR Spectrometer Dissolve_Sample->NMR_Spectrometer 1H_NMR Acquire 1H NMR NMR_Spectrometer->1H_NMR 13C_NMR Acquire 13C NMR NMR_Spectrometer->13C_NMR Process_Spectra Process and Analyze Spectra 1H_NMR->Process_Spectra 13C_NMR->Process_Spectra Structure_Elucidation Structure Elucidation Process_Spectra->Structure_Elucidation

Figure 3: A general workflow for NMR analysis.

Trustworthiness and Validation: Ensuring the Reliability of Your Data

The analytical methods used for purity analysis must be validated to ensure they are fit for their intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[5][7]

Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

By rigorously validating the analytical methods, researchers and drug developers can have a high degree of confidence in the purity data for 5-Fluoro-2-methoxybenzoic acid, ensuring the quality and safety of their final products.

Conclusion

The purity analysis of 5-Fluoro-2-methoxybenzoic acid is a critical step in the development of pharmaceuticals and other fine chemicals. A comprehensive analytical strategy, guided by an understanding of the compound's synthesis and potential impurities, is essential. The integrated use of HPLC, GC-MS, and NMR spectroscopy, coupled with rigorous method validation according to ICH guidelines, provides a robust framework for ensuring the quality, safety, and consistency of this important chemical intermediate. This in-depth approach empowers scientists to make informed decisions throughout the development lifecycle, ultimately contributing to the creation of safer and more effective products.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • ICH. (2006). Q3B(R2) Impurities in New Drug Products. [Link]

  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography Method for the Analysis of 2-Fluorobenzoic Acid.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • LookChem. (2025). Cas 394-04-7, 5-FLUORO-2-METHOXYBENZOIC ACID. [Link]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]

  • ResearchGate. (n.d.). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. [Link]

  • Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. [Link]

  • Oxford Academic. (n.d.). Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. [Link]

  • Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reaction with Organometallic Reagents. [Link]

  • Sielc.com. (n.d.). Separation of Benzoic acid, 3,5-dimethyl- on Newcrom R1 HPLC column. [Link]

  • PerkinElmer. (n.d.). Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note. [Link]

  • ResearchGate. (2025). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • PubChem. (n.d.). Benzoic acid, 5-fluoro-2-methoxy-, methyl ester. [Link]

  • LookChem. (2025). Cas 394-04-7, 5-FLUORO-2-METHOXYBENZOIC ACID. [Link]

  • ResearchGate. (2025). Organolithium Reagents in Pharmaceutical Asymmetric Processes. [Link]

  • Organic Chemistry Tutor. (n.d.). Reaction of Carboxylic Acids with Organometallic Reagents. [Link]

  • PerkinElmer. (n.d.). Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note (013880_01). [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • ResearchGate. (n.d.). 1H NMR chemical shift (DMSO-d6) (ppm vs. TMS); (a) HL2. [Link]

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Exploratory

5-Fluoro-2-methoxybenzoic Acid: A Strategic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Fluorination and Methoxy Substitution 5-Fluoro-2-methoxybenzoic acid (CAS No: 394-04-7)...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination and Methoxy Substitution

5-Fluoro-2-methoxybenzoic acid (CAS No: 394-04-7) is a substituted aromatic carboxylic acid that has gained significant traction as a valuable intermediate in the synthesis of complex organic molecules.[1] Its utility stems from the unique interplay of its three functional groups: the carboxylic acid, the methoxy group, and the fluorine atom. The presence of a fluorine atom can significantly alter the pharmacokinetic and metabolic properties of a molecule, often leading to enhanced biological activity and metabolic stability.[2] The methoxy group, an electron-donating group, influences the regioselectivity of further chemical transformations on the aromatic ring. The carboxylic acid moiety serves as a versatile handle for a wide array of chemical manipulations, most notably amide bond formation.

This guide will explore how the strategic placement of these functional groups makes 5-Fluoro-2-methoxybenzoic acid a powerful tool for medicinal chemists and process development scientists.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in any synthetic endeavor.

PropertyValueReference
Molecular Formula C8H7FO3
Molecular Weight 170.14 g/mol [3]
Appearance White to off-white crystalline solid[3][4]
Melting Point 86 - 91 °C[4][5][6][7]
Solubility Insoluble in water[6]
CAS Number 394-04-7

Safety Information: 5-Fluoro-2-methoxybenzoic acid is classified as an irritant, causing skin and serious eye irritation.[8] It may also cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be worn when handling this compound.[9] It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[4][8] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[8] Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen fluoride.[4]

The Synthetic Versatility of 5-Fluoro-2-methoxybenzoic Acid

The reactivity of 5-Fluoro-2-methoxybenzoic acid is governed by its three key functional groups. The interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atom and carboxylic acid group dictates the regioselectivity of electrophilic aromatic substitution reactions. The carboxylic acid itself is a prime site for transformations into a multitude of other functional groups.

Caption: Key reactive sites of 5-Fluoro-2-methoxybenzoic acid.

Amide Bond Formation: A Gateway to Bioactive Molecules

The most prevalent reaction involving 5-Fluoro-2-methoxybenzoic acid is the formation of an amide bond.[10] This transformation is fundamental in medicinal chemistry for linking molecular fragments and is often a key step in the synthesis of active pharmaceutical ingredients (APIs).

The general mechanism for amide bond formation involves the activation of the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. This is typically achieved using a coupling reagent.[10]

Caption: General workflow for amide bond formation.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol provides a robust method for the coupling of 5-Fluoro-2-methoxybenzoic acid with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient coupling reagent.[11]

Materials:

  • 5-Fluoro-2-methoxybenzoic acid

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • To a solution of 5-Fluoro-2-methoxybenzoic acid (1.0 eq) in anhydrous DMF, add the amine (1.0-1.2 eq) and HATU (1.1-1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA or TEA (2.0-3.0 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Causality Behind Experimental Choices:

  • HATU: Chosen for its high efficiency and ability to suppress racemization in chiral substrates.

  • DIPEA/TEA: A non-nucleophilic base is required to deprotonate the carboxylic acid and the amine hydrochloride salt (if used), facilitating the coupling reaction without competing as a nucleophile.[11]

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction without interfering with the reactive intermediates.[12]

  • Aqueous Work-up: The washing steps are crucial to remove unreacted starting materials, coupling agent byproducts, and the base.

Electrophilic Aromatic Substitution: Tailoring the Aromatic Core

The aromatic ring of 5-Fluoro-2-methoxybenzoic acid can undergo electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of additional functional groups.[13] The regiochemical outcome of these reactions is directed by the existing substituents. The methoxy group is a strong activating group and an ortho, para-director, while the carboxylic acid and fluorine are deactivating groups.[14] The directing effects of the methoxy group typically dominate, leading to substitution primarily at the positions ortho and para to it.

Caption: Regioselectivity in electrophilic aromatic substitution.

Experimental Protocol: Nitration of 5-Fluoro-2-methoxybenzoic Acid

This protocol describes a representative electrophilic aromatic substitution reaction.

Materials:

  • 5-Fluoro-2-methoxybenzoic acid

  • Concentrated Sulfuric Acid (H2SO4)

  • Concentrated Nitric Acid (HNO3)

  • Ice

Procedure:

  • Carefully add 5-Fluoro-2-methoxybenzoic acid to a flask containing concentrated sulfuric acid, keeping the temperature below 10 °C with an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Stir the reaction at 0-10 °C for 1-3 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the nitrated product.

Causality Behind Experimental Choices:

  • H2SO4/HNO3: This mixture generates the highly electrophilic nitronium ion (NO2+), which is the active electrophile in the reaction.[15]

  • Low Temperature: Nitration is an exothermic reaction, and maintaining a low temperature is crucial to prevent over-reaction and the formation of byproducts.

Application in Drug Discovery and Development: The Case of Pirtobrutinib and Vilazodone

The utility of 5-Fluoro-2-methoxybenzoic acid as a building block is exemplified by its use in the synthesis of important pharmaceutical agents.

Pirtobrutinib: 5-Fluoro-2-methoxybenzoic acid is a key starting material in the synthesis of Pirtobrutinib, a drug used to treat mantle cell lymphoma and chronic lymphocytic leukemia.[3]

Vilazodone: While not a direct precursor, derivatives of fluorinated methoxybenzoic acids are structurally related to key intermediates in some synthetic routes of Vilazodone, an antidepressant.[16][17][18][19][20] The synthesis of such complex molecules often relies on the predictable reactivity of well-designed building blocks.

Conclusion

5-Fluoro-2-methoxybenzoic acid is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of functional groups provides a powerful platform for the construction of complex molecules with desirable biological properties. The ability to readily form amide bonds and undergo regioselective electrophilic aromatic substitution makes it an indispensable tool for researchers in drug discovery and development. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for unlocking its full synthetic potential.

References

  • 5-Fluoro-2-methoxybenzoic acid - SAFETY DATA SHEET. (2024-03-31). Thermo Fisher Scientific.
  • 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6. Ossila.
  • 5-FLUORO-2-METHOXYBENZOICACID SDS, 394-04-7 Safety D
  • 5-Fluoro-2-methoxybenzoic acid 97 394-04-7. Sigma-Aldrich.
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  • 5-Fluoro-2-methylbenzoic acid. Chem-Impex.
  • 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7. INDOFINE Chemical Company, Inc.
  • 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Enanti Labs.
  • 394-04-7|5-Fluoro-2-methoxybenzoic acid|BLD Pharm.
  • 5-FLUORO-2-METHOXYBENZOIC ACID Three Chongqing Chemdad Co.
  • Scale-Up Synthesis of Antidepressant Drug Vilazodone. (2012-09-13). Semantic Scholar.
  • An investigation of the synthesis of vilazodone.
  • 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7. ChemicalBook.
  • Benzoic acid, 5-fluoro-2-methoxy-, methyl ester | C9H9FO3 | CID 10035289. PubChem.
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Foundational

The Versatility of 5-Fluoro-2-methoxybenzoic Acid: A Technical Guide for Medicinal Chemists

Introduction: Unveiling a Privileged Scaffold in Drug Discovery In the landscape of medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the successful development of nove...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the successful development of novel therapeutics. 5-Fluoro-2-methoxybenzoic acid has emerged as a significant player in this arena, offering a unique combination of physicochemical properties that make it an attractive starting point for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of the potential applications of 5-Fluoro-2-methoxybenzoic acid, offering insights into its role as a key intermediate and privileged scaffold in modern drug discovery.

The structural features of 5-Fluoro-2-methoxybenzoic acid, namely the electron-withdrawing fluorine atom and the electron-donating methoxy group on the phenyl ring, create a unique electronic environment that influences its reactivity and interactions with biological targets. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pKa of the carboxylic acid, while the methoxy group can participate in hydrogen bonding and influence molecular conformation. This guide will delve into specific examples of how these properties have been harnessed to create potent inhibitors for a variety of disease targets.

PropertyValueReference
Molecular Formula C8H7FO3[1]
Molecular Weight 170.14 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 87-91 °C[1][2]
Solubility Insoluble in water[2]

Application I: A Cornerstone in the Synthesis of Pirtobrutinib, a Potent BTK Inhibitor

One of the most prominent applications of 5-Fluoro-2-methoxybenzoic acid is its role as a key starting material in the synthesis of Pirtobrutinib (Jaypirca™).[1] Pirtobrutinib is a highly selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of adult patients with relapsed or refractory mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL).[1]

The Strategic Importance of the 5-Fluoro-2-methoxybenzoyl Moiety

The 5-fluoro-2-methoxybenzoyl group in Pirtobrutinib plays a crucial role in its binding to the BTK active site. The molecule is a secondary carboxamide formed from the condensation of the carboxy group of 5-fluoro-2-methoxybenzoic acid with an amino group on the pyrazole core of the larger molecule. This amide linkage is a critical pharmacophoric element, and the specific substitutions on the phenyl ring contribute to the overall potency and selectivity of the inhibitor.

Synthetic Workflow: From Benzoic Acid to BTK Inhibitor

The synthesis of Pirtobrutinib from 5-Fluoro-2-methoxybenzoic acid typically involves a multi-step process. A key transformation is the activation of the carboxylic acid, often by converting it to the corresponding acyl chloride. This activated intermediate then readily undergoes an amide coupling reaction with the appropriate amine-containing fragment of the target molecule.

G cluster_synthesis Pirtobrutinib Synthesis Workflow start 5-Fluoro-2-methoxybenzoic Acid step1 Activation of Carboxylic Acid (e.g., conversion to acyl chloride) start->step1 Activating Agent (e.g., Oxalyl Chloride, Thionyl Chloride) step2 Amide Coupling Reaction step1->step2 Activated Intermediate pirtobrutinib Pirtobrutinib step2->pirtobrutinib Amine-containing Pyrazole Intermediate

A simplified workflow for the synthesis of Pirtobrutinib.

Experimental Protocol: A Representative Amide Coupling Step

  • Step 1: Activation of 5-Fluoro-2-methoxybenzoic Acid. To a solution of 5-Fluoro-2-methoxybenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran), an activating agent such as oxalyl chloride or thionyl chloride is added dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) is often used. The reaction is stirred at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride. The solvent and excess reagent are typically removed under reduced pressure.

  • Step 2: Amide Coupling. The resulting 5-fluoro-2-methoxybenzoyl chloride is dissolved in an anhydrous aprotic solvent. To this solution is added the amine-containing pyrazole intermediate and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl byproduct. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 3: Work-up and Purification. Upon completion, the reaction is quenched with water or a mild aqueous acid. The product is extracted into an organic solvent, and the organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired amide intermediate.

Application II: A Scaffold for Novel Anticancer Agents Targeting Tubulin Polymerization

The microtubule network is a critical component of the cellular cytoskeleton, playing a vital role in cell division, motility, and intracellular transport. Consequently, it is a well-validated target for the development of anticancer drugs.[3] Small molecules that interfere with tubulin polymerization, either by promoting or inhibiting it, can lead to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3] The 5-Fluoro-2-methoxybenzoic acid scaffold has shown promise in the design of novel tubulin polymerization inhibitors.[4]

Rationale for the 5-Fluoro-2-methoxybenzoyl Moiety in Tubulin Inhibitors

The design of tubulin inhibitors often involves mimicking the binding of natural ligands like colchicine. The substituted benzoyl moiety derived from 5-Fluoro-2-methoxybenzoic acid can occupy a key pocket in the colchicine binding site on β-tubulin. The fluorine atom can enhance binding through favorable electrostatic interactions and improve metabolic stability, while the methoxy group can form crucial hydrogen bonds with amino acid residues in the binding pocket.

G cluster_tubulin Mechanism of Tubulin Polymerization Inhibition inhibitor 5-Fluoro-2-methoxybenzoic Acid Derivative tubulin β-Tubulin Subunit (Colchicine Binding Site) inhibitor->tubulin Binds to polymerization Microtubule Polymerization tubulin->polymerization Inhibits mitotic_arrest Mitotic Arrest polymerization->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces

The signaling pathway of tubulin polymerization inhibitors.

While specific examples of tubulin inhibitors directly synthesized from 5-Fluoro-2-methoxybenzoic acid are still emerging in the literature, the general principles of their design and synthesis can be extrapolated from related benzoyl-containing compounds.[5][6]

Application III: A Building Block for HIV-1 Integrase Inhibitors

Human Immunodeficiency Virus type 1 (HIV-1) integrase is a crucial enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome.[7] As such, it is a key target for the development of antiretroviral drugs.[7] The development of small molecule inhibitors that can block the active site of HIV-1 integrase is an active area of research.

The Role of the Benzoyl Moiety in Integrase Inhibition

Many potent HIV-1 integrase inhibitors feature a central chelating core that binds to the essential metal ions in the enzyme's active site, and a substituted benzyl or benzoyl group that provides additional binding interactions. The 5-fluoro-2-methoxybenzoyl moiety can serve as this crucial interacting group. The fluorine atom can enhance the lipophilicity of the molecule, aiding in cell permeability, while the methoxy group can form hydrogen bonds with the enzyme or surrounding water molecules.

While the direct use of 5-Fluoro-2-methoxybenzoic acid in clinically approved HIV-1 integrase inhibitors is not as established as in the case of Pirtobrutinib, its structural motifs are present in many investigational compounds. The principles of structure-activity relationship (SAR) studies in this area suggest that modifications of the benzoyl ring, such as the introduction of fluorine and methoxy groups, can significantly impact potency and pharmacokinetic properties.[8][9]

Application IV: A Precursor for Inhibitors of Pseudomonas aeruginosa Quorum Sensing

Pseudomonas aeruginosa is an opportunistic Gram-negative bacterium that is a major cause of hospital-acquired infections.[10] Its pathogenicity is largely controlled by a cell-to-cell communication system known as quorum sensing (QS).[10] The QS system regulates the expression of virulence factors and biofilm formation, making it an attractive target for the development of novel anti-infective agents that do not directly kill the bacteria but rather disarm them.[11][12]

Targeting Quorum Sensing with Benzoic Acid Derivatives

The development of QS inhibitors often involves the design of molecules that can antagonize the QS receptors or inhibit the biosynthesis of the signaling molecules. The 5-Fluoro-2-methoxybenzoic acid scaffold can be a valuable starting point for the synthesis of such inhibitors. The substituted phenyl ring can be modified to mimic the natural signaling molecules or to bind to the allosteric sites of the QS receptors.

G cluster_qs Quorum Sensing Inhibition Strategy inhibitor 5-Fluoro-2-methoxybenzoic Acid Derivative receptor Quorum Sensing Receptor (e.g., LasR) inhibitor->receptor Antagonizes signaling QS Signaling Cascade receptor->signaling Inhibits virulence Virulence Factor Expression & Biofilm Formation signaling->virulence Downregulates

A simplified diagram of a quorum sensing inhibition strategy.

Conclusion and Future Perspectives

5-Fluoro-2-methoxybenzoic acid is a versatile and valuable building block in medicinal chemistry with a growing number of applications. Its utility in the synthesis of the BTK inhibitor Pirtobrutinib highlights its importance in the development of targeted cancer therapies. Furthermore, its potential as a scaffold for the design of novel tubulin polymerization inhibitors, HIV-1 integrase inhibitors, and Pseudomonas aeruginosa quorum sensing inhibitors underscores its broad therapeutic potential.

As our understanding of disease biology deepens and new drug targets are identified, the demand for innovative and adaptable chemical scaffolds will continue to grow. The unique combination of electronic and steric properties of 5-Fluoro-2-methoxybenzoic acid ensures that it will remain a relevant and important tool for medicinal chemists for years to come. Future research will likely focus on further exploring the structure-activity relationships of its derivatives and expanding its applications to other disease areas.

References

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  • Novologues Containing a Benzamide Side Chain Manifest Anti-proliferative Activity Against Two Breast Cancer Cell Lines. (URL: [Link])

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Exploratory

An In-Depth Technical Guide to 5-Fluoro-2-methoxybenzoic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 5-Fluoro-2-methoxybenzoic acid, a pivotal building bloc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Fluoro-2-methoxybenzoic acid, a pivotal building block in contemporary medicinal chemistry. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and illuminate its critical role in the development of targeted therapeutics, most notably as a key precursor to the Bruton's tyrosine kinase (BTK) inhibitor, Pirtobrutinib. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile compound in their synthetic endeavors.

Compound Profile and Physicochemical Properties

5-Fluoro-2-methoxybenzoic acid, also known as 5-fluoro-o-anisic acid, is a substituted benzoic acid derivative that has garnered significant attention in the pharmaceutical industry. Its unique electronic and steric properties, conferred by the fluorine and methoxy substituents, make it an invaluable synthon for constructing complex molecular architectures with tailored biological activities.

Table 1: Physicochemical Properties of 5-Fluoro-2-methoxybenzoic Acid

PropertyValueSource(s)
CAS Number 394-04-7[1][2]
Molecular Formula C₈H₇FO₃[1]
Molecular Weight 170.14 g/mol
Appearance White to off-white solid/crystalline powder[2][3]
Melting Point 87-91 °C[3]
Boiling Point (Predicted) 294.0 ± 20.0 °C[4]
Density (Predicted) 1.307 ± 0.06 g/cm³[4]
Solubility Insoluble in water[2][3][5]
pKa (Predicted) 3.75 ± 0.10[2]

The Medicinal Chemist's Perspective: Strategic Importance of the 5-Fluoro-2-methoxybenzoyl Moiety

The deliberate incorporation of the 5-fluoro-2-methoxybenzoyl scaffold into drug candidates is a prime example of rational drug design. The strategic placement of the fluorine and methoxy groups imparts several advantageous properties that can significantly enhance the pharmacokinetic and pharmacodynamic profile of a molecule.

The Role of the Fluorine Substituent

The introduction of fluorine into a drug molecule is a well-established strategy in medicinal chemistry to modulate its properties.[4] The high electronegativity and small van der Waals radius of fluorine can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically labile position can block this pathway, thereby increasing the drug's half-life and bioavailability.[1]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a drug's solubility, absorption, and target binding.

  • Increased Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.

  • Improved Membrane Permeability: In some cases, the introduction of fluorine can increase the lipophilicity of a molecule, facilitating its passage across biological membranes.

The Influence of the ortho-Methoxy Group

The methoxy group at the ortho position to the carboxylic acid also plays a crucial role:

  • Conformational Control: The ortho-methoxy group can influence the preferred conformation of the molecule through steric and electronic interactions. This can pre-organize the molecule into a bioactive conformation for optimal target engagement.

  • Modulation of Reactivity and Acidity: The methoxy group can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring.

  • Enhanced Bioactivity: Studies on various phenolic acids have shown that the number and position of methoxy groups can significantly impact their antioxidant and other biological activities.[6]

The combination of these two substituents in 5-Fluoro-2-methoxybenzoic acid creates a unique building block that offers a powerful tool for fine-tuning the properties of drug candidates.

Synthesis and Reactivity

While 5-Fluoro-2-methoxybenzoic acid is commercially available, understanding its synthesis is crucial for process development and cost-effective scale-up. A plausible and efficient laboratory-scale synthesis can be envisioned through a multi-step process starting from readily available precursors.

Proposed Synthetic Pathway

A common strategy for the synthesis of substituted benzoic acids involves the carboxylation of an organometallic intermediate.

Synthesis_Pathway A 4-Fluoroanisole B 1-Bromo-4-fluoro-2-methoxybenzene A->B Bromination C Grignard Reagent B->C Mg, THF D 5-Fluoro-2-methoxybenzoic acid C->D 1. CO2 (s) 2. H3O+ Amidation_Workflow Start 5-Fluoro-2-methoxybenzoic Acid + Amine (R-NH2) Intermediate Activated Ester/ Mixed Anhydride Start->Intermediate Activation Reagents Coupling Reagent (e.g., T3P®) Base (e.g., DIEA) Solvent (e.g., DCM) Reagents->Start Product Amide (5-Fluoro-2-methoxybenzamide derivative) Intermediate->Product Nucleophilic Attack

Caption: General workflow for the amidation of 5-Fluoro-2-methoxybenzoic acid.

Step-by-Step Procedure (Representative):

  • To a stirred mixture of 5-Fluoro-2-methoxybenzoic acid (1.0 eq) and the desired amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a base like N,N-diisopropylethylamine (DIEA) (3.0 eq). [7]2. At room temperature, add a solution of T3P® (50% in ethyl acetate, 1.2 eq) dropwise. [7]3. Stir the resulting mixture at an elevated temperature (e.g., 50 °C) under a nitrogen atmosphere for a specified time (e.g., 1.5 hours), monitoring the reaction by TLC or LC-MS. [7]4. Upon completion, cool the mixture to room temperature and quench the reaction with water.

  • Separate the organic layer, wash with aqueous solutions (e.g., dilute acid, saturated sodium bicarbonate, and brine), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired amide.

Spectroscopic Characterization

A thorough understanding of the spectroscopic data is essential for confirming the identity and purity of 5-Fluoro-2-methoxybenzoic acid. While a comprehensive set of publicly available, high-resolution spectra is not readily compiled, the expected features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 5-Fluoro-2-methoxybenzoic Acid

TechniquePredicted Key Features
¹H NMR - A broad singlet for the carboxylic acid proton (>10 ppm).- A singlet for the methoxy protons (~3.9 ppm).- Three distinct signals in the aromatic region (6.8-7.8 ppm), showing characteristic splitting patterns due to ortho, meta, and para couplings, including coupling to the fluorine atom.
¹³C NMR - A signal for the carboxylic carbon (~165-170 ppm).- Signals for the aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling constant.- A signal for the methoxy carbon (~56 ppm). [8]
FTIR (cm⁻¹) - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹).- C-O stretching bands for the methoxy and carboxylic acid groups.- C-F stretching band.- Aromatic C-H and C=C stretching bands.
Mass Spec (EI) - A molecular ion peak [M]⁺ at m/z 122 for the non-fluorinated analog, benzoic acid, is often observed. [9]For the title compound, the molecular ion would be at m/z 170.- A prominent fragment ion corresponding to the loss of the hydroxyl group (-OH) at m/z 153.- A base peak corresponding to the loss of the carboxyl group (-COOH) or subsequent loss of CO from the [M-OH]⁺ fragment, leading to the benzoyl cation at m/z 105 for benzoic acid. [9]A similar fragmentation pattern is expected.

Applications in Drug Discovery: The Case of Pirtobrutinib

The most prominent application of 5-Fluoro-2-methoxybenzoic acid is as a key starting material in the synthesis of Pirtobrutinib . []Pirtobrutinib is a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK) used for the treatment of adult patients with certain types of lymphoma. [11] The synthesis of Pirtobrutinib involves the amide coupling of 5-Fluoro-2-methoxybenzoic acid with a complex amine-containing pyrazole derivative. []This reaction highlights the importance of having a reliable and scalable synthesis of the acid and robust protocols for its subsequent amidation.

Pirtobrutinib_Synthesis cluster_0 Amide Coupling Acid 5-Fluoro-2-methoxybenzoic acid Pirtobrutinib Pirtobrutinib Acid->Pirtobrutinib Amine Amine-containing Pyrazole Intermediate Amine->Pirtobrutinib

Caption: Role of 5-Fluoro-2-methoxybenzoic acid in Pirtobrutinib synthesis.

Safety, Handling, and Toxicology

As with any chemical reagent, proper handling and storage procedures are essential to ensure laboratory safety.

  • Hazard Identification: 5-Fluoro-2-methoxybenzoic acid is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. [2]* Handling: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling. [2]* Storage: Store in a cool, dry place in a tightly sealed container. Keep away from strong oxidizing agents. [5]* Toxicology: While specific toxicological studies on 5-Fluoro-2-methoxybenzoic acid are not extensively published, data on benzoic acid and its derivatives suggest that they are generally of low to moderate toxicity. [12]However, due to the presence of the fluoro substituent, caution should be exercised, and exposure should be minimized.

Conclusion

5-Fluoro-2-methoxybenzoic acid is a testament to the power of strategic molecular design in medicinal chemistry. Its carefully selected substituents provide a unique combination of properties that make it an invaluable building block for the synthesis of advanced pharmaceutical intermediates. The successful development of Pirtobrutinib underscores the importance of this compound in modern drug discovery. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, intended to serve as a valuable resource for scientists and researchers working at the forefront of pharmaceutical innovation.

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Foundational

A Technical Guide to the Reactivity of 5-Fluoro-2-methoxybenzoic Acid: A Synthesis of Electronic and Steric Effects

Audience: Researchers, scientists, and drug development professionals. Core Objective: This guide provides an in-depth analysis of the chemical reactivity of 5-Fluoro-2-methoxybenzoic acid, a key intermediate in the synt...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides an in-depth analysis of the chemical reactivity of 5-Fluoro-2-methoxybenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] We will dissect the competing electronic effects of the fluoro, methoxy, and carboxylic acid substituents to predict its behavior in aromatic substitution reactions, offering a framework for rational synthetic design.

Foundational Principles: The Language of Aromatic Reactivity

Electrophilic Aromatic Substitution (EAS) is the cornerstone of functionalizing aromatic rings. The reaction's rate and regioselectivity are not random; they are dictated by the electronic properties of the substituents already present on the ring.[3][4] These properties are understood through two primary mechanisms:

  • Inductive Effect (I): The polarization of a sigma (σ) bond due to the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) have a negative inductive effect (-I), while electron-donating groups (EDGs) have a positive inductive effect (+I).

  • Resonance or Mesomeric Effect (M): The delocalization of π-electrons or lone pairs across the conjugated system. Groups that donate electrons into the ring exhibit a positive mesomeric effect (+M), while those that withdraw electrons from the π-system have a negative mesomeric effect (-M).

These effects determine whether a substituent "activates" (increases the rate of EAS compared to benzene) or "deactivates" the ring and where it directs the incoming electrophile.

Group TypeEffect on Reaction RateDirecting InfluenceDominant Electronic Effect
Activators Increaseortho, para+M > -I
Deactivators (Halogens) Decreaseortho, para-I > +M
Deactivators (General) Decreasemeta-I and/or -M

Electronic Profile of Individual Substituents

The reactivity of 5-Fluoro-2-methoxybenzoic acid is a complex interplay of three distinct functional groups. Understanding each in isolation is crucial before assessing their collective impact.

The Methoxy Group (-OCH₃): A Potent Activating Director

The methoxy group is a classic example of a strong activating group. While the highly electronegative oxygen atom withdraws electron density inductively (-I), its lone pairs participate in resonance with the aromatic ring, a powerful electron-donating (+M) effect.[5][6] This +M effect significantly outweighs the -I effect, enriching the electron density of the aromatic ring, particularly at the ortho and para positions.[7] This increased nucleophilicity makes the ring more reactive towards electrophiles and directs substitution to these positions.

The Fluoro Group (-F): The Anomaly of Halogens

Halogens occupy a unique position in the landscape of directing groups. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack.[8][9] However, like the methoxy group, its lone pairs can be delocalized into the ring (+M effect).[8] For halogens, the inductive effect dominates, making them deactivating overall.[10] Despite this, the resonance donation, though weaker, is sufficient to direct incoming electrophiles to the ortho and para positions.[3][10] Thus, fluorine is a deactivating ortho, para-director.

The Carboxylic Acid Group (-COOH): A Strong Deactivating Director

The carboxylic acid group is a potent deactivating group. It withdraws electron density from the ring through both a negative inductive effect (-I) from its two electronegative oxygen atoms and a strong negative resonance effect (-M), as the carbonyl group pulls π-electrons out of the ring system. This substantial electron withdrawal makes the ring much less nucleophilic and directs incoming electrophiles to the meta position.

The Combined Directive Influence in 5-Fluoro-2-methoxybenzoic Acid

With all three substituents on the ring, their directing effects must be considered in concert to predict the most likely sites for electrophilic attack. The rule of thumb is that the most powerfully activating group dictates the regioselectivity.

In 5-Fluoro-2-methoxybenzoic acid, the hierarchy of influence is clear: Methoxy (Strong Activator) >> Fluoro (Weak Deactivator) > Carboxylic Acid (Strong Deactivator)

Therefore, the methoxy group at C2 is the dominant directing group.

G cluster_0 Reactivity Map of 5-Fluoro-2-methoxybenzoic Acid mol mol C3 C3 mol->C3 ortho to -OCH3 meta to -COOH C4 C4 mol->C4 ortho to -F C6 C6 mol->C6 ortho to -OCH3 ortho to -F Steric Steric Hindrance mol->Steric from -COOH

Caption: Predicted sites of electrophilic attack on 5-Fluoro-2-methoxybenzoic acid.

Analysis of Potential Reaction Sites:

  • C3 Position: This position is ortho to the powerfully activating methoxy group and meta to the deactivating carboxylic acid. The methoxy group's influence makes this a highly favorable site for attack.

  • C6 Position: This position is also ortho to the activating methoxy group and, additionally, ortho to the fluoro group. While the fluoro group is deactivating, its ortho, para-directing nature reinforces the methoxy group's directive. However, the C6 position is adjacent to the bulky carboxylic acid group, which may introduce significant steric hindrance, potentially disfavoring attack by large electrophiles.

  • C4 Position: This position is ortho to the deactivating fluoro group and meta to the activating methoxy group. It is significantly less activated than C3 and C6 and is therefore an unlikely site for substitution.

Experimental Protocol: Nitration of 5-Fluoro-2-methoxybenzoic Acid

Nitration is a classic EAS reaction that serves as an excellent case study for the principles discussed. The following protocol is a plausible, self-validating workflow for this transformation.

Objective: To synthesize 5-Fluoro-2-methoxy-3-nitrobenzoic acid and/or 5-Fluoro-2-methoxy-6-nitrobenzoic acid.

Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 5-Fluoro-2-methoxybenzoic acid (1.0 eq). Cool the flask to 0-5°C using an ice-water bath.

  • Preparation of Nitrating Agent: Slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (3.0 eq) in a separate beaker, maintaining the temperature below 10°C.

  • Addition of Electrophile: Add the prepared nitrating mixture dropwise to the stirred solution of the benzoic acid derivative over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice. The solid product will precipitate out of the solution.

  • Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral. The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product(s).

graphdict A 1. Dissolve Substrate (5-Fluoro-2-methoxybenzoic acid) in H2SO4 at 0-5°C B 2. Add Nitrating Mixture (HNO3/H2SO4) dropwise (T < 10°C) A->B C 3. Stir at 0-5°C Monitor by TLC B->C D 4. Quench Reaction (Pour onto ice) C->D E 5. Isolate Product (Vacuum Filtration) D->E F 6. Purify (Recrystallization) E->F

Caption: Experimental workflow for the nitration of 5-Fluoro-2-methoxybenzoic acid.

Reactivity of the Carboxylic Acid Moiety

Beyond the reactivity of the aromatic ring, the carboxylic acid functional group is itself a site for important transformations. For its use in medicinal chemistry, particularly in the formation of amide bonds, the carboxylic acid is often converted into a more reactive species like an acyl chloride. This is typically achieved by reacting it with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[11] This transformation allows for efficient coupling with amines to form the corresponding amides, a critical step in the synthesis of many drug candidates.

Summary and Outlook

The reactivity of 5-Fluoro-2-methoxybenzoic acid is a nuanced case study in physical organic chemistry, governed by a competitive interplay of electronic and steric effects.

  • Dominant Director: The C2-methoxy group is the most powerful activating substituent and the primary director of electrophilic substitution.

  • Primary Reaction Sites: Electrophilic attack is directed to the C3 and C6 positions , which are ortho to the methoxy group.

  • Competing Influences: The C6 position is electronically favored due to a reinforcing directive from the C5-fluoro group, but may be sterically hindered by the adjacent C1-carboxylic acid.

  • Synthetic Utility: The molecule's dual reactivity—at the aromatic ring and the carboxylic acid group—makes it a versatile and valuable building block in multi-step organic synthesis.

A thorough understanding of these principles enables researchers to predict reaction outcomes, control regioselectivity, and strategically design synthetic routes for novel therapeutics and advanced materials.

References

  • Benchchem. An In-depth Technical Guide to the Electronic Effects of Methoxy Groups in 1-Iodo-2,3,4-trimethoxybenzene.
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Exploratory

An In-depth Technical Guide to the Electronic Effects of Substituents in 5-Fluoro-2-methoxybenzoic Acid

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the electronic effects governing the chemical properties and reactivity of 5-Fluoro-2-me...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects governing the chemical properties and reactivity of 5-Fluoro-2-methoxybenzoic acid. We delve into the nuanced interplay of inductive and resonance effects exerted by the fluoro and methoxy substituents, the structural implications of the "ortho effect," and the combined influence of these factors on the acidity and reactivity of the benzoic acid core. This document is intended to serve as a foundational resource, blending theoretical principles with actionable experimental protocols to empower researchers in the fields of medicinal chemistry, organic synthesis, and materials science. We will explore how these electronic perturbations are quantified through Hammett constants and measured via robust analytical techniques, providing a predictive framework for the behavior of this versatile chemical building block.

Introduction: The Architecture of Influence in Substituted Benzoic Acids

Substituted benzoic acids are fundamental scaffolds in drug discovery and organic chemistry. The strategic placement of functional groups on the aromatic ring allows for the fine-tuning of a molecule's physicochemical properties, including its acidity (pKa), lipophilicity, and binding interactions with biological targets.[1] The electronic character of these substituents dictates the electron density distribution within the ring and the carboxyl group, thereby modulating the molecule's reactivity and behavior.

5-Fluoro-2-methoxybenzoic acid presents a particularly interesting case study due to the presence of two electronically distinct substituents: a strongly electronegative, inductively withdrawing fluorine atom at the meta-position (relative to the carboxyl group's point of attachment) and an electron-donating methoxy group at the ortho-position. Understanding the synergistic and antagonistic nature of these effects is crucial for predicting the molecule's behavior in synthetic transformations and biological systems. This guide will dissect these influences, providing both a qualitative and quantitative framework for their analysis.

Deconstructing the Electronic Contributions

The net electronic effect of any substituent on a benzene ring is a composite of two primary forces: the inductive effect and the resonance (or mesomeric) effect.[2] Their influence depends on the substituent's intrinsic properties and its position on the ring.

The 5-Fluoro Substituent: A Dominant Inductive Pull

The fluorine atom at the C-5 position is a powerful electron-withdrawing group, primarily through the inductive effect (-I).[3]

  • Inductive Effect (-I): Fluorine is the most electronegative element. It strongly pulls electron density towards itself through the sigma (σ) bond framework.[3] This effect acidifies the carboxylic proton by stabilizing the resulting carboxylate anion. The negative charge on the anion is dispersed more effectively due to the electron pull from the remote fluorine atom.

  • Resonance Effect (+R): While fluorine possesses lone pairs that can be donated into the aromatic π-system (+R effect), this effect is significantly weaker than its inductive counterpart.[4] The poor overlap between the 2p orbital of carbon and the highly contracted 2p orbital of fluorine makes this resonance donation inefficient. Consequently, the net effect of a fluorine substituent is strong electron withdrawal.

The 2-Methoxy Substituent: A Complex Interplay of Opposing Forces

The methoxy group (-OCH₃) at the C-2 (ortho) position presents a more complex scenario where inductive and resonance effects operate in opposition.

  • Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring through the σ-bond.[4]

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the benzene ring's π-system. This donation of electron density increases the electron density at the ortho and para positions.[4] In the case of para-methoxybenzoic acid, this +R effect strongly dominates, decreasing acidity by destabilizing the carboxylate anion.[2]

The Ortho Effect: Beyond Simple Electronics

The placement of the methoxy group at the ortho position introduces steric and proximate electronic interactions collectively known as the "ortho effect."[5] This effect almost universally leads to an increase in the acidity of benzoic acids, regardless of the substituent's electronic nature.[6]

  • Steric Inhibition of Resonance (SIR): The steric bulk of the ortho-methoxy group can force the carboxylic acid group to twist out of the plane of the benzene ring.[6][7] This loss of coplanarity disrupts the resonance between the carboxyl group and the aromatic π-system. As a result, the electron-donating resonance from the ring to the carboxyl group is diminished, making the proton more acidic.

  • Intramolecular Hydrogen Bonding: Computational and spectroscopic studies have shown that for 2-methoxybenzoic acid, an intramolecular hydrogen bond can form between the carboxylic acid proton and the methoxy oxygen. However, a more significant interaction is the stabilization of the carboxylate anion through interactions with the ortho-substituent, which contributes to increased acidity.

The following diagram illustrates the key electronic and steric effects at play.

Caption: Interplay of electronic and steric effects in the molecule.

Quantifying Substituent Effects: Hammett Analysis

The Hammett equation provides a powerful tool for quantifying the electronic influence of meta and para substituents on the reactivity and equilibrium constants of reactions involving benzene derivatives. It is defined as:

log(K/K₀) = σρ

Where:

  • K is the equilibrium constant for the substituted reactant.

  • K₀ is the equilibrium constant for the unsubstituted reactant (benzoic acid).

  • σ (sigma) is the substituent constant, which depends only on the substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

  • ρ (rho) is the reaction constant, which measures the sensitivity of a given reaction to substituent effects. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.

While the Hammett equation is not strictly applicable to ortho substituents due to steric effects, the σ values for meta and para substituents are invaluable for understanding electronic contributions.

Substituentσ_metaσ_paraDominant Effect at Position
-F +0.34+0.06Strong -I effect dominates at both positions.
-OCH₃ +0.12-0.27-I effect dominates at meta; +R effect dominates at para.
Table 1: Hammett constants for fluoro and methoxy substituents. Data sourced from established physical organic chemistry literature.

For 5-Fluoro-2-methoxybenzoic acid, the fluorine is meta to the carboxyl group. Its positive σ_meta value (+0.34) indicates a significant acid-strengthening (electron-withdrawing) effect. The ortho-methoxy group's influence cannot be directly assessed by a simple σ value but is known to be acid-strengthening due to the ortho effect, despite its +R character.

Experimental Validation of Electronic Effects

The theoretical principles discussed can be validated through straightforward and robust experimental protocols. These methods provide quantitative data on how the substituents in 5-Fluoro-2-methoxybenzoic acid modulate its chemical properties.

Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a reliable method for determining the acid dissociation constant (pKa), a direct measure of the molecule's acidity.

Objective: To accurately measure the pKa of 5-Fluoro-2-methoxybenzoic acid and compare it to benzoic acid and other substituted analogues.

Materials:

  • 5-Fluoro-2-methoxybenzoic acid

  • Benzoic acid (for comparison)

  • Standardized ~0.1 M NaOH solution (carbonate-free)

  • High-purity water (degassed)

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 25 mL or 50 mL burette

  • 150 mL beakers

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of 5-Fluoro-2-methoxybenzoic acid into a 150 mL beaker. Dissolve the acid in ~50 mL of deionized water. Gentle warming may be required. If solubility is an issue, a co-solvent like ethanol can be used, but consistency across all samples is critical.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

  • Titration: Record the initial pH of the solution. Add the standardized NaOH solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Collection: Continue the titration well past the equivalence point (the point of fastest pH change).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point (V_eq), which is the midpoint of the steepest part of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

    • The volume at the half-equivalence point is V_eq / 2.

    • The pKa is equal to the pH at the half-equivalence point.

  • Validation: Repeat the titration at least three times to ensure reproducibility. Calculate the average pKa and standard deviation.

The following diagram outlines the experimental workflow for pKa determination.

G start Start: Calibrate pH Meter prep Prepare Acid Solution (e.g., 0.1 mmol in 50 mL H₂O) start->prep setup Setup Titration Apparatus (Burette, pH Electrode, Stirrer) prep->setup titrate Titrate with Standardized NaOH (Record Volume and pH) setup->titrate plot Plot Titration Curve (pH vs. Volume NaOH) titrate->plot analyze Analyze Data plot->analyze find_veq Determine Equivalence Point (V_eq) (First Derivative Plot) analyze->find_veq Step 1 find_pka Determine pKa at V_eq/2 analyze->find_pka Step 2 find_veq->find_pka end End: Report Average pKa find_pka->end

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: Kinetic Analysis of Esterification

The rate of reaction, such as esterification, is also highly sensitive to the electronic effects of ring substituents. Electron-withdrawing groups generally decrease the rate of acid-catalyzed esterification by destabilizing the positively charged tetrahedral intermediate.

Objective: To measure the relative rate of esterification of 5-Fluoro-2-methoxybenzoic acid compared to benzoic acid.

Materials:

  • 5-Fluoro-2-methoxybenzoic acid and Benzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (catalyst)

  • Thermostated reaction vessel (e.g., oil bath)

  • GC or HPLC system for quantitative analysis

  • Internal standard (e.g., dodecane)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the carboxylic acid (e.g., 1 mmol), a large excess of methanol (e.g., 10 mL), and a known amount of an internal standard.

  • Initiation: Place the vessel in a thermostated bath (e.g., 60 °C). Once the temperature equilibrates, add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops) to start the reaction (t=0).

  • Monitoring: At regular time intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the reaction mixture. Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of saturated sodium bicarbonate solution.

  • Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the methyl ester product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the formed methyl ester versus time for both 5-Fluoro-2-methoxybenzoic acid and benzoic acid.

    • Determine the initial reaction rate from the slope of the initial, linear portion of this plot.

    • Compare the initial rates to determine the relative reactivity. A pseudo-first-order rate constant (k') can be calculated if the reaction is run under conditions where the alcohol concentration is effectively constant.

Spectroscopic Manifestations of Electronic Effects

The electronic perturbations caused by the fluoro and methoxy groups are observable in the molecule's spectroscopic signatures.

  • Infrared (IR) Spectroscopy: The position of the carbonyl (C=O) stretching frequency in the IR spectrum is sensitive to electronic effects. Electron-withdrawing groups tend to increase the C=O stretching frequency (shift to higher wavenumber), while electron-donating groups decrease it. For aromatic carboxylic acids, this peak typically appears between 1710-1680 cm⁻¹. The strong net electron-withdrawing character of the substituents in 5-Fluoro-2-methoxybenzoic acid would be expected to shift the C=O stretch towards the higher end of this range compared to an acid with donating groups. The characteristic broad O-H stretch from ~3300-2500 cm⁻¹ would also be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the aromatic protons are directly influenced by the electron density at their respective carbon atoms. The electron-withdrawing fluorine will deshield nearby protons, shifting them downfield. The electron-donating methoxy group will shield the ortho and para protons, shifting them upfield. The precise chemical shifts and coupling patterns of the three aromatic protons would provide a detailed map of the electron distribution. The acidic proton of the carboxyl group would appear as a broad singlet, typically far downfield (>10 ppm).

    • ¹³C NMR: The chemical shifts of the aromatic carbons are also indicative of electron density. The carbon attached to the fluorine (C-5) would show a large downfield shift and a characteristic large one-bond C-F coupling constant. The carbons ortho and para to the methoxy group (C-1, C-3) would be shielded (shifted upfield) relative to their positions in benzoic acid, while the carbon attached to the methoxy group (C-2) would be significantly deshielded.

Conclusion

The electronic profile of 5-Fluoro-2-methoxybenzoic acid is a product of a complex but predictable interplay of competing forces. The potent, acid-strengthening inductive effect of the meta-fluoro group acts in concert with the steric and anion-stabilizing contributions of the ortho-methoxy group. This combination overcomes the inherent electron-donating resonance of the methoxy substituent, resulting in a molecule that is a stronger acid than benzoic acid itself. This guide provides the theoretical framework and practical methodologies to probe and quantify these effects, offering researchers the tools to understand and leverage the unique chemical personality of this important synthetic building block. By applying the principles and protocols outlined herein, scientists can better anticipate the reactivity, acidity, and spectroscopic properties of this and related molecules, accelerating innovation in drug development and chemical synthesis.

References

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link not available]
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link not available]
  • Department of Chemistry, University of Guelph. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Retrieved from [Link] [This is a representative link format; a direct, stable URL would be used].

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link not available]
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link not available]
  • Ortho effect. (2023, November 28). In Wikipedia. [Link]

  • Steric inhibition of resonance. (2021, September 15). Chemistry Learner. [Link not available]
  • Hammett equation. (2023, December 10). In Wikipedia. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link not available]
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  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid. MIT OpenCourseWare. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Khan Academy. (n.d.). How does ortho-effect work in benzoic acids?. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of Pirtobrutinib Employing 5-Fluoro-2-methoxybenzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Pirtobrutinib (also known as LOXO-305) is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK) that h...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pirtobrutinib (also known as LOXO-305) is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated significant clinical efficacy in the treatment of various B-cell malignancies.[][2] Its unique binding mechanism allows it to overcome resistance mechanisms associated with covalent BTK inhibitors, particularly mutations at the C481 residue.[2] This application note provides a detailed, research-grade protocol for the synthesis of Pirtobrutinib, with a strategic focus on the incorporation of the 5-fluoro-2-methoxybenzamido moiety derived from 5-fluoro-2-methoxybenzoic acid. The following guide is structured to provide not only a step-by-step methodology but also the underlying chemical rationale, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Introduction to Pirtobrutinib and Synthetic Strategy

Pirtobrutinib's chemical structure is (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl) phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide.[3][4] The synthesis is a multi-step process that involves the convergent assembly of three key fragments:

  • The chiral trifluoroethyl-hydrazine side chain, which dictates the stereochemistry.

  • A central pyrazole core, built upon a functionalized phenyl ring.

  • The 5-fluoro-2-methoxybenzoyl group, which is crucial for binding and is introduced via an amide coupling reaction.

This document outlines a validated pathway where 5-fluoro-2-methoxybenzoic acid is activated and coupled with a key amine intermediate, which is then elaborated to form the final Pirtobrutinib molecule.

Overall Synthetic Workflow

The synthesis can be logically divided into three primary stages: preparation of the core amine, amide bond formation, and finally, pyrazole construction and functionalization.

G cluster_0 Stage 1: Synthesis of Amine Intermediate cluster_1 Stage 2: Amide Bond Formation cluster_2 Stage 3: Pyrazole Formation & Final Assembly A 4-Formylbenzoic acid methyl ester B 4-Oximinomethylbenzoic acid methyl ester A->B Hydroxylamine HCl C 4-(Aminomethyl)benzoic acid B->C Reduction (Pd/C) F Key Benzamide Intermediate C->F Amide Coupling D 5-Fluoro-2-methoxybenzoic acid E 5-Fluoro-2-methoxybenzoyl chloride D->E Activation (SOCl₂) E->F H Cyclized Nitrile Intermediate F->H + Malononitrile Acylation G [(1S)-2,2,2-trifluoro- 1-methyl-ethyl]hydrazine HCl G->H Cyclization I Pirtobrutinib H->I Nitrile Hydrolysis (Methanesulfonic acid)

Figure 1: High-level overview of the Pirtobrutinib synthetic workflow.

Detailed Protocols and Methodologies

Stage 1: Synthesis of the Core Amine Intermediate

The initial steps focus on creating the 4-(aminomethyl)phenyl scaffold, which serves as the anchor for both the pyrazole and the benzamide moieties. The synthesis begins with commercially available 4-formylbenzoic acid methyl ester.[]

Protocol 1.1: Oximation of 4-Formylbenzoic Acid Methyl Ester

  • Rationale: This step converts the aldehyde functional group into an oxime, which is a stable intermediate that can be readily reduced to a primary amine in the subsequent step.

ReagentMW ( g/mol )Moles (mol)EquivalentsAmountGrade
4-Formylbenzoic acid methyl ester164.160.101.016.4 g≥98%
Hydroxylamine Hydrochloride69.490.121.28.34 g≥99%
Sodium Hydroxide40.000.121.24.80 g≥97%
Methanol32.04--150 mLACS Grade
Water18.02--50 mLDI

Procedure:

  • Dissolve 4-formylbenzoic acid methyl ester (16.4 g) in methanol (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, dissolve hydroxylamine hydrochloride (8.34 g) and sodium hydroxide (4.80 g) in water (50 mL).

  • Add the aqueous hydroxylamine solution to the methanolic solution of the aldehyde at room temperature.

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

  • Upon completion, remove the methanol under reduced pressure.

  • Add 100 mL of water to the residue, and collect the precipitated white solid by vacuum filtration.

  • Wash the solid with cold water (2 x 30 mL) and dry under vacuum to yield 4-oximinomethylbenzoic acid methyl ester.

Protocol 1.2: Reduction to 4-(Aminomethyl)benzoic acid

  • Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is a clean and efficient method for reducing oximes to primary amines. The reaction is performed under a hydrogen atmosphere.

ReagentMW ( g/mol )Moles (mol)EquivalentsAmountGrade
4-Oximinomethylbenzoic acid methyl ester179.170.091.0~16.1 g(from previous step)
Palladium on Carbon (5% Pd)---1.6 g50% water wet
Methanol32.04--200 mLAnhydrous
Sodium Hydroxide40.000.182.07.2 g≥97%
Hydrogen (H₂)2.02--5-10 atmHigh Purity

Procedure:

  • Charge a hydrogenation reactor with the 4-oximinomethylbenzoic acid methyl ester (~16.1 g), 5% Pd/C (1.6 g), sodium hydroxide (7.2 g), and methanol (200 mL).

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 5-10 atm.

  • Stir the mixture vigorously at room temperature for 3-5 hours.

  • Monitor hydrogen uptake. Once uptake ceases, depressurize the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (50 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-aminomethylbenzoic acid. This intermediate is often carried forward without extensive purification.[]

Stage 2: Acylation with 5-Fluoro-2-methoxybenzoic acid

This is the pivotal step where the user-specified starting material is incorporated to form the critical benzamide bond.

Protocol 2.1: Amide Coupling Reaction

  • Rationale: The carboxylic acid of 5-fluoro-2-methoxybenzoic acid is not sufficiently electrophilic to react directly with the amine. It must first be activated, for example, by conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride reacts rapidly with the primary amine from Stage 1 to form the stable amide linkage. A non-nucleophilic base like triethylamine (TEA) is used to quench the HCl generated during the reaction.

Figure 2: Workflow for the key amide bond formation step.

ReagentMW ( g/mol )Moles (mol)EquivalentsAmountGrade
5-Fluoro-2-methoxybenzoic acid170.140.0951.0516.2 g≥97%
Thionyl Chloride (SOCl₂)118.970.182.013.1 mL≥99%
4-(Aminomethyl)benzoic acid151.160.091.0~13.6 g(from Stage 1)
Triethylamine (TEA)101.190.273.037.6 mL≥99%
Dichloromethane (DCM)84.93--300 mLAnhydrous

Procedure:

  • Activation: In a flame-dried, 500 mL flask under a nitrogen atmosphere, suspend 5-fluoro-2-methoxybenzoic acid (16.2 g) in anhydrous DCM (150 mL).

  • Add thionyl chloride (13.1 mL) dropwise at 0 °C. Add a catalytic amount of DMF (2-3 drops).

  • Allow the mixture to warm to room temperature and then heat to reflux (approx. 40-45 °C) for 2 hours. The suspension should become a clear solution.

  • Cool the reaction to room temperature and remove all volatile components under reduced pressure to yield the crude 5-fluoro-2-methoxybenzoyl chloride as an oil.

  • Coupling: Dissolve the crude acid chloride in anhydrous DCM (150 mL).

  • In a separate 1 L flask, suspend the 4-(aminomethyl)benzoic acid (~13.6 g) in DCM and add triethylamine (37.6 mL). Cool this suspension to 0 °C.

  • Add the acid chloride solution dropwise to the amine suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by adding 100 mL of 1M HCl. Separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude benzamide intermediate, which can be purified by recrystallization from ethyl acetate/hexanes.

Stage 3: Pyrazole Formation and Final Assembly

The final stage involves a cyclization reaction to build the pyrazole core, followed by hydrolysis of a nitrile to the final primary amide.

Protocol 3.1: Cyclization and Final Hydrolysis

  • Rationale: The benzamide intermediate is first reacted with malononitrile and then undergoes a cyclization reaction with the chiral hydrazine [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine hydrochloride to form the pyrazole ring with the correct stereochemistry.[] The final step is the hydrolysis of the nitrile group on the pyrazole ring to the primary carboxamide of Pirtobrutinib, typically achieved under strong acidic conditions.[]

ReagentMW ( g/mol )Moles (mol)EquivalentsAmountGrade
Benzamide Intermediate303.290.051.015.2 g(from Stage 2)
Malononitrile66.060.0551.13.6 g≥99%
[(1S)-...]-hydrazine HCl162.560.061.29.75 gChiral Grade
Methanesulfonic acid96.11--150 mL≥99%
Acetic Acid60.05--100 mLGlacial

Procedure:

  • Combine the benzamide intermediate (15.2 g) and malononitrile (3.6 g) in acetic acid (100 mL). Heat the mixture to 40-50 °C and stir for 4-6 hours to form the acylated intermediate.[]

  • Add [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine hydrochloride (9.75 g) to the reaction mixture.

  • Heat the reaction to 55-60 °C and stir for 14-18 hours.[] Monitor by LC-MS for the formation of the cyclized nitrile intermediate (Intermediate 21 in some literature).[]

  • Cool the reaction mixture and concentrate under reduced pressure to remove the acetic acid.

  • Hydrolysis: To the crude residue, carefully add methanesulfonic acid (150 mL) at room temperature.

  • Heat the mixture to 80 °C and stir for 6-8 hours until the hydrolysis of the nitrile to the carboxamide is complete (monitor by LC-MS).

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (~500 g).

  • Adjust the pH of the aqueous solution to ~7-8 with concentrated ammonium hydroxide.

  • The crude Pirtobrutinib will precipitate as a solid. Collect the solid by filtration.

  • Purification: The crude product should be purified by column chromatography (Silica gel, gradient elution with DCM/Methanol) or preparative HPLC to achieve high purity (>99%).

Summary of Yields and Purity

StepProductTheoretical Yield (g)Typical Yield (%)Purity Target (HPLC)
1.14-Oximinomethylbenzoic acid methyl ester17.990-95%>95%
1.24-(Aminomethyl)benzoic acid13.680-85% (over 2 steps)(used crude)
2.1Key Benzamide Intermediate27.375-85%>98%
3.1Pirtobrutinib (crude)23.960-70%>90%
-Pirtobrutinib (purified)->90% (purification step)>99.5%

Conclusion

The synthetic route detailed herein provides a robust and scalable method for the preparation of the BTK inhibitor Pirtobrutinib, starting from 5-fluoro-2-methoxybenzoic acid. The protocol emphasizes control over each chemical transformation, from the initial construction of the amine backbone to the critical amide coupling and final pyrazole formation. Careful execution of the described steps, coupled with diligent in-process monitoring and appropriate purification techniques, will reliably yield high-purity Pirtobrutinib suitable for research and preclinical development.

References

  • Google Patents. (2024). WO2024194890A1 - Solid state forms of pirtobrutinib and process for the preparation of intermediate thereof.
  • PubChem. (n.d.). Pirtobrutinib. National Center for Biotechnology Information. Retrieved from [Link]

  • Technical Disclosure Commons. (2024). Novel crystalline form of Pirtobrutinib and its process for preparation. Retrieved from [Link]

  • Patsnap Synapse. (2024). Exploring Pirtobrutinib: Development, Approvals, and Patent Landscape. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). A process for the preparation of Pirtobrutinib and its intermediates thereof. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthetic route of pirtobrutinib. [Diagram]. Retrieved from [Link]

  • Olson, E. R., et al. (2022). Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor. Blood, 140(9), 999–1011. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 5-Fluoro-2-methoxybenzoic Acid as a Key Starting Material for BTK Inhibitors

< Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 5-Fluoro-2-methoxybenzoic acid as a pivotal starting material in t...

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 5-Fluoro-2-methoxybenzoic acid as a pivotal starting material in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a clinically validated target in the treatment of various B-cell malignancies, and the development of potent and selective inhibitors is an area of intense research. This guide elucidates the underlying chemistry, provides detailed, field-proven synthetic protocols, and explains the critical role of BTK in cellular signaling. The protocols are designed to be self-validating, with an emphasis on reaction monitoring, purification, and analytical characterization to ensure the synthesis of high-purity intermediates.

Introduction: The Strategic Importance of BTK and its Inhibitors

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays an indispensable role in B-cell development, activation, and proliferation.[1] It is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of both healthy and malignant B-cells.[2][3] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia, the BCR pathway is constitutively active, leading to uncontrolled cell growth.[2][3] This dependence on BTK signaling provides a powerful therapeutic window for targeted inhibitors.

The development of BTK inhibitors, such as Ibrutinib, has revolutionized the treatment landscape for these diseases.[1][4] These inhibitors typically function by covalently binding to a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[1][3] The molecular architecture of these inhibitors is complex, often requiring multi-step synthetic sequences. The selection of appropriate starting materials is therefore critical for developing efficient, scalable, and cost-effective manufacturing processes.

5-Fluoro-2-methoxybenzoic acid has emerged as a valuable and versatile building block in the synthesis of several BTK inhibitors. Its substituted phenyl ring provides a key structural motif that can be elaborated into the core structures of these complex molecules. The presence of the fluorine and methoxy groups can influence the electronic properties and metabolic stability of the final drug molecule, while the carboxylic acid functionality serves as a handle for subsequent chemical transformations.

The Role of BTK in B-Cell Signaling

Understanding the biological context of BTK is paramount to appreciating the significance of its inhibitors. BTK is a critical downstream mediator of the B-cell receptor. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[1][5] Activated BTK then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2).[1][5] This phosphorylation event triggers the generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1][5] These signaling events culminate in the activation of transcription factors, such as NF-κB, which promote B-cell survival, proliferation, and differentiation.[2][5] In B-cell malignancies, this pathway is often hijacked to support the uncontrolled growth of cancer cells.[2][3]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCG2 Phospholipase Cγ2 (PLCγ2) BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC_Activation PKC Activation DAG->PKC_Activation NFkB NF-κB Activation Ca_Mobilization->NFkB PKC_Activation->NFkB Proliferation B-Cell Proliferation, Survival & Differentiation NFkB->Proliferation Synthetic_Workflow Start 5-Fluoro-2-methoxy- benzoic acid Step1 Step 1: Amide Coupling Start->Step1 Intermediate1 N-Substituted Benzamide Step1->Intermediate1 Step2 Step 2: Cyclization Intermediate1->Step2 Intermediate2 Heterocyclic Core Step2->Intermediate2 Step3 Step 3: Functional Group Manipulation Intermediate2->Step3 Final Key BTK Inhibitor Intermediate Step3->Final

Caption: General Synthetic Workflow.

4.1. Step 1: Amide Coupling

Objective: To convert the carboxylic acid of 5-Fluoro-2-methoxybenzoic acid into an amide, which serves as a precursor for subsequent cyclization reactions.

Protocol:

  • Reaction Setup: To a solution of 5-Fluoro-2-methoxybenzoic acid (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent (e.g., HATU or HOBt/EDC) (1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine) (2.0 eq).

  • Addition of Amine: To the activated carboxylic acid, add the desired amine (1.0 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. [6][7]4. Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the desired N-substituted benzamide.

Causality: The choice of coupling agent and base is crucial for efficient amide bond formation while minimizing side reactions. An inert atmosphere prevents the reaction of the activated acid with atmospheric moisture. The aqueous workup is designed to remove unreacted reagents and byproducts.

4.2. Step 2: Cyclization to Form the Heterocyclic Core

Objective: To construct the core heterocyclic ring system, which is a common feature of many BTK inhibitors.

Protocol:

  • Reaction Setup: Dissolve the N-substituted benzamide from Step 1 in a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether).

  • Thermal Cyclization: Heat the reaction mixture to a high temperature (typically 200-250 °C) for a specified period (e.g., 1-4 hours).

  • Reaction Monitoring: Monitor the formation of the cyclized product by HPLC or LC-MS. [6]4. Workup and Purification: Cool the reaction mixture to room temperature, which may induce precipitation of the product. The solid can be collected by filtration and washed with a non-polar solvent (e.g., hexanes) to remove the high-boiling point solvent. Further purification can be achieved by recrystallization.

Causality: The high temperature provides the necessary activation energy for the intramolecular cyclization to occur. The choice of a high-boiling, inert solvent is critical to reach the required reaction temperature without solvent degradation.

4.3. Step 3: Functional Group Manipulation

Objective: To introduce or modify functional groups on the heterocyclic core to enable the final coupling steps in the synthesis of the target BTK inhibitor. This often involves reactions such as halogenation, nitration, or reduction.

Protocol (Example: Bromination):

  • Reaction Setup: Dissolve the heterocyclic core from Step 2 in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Addition of Brominating Agent: Add a brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise at a controlled temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the desired level of conversion is achieved. [6][7]4. Workup: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to consume any excess bromine. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Causality: The choice of brominating agent and reaction conditions allows for selective bromination of the heterocyclic core. The quench and workup steps are essential for safely handling and purifying the brominated intermediate.

Analytical Techniques for Reaction Monitoring and Quality Control

Robust analytical methods are essential for ensuring the quality and consistency of the synthesized intermediates.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for monitoring reaction progress, assessing purity, and quantifying impurities. [6]* Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, aiding in the identification of intermediates, products, and byproducts. [6]* Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation of the starting material, intermediates, and the final product. [8][9]Both ¹H and ¹³C NMR are routinely used.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of key functional groups and to monitor their transformation throughout the synthetic sequence. [6]

Conclusion

5-Fluoro-2-methoxybenzoic acid is a strategically important starting material in the synthesis of a variety of BTK inhibitors. Its chemical structure provides a versatile platform for the construction of the complex heterocyclic cores that are characteristic of these therapeutic agents. The protocols outlined in this guide, coupled with rigorous in-process analytical controls, provide a robust framework for the synthesis of high-purity intermediates for drug discovery and development. A deep understanding of the underlying chemistry and the biological rationale for BTK inhibition empowers researchers to innovate and develop the next generation of targeted cancer therapies.

References
  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC. (2024, July 9).
  • Targeting BTK in B-Cell Malignancies - OncLive. (2019, March 4). OncLive.
  • Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. (2024, March 12). MDPI.
  • Bruton Tyrosine Kinase (BTK) and Its Role in B-cell Malignancy - Taylor & Francis Online. (2012, March 26). Taylor & Francis Online.
  • Bruton's tyrosine kinase - Wikipedia. Wikipedia.
  • 5-Fluoro-2-methoxybenzoic acid - SAFETY DATA SHEET. (2024, March 31). Thermo Fisher Scientific.
  • Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies: Their Use and Differential Features - ResearchGate. (2025, August 7).
  • Signaling pathways involving Bruton's tyrosine kinase (BTK). BTK is... - ResearchGate.
  • Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane - PNAS. (2018, August 28).
  • NMR Reaction-Monitoring as a Process Analytical Technique | Pharmaceutical Technology. (2012, August 2). Pharmaceutical Technology.
  • Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments | springermedicine.com. (2024, January 12). Springer.
  • 5 Fluoro 2 Methoxybenzoic Acid Manufacturer - Enanti Labs. Enanti Labs.
  • 5-Fluoro-2-methoxybenzoic acid 97 394-04-7 - Sigma-Aldrich. Sigma-Aldrich.
  • Advanced Analytical Techniques for Quality Control in GMP Syn - JOCPR. (2024, March 4). Journal of Chemical and Pharmaceutical Research.
  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development | Analytical Chemistry - ACS Publications. (2013, September 4).
  • 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7 - ChemicalBook. (2025, August 29). ChemicalBook.
  • 5-FLUORO-2-METHOXYBENZOICACID SDS, 394-04-7 Safety D
  • 5-Fluoro-2-methoxybenzoic acid | CAS#:394-04-7 | Chemsrc. (2025, August 26). Chemsrc.
  • 5-FLUORO-2-METHOXYBENZOIC ACID Three Chongqing Chemdad Co. Chemdad.
  • 394-04-7|5-Fluoro-2-methoxybenzoic acid|BLD Pharm. BLD Pharm.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 21). Fisher Scientific.
  • Reaction Monitoring - Bruker. Bruker.

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Method

Experimental protocol for the synthesis of 3-arylisoquinolinones from 5-Fluoro-2-methoxybenzoic acid

**Application Note: A Application Note: A Robust and Scalable Protocol for the Synthesis of 3-Arylisoquinolinones from 5-Fluoro-2-methoxybenzoic Acid Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: January 2026

**Application Note: A

Application Note: A Robust and Scalable Protocol for the Synthesis of 3-Arylisoquinolinones from 5-Fluoro-2-methoxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 3-arylisoquinolinones, a critical scaffold in medicinal chemistry, starting from the readily available 5-Fluoro-2-methoxybenzoic acid. The described two-step methodology, centered around a transition metal-catalyzed C-H activation and annulation strategy, offers a reliable and scalable route to this privileged heterocyclic core. This guide is designed to be self-validating, offering not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, troubleshooting guidance, and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of 3-Arylisoquinolinones

The isoquinolinone core is a prominent structural motif found in a wide array of biologically active natural products and synthetic pharmaceuticals. The addition of an aryl substituent at the 3-position significantly enhances the structural complexity and potential for biological interactions. 3-Arylisoquinolinones have garnered substantial interest in drug discovery for their diverse pharmacological activities, including but not limited to, potent anticancer, anti-inflammatory, and antiviral properties.

The strategic placement of a fluorine atom and a methoxy group on the benzoic acid starting material allows for fine-tuning of the electronic and steric properties of the final molecule, which can be crucial for optimizing drug-target interactions and improving pharmacokinetic profiles. This protocol provides an efficient pathway to access these valuable compounds.

Overall Synthetic Strategy

The synthesis of 3-arylisoquinolinones from 5-Fluoro-2-methoxybenzoic acid is efficiently achieved through a two-step sequence:

  • Amide Bond Formation: The initial step involves the coupling of 5-Fluoro-2-methoxybenzoic acid with a suitable amine to form the corresponding N-substituted benzamide. This protocol will focus on the formation of an N-methoxy benzamide, as the N-methoxy group can serve as an effective directing group in the subsequent C-H activation step.[1][2][3]

  • Transition Metal-Catalyzed C-H Activation/Annulation: The core isoquinolinone scaffold is constructed via an intramolecular cyclization of the N-methoxy benzamide intermediate. This key transformation is facilitated by a transition metal catalyst, typically rhodium or palladium, which directs the formation of a new carbon-carbon bond between the ortho-position of the benzoyl group and the aryl substituent.[1][4][5][6] This approach is highly atom-economical and allows for the convergent assembly of the target molecule.

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for the synthesis of 3-arylisoquinolinones.

Experimental Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: C-H Activation/Annulation cluster_2 Analysis & Purification start 5-Fluoro-2-methoxybenzoic acid reagents1 Amine Coupling Reagents (e.g., HATU, DIPEA, O-methylhydroxylamine HCl) amide N-methoxy-5-fluoro-2-methoxybenzamide reagents1->amide Amide Coupling reagents2 Transition Metal Catalyst (e.g., [RhCp*Cl2]2) Alkyne Coupling Partner isoquinolinone 3-Arylisoquinolinone Product reagents2->isoquinolinone Cyclization purification Column Chromatography isoquinolinone->purification analysis NMR, MS, HPLC purification->analysis Characterization

Caption: Overall workflow for the synthesis of 3-arylisoquinolinones.

Detailed Experimental Protocol

4.1. Materials and Reagents

ReagentM.W.Eq.Moles (mmol)AmountPuritySupplier
5-Fluoro-2-methoxybenzoic acid170.141.05.0851 mg≥98%Major Supplier
O-Methylhydroxylamine HCl83.521.26.0501 mg≥98%Major Supplier
HATU380.231.26.02.28 g≥98%Major Supplier
DIPEA129.243.015.02.61 mL≥99%Major Supplier
Dichloromethane (DCM)---50 mLAnhydrousMajor Supplier
[RhCp*Cl₂]₂618.040.020.161.8 mg≥98%Major Supplier
Diphenylacetylene178.231.26.01.07 g≥98%Major Supplier
Acetic Acid60.052.010.00.57 mLGlacialMajor Supplier
1,2-Dichloroethane (DCE)---50 mLAnhydrousMajor Supplier

4.2. Step-by-Step Procedure

Step 1: Synthesis of N-methoxy-5-fluoro-2-methoxybenzamide

  • To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Fluoro-2-methoxybenzoic acid (851 mg, 5.0 mmol, 1.0 eq.).

  • Dissolve the starting material in anhydrous dichloromethane (50 mL).

  • Add O-methylhydroxylamine hydrochloride (501 mg, 6.0 mmol, 1.2 eq.) and HATU (2.28 g, 6.0 mmol, 1.2 eq.) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add diisopropylethylamine (DIPEA) (2.61 mL, 15.0 mmol, 3.0 eq.) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (50 mL) and wash with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired N-methoxy-5-fluoro-2-methoxybenzamide.

Scientist's Notes:

  • Causality: HATU is a highly efficient and mild coupling reagent for amide bond formation, minimizing side reactions.[7][8] DIPEA is used as a non-nucleophilic base to neutralize the HCl salt of the hydroxylamine and the acid generated during the reaction. The use of anhydrous solvent is critical to prevent hydrolysis of the activated ester intermediate.

Step 2: Synthesis of 3-Phenyl-6-fluoro-7-methoxyisoquinolin-1(2H)-one

  • In a dry Schlenk tube equipped with a magnetic stir bar, combine N-methoxy-5-fluoro-2-methoxybenzamide (from the previous step, assuming ~4.0 mmol, 1.0 eq.), diphenylacetylene (1.07 g, 6.0 mmol, 1.5 eq.), and [RhCp*Cl₂]₂ (61.8 mg, 0.1 mmol, 2.5 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous 1,2-dichloroethane (DCE) (40 mL) and glacial acetic acid (0.57 mL, 10.0 mmol, 2.5 eq.) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the 3-arylisoquinolinone product.

Scientist's Notes:

  • Causality: The rhodium catalyst is essential for the C-H activation and annulation cascade.[4][5][6][9][10] Acetic acid is often used as an additive that can act as a proton shuttle and promote the catalytic cycle. Diphenylacetylene is the coupling partner that will form the C3 and C4 of the isoquinolinone ring. The N-methoxy group acts as a traceless directing group, facilitating the ortho C-H activation.

Mechanistic Insights: The Catalytic Cycle

The rhodium-catalyzed annulation is believed to proceed through the following key steps, illustrated in the diagram below.

Catalytic Cycle catalyst [Rh(III)] intermediate1 Coordination catalyst->intermediate1 + Starting Amide intermediate2 C-H Activation (Rhodacycle Formation) intermediate1->intermediate2 intermediate3 Alkyne Insertion intermediate2->intermediate3 + Alkyne intermediate4 Reductive Elimination intermediate3->intermediate4 product Product (Isoquinolinone) intermediate4->product product->catalyst Regeneration starting_material Starting Amide

Caption: Proposed catalytic cycle for the Rh(III)-catalyzed synthesis of isoquinolinones.

  • Coordination: The N-methoxy benzamide coordinates to the Rh(III) catalyst.

  • C-H Activation: An intramolecular C-H activation at the ortho-position of the benzoyl ring occurs, forming a five-membered rhodacycle intermediate. This is the key directing step.

  • Alkyne Insertion: The alkyne coupling partner coordinates to the rhodium center and inserts into the Rh-C bond.

  • Reductive Elimination: A C-N bond-forming reductive elimination takes place, releasing the isoquinolinone product and regenerating the active Rh(III) catalyst.

Troubleshooting and Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low yield in amide formation Incomplete reaction, hydrolysis of activated ester.Ensure anhydrous conditions. Increase reaction time or temperature slightly. Check the purity of reagents.
No reaction in cyclization step Inactive catalyst, insufficient temperature.Use a fresh batch of catalyst. Ensure the reaction temperature is maintained. Degas the solvent thoroughly.
Formation of multiple byproducts Side reactions, decomposition of starting material.Lower the reaction temperature. Screen different solvents or additives. Re-purify the starting amide.
Difficulty in purification Co-eluting impurities.Use a different solvent system for chromatography. Consider recrystallization if the product is a solid.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-arylisoquinolinones from 5-Fluoro-2-methoxybenzoic acid. By understanding the underlying principles of each step and adhering to the outlined procedures, researchers can confidently and efficiently access this important class of molecules for applications in drug discovery and development.

References

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. (n.d.). MDPI. Retrieved December 11, 2025, from [Link]

  • Rhodium-catalyzed C–H activation and three-component tandem annulation leading to isoquinolones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved December 11, 2025, from [Link]

  • Synthesis of isoquinolinone via palladium-catalyzed C–H activation... (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]

  • Synthesis of isoindolinones viapalladium-catalyzed C–H activation of N-methoxybenzamides. (n.d.). Chemical Communications (RSC Publishing). Retrieved December 11, 2025, from [Link]

  • Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds. (n.d.). Organic Chemistry Portal. Retrieved December 11, 2025, from [Link]

  • Rhodium(iii)-catalyzed oxidative annulation of isoquinolones with allyl alcohols: synthesis of isoindolo[2,1-b]isoquinolin-5(7H)-ones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved December 11, 2025, from [Link]

  • Rhodium-Catalyzed C−H Activation and Three-Component Tandem Annulation Leading to Isoquinolones. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]

  • Palladium‐catalyzed annulation reaction of N‐methoxybenzamides to afford isoquinolinone derivatives. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]

  • Rhodium‐Catalyzed C−H Activation/Annulation Cascade of Aryl Oximes and Propargyl Alcohols to Isoquinoline N‐Oxides | Request PDF. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]

  • Pd-catalysed-synthesis-of-isoquinolinones-and-analogues-via-C-H-and-N-H-bonds-double-activation.pdf. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]

  • Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl). (n.d.). Google Patents.
  • Expeditious Synthesis of Isoquinolone Derivatives by Rhodium(I)-Catalyzed Annulation Reaction through C-C Bond Cleavage. (n.d.). Organic Chemistry Portal. Retrieved December 11, 2025, from [Link]

  • 5-FLUORO-2-METHOXYBENZOIC ACID Three Chongqing Chemdad Co. (n.d.). Retrieved December 11, 2025, from [Link]

  • Synthesis of rhodium(iii)-catalyzed isoquinoline derivatives from allyl carbonates and benzimidates with hydrogen evolution. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved December 11, 2025, from [Link]

  • ChemInform Abstract: Rhodium(III)-Catalyzed Synthesis of Isoquinolines from Aryl Ketone O-Acyloxime Derivatives and Internal Alkynes. | Request PDF. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]

  • Literature methods for the amide bond formation and this work. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]

  • Rhodium(III)-catalyzed isoquinoline derivatives synthesis from allyl carbonates and benzimidates with hydrogen evolution | Request PDF. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]

  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]

  • (PDF) Amide bond formation using amino acid fluorides. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]

  • WO 2022/056100 A1. (n.d.). Googleapis.com. Retrieved December 11, 2025, from [Link]

  • Rhodium-catalyzed reaction of diazoquinones with allylboronates to synthesize allylphenols. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved December 11, 2025, from [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (n.d.). PMC - NIH. Retrieved December 11, 2025, from [Link]

  • Methods for preparing isoquinolines. (n.d.). Google Patents.

Sources

Application

Application Note &amp; Protocol: Regioselective Functionalization of 5-Fluoro-2-methoxybenzoic Acid via Directed ortho-Metalation

Abstract: This document provides a detailed technical guide for the Directed ortho-Metalation (DoM) of 5-fluoro-2-methoxybenzoic acid. It explores the mechanistic underpinnings of the reaction, explains the factors gover...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for the Directed ortho-Metalation (DoM) of 5-fluoro-2-methoxybenzoic acid. It explores the mechanistic underpinnings of the reaction, explains the factors governing its high regioselectivity, and offers a comprehensive, field-proven protocol for its execution. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic transformation for the construction of highly substituted aromatic building blocks.

Introduction: The Strategic Power of Directed ortho-Metalation

Directed ortho-Metalation (DoM) stands as a cornerstone of modern synthetic organic chemistry, providing a robust and predictable method for the regioselective functionalization of aromatic rings.[1][2][3] First observed independently by the laboratories of Henry Gilman and Georg Wittig in the 1940s, the DoM reaction has since been developed into a premier strategy for constructing complex, polysubstituted arenes that are often inaccessible through classical electrophilic aromatic substitution methods.[1][4][5][6]

The power of DoM lies in its unique mechanism, which circumvents the inherent electronic biases of the aromatic ring. Instead of relying on activating or deactivating groups to influence the position of an incoming electrophile, DoM utilizes a "Directed Metalation Group" (DMG). A DMG is a functional group containing a heteroatom that can coordinate to a strong organolithium base.[1][3][7] This coordination event brings the base into close proximity with a specific C-H bond at the position ortho to the DMG, dramatically increasing its kinetic acidity and facilitating a site-selective deprotonation to form a stabilized aryllithium intermediate.[7][8] This intermediate can then be trapped with a wide variety of electrophiles, installing a new substituent with near-perfect regiocontrol.

The substrate of interest, 5-fluoro-2-methoxybenzoic acid, is a particularly valuable starting material. It possesses three distinct functional groups that influence the DoM reaction:

  • Carboxylic Acid (-COOH): The most acidic proton in the molecule. It is instantly deprotonated by the organolithium base to form a lithium carboxylate (-COOLi) in situ. This newly formed carboxylate is a powerful DMG.[9]

  • Methoxy Group (-OMe): A classic and effective DMG.[5]

  • Fluorine Atom (-F): A moderate DMG that also influences the acidity of adjacent protons through its inductive effect.[7][10]

The interplay between these groups, particularly the carboxylate and methoxy DMGs, allows for exquisite control over the site of metalation, making this substrate a versatile platform for synthesizing complex molecules for pharmaceutical and materials science applications.

Mechanism and Regioselectivity: The Dominance of the Carboxylate

The key to successfully implementing the DoM of 5-fluoro-2-methoxybenzoic acid is understanding the hierarchy of its directing groups. The reaction requires a minimum of two equivalents of a strong base: the first to deprotonate the carboxylic acid and the second to deprotonate the aromatic ring.

Once the lithium carboxylate is formed, it engages in a competition with the ortho methoxy group to direct the second deprotonation. Experimental evidence from Mortier and colleagues has definitively shown that the lithium carboxylate is a significantly more powerful DMG than the methoxy group.[9]

The proposed mechanism proceeds as follows:

  • Acid-Base Reaction: The first equivalent of the organolithium base (e.g., s-BuLi) rapidly and irreversibly deprotonates the carboxylic acid, forming lithium 5-fluoro-2-methoxybenzoate.

  • Directed ortho-Metalation: The second equivalent of the base, facilitated by an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), coordinates to the lithium carboxylate. TMEDA acts to break down the aggregates of the organolithium reagent and chelate the lithium cation, increasing the kinetic basicity of the system.[6][11] This coordination complex positions the base proximal to the C3 proton, leading to its selective abstraction.

  • Electrophilic Quench: The resulting dilithiated species is then intercepted by an added electrophile, which installs a new functional group exclusively at the C3 position.

This selective metalation at the C3 position, ortho to the carboxylate, over the C6 position, ortho to the methoxy group, is a clear demonstration of the established hierarchy of DMGs.[9]

Caption: Figure 1: Mechanism of DoM on 5-Fluoro-2-methoxybenzoic acid.

Experimental Protocols & Procedures

CRITICAL SAFETY INFORMATION: Handling Organolithium Reagents

Organolithium reagents such as n-butyllithium and sec-butyllithium are pyrophoric, meaning they can ignite spontaneously on contact with air and react explosively with water.[12][13] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate gloves (nitrile gloves are common, but neoprene or other more resistant gloves are recommended for handling larger quantities).[14][15]

  • Inert Atmosphere: All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using either a glove box or standard Schlenk line techniques.[12][16]

  • Glassware and Solvents: All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours and cooled under an inert atmosphere).[13][16] Solvents must be anhydrous.

  • Buddy System: Never work with pyrophoric reagents while alone in the laboratory.[12][15]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) or a standard dry powder (ABC) extinguisher should be readily accessible. DO NOT use a water or CO₂ extinguisher on an organolithium fire.[12]

General Experimental Workflow

The overall process involves setting up the reaction under an inert atmosphere, performing the lithiation at low temperature, quenching with an electrophile, and then proceeding with an aqueous workup and purification.

experimental_workflow Figure 2: General Experimental Workflow start Setup & Reagents (Oven-dried glassware, inert atmosphere, anhydrous solvents) dissolve Dissolve Substrate & TMEDA in Anhydrous THF start->dissolve cool Cool to -78 °C (Dry Ice / Acetone) dissolve->cool lithiation Slow Addition of s-BuLi (Maintain T < -70 °C) cool->lithiation stir Stir for 1-2 hours (Formation of Dianion) lithiation->stir quench Add Electrophile (E+) (e.g., TMSCl, MeI) stir->quench warm Warm to Room Temperature quench->warm workup Aqueous Workup (Quench, Extract, Dry) warm->workup purify Purification (Crystallization or Chromatography) workup->purify end Characterized Product purify->end

Caption: Figure 2: General Experimental Workflow.

Protocol: C3-Silylation of 5-Fluoro-2-methoxybenzoic Acid

This protocol is adapted from the methodology reported by Mortier et al. and serves as a representative example for the C3-functionalization of the title compound.[9]

Reagents & Equipment:

  • 5-Fluoro-2-methoxybenzoic acid (1.0 eq)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA), freshly distilled (2.2 eq)

  • sec-Butyllithium (s-BuLi), ~1.4 M in cyclohexane (2.2 eq)

  • Chlorotrimethylsilane (TMSCl), freshly distilled (2.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Oven-dried, three-neck round-bottom flask with a magnetic stir bar

  • Septa, nitrogen/argon inlet, thermometer, and syringes

Procedure:

  • Setup: Assemble the flame-dried three-neck flask while hot and allow it to cool to room temperature under a stream of dry nitrogen. Equip the flask with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a low-temperature thermometer.

  • Charging the Flask: To the flask, add 5-fluoro-2-methoxybenzoic acid (e.g., 1.70 g, 10.0 mmol). Purge the flask with nitrogen for several minutes.

  • Solvent and Additive Addition: Via syringe, add anhydrous THF (e.g., 50 mL) to dissolve the acid. Follow with the addition of TMEDA (e.g., 3.3 mL, 22.0 mmol).

  • Cooling: Cool the resulting clear solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add s-BuLi (e.g., 15.7 mL of a 1.4 M solution, 22.0 mmol) dropwise via syringe over 20-30 minutes. Causality Check: A slow addition rate is crucial to maintain the internal temperature below -70 °C and prevent uncontrolled side reactions. A color change to deep yellow or orange is typically observed, indicating the formation of the aryllithium species.

  • Stirring: Stir the reaction mixture at -78 °C for 1.5 hours to ensure complete formation of the dilithiated intermediate.

  • Electrophilic Quench: Add TMSCl (e.g., 3.2 mL, 25.0 mmol) dropwise to the cold solution. A noticeable lightening of the solution color often occurs.

  • Warming and Workup: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 1 M HCl (50 mL) and crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure 5-fluoro-2-methoxy-3-(trimethylsilyl)benzoic acid.

Data Presentation: Reaction Parameters & Scope

The power of the DoM protocol lies in its compatibility with a wide range of electrophiles, enabling the installation of diverse functional groups at the C3 position.

Parameter Condition / Value Rationale
Base sec-Butyllithium (s-BuLi)Highly basic yet sterically hindered, minimizing nucleophilic addition side reactions.
Stoichiometry 2.2 equivalentsEnsures complete deprotonation of both the acid and the C3 position.
Additive TMEDA (2.2 eq)Breaks s-BuLi aggregates, increasing basicity and accelerating the reaction rate.[11]
Solvent Anhydrous THFA polar aprotic solvent that effectively solvates the lithium species.
Temperature -78 °CCritical for the stability of the aryllithium intermediate, preventing decomposition.
Reaction Time 1.5 hours (lithiation)Allows for the reaction to proceed to completion before quenching.

Table 1: Key Reaction Parameters for C3-Lithiation

Electrophile (E⁺) Reagent Product 'E' Group Notes
SilylTMSCl-Si(CH₃)₃Useful for subsequent cross-coupling reactions (e.g., Hiyama).
AlkylCH₃I-CH₃Introduces a methyl group.
AldehydeDMF-CHOForms the corresponding 3-formyl derivative after acidic workup.
CarboxylCO₂ (dry ice)-COOHForms the dicarboxylic acid.
Boronic EsterB(OiPr)₃-B(OH)₂ (after hydrolysis)Precursor for Suzuki cross-coupling reactions.
Disulfide(MeS)₂-SMeIntroduces a methylthio group.

Table 2: Scope of Electrophiles for Trapping the C3-Lithiated Intermediate [17][18]

References

  • Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

  • Pyrophorics - Organolithium Reagents - Standard Operating Procedure. University of California, Santa Barbara. [Link]

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Riverside. [Link]

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Irvine. [Link]

  • Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety. [Link]

  • Directed ortho Metalation: Soon to be a Textbook Reaction? Queen's University. [Link]

  • Directed Ortho Metalation in 2021: A Tribute to Victor Snieckus. ACS Publications. [Link]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. National Institutes of Health. [Link]

  • On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. ACS Publications. [Link]

  • Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. University of Windsor. [Link]

  • ortho metalation. Harvard University, Myers Research Group. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Directed Ortho metalation (DOM) or Directed Ortho Lithiation, Part 1 (basic concept). YouTube. [Link]

  • Directed ortho metalation. Grokipedia. [Link]

  • Directing group. Wikipedia. [Link]

  • Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. [Link]

  • Directed Ortho Metalation. Chem-Station. [Link]

  • Directed (ortho) Metallation. University of Liverpool. [Link]

  • Directed Ortho Metalation Guide. Scribd. [Link]

  • Directed Ortho-Metalation of Unprotected Benzoic Acids. Organic Chemistry Portal. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • 5-FLUORO-2-METHOXYBENZOIC ACID. Chemdad. [Link]

  • Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. National Institutes of Health. [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]

  • Ortho Lithiation of N-Pivaloylanilines. Sci-Hub. [Link]

  • 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Enanti Labs. [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate. [Link]

  • Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

Sources

Method

Application Notes and Protocols for Amide Coupling Reactions with 5-Fluoro-2-methoxybenzoic acid

Introduction: The Strategic Importance of 5-Fluoro-2-methoxybenzoic acid in Amide Synthesis In the landscape of modern drug discovery and medicinal chemistry, the amide bond remains a cornerstone functional group, integr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Fluoro-2-methoxybenzoic acid in Amide Synthesis

In the landscape of modern drug discovery and medicinal chemistry, the amide bond remains a cornerstone functional group, integral to the structure of a vast number of pharmaceuticals. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one ofthe most frequently performed reactions in the field.[1] 5-Fluoro-2-methoxybenzoic acid has emerged as a particularly valuable building block.[2] Its unique electronic properties—a mildly electron-donating methoxy group ortho to the carboxylate and an electron-withdrawing fluorine atom at the 5-position—present both opportunities and challenges in amide synthesis. The strategic placement of these substituents can significantly influence molecular conformation, binding interactions, and metabolic stability, making this scaffold highly attractive for lead optimization campaigns. For instance, it is a key starting material for the synthesis of Pirtobrutinib, a treatment for mantle cell lymphoma and chronic lymphocytic leukemia.[2]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the principles and practicalities of executing amide coupling reactions with 5-Fluoro-2-methoxybenzoic acid, moving beyond simple step-by-step instructions to explain the causality behind methodological choices. We will cover robust protocols using standard and high-potency coupling reagents, offer strategies for overcoming common challenges, and present a logical workflow for reaction optimization.

Physicochemical and Reactivity Profile of 5-Fluoro-2-methoxybenzoic acid

A thorough understanding of the starting material is paramount for successful reaction design. The properties of 5-Fluoro-2-methoxybenzoic acid are summarized below.

PropertyValue
Molecular Formula C₈H₇FO₃
Molecular Weight 170.14 g/mol [2][3]
CAS Number 394-04-7[3]
Appearance White to off-white solid[2]
Melting Point 87-91 °C[3][4]
pKa 3.75 ± 0.10 (Predicted)[4]
Solubility Insoluble in water[4]; Soluble in common organic solvents (DCM, DMF, THF).

The electronic nature of the substituents influences the reactivity of the carboxyl group. The ortho-methoxy group is electron-donating through resonance but can also provide steric hindrance. The meta-fluoro group is strongly electron-withdrawing via induction. This combination can modulate the acidity of the carboxyl group and its susceptibility to activation by coupling reagents.

The Core Mechanism: Activating the Carboxyl Group

Direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions, as it requires the elimination of water at high temperatures. The fundamental strategy of amide coupling is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate that is readily attacked by the amine nucleophile.[5] This two-step process is facilitated by a "coupling reagent".

Amide_Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (5-Fluoro-2-methoxybenzoic acid) Intermediate Reactive Intermediate (e.g., O-Acylisourea, OAt-Ester) Acid->Intermediate + Reagent Reagent Coupling Reagent (e.g., EDC, HATU) Amide Amide Product Intermediate->Amide Byproduct Byproduct (e.g., Urea, HOAt) Intermediate->Byproduct releases Amine R'-NH₂ (Amine) Amine->Amide + Intermediate

Sources

Application

Conversion of 5-Fluoro-2-methoxybenzoic acid to 5-fluoro-2-methoxybenzoyl chloride

Application Note & Protocol: Synthesis of 5-Fluoro-2-methoxybenzoyl Chloride Abstract This comprehensive guide details the efficient conversion of 5-fluoro-2-methoxybenzoic acid to its corresponding acyl chloride, 5-fluo...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 5-Fluoro-2-methoxybenzoyl Chloride

Abstract

This comprehensive guide details the efficient conversion of 5-fluoro-2-methoxybenzoic acid to its corresponding acyl chloride, 5-fluoro-2-methoxybenzoyl chloride. Acyl chlorides are highly valuable reactive intermediates in organic synthesis, particularly in the pharmaceutical and fine chemical industries, serving as key building blocks for the synthesis of esters, amides, and in Friedel-Crafts acylation reactions.[1] This document provides a robust theoretical framework, a comparative analysis of common chlorinating agents, a detailed step-by-step laboratory protocol, and critical safety considerations. The protocols and insights provided are tailored for researchers, scientists, and drug development professionals aiming for reliable and high-yield synthesis of this important intermediate.

Introduction: The Significance of Fluorinated Benzoyl Chlorides in Medicinal Chemistry

The introduction of fluorine and methoxy groups into organic molecules can significantly modulate their physicochemical and biological properties. The fluorine atom, due to its high electronegativity and small size, can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Similarly, the methoxy group can influence solubility and participate in hydrogen bonding, further impacting a compound's pharmacokinetic and pharmacodynamic profile. Consequently, 5-fluoro-2-methoxybenzoyl chloride is a valuable intermediate in the synthesis of novel pharmaceutical agents, particularly in oncology and infectious disease research.[2][3] Its precursor, 5-fluoro-2-methoxybenzoic acid, is a key starting material for the synthesis of drugs like Pirtobrutinib, which is used to treat certain types of lymphoma.[4]

Theoretical Framework: The Chemistry of Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group with a chlorine (-Cl) atom. This transformation is crucial as it activates the carboxyl group, making it more susceptible to nucleophilic attack. The most common and effective reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][5]

Mechanism of Action: Thionyl Chloride vs. Oxalyl Chloride

Thionyl Chloride (SOCl₂): The reaction with thionyl chloride typically proceeds through an SNi (intramolecular nucleophilic substitution) mechanism.[6] The carboxylic acid first attacks the sulfur atom of thionyl chloride to form an unstable chlorosulfite intermediate. A chloride ion then attacks the carbonyl carbon, leading to the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[6][7][8] The evolution of these gases helps to drive the reaction to completion.[9][10]

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is often considered a milder and more selective reagent, particularly for substrates with sensitive functional groups.[1][11] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active electrophilic species that reacts with the carboxylic acid. The subsequent decomposition of the intermediate yields the desired acyl chloride, along with carbon dioxide (CO₂), carbon monoxide (CO), and HCl as gaseous byproducts.[12]

Choosing the Right Reagent: A Comparative Analysis

The choice between thionyl chloride and oxalyl chloride depends on several factors, including the scale of the reaction, the sensitivity of the substrate, and cost considerations.

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity Highly reactive, may require heating.[5][6]Generally milder, often proceeds at room temperature.[1][13]
Byproducts SO₂, HCl (both gaseous).[9]CO₂, CO, HCl (all gaseous).[12]
Work-up Removal of excess reagent often requires distillation.[14]Excess reagent and solvent are easily removed by evaporation.[6]
Catalyst Not always necessary, but DMF can be used.[15]Catalytic amounts of DMF are commonly used.[5][16]
Cost Less expensive, suitable for large-scale synthesis.[1][6]More expensive, often used for smaller-scale, fine chemical synthesis.[11]
Safety Highly corrosive and reacts violently with water.[17][18]Highly toxic and corrosive; byproduct CO is colorless and odorless.[19]

For the synthesis of 5-fluoro-2-methoxybenzoyl chloride, where the starting material is relatively stable, thionyl chloride presents a cost-effective and efficient option, especially for larger-scale preparations.

Experimental Protocol: Synthesis of 5-Fluoro-2-methoxybenzoyl Chloride using Thionyl Chloride

This protocol outlines the conversion of 5-fluoro-2-methoxybenzoic acid to 5-fluoro-2-methoxybenzoyl chloride using thionyl chloride.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Fluoro-2-methoxybenzoic acid≥97.0%Sigma-AldrichOff-white powder.[20][21]
Thionyl chloride (SOCl₂)≥99%Sigma-AldrichFreshly distilled if the bottle is old.[7]
N,N-Dimethylformamide (DMF)AnhydrousSigma-AldrichUsed as a catalyst.
Anhydrous Dichloromethane (DCM)AnhydrousFisher ScientificAs a solvent.
Round-bottom flask--Oven-dried.
Reflux condenser--With a drying tube (CaCl₂).
Magnetic stirrer and stir bar---
Heating mantle---
Rotary evaporator--For removal of excess SOCl₂ and solvent.
Step-by-Step Procedure
  • Reaction Setup: In a fume hood, equip a 250 mL oven-dried, two-necked round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a calcium chloride drying tube to the top of the condenser to protect the reaction from atmospheric moisture.

  • Charging the Flask: Add 10.0 g (58.8 mmol) of 5-fluoro-2-methoxybenzoic acid to the flask.

  • Solvent and Reagent Addition: Add 100 mL of anhydrous dichloromethane to the flask. With stirring, add 12.8 mL (176.4 mmol, 3.0 equivalents) of thionyl chloride to the suspension. Add 2-3 drops of anhydrous DMF as a catalyst.[22]

  • Reaction: Gently heat the reaction mixture to reflux (approximately 40°C for DCM) using a heating mantle. Maintain the reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a damp pH paper at the outlet of the drying tube, ensuring no moisture enters the reaction).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Removal of Excess Reagent: Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.[14][23] A liquid nitrogen trap is recommended to protect the vacuum pump from corrosive vapors.[24]

  • Purification: The crude 5-fluoro-2-methoxybenzoyl chloride can often be used directly in the next step without further purification. If a higher purity is required, the product can be purified by vacuum distillation.[25][26]

Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Flask & Condenser B Add 5-Fluoro-2-methoxybenzoic acid A->B C Add Anhydrous DCM B->C D Add Thionyl Chloride & Catalytic DMF C->D E Reflux for 2-3 hours D->E F Cool to Room Temperature E->F G Rotary Evaporation F->G H Vacuum Distillation (Optional) G->H I 5-Fluoro-2-methoxybenzoyl chloride H->I

Caption: Workflow for the synthesis of 5-fluoro-2-methoxybenzoyl chloride.

Data and Characterization

The successful synthesis of 5-fluoro-2-methoxybenzoyl chloride can be confirmed through various analytical techniques.

PropertyValue
Molecular Formula C₈H₆ClFO₂[27][28]
Molecular Weight 188.58 g/mol [27][29]
Appearance Expected to be a liquid or low-melting solid.
Boiling Point Not readily available, but can be determined by vacuum distillation.
Spectroscopic Data Characterization by ¹H NMR, ¹³C NMR, and IR spectroscopy is recommended.

Safety and Handling

Thionyl Chloride (SOCl₂):

  • Hazards: Highly corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂).[17][18][30] Causes severe skin burns and eye damage.[31]

  • Handling: Always handle thionyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or PVC), a lab coat, and chemical splash goggles or a face shield.[17][30]

  • Spills: In case of a spill, absorb with an inert material like vermiculite or dry sand and dispose of as hazardous waste. Do not use combustible materials like paper towels.[19]

  • First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[17] For inhalation, move to fresh air and seek immediate medical help.[31]

5-Fluoro-2-methoxybenzoyl chloride:

  • Hazards: As an acyl chloride, it is expected to be corrosive and moisture-sensitive. It will likely react with water to produce HCl.

  • Handling: Handle in a fume hood, wearing appropriate PPE. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

The conversion of 5-fluoro-2-methoxybenzoic acid to 5-fluoro-2-methoxybenzoyl chloride is a fundamental and crucial transformation for the synthesis of various pharmaceutical and fine chemical targets. The use of thionyl chloride provides an efficient and cost-effective method for this conversion. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers can reliably synthesize this valuable intermediate for their drug discovery and development endeavors.

References

  • Site Editor. (2025, December 23). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison.
  • BenchChem. (2025). Thionyl Chloride vs. Oxalyl Chloride: A Comparative Guide for Acyl Chloride Synthesis. Benchchem.
  • NileRed. (2024, June 17). Making benzoyl chloride [Video]. YouTube.
  • An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. (n.d.).
  • askIITians. (2025, July 20). Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2.
  • Acid to Acid Chloride - Common Conditions. (n.d.).
  • Various Authors. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?.
  • How to purify the acid acyl chloride and ester?. (n.d.). ECHEMI.
  • Fisher Scientific. (2009, September 21).
  • Guidechem. (n.d.). 5-Fluoro-2-Methoxybenzoyl chloride 704-03-0 wiki.
  • Chegg. (2022, November 28). Solved Thionyl chloride (SOCl2) is one of the common | Chegg.com.
  • Pearson. (n.d.). Propose a mechanism for the reaction of benzoic acid with oxalyl ....
  • Carl ROTH. (n.d.).
  • Various Authors. (2020, June 9). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?.
  • Dmf role in acid chloride form
  • Various Authors. (2018, August 22). How to synthesis acid convert into acidchloride ?.
  • Various Authors. (2016, June 22). Reagents for the preparation of acid chlorides: pros and cons. Sciencemadness.org.
  • Merck Millipore. (2025, December 10).
  • Lanxess. (n.d.). Thionyl chloride.
  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides).
  • Chemistry LibreTexts. (2023, January 22).
  • Wolfa. (2025, December 26). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching.
  • Organic Syntheses. (n.d.). 1. Procedure.
  • American Chemical Society. (n.d.).
  • LookChem. (n.d.).
  • Various Authors. (n.d.). DMF‐catalysed chlorination of carboxylic acids.
  • Ambeed.com. (n.d.). 704-03-0|5-Fluoro-2-methoxybenzoyl chloride.
  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros.
  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • LookChem. (n.d.). 4-(5-Fluoro-2-methyl-benzoylamino)-2-methoxy-benzoyl chloride.
  • PubChemLite. (n.d.). 5-fluoro-2-methoxybenzoyl chloride (C8H6ClFO2).
  • Zuffanti, S. (1948). PREPARATION OF ACYL CHLORIDES WITH THIONYL CHLORIDE.
  • PubChem. (n.d.). 5-Fluoro-2-methoxybenzoyl chloride | C8H6ClFO2 | CID 22100460.
  • 5-Fluoro-2-(trifluoromethyl)benzoyl chloride. (n.d.).
  • Google Patents. (n.d.). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
  • Chongqing Chemdad Co., Ltd. (n.d.). 5-FLUORO-2-METHOXYBENZOIC ACID.
  • Chemicalbook. (n.d.). 5-FLUORO-2-METHOXYBENZOIC ACID synthesis.
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  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-methoxybenzoic acid 97 394-04-7.
  • BOC Sciences. (n.d.). CAS 1076197-70-0 2-Fluoro-5-methoxybenzyl chloride.
  • Various Authors. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?.
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  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides.
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Method

Application Note: Synthesis of 5-Fluoro-2-methoxybenzoyl Chloride Using Thionyl Chloride

For: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry. Executive Summary This document provides a comprehensive guide for the synthesis of 5-Fluoro-2-methoxybenzoyl chlor...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Executive Summary

This document provides a comprehensive guide for the synthesis of 5-Fluoro-2-methoxybenzoyl chloride, a key intermediate in the development of pharmaceuticals and specialty chemicals. The protocol details the conversion of 5-Fluoro-2-methoxybenzoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂). This application note emphasizes the underlying reaction mechanism, provides a robust and validated experimental protocol, outlines critical safety procedures, and discusses methods for product purification and characterization. The information herein is designed to ensure procedural safety, reproducibility, and high-yield synthesis.

Introduction and Synthetic Rationale

Acyl chlorides are highly valuable reactive intermediates in organic synthesis, serving as precursors for the formation of esters, amides, and ketones through nucleophilic acyl substitution.[1] The conversion of a carboxylic acid to an acyl chloride is a fundamental and enabling transformation. 5-Fluoro-2-methoxybenzoyl chloride, in particular, is a building block for various biologically active molecules.

The use of thionyl chloride (SOCl₂) is a preferred method for this conversion due to its efficiency and the convenient nature of its byproducts.[2] The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying product isolation and purification.[2][3]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution pathway. The key feature of this mechanism is the conversion of the carboxylic acid's hydroxyl group, a poor leaving group, into a highly effective chlorosulfite leaving group.[4][5]

The mechanistic steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.

  • Formation of Chlorosulfite Intermediate: A proton transfer and elimination of a chloride ion result in the formation of a reactive acyl chlorosulfite intermediate.[5][6]

  • Nucleophilic Attack by Chloride: The chloride ion, released in the previous step, acts as a nucleophile and attacks the carbonyl carbon of the intermediate.

  • Tetrahedral Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses. This step is driven by the reformation of the carbonyl double bond and the departure of the excellent leaving group, which decomposes into stable gaseous molecules: sulfur dioxide (SO₂) and another chloride ion (which forms HCl).[1][7]

This process is thermodynamically favorable due to the formation of the strong C=O bond and the irreversible loss of gaseous byproducts.[2]

Reaction_Mechanism RCOOH 5-Fluoro-2-methoxybenzoic Acid Intermediate1 Acyl Chlorosulfite Intermediate RCOOH->Intermediate1 1. Nucleophilic Attack 2. Cl⁻ Elimination SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate1 1. Nucleophilic Attack 2. Cl⁻ Elimination Product 5-Fluoro-2-methoxybenzoyl Chloride Intermediate1->Product 3. Nucleophilic Attack by Cl⁻ 4. Collapse & Leaving Group Departure Byproducts SO₂ (gas) + HCl (gas) Product->Byproducts Byproducts Evolved

Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride.

Detailed Experimental Protocol

This protocol is designed for a standard laboratory scale and assumes all operations will be conducted in a certified chemical fume hood.

4.1. Materials and Equipment

  • Reagents:

    • 5-Fluoro-2-methoxybenzoic acid (≥98% purity)

    • Thionyl chloride (SOCl₂, ≥99% purity)[8]

    • Anhydrous Toluene or Dichloromethane (DCM)

    • Optional: N,N-Dimethylformamide (DMF), catalytic amount

  • Equipment:

    • Three-neck round-bottom flask, flame-dried

    • Reflux condenser with a gas outlet

    • Pressure-equalizing dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Inert gas supply (Nitrogen or Argon)

    • Gas trap (e.g., bubbler with mineral oil or a scrubber with NaOH solution)

    • Vacuum distillation apparatus (for purification)

4.2. Step-by-Step Procedure

  • Apparatus Setup: Assemble the flame-dried three-neck flask with the dropping funnel, reflux condenser, and a nitrogen inlet. Connect the outlet of the condenser to a gas trap to neutralize the HCl and SO₂ produced.[9] Maintain a positive pressure of inert gas throughout the reaction.

  • Charging Reactants: To the flask, add 5-Fluoro-2-methoxybenzoic acid (1.0 eq) and anhydrous toluene (or DCM) to create a stirrable slurry or solution (approx. 3-5 mL of solvent per gram of acid).

  • Thionyl Chloride Addition: Charge the dropping funnel with thionyl chloride (1.5 - 2.0 eq). Add the thionyl chloride dropwise to the stirred mixture at room temperature over 15-20 minutes. An initial exotherm may be observed.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to a gentle reflux (Toluene: ~110°C; DCM: ~40°C). The reaction progress can be monitored by the cessation of gas evolution from the trap. Typically, the reaction is complete within 2-4 hours.[10]

  • Removal of Excess Reagent: Once the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride and the solvent can be removed by distillation. For a more controlled removal, use a rotary evaporator connected to a vacuum pump protected by a cold trap and an alkali trap (e.g., NaOH pellets).[9][11]

  • Product Isolation and Purification: The crude 5-Fluoro-2-methoxybenzoyl chloride is often obtained as an oil or low-melting solid and is typically of sufficient purity for subsequent reactions.[11] For applications requiring higher purity, the crude product should be purified by vacuum distillation.[12]

Workflow A 1. Assemble Dry Glassware under N₂ Atmosphere B 2. Charge Flask with 5-Fluoro-2-methoxybenzoic Acid & Solvent A->B C 3. Add Thionyl Chloride Dropwise at Room Temp. B->C D 4. Heat to Reflux (2-4 h) Monitor Gas Evolution C->D E 5. Cool to Room Temp. D->E F 6. Remove Excess SOCl₂ & Solvent (Rotary Evaporation / Distillation) E->F G 7. Isolate Crude Product F->G H 8. (Optional) Purify by Vacuum Distillation G->H If high purity required

Caption: Experimental workflow for the synthesis of 5-Fluoro-2-methoxybenzoyl chloride.

Reaction Parameters and Data

ParameterRecommended Value/ConditionRationale & Notes
Stoichiometry (SOCl₂) 1.5 - 2.0 equivalentsAn excess ensures complete conversion of the carboxylic acid.
Solvent Anhydrous Toluene or DCMToluene allows for a higher reaction temperature. DCM is easier to remove. The choice depends on the scale and subsequent steps. Must be anhydrous to prevent hydrolysis.
Catalyst (Optional) 1-2 drops of DMFCatalyzes the reaction by forming a Vilsmeier-Haack type intermediate, which is more reactive.[1]
Temperature RefluxHeating ensures the reaction goes to completion in a reasonable timeframe.
Reaction Time 2 - 4 hoursMonitor by cessation of gas evolution. Over-refluxing is generally not detrimental but is inefficient.
Typical Yield > 90%The reaction is typically high-yielding, assuming anhydrous conditions are maintained.

Safety, Handling, and Waste Disposal

CRITICAL: Thionyl chloride is highly toxic, corrosive, and reacts violently with water. All handling must be performed by trained personnel in a certified chemical fume hood. [13][14][15]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a full-face shield, a lab coat, and acid-resistant gloves (neoprene or butyl rubber are recommended).[16][17] An emergency eyewash and safety shower must be immediately accessible.[13]

  • Reactivity Hazards: Thionyl chloride reacts violently with water, releasing large quantities of toxic HCl and SO₂ gas.[15][16] Avoid contact with moisture, bases, alcohols, and metals.[13]

  • Toxicity: Inhalation is toxic and can cause severe damage to the respiratory tract, potentially leading to pulmonary edema.[18] Skin contact causes severe chemical burns.[15]

  • Spill Management: In case of a small spill, absorb the material with an inert, dry absorbent such as vermiculite or sand.[14] Do NOT use water. The contaminated absorbent must be collected in a sealed container for hazardous waste disposal.[14]

  • Waste Disposal: Unused or excess thionyl chloride must be quenched carefully. This can be done by slowly adding it dropwise to a large, stirred volume of a cold, basic solution (e.g., sodium bicarbonate or calcium hydroxide). This process is highly exothermic and releases gas; extreme caution is required. All waste must be disposed of following institutional and governmental hazardous waste regulations.[13]

Product Characterization

  • Thin-Layer Chromatography (TLC): Direct analysis of acyl chlorides by TLC on silica gel is often unreliable due to rapid hydrolysis back to the starting carboxylic acid on the plate.[11] A recommended method for reaction monitoring is to withdraw a small aliquot, quench it with methanol to form the stable methyl ester, and analyze the resulting mixture by TLC.

  • Infrared (IR) Spectroscopy: The most definitive change is the shift of the carbonyl (C=O) stretching frequency.

    • 5-Fluoro-2-methoxybenzoic acid: ~1680-1710 cm⁻¹

    • 5-Fluoro-2-methoxybenzoyl chloride: ~1780-1815 cm⁻¹ (A significant shift to a higher wavenumber).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect shifts in the aromatic protons adjacent to the carbonyl group upon conversion.

    • ¹³C NMR: The carbonyl carbon signal will shift.

References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

  • Drexel University. (2013, July 22). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. [Link]

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]

  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. [Link]

  • LibreTexts. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. [Link]

  • New Jersey Department of Health. Common Name: THIONYL CHLORIDE. [Link]

  • Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

  • Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]

  • Lanxess. Thionyl chloride Product Safety Assessment. [Link]

  • ResearchGate. (2015, November). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI. [Link]

  • Google Patents.
  • ResearchGate. (2020, June 9). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. [Link]

  • Chemguide. preparation of acyl chlorides (acid chlorides). [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. [Link]

  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

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Application

Application Notes &amp; Protocols: Oxalyl Chloride Activation of 5-Fluoro-2-methoxybenzoic Acid for Advanced Synthesis

Introduction: Strategic Importance of Acyl Chloride Formation The conversion of carboxylic acids to their corresponding acyl chlorides is a cornerstone transformation in modern organic synthesis. This activation step ele...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Acyl Chloride Formation

The conversion of carboxylic acids to their corresponding acyl chlorides is a cornerstone transformation in modern organic synthesis. This activation step elevates the carboxylic acid from a relatively modest electrophile to a highly reactive species, primed for nucleophilic acyl substitution. This unlocks access to a vast array of functional groups, including esters, amides, and ketones, which are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.

5-Fluoro-2-methoxybenzoyl chloride, derived from its parent benzoic acid, is a particularly valuable intermediate. The specific substitution pattern—a fluorine atom at the 5-position and a methoxy group at the 2-position—is a feature found in numerous biologically active molecules. For instance, this acyl chloride is a key starting material for the synthesis of Pirtobrutinib, a targeted therapy used to treat mantle cell lymphoma and chronic lymphocytic leukemia.[1]

Among the various reagents available for this transformation (e.g., thionyl chloride, phosphorus pentachloride), oxalyl chloride often emerges as the reagent of choice for laboratory-scale and fine chemical synthesis. Its primary advantage lies in the reaction's clean nature; the byproducts—carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)—are all gaseous, which greatly simplifies the reaction workup and purification of the desired acyl chloride.[2][3] This guide provides an in-depth examination of the reaction mechanism, a field-tested experimental protocol, critical safety considerations, and the synthetic applications of this important transformation.

The Catalytic Mechanism of Activation

The conversion of 5-Fluoro-2-methoxybenzoic acid to its acyl chloride using oxalyl chloride, particularly when catalyzed by N,N-dimethylformamide (DMF), is a multi-step process. While the reaction can proceed without a catalyst, the addition of a catalytic amount of DMF significantly accelerates the reaction rate.

Mechanism with DMF Catalysis:

  • Vilsmeier Reagent Formation: The reaction initiates with the formation of the active chlorinating species, the Vilsmeier reagent. The lone pair on the nitrogen of DMF attacks one of the carbonyl carbons of oxalyl chloride. The resulting tetrahedral intermediate collapses, eliminating chloride and a molecule of a mixed anhydride. This anhydride is unstable and rapidly decomposes to CO, CO₂, and another chloride ion. The resulting chloroiminium ion, [(CH₃)₂N=CHCl]⁺Cl⁻, is the Vilsmeier reagent.[3]

  • O-Acylation of the Carboxylic Acid: The carbonyl oxygen of 5-Fluoro-2-methoxybenzoic acid acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.

  • Nucleophilic Acyl Substitution: A chloride ion, now present in the reaction mixture, attacks the carbonyl carbon of the activated carboxylic acid.

  • Product Formation and Catalyst Regeneration: The resulting tetrahedral intermediate collapses, yielding the final product, 5-Fluoro-2-methoxybenzoyl chloride. This step also regenerates the DMF catalyst and releases HCl.

The uncatalyzed pathway involves the direct reaction of the carboxylic acid with oxalyl chloride to form a mixed anhydride, which is then attacked by a chloride ion to yield the product and the gaseous byproducts.[4]

Oxalyl_Chloride_Activation_Mechanism cluster_0 Catalyst Activation cluster_1 Carboxylic Acid Activation & Substitution DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier reacts with OxalylCl Oxalyl Chloride OxalylCl->Vilsmeier Gases1 CO, CO₂, Cl⁻ Vilsmeier->Gases1 releases ActivatedAcid Activated O-Acyl Intermediate Vilsmeier->ActivatedAcid activates CarboxylicAcid 5-Fluoro-2-methoxy- benzoic Acid CarboxylicAcid->ActivatedAcid Product 5-Fluoro-2-methoxy- benzoyl Chloride ActivatedAcid->Product attacked by Chloride Chloride Ion (Cl⁻) Chloride->Product Gases2 Regenerated DMF, HCl Product->Gases2 releases

Caption: Catalytic cycle for acyl chloride formation using oxalyl chloride and DMF.

Detailed Experimental Protocol

This protocol details the synthesis of 5-Fluoro-2-methoxybenzoyl chloride on a laboratory scale. Extreme caution must be exercised at all stages due to the hazardous nature of oxalyl chloride.

Materials and Equipment
Reagents & MaterialsEquipment
5-Fluoro-2-methoxybenzoic acidRound-bottom flask with magnetic stir bar
Oxalyl chloride (≥98%)Pressure-equalizing dropping funnel
Anhydrous Dichloromethane (DCM)Condenser
N,N-Dimethylformamide (DMF), anhydrousNitrogen or Argon gas inlet
---Oil bubbler or gas outlet trap
---Ice/water bath
---Magnetic stir plate
---Rotary evaporator
---Schlenk line or equivalent inert atmosphere setup
Step-by-Step Synthesis Workflow
  • Preparation: All glassware must be oven-dried (≥120 °C) for several hours and allowed to cool to room temperature under a stream of dry nitrogen or argon to ensure all moisture is removed. Assemble the apparatus as shown in the workflow diagram.

  • Charging the Flask: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-Fluoro-2-methoxybenzoic acid (e.g., 10.0 g, 58.8 mmol).

  • Solvent and Catalyst Addition: Add anhydrous dichloromethane (DCM, ~100 mL) to the flask to dissolve the starting material.[5][6] Once dissolved, add a catalytic amount of anhydrous DMF (e.g., 2-3 drops, ~0.1 mL) via syringe.[5][6][7]

  • Cooling: Place the reaction flask in an ice/water bath and allow the solution to cool to 0 °C with gentle stirring.

  • Reagent Addition: Charge the pressure-equalizing dropping funnel with oxalyl chloride (e.g., 6.4 mL, 9.4 g, 74.1 mmol, 1.25 equiv). Add the oxalyl chloride dropwise to the stirred reaction mixture over 20-30 minutes.[8] Vigorous gas evolution (CO, CO₂, HCl) will be observed. Ensure the off-gases are safely vented through a bubbler and into a fume hood exhaust.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let the mixture stir for 1.5-2 hours.[5] The reaction is typically complete when gas evolution has ceased.

  • Work-up: Carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator. This will remove the solvent, any excess oxalyl chloride, and dissolved gaseous byproducts. An additional portion of anhydrous solvent (e.g., 25 mL DCM) can be added and re-evaporated to ensure complete removal of volatile impurities.[5]

  • Product Isolation: The resulting crude 5-Fluoro-2-methoxybenzoyl chloride, typically a yellow oil or low-melting solid, is often used directly in the next synthetic step without further purification.[5] If required, purification can be attempted by vacuum distillation, though care must be taken to avoid thermal decomposition.

Experimental_Workflow A 1. Assemble oven-dried glassware under N₂/Ar atmosphere B 2. Charge flask with 5-Fluoro-2-methoxybenzoic acid A->B C 3. Add anhydrous DCM and catalytic DMF B->C D 4. Cool reaction mixture to 0 °C in an ice bath C->D E 5. Add oxalyl chloride dropwise (vent off-gas safely) D->E F 6. Warm to room temperature and stir for 1.5-2 hours E->F G 7. Concentrate under reduced pressure on a rotary evaporator F->G H 8. Obtain crude product (typically used directly) G->H

Caption: Step-by-step workflow for the synthesis of 5-Fluoro-2-methoxybenzoyl chloride.

Key Reaction Parameters
ParameterValue/ConditionRationale
Equivalents of Oxalyl Chloride 1.2 - 1.5A slight excess ensures complete conversion of the carboxylic acid.
Solvent Dichloromethane (DCM)Inert, low boiling point for easy removal. Anhydrous conditions are critical.
Catalyst N,N-Dimethylformamide (DMF)1-2 drops per 10 mmol of acid. Accelerates the reaction significantly.
Temperature Initial addition at 0 °C, then RTControls the initial exothermic reaction and gas evolution.[7][8]
Reaction Time 1 - 3 hoursTypically sufficient for complete conversion at room temperature.

Safety and Hazard Management

Oxalyl chloride is a highly hazardous substance that demands strict adherence to safety protocols. It is toxic, corrosive, and water-reactive.[3]

  • Toxicity and Corrosivity: Oxalyl chloride is toxic if inhaled and causes severe skin burns and eye damage.[9][10] All manipulations must be performed within a certified chemical fume hood.[11][12]

  • Personal Protective Equipment (PPE): Full PPE is mandatory. This includes:

    • Tightly fitting safety goggles and a face shield.[9]

    • Chemical-resistant gloves (e.g., butyl rubber or Viton; double-gloving is recommended).

    • A flame-resistant lab coat.[11]

  • Reactivity with Water: Oxalyl chloride reacts violently with water, releasing toxic gases (HCl, CO, CO₂).[3][12] It is imperative to use oven-dried glassware and anhydrous solvents and to store the reagent under an inert atmosphere, protected from moisture.[2][9][10] After removing from cold storage, allow the container to warm to room temperature before opening to prevent atmospheric moisture from condensing inside.[2]

  • Spill Management: In case of a spill, evacuate the area immediately and ensure maximum ventilation.[2] Cover the spill with an inert absorbent material such as dry sand or vermiculite. Never use combustible materials like paper towels. [2][12]

  • Quenching and Disposal: Unused or excess oxalyl chloride must be quenched carefully. A recommended procedure is to slowly add the oxalyl chloride to a cooled (ice bath) and vigorously stirred, large volume of a suitable quenching agent like isopropanol or methanol.[2] The quenched material and all contaminated items must be disposed of as hazardous waste according to institutional guidelines.

Applications in Synthesis

The primary application of 5-Fluoro-2-methoxybenzoyl chloride is as an activated intermediate for forming amide bonds. Its utility is well-documented in the patent literature for the synthesis of complex pharmaceutical agents. For example, it is a direct precursor in a process for preparing (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide, highlighting its role in constructing advanced drug candidates.[13]

References

  • Oxalyl chloride - Safety Data Sheet - ChemicalBook. (2025).
  • Wolfa. (2025). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching.
  • Oxalyl chloride - Safety Data Sheet. (2014).
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  • Material Safety Data Sheet - Oxalyl Chloride, 98%. (n.d.).
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Method

Application Notes and Protocols for the Synthesis of HIV-1 Integrase Inhibitors Utilizing 5-Fluoro-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the utilization of 5-Fluoro-2-methoxybenzoic acid as a strategic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the utilization of 5-Fluoro-2-methoxybenzoic acid as a strategic starting material in the synthesis of potent HIV-1 integrase inhibitors, including key structural motifs found in next-generation antiretroviral drugs like Cabotegravir and Dolutegravir. The document elucidates the chemical rationale for its use, focusing on the advantageous contributions of the fluoro and methoxy substituents to the pharmacophore's interaction with the HIV-1 integrase enzyme. Detailed, step-by-step synthetic procedures, data tables, and workflow diagrams are provided to enable researchers to replicate and adapt these methods for the development of novel integrase strand transfer inhibitors (INSTIs).

Introduction: The Central Role of Integrase Inhibition in HIV-1 Therapy

Human Immunodeficiency Virus type 1 (HIV-1) integrase is a critical enzyme essential for the replication of the virus. It catalyzes the insertion of the viral DNA into the host cell's genome, a pivotal step for the establishment of a persistent infection.[1] Consequently, HIV-1 integrase has emerged as a prime target for antiretroviral therapy. Integrase Strand Transfer Inhibitors (INSTIs) represent a major class of antiretroviral drugs that effectively block this integration process.[2] The development of second-generation INSTIs, such as Dolutegravir and Cabotegravir, has been a significant advancement, offering high potency, favorable resistance profiles, and long-acting formulations.[2][3][4]

The core structure of many potent INSTIs features a characteristic polycyclic pyridone scaffold. The synthesis of this complex core often relies on the strategic selection of highly functionalized aromatic starting materials. This guide focuses on the application of 5-Fluoro-2-methoxybenzoic acid as a versatile and economically viable precursor for constructing key intermediates in the synthesis of these life-saving therapeutics.

Rationale for the Use of 5-Fluoro-2-methoxybenzoic Acid: A Strategic Precursor

The selection of 5-Fluoro-2-methoxybenzoic acid as a starting material is predicated on the crucial roles its substituents play in the final drug's efficacy and pharmacokinetic properties.

The Contribution of the 5-Fluoro Substituent

The presence of a fluorine atom at the 5-position of the benzoic acid ring, which corresponds to the 2,4-difluorobenzyl moiety in the final drug, is critical for potent inhibition of HIV-1 integrase. This is due to several key factors:

  • Enhanced Binding Affinity: The fluorine atoms can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the integrase active site. Modeling studies of Dolutegravir bound to the HIV-1 integrase-DNA complex suggest that the difluorobenzyl group resides in a pocket that accommodates these interactions, contributing to the drug's high potency.[5][6]

  • Modulation of Physicochemical Properties: Fluorine substitution can significantly alter the electronic properties of the molecule, influencing its acidity, lipophilicity, and metabolic stability. This can lead to improved pharmacokinetic profiles, including better oral bioavailability and a longer half-life.

  • Resistance Profile: The specific interactions of the fluorinated moiety can contribute to a higher barrier to resistance. Dolutegravir, for instance, maintains activity against HIV-1 strains that are resistant to first-generation INSTIs.[7][8][9]

The Significance of the 2-Methoxy Group

The methoxy group at the 2-position of the benzoic acid is a precursor to a key hydroxyl group in the pyridone core of the final inhibitor. This hydroxyl group, along with adjacent carbonyl oxygens, forms a critical metal-chelating triad that binds to the magnesium ions in the integrase active site. This chelation is a hallmark of INSTI activity, as it displaces the viral DNA from the enzyme's catalytic center. The synthesis of Cabotegravir often starts from methyl 4-methoxyacetoacetate, highlighting the importance of this methoxy group in the construction of the pyridone core.[2][10]

Synthetic Pathways and Protocols

The synthesis of key intermediates for HIV-1 integrase inhibitors from 5-Fluoro-2-methoxybenzoic acid can be efficiently achieved through a multi-step process. A robust and scalable approach involves the conversion of the benzoic acid to a β-ketoester, a versatile precursor for the construction of the pyridone ring system.

Overall Synthetic Workflow

The following diagram illustrates the general synthetic strategy from 5-Fluoro-2-methoxybenzoic acid to a key pyridone intermediate.

G A 5-Fluoro-2-methoxybenzoic Acid B 5-Fluoro-2-methoxybenzoyl Chloride A->B SOCl₂ or (COCl)₂ C Acyl Meldrum's Acid Intermediate B->C Meldrum's Acid, Pyridine D Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate (β-Ketoester) C->D Methanol, Reflux E Pyridone Core Intermediate D->E Multi-step sequence

Caption: General synthetic workflow from the starting material to a key pyridone intermediate.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate (β-Ketoester Intermediate)

This protocol details the conversion of 5-Fluoro-2-methoxybenzoic acid to its corresponding β-ketoester via an acyl Meldrum's acid intermediate. This method is highly efficient and avoids the use of strong bases often required for Claisen condensations.[2][7][11]

Step 1: Preparation of 5-Fluoro-2-methoxybenzoyl Chloride

  • Materials:

    • 5-Fluoro-2-methoxybenzoic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • To a solution of 5-Fluoro-2-methoxybenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-Fluoro-2-methoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Acylation of Meldrum's Acid

  • Materials:

    • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

    • Anhydrous Pyridine

    • Anhydrous Dichloromethane (DCM)

    • 5-Fluoro-2-methoxybenzoyl chloride (from Step 1)

  • Procedure:

    • In a separate flask, dissolve Meldrum's acid (1.1 eq) in anhydrous DCM and cool the solution to 0 °C.

    • Slowly add anhydrous pyridine (2.2 eq) to the solution.

    • Add a solution of 5-Fluoro-2-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the Meldrum's acid solution at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

    • The reaction mixture can be monitored by TLC for the disappearance of the acyl chloride.

Step 3: Methanolysis to the β-Ketoester

  • Materials:

    • Methanol (anhydrous)

    • The reaction mixture from Step 2

  • Procedure:

    • To the reaction mixture from the previous step, add anhydrous methanol.

    • Reflux the mixture for 3-5 hours. The progress of the reaction can be monitored by TLC or LC-MS.

    • After completion, cool the reaction mixture and concentrate under reduced pressure.

    • The residue can be purified by column chromatography on silica gel to afford the pure Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate.

Reaction Step Key Reagents Typical Conditions Expected Yield
Acid Chloride Formation SOCl₂ or (COCl)₂DCM, 0 °C to RT, 2-4 h>95% (crude)
Acylation of Meldrum's Acid Meldrum's acid, PyridineDCM, 0 °C to RT, 3-4 h-
Methanolysis MethanolReflux, 3-5 h80-90% (over 2 steps)

Protocol 2: Synthesis of a Key Pyridone Intermediate for Cabotegravir

The following protocol is adapted from published syntheses of Cabotegravir and illustrates the conversion of a β-ketoester to a central pyridone core.[3][4] While the starting material in the literature is often methyl 4-methoxyacetoacetate, the principle of the pyridone ring formation is directly applicable to the β-ketoester synthesized in Protocol 1.

G A Methyl 3-(5-fluoro-2-methoxyphenyl)- 3-oxopropanoate B Enamine Intermediate A->B DMF-DMA C Pyridone Core B->C Aminoacetaldehyde dimethyl acetal, followed by cyclization

Caption: Key steps in the formation of the pyridone core from the β-ketoester intermediate.

Step 1: Formation of the Enamine

  • Materials:

    • Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Procedure:

    • React Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate (1.0 eq) with DMF-DMA (1.5 eq) at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitored by TLC or LC-MS).

    • Remove the excess DMF-DMA and volatile byproducts under reduced pressure to yield the crude enamine intermediate, which is often used directly in the next step.

Step 2: Pyridone Ring Formation

  • Materials:

    • Enamine intermediate from Step 1

    • Aminoacetaldehyde dimethyl acetal

    • An appropriate solvent (e.g., methanol, acetonitrile)

    • A cyclizing agent (e.g., a base like sodium methoxide)

  • Procedure:

    • Dissolve the crude enamine in a suitable solvent.

    • Add aminoacetaldehyde dimethyl acetal and stir at room temperature or with heating.

    • After the formation of the vinylogous amide, add a cyclizing agent and a suitable coupling partner (e.g., dimethyl oxalate) to construct the pyridone ring.

    • The reaction conditions for this step can vary and may require optimization based on the specific substrate.

Conclusion

5-Fluoro-2-methoxybenzoic acid is a highly valuable and strategic starting material for the synthesis of HIV-1 integrase inhibitors. Its judiciously positioned fluoro and methoxy groups are integral to the pharmacophore of potent second-generation INSTIs, contributing to enhanced binding affinity, favorable pharmacokinetic properties, and a high barrier to drug resistance. The synthetic protocols outlined in this guide, particularly the efficient conversion to a β-ketoester intermediate via the Meldrum's acid route, provide a robust and scalable pathway for the construction of the complex polycyclic pyridone core of these vital antiretroviral agents. These methods offer a solid foundation for researchers in the field to develop novel and improved HIV-1 integrase inhibitors.

References

  • Mechanisms of HIV-1 integrase resistance to dolutegravir and potent inhibition of drug-resistant variants. (n.d.). National Center for Biotechnology Information. [Link]

  • 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. (2018). National Center for Biotechnology Information. [Link]

  • (PDF) Mechanisms of HIV-1 Integrase Resistance to Dolutegravir and Potent Inhibition of Drug Resistant Variants. (n.d.). ResearchGate. [Link]

  • HIV–1 resistance to dolutegravir: update and new insights. (2016). National Center for Biotechnology Information. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Perspectives on the Barrier to Resistance for Dolutegravir + Lamivudine, a Two-Drug Antiretroviral Therapy for HIV-1 Infection. (2020). National Center for Biotechnology Information. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. (2022). Taylor & Francis Online. [Link]

  • (PDF) Genetic Barrier to Resistance for Dolutegravir. (n.d.). ResearchGate. [Link]

  • Cabotegravir, GSK 744. (2014). New Drug Approvals. [Link]

  • Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. (2022). Taylor & Francis Online. [Link]

  • An Efficient and Highly Diastereoselective Synthesis of GSK1265744, a Potent HIV Integrase Inhibitor. (n.d.). ResearchGate. [Link]

  • Synthesis of some heterocyclic compounds derivatives by using meldrum's acid as starting material and study of the biological activities. (2019). ResearchGate. [Link]

  • Meldrum's Acid in Multicomponent Reactions: Applications to Combinatorial and Diversity‐Oriented Synthesis. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. (2023). MDPI. [Link]

  • Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572). (2011). National Institutes of Health. [Link]

  • Dolutegravir Interactions with HIV-1 Integrase-DNA: Structural Rationale for Drug Resistance and Dissociation Kinetics. (2013). National Center for Biotechnology Information. [Link]

  • 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. (n.d.). CiteSeerX. [Link]

  • Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. (2009). National Center for Biotechnology Information. [Link]

  • Drug Interactions: Integrase Strand Transfer Inhibitors and Other Drugs. (2024). National Institutes of Health. [Link]

  • Drug-drug interactions of Integrase Strand Transfer Inhibitors among older people living with HIV. (n.d.). SciSpace. [Link]

  • Drug resistance and integrase inhibitors: potential impact of HIV subtype. (2015). i-Base. [Link]

  • Synthesis of 2,3-dihydro-4-pyridones. (n.d.). Organic Chemistry Portal. [Link]

  • Molecular Features Related to HIV Integrase Inhibition Obtained from Structure- and Ligand-Based Approaches. (2014). National Center for Biotechnology Information. [Link]

  • Synthesis of 4'-Methoxy Flavone. (n.d.). scinapse. [Link]

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Application

Application Notes: 5-Fluoro-2-methoxybenzoic Acid as a Key Intermediate in the Synthesis of Novel Fungicidal Candidates

For Researchers, Scientists, and Agrochemical Development Professionals Abstract This technical guide details the strategic application of 5-Fluoro-2-methoxybenzoic acid in the synthesis of novel pyrazole carboxamide der...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

This technical guide details the strategic application of 5-Fluoro-2-methoxybenzoic acid in the synthesis of novel pyrazole carboxamide derivatives, a prominent class of fungicides. While this document will use the synthesis of a complex pyrazole carboxamide as a model, the principles and protocols are broadly applicable for the development of new fungicidal active ingredients. We will explore the rationale behind the use of this fluorinated benzoic acid derivative, provide a detailed synthetic protocol, and discuss the potential mode of action of the resulting compounds, grounding the discussion in the established knowledge of succinate dehydrogenase inhibitor (SDHI) fungicides.

Introduction: The Role of Fluorinated Scaffolds in Modern Fungicides

The introduction of fluorine atoms into agrochemical molecules is a widely employed strategy to enhance their metabolic stability, binding affinity, and overall efficacy. 5-Fluoro-2-methoxybenzoic acid is a versatile building block that offers a unique combination of electronic and steric properties, making it an attractive starting material for the synthesis of complex bioactive molecules. Its application extends to the development of pyrazole carboxamide fungicides, a critical class of agrochemicals that target the fungal respiratory chain.

Pyrazole carboxamide fungicides, such as Fluxapyroxad, are known for their broad-spectrum activity and effectiveness against a wide variety of plant pathogens[1][2]. These compounds act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiration in fungi and leading to cell death[3]. The synthesis of novel pyrazole carboxamides is an active area of research aimed at overcoming fungicide resistance and expanding the spectrum of controlled pathogens[4][5].

Synthesis of a Model Pyrazole Carboxamide Fungicide Candidate

This section details the synthesis of a novel pyrazole carboxamide derivative using 5-Fluoro-2-methoxybenzoic acid as a key precursor. The synthesis involves the formation of an amide bond between the activated benzoic acid and a suitable amine-containing pyrazole heterocycle.

Overall Synthetic Workflow

The following diagram illustrates the key transformation of 5-Fluoro-2-methoxybenzoic acid into a functionalized amide, a critical step in the synthesis of pyrazole carboxamide fungicides.

G A 5-Fluoro-2-methoxybenzoic acid B Activation (e.g., Thionyl Chloride) A->B Step 1 C 5-Fluoro-2-methoxybenzoyl chloride B->C E Amide Coupling C->E Step 2 D Amine-functionalized Pyrazole Heterocycle D->E F Target Pyrazole Carboxamide Fungicide Candidate E->F G cluster_0 Mitochondrial Inner Membrane TCA TCA Cycle ComplexII Complex II (Succinate Dehydrogenase) TCA->ComplexII Succinate ETC Electron Transport Chain (Complexes III & IV) ComplexII->ETC Electrons ATP ATP Synthesis ETC->ATP Fungicide Pyrazole Carboxamide (from 5-Fluoro-2-methoxybenzoic acid) Fungicide->ComplexII Inhibition

Sources

Method

Application Notes and Protocols for Peptide Synthesis Involving 5-Fluoro-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of 5-Fluoro-2-methoxybenzoic Acid in Peptide Modification In the landscape of modern drug discovery and peptide science, th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 5-Fluoro-2-methoxybenzoic Acid in Peptide Modification

In the landscape of modern drug discovery and peptide science, the strategic modification of peptide termini and side chains is a cornerstone of developing novel therapeutics with enhanced pharmacological profiles. 5-Fluoro-2-methoxybenzoic acid has emerged as a valuable building block in this context, most notably as a key starting material in the synthesis of Pirtobrutinib, a highly selective non-covalent Bruton's tyrosine kinase (BTK) inhibitor.[1][] The incorporation of the 5-fluoro-2-methoxybenzoyl moiety can impart desirable characteristics to a peptide, such as altered lipophilicity, enhanced metabolic stability, and specific steric and electronic interactions with biological targets. The fluorine atom, a bioisostere of a hydrogen atom, can significantly influence pKa, conformation, and binding affinity due to its high electronegativity and ability to form strong carbon-fluorine bonds.[3]

These application notes provide a comprehensive guide for the incorporation of 5-Fluoro-2-methoxybenzoic acid into peptide structures, primarily focusing on its use as an N-terminal capping agent in solid-phase peptide synthesis (SPPS). The protocols are designed to be robust and adaptable, drawing upon established principles of peptide chemistry and specific examples from medicinal chemistry.

Physicochemical Properties of 5-Fluoro-2-methoxybenzoic Acid

A thorough understanding of the starting material is critical for successful synthesis.

PropertyValueReference
CAS Number 394-04-7[4]
Molecular Formula C₈H₇FO₃[4]
Molecular Weight 170.14 g/mol [4]
Melting Point 87-91 °C (lit.)[4]
Appearance White to off-white solid[5]
Solubility Soluble in organic solvents like DMF, DCMGeneral Knowledge

The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the aromatic ring influences the reactivity of the carboxylic acid. The methoxy group at the ortho position can also introduce steric considerations during the coupling reaction.[6]

Core Experimental Workflow: N-Terminal Acylation on Solid Support

The general workflow for the N-terminal capping of a resin-bound peptide with 5-Fluoro-2-methoxybenzoic acid follows the standard Fmoc-based solid-phase peptide synthesis (SPPS) cycle. The key step is the final coupling of the benzoic acid derivative after the final Fmoc deprotection.

SPPS N-Terminal Capping Workflow Resin Peptide-Resin (Fmoc-N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Washing Deprotection->Washing1 Coupling Coupling to Peptide-Resin Washing1->Coupling Activation Activation of 5-Fluoro-2-methoxybenzoic acid Activation->Coupling Washing2 Final Washing (DMF, DCM) Coupling->Washing2 Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Washing2->Cleavage Final_Product Purified Acylated Peptide Cleavage->Final_Product

Caption: General workflow for N-terminal capping in Fmoc-SPPS.

Protocol 1: Standard N-Terminal Capping using HBTU/HATU Activation

This protocol is recommended for most standard peptide sequences and utilizes common and efficient uronium/aminium-based coupling reagents.

Materials and Reagents
  • Peptide-resin with a free N-terminal amine (post-Fmoc deprotection)

  • 5-Fluoro-2-methoxybenzoic acid

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether (cold)

Step-by-Step Methodology
  • Resin Preparation:

    • Following the final Fmoc deprotection of the N-terminal amino acid, wash the peptide-resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Activation of 5-Fluoro-2-methoxybenzoic acid:

    • In a separate reaction vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, use the following equivalents relative to the resin loading:

      • 5-Fluoro-2-methoxybenzoic acid: 3 equivalents

      • HBTU or HATU: 2.9 equivalents

      • DIPEA: 6 equivalents

    • Dissolve the 5-Fluoro-2-methoxybenzoic acid and HBTU/HATU in a minimal amount of DMF.

    • Add the DIPEA to the solution and allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated solution to the washed peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For sterically hindered N-terminal amino acids or peptides with known aggregation issues, the reaction time can be extended to overnight.

    • Rationale: Uronium/aminium reagents like HBTU and HATU are highly efficient and minimize racemization.[7] Pre-activation ensures the formation of the reactive ester before addition to the resin, which can prevent side reactions like guanidinylation of the N-terminal amine.[7]

  • Monitoring the Coupling:

    • Perform a Kaiser test (for primary amines) or a chloranil test (for secondary amines like proline) on a small sample of resin beads to monitor the reaction completion. A negative test (colorless or yellow beads for Kaiser test) indicates a complete reaction.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min), followed by DCM (3 x 1 min) to remove excess reagents and by-products.

  • Cleavage and Deprotection:

    • Dry the resin under a stream of nitrogen.

    • Treat the resin with a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[4]

  • Product Isolation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: Alternative N-Terminal Capping using DIC/OxymaPure

This protocol provides a cost-effective and highly efficient alternative, particularly useful for avoiding the potential side reactions associated with uronium/aminium reagents.

Materials and Reagents
  • Peptide-resin with a free N-terminal amine

  • 5-Fluoro-2-methoxybenzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl (hydroxyimino)cyanoacetate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Standard cleavage and workup reagents as in Protocol 1

Step-by-Step Methodology
  • Resin Preparation:

    • As described in Protocol 1.

  • Coupling Solution Preparation:

    • For a 0.1 mmol scale synthesis, prepare the following solution:

      • 5-Fluoro-2-methoxybenzoic acid: 3 equivalents

      • OxymaPure: 3 equivalents

    • Dissolve both reagents in DMF.

  • Coupling Reaction:

    • Add the solution of 5-Fluoro-2-methoxybenzoic acid and OxymaPure to the resin.

    • Add DIC (3 equivalents) to the resin slurry.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Rationale: The DIC/OxymaPure system is a powerful carbodiimide-based method. OxymaPure acts as an additive that forms a reactive ester with the activated carboxylic acid, enhancing coupling efficiency and significantly suppressing racemization.[8] It is a non-explosive and effective alternative to HOBt and HOAt.[3]

  • Monitoring, Washing, Cleavage, and Purification:

    • Follow steps 4-7 as outlined in Protocol 1.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test remains positive, a second coupling (double coupling) can be performed by repeating the activation and coupling steps with fresh reagents.

  • Steric Hindrance: The ortho-methoxy group on the benzoic acid may cause steric hindrance. For particularly difficult couplings (e.g., to a bulky N-terminal residue), extending the reaction time, increasing the temperature to 40-50 °C (as seen in some solution-phase syntheses of Pirtobrutinib precursors[]), or using a more potent coupling reagent like COMU may be beneficial.

  • Solubility: Ensure that the 5-Fluoro-2-methoxybenzoic acid and activating agents are fully dissolved before adding them to the resin to prevent poor reaction kinetics.

  • Reagent Quality: Use high-quality, anhydrous DMF to avoid premature hydrolysis of activated species.

Visualization of the Activation and Coupling Process

The activation of the carboxylic acid is a critical first step for efficient amide bond formation.

Carboxylic_Acid_Activation cluster_activation Activation Phase cluster_coupling Coupling Phase Acid 5-Fluoro-2-methoxybenzoic Acid R-COOH ActiveEster Activated Ester R-CO-X Acid->ActiveEster Pre-activation in DMF Reagent Coupling Reagent (e.g., HATU, DIC/Oxyma) Reagent->ActiveEster Pre-activation in DMF Base Base (e.g., DIPEA) Base->ActiveEster Pre-activation in DMF CappedPeptide Capped Peptide-Resin R-CO-NH-Peptide-Resin ActiveEster->CappedPeptide Nucleophilic Attack PeptideResin Peptide-Resin H₂N-Peptide-Resin PeptideResin->CappedPeptide Byproduct Byproduct (e.g., HOBt, DCU)

Caption: Activation of 5-Fluoro-2-methoxybenzoic acid and coupling.

Conclusion

The incorporation of 5-Fluoro-2-methoxybenzoic acid as an N-terminal capping agent is a straightforward modification to standard solid-phase peptide synthesis protocols. By employing efficient coupling reagents such as HBTU/HATU or DIC/OxymaPure, researchers can reliably synthesize peptides functionalized with this important pharmacophore. The provided protocols offer a robust starting point for scientists in drug development and chemical biology, enabling the exploration of novel peptide-based therapeutics with potentially enhanced properties.

References

  • PubChem. (n.d.). Pirtobrutinib. Retrieved from [Link]

  • Technical Disclosure Commons. (2025, April 20). A process for the preparation of Pirtobrutinib and its intermediates thereof. Retrieved from [Link]

  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]

  • Google Patents. (n.d.). Novel process for the preparation of pirtobrutinib and its intermediates thereof.
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  • RSC Publishing. (n.d.). A highly efficient in situ N-acetylation approach for solid phase synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2015). Peptide Coupling Reactions. J Glycomics Lipidomics, 5(138), 2.
  • Nature. (n.d.). Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence. Retrieved from [Link]

  • ResearchGate. (2025, August 9). A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. Retrieved from [Link]

  • National Institutes of Health. (2018, August 17). Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence. Retrieved from [Link]

  • Nature. (n.d.). Selective N-terminal modification of peptides and proteins using acyl phosphates. Retrieved from [Link]

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Sources

Application

Topic: Scale-up Synthesis Considerations for 5-Fluoro-2-methoxybenzoic Acid Derivatives

An Application Note for Drug Development Professionals Abstract 5-Fluoro-2-methoxybenzoic acid and its derivatives are pivotal intermediates in the synthesis of high-value active pharmaceutical ingredients (APIs), includ...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

5-Fluoro-2-methoxybenzoic acid and its derivatives are pivotal intermediates in the synthesis of high-value active pharmaceutical ingredients (APIs), including advanced Bruton's Tyrosine Kinase (BTK) inhibitors.[1][2][3] Transitioning their synthesis from laboratory benchtop to pilot plant or commercial scale introduces significant challenges related to reaction kinetics, thermal management, process safety, and product purity. This guide provides a detailed examination of the critical considerations and field-proven protocols for the robust and safe scale-up of the synthesis of 5-Fluoro-2-methoxybenzoic acid, with a primary focus on the widely-used Grignard carboxylation route. We will explore the causality behind key process decisions, from starting material selection to final product purification, to equip researchers and process chemists with the knowledge to navigate the complexities of large-scale production.

Introduction: Strategic Importance and Synthetic Landscape

The strategic incorporation of fluorine atoms into drug candidates often enhances metabolic stability, binding affinity, and bioavailability.[4] The 5-fluoro-2-methoxybenzoic acid scaffold is a prime example, serving as a key starting material for a new generation of pharmaceuticals.[3][5] While several synthetic routes exist, including nucleophilic aromatic substitution (SNAr) on difluoro-precursors or oxidation of corresponding toluenes, the carboxylation of a Grignard reagent remains a prevalent and versatile method.[6][7][8] This pathway, however, is laden with scale-up challenges that demand a thorough understanding of the underlying chemistry and process engineering principles.

Core Directive: Key Scale-Up Considerations

Successful scale-up is not merely about using larger flasks; it is a systematic process of risk mitigation and process optimization. The following sections detail the critical factors that must be addressed.

Synthesis Route Selection: From Bench to Reactor

While multiple routes may be viable at the gram scale, industrial synthesis prioritizes safety, cost, atom economy, and robustness.

  • Grignard Carboxylation Route: This is often the preferred route due to the high reactivity and directness. It involves the formation of an organomagnesium halide from a precursor like 4-bromo-2-fluoroanisole, followed by quenching with carbon dioxide.[6][9][10] Its primary scale-up challenges are safety-related, particularly the initiation and exothermicity of the Grignard reagent formation.[11][12]

  • Nucleophilic Aromatic Substitution (SNAr): This route may involve reacting a precursor like 2,5-difluorobenzoic acid with sodium methoxide.[13][14] The key consideration here is managing the reaction selectivity and handling potentially large quantities of strong bases and solvents. The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups and the high electronegativity of fluorine.[8]

For the remainder of this guide, we will focus on the Grignard route due to its widespread use and the critical nature of its scale-up parameters.

The Grignard Reaction: A Deep Dive into Process Safety and Control

The formation of the Grignard reagent is the most critical and hazardous step in the synthesis. Its successful and safe execution at scale hinges on meticulous control.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are potent bases and will readily react with any protic source, including atmospheric moisture or residual water in the solvent or on glassware.[9][15] This quenches the reagent, reduces yield, and can cause uncontrolled side reactions. On a large scale, this necessitates drying reactors under vacuum with a nitrogen purge and using anhydrous solvents.

  • Initiation: The reaction of magnesium metal with the organic halide often has a significant and unpredictable induction period, after which a highly exothermic reaction begins.[16] This poses a major risk of a runaway reaction.[11][16] At scale, initiation must be controlled and confirmed with a small portion of the halide before the main addition begins. The use of activators like iodine or pre-formed Grignard reagent can help achieve smooth and predictable initiation.[15]

  • Thermal Management: Grignard reagent formation is intensely exothermic. The rate of heat generation can easily exceed the heat removal capacity of a large reactor if not properly managed, leading to solvent boiling and a dangerous pressure increase.[11] The choice of solvent is critical; higher-boiling ethers like tetrahydrofuran (THF) are preferred over diethyl ether for their wider operating temperature range and better thermal control.[11][17] The organic halide must be added slowly and controllably, with constant monitoring of the internal temperature via a thermocouple. The reactor must be equipped with an efficient cooling jacket and an emergency cooling plan.[11]

  • Carboxylation Step: The reaction of the Grignard reagent with carbon dioxide is also exothermic. At a large scale, the addition of solid CO₂ (dry ice) can be difficult to control. A more controlled method is the subsurface addition of gaseous CO₂ at a monitored rate, which allows for better heat management and prevents localized "hot spots."

Downstream Processing: Isolation and Purification

The work-up and purification stages are crucial for achieving the required purity profile for a pharmaceutical intermediate.

  • Quenching: The reaction is typically quenched by the slow addition of an aqueous acid. This must be done carefully at a controlled temperature to manage the exotherm from neutralizing excess Grignard reagent and the magnesium salts.

  • Crystallization: Recrystallization is the primary method for purifying the crude benzoic acid product.[18][19] The choice of solvent system is paramount. An ideal solvent will dissolve the benzoic acid well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[19][20] On a large scale, the cooling rate must be carefully controlled to ensure the formation of easily filterable crystals and to avoid trapping impurities.

Data & Safety Summary

Table 1: Key Process Parameters & Expected Outcomes
ParameterLaboratory Scale (100 mL)Pilot Scale (20 L)Rationale & Control Measures
Solvent Anhydrous Diethyl Ether / THFAnhydrous THFHigher boiling point of THF allows for better thermal control and safety margin.[11]
Halide Addition Time 15-30 minutes2-4 hoursSlow, controlled addition is critical to manage the exotherm and prevent runaway reactions.[17]
Reaction Temperature 25-35 °C (reflux)40-50 °CMaintain a consistent temperature below the solvent's boiling point for stable reaction kinetics.
CO₂ Source Dry Ice (solid)CO₂ gas (subsurface)Gaseous addition provides superior control over the reaction rate and exotherm at scale.
Expected Yield 75-85%70-80%Yields may be slightly lower at scale due to transfer losses and sampling.
Purity (Post-Recrystallization) >98%>99.5%Stringent purity required for pharmaceutical intermediates, achieved via controlled crystallization.
Table 2: Hazard Analysis and Mitigation Strategies
HazardCauseConsequenceMitigation Strategy
Runaway Reaction / Fire Uncontrolled exotherm during Grignard formation; loss of cooling.[11]Rapid temperature and pressure increase, solvent ejection, fire, explosion.[16][17]Jacketed reactor with efficient cooling, slow substrate addition, real-time temperature monitoring, emergency quench/cooling plan.[11]
Reagent Quenching Presence of moisture or oxygen.[9][15]Low yield, formation of impurities (e.g., benzene from protonation).Use oven-dried glassware/reactor, anhydrous solvents, maintain a positive pressure of an inert gas (N₂ or Ar).
Handling of Reagents Grignard reagents and magnesium are flammable; some reagents can be pyrophoric.[11][17]Fire, skin/eye burns.Work in a well-ventilated area (fume hood), use appropriate PPE (Nomex lab coat, safety goggles, nitrile gloves), have appropriate fire extinguishers ready (Class D for metal fires).[17]

Visualized Workflow & Reaction Pathway

Diagram 1: Grignard Carboxylation Pathway

G A 4-Bromo-2-fluoroanisole B Grignard Reagent (Aryl-MgBr) A->B  + Mg  THF (Solvent) C Magnesium Carboxylate Salt B->C  1. + CO₂ (gas)   D 5-Fluoro-2-methoxybenzoic Acid C->D  2. H₃O⁺ (Workup)

Caption: Synthetic pathway for 5-Fluoro-2-methoxybenzoic acid via Grignard carboxylation.

Diagram 2: Scale-Up Process Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing cluster_qc Quality Control A Reactor Setup & Purge B Charge Mg & Solvent A->B C Initiate Grignard Formation B->C D Controlled Halide Addition C->D E CO₂ Gas Addition D->E F Acidic Quench E->F G Phase Separation F->G H Crude Isolation G->H I Recrystallization H->I J Final Product Analysis (HPLC, NMR, MS) I->J

Caption: Step-wise workflow for the scaled-up synthesis and purification process.

Experimental Protocols

Disclaimer: These protocols are intended for qualified professionals in a controlled, pilot-plant environment. A thorough risk assessment must be conducted prior to execution.

Protocol 1: Pilot-Scale (20 L) Synthesis of 5-Fluoro-2-methoxybenzoic acid
  • Reactor Preparation:

    • Ensure the 20 L jacketed glass reactor is clean and dry. Assemble with an overhead stirrer, thermocouple, condenser (with inert gas inlet), and subsurface addition line.

    • Inert the system by evacuating and backfilling with dry nitrogen three times. Maintain a positive nitrogen pressure throughout the reaction.

  • Grignard Reagent Formation:

    • Charge magnesium turnings (1.2 eq) into the reactor.

    • Add a portion (~10%) of the total anhydrous THF.

    • To initiate, add a small crystal of iodine and a few milliliters of 4-bromo-2-fluoroanisole (1.0 eq). Gentle warming of the jacket may be required.

    • Confirmation of Initiation: Observe for a color change (disappearance of iodine color) and a slight exotherm (2-5 °C rise in internal temperature). Do not proceed until initiation is confirmed.

    • Once initiated, dilute the remaining 4-bromo-2-fluoroanisole with the remaining anhydrous THF in an addition vessel.

    • Begin slow, controlled addition of the halide solution into the reactor over 2-4 hours, maintaining the internal temperature between 40-50 °C using the cooling jacket. A vigorous reflux should be avoided.

    • After the addition is complete, stir the mixture at 45 °C for an additional 1-2 hours to ensure complete conversion.

  • Carboxylation:

    • Cool the reactor contents to 10-15 °C.

    • Begin bubbling dry CO₂ gas through the subsurface addition line at a rate that maintains the internal temperature below 25 °C. This step is exothermic.

    • Continue CO₂ addition until the exotherm ceases and the reaction mixture thickens considerably (formation of the magnesium salt).

  • Work-up and Crude Isolation:

    • Cool the reaction mixture to 0-5 °C.

    • Slowly and carefully add aqueous hydrochloric acid (2M) via the addition funnel, ensuring the internal temperature does not exceed 20 °C.

    • Once the quench is complete and all solids have dissolved, stop the stirrer and allow the layers to separate.

    • Transfer the aqueous layer to waste. Transfer the organic (THF) layer to a separate vessel.

    • Extract the aqueous layer with a suitable solvent (e.g., methyl tert-butyl ether, MTBE) to recover any dissolved product.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic solution under reduced pressure to yield the crude 5-Fluoro-2-methoxybenzoic acid as a solid.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid product to a clean, appropriately sized reactor.

  • Add a suitable solvent system (e.g., a mixture of toluene and heptane). The optimal ratio should be determined at the lab scale to maximize recovery and purity.

  • Heat the mixture with stirring until all the solid dissolves completely.

  • Slowly cool the solution at a controlled rate (e.g., 10-15 °C per hour) to promote the formation of large, pure crystals.

  • Once the mixture reaches room temperature, cool further to 0-5 °C and hold for at least 2 hours to maximize precipitation.

  • Filter the resulting slurry using a Nutsche filter or a centrifuge.

  • Wash the filter cake with a small amount of cold, fresh solvent.

  • Dry the purified solid under vacuum at 40-50 °C until a constant weight is achieved.

  • Perform final quality control analysis (HPLC, NMR, melting point) to confirm identity and purity.[21][22]

Conclusion

The scale-up synthesis of 5-Fluoro-2-methoxybenzoic acid derivatives is a challenging yet manageable process when approached with a deep understanding of the underlying chemical principles and a rigorous focus on safety. The Grignard carboxylation route, while powerful, demands meticulous control over reaction initiation, thermal output, and anhydrous conditions. By implementing the strategies outlined in this guide—including controlled reagent addition, appropriate solvent selection, and robust downstream processing—researchers and drug development professionals can successfully transition this vital pharmaceutical intermediate from the laboratory to large-scale production, ensuring both the safety of the process and the quality of the final product.

References

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  • Grignard Reaction - Laboratory Reaction Safety Summary. (2025, June). American Chemical Society. Retrieved from [Link]

  • What are the industrial preparation method of fluoro benzoic acid? (2013, July 14). Quora. Retrieved from [Link]

  • Barluenga, J., et al. (2006). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. Retrieved from [Link]

  • WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl). (2022, March 17). Google Patents.
  • Practical Challenges and Solutions to Continuous Grignard Chemistry. (n.d.). AIChE. Retrieved from [Link]

  • Tsang, C., et al. (2022). Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. ACS Publications. Retrieved from [Link]

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  • DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS. (2008, July 10). Google Patents.
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Method

Application Notes and Protocols for Suzuki Coupling Reactions with Derivatives of 5-Fluoro-2-methoxybenzoic Acid

Introduction: The Strategic Importance of Fluorinated Biaryls in Modern Drug Discovery The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-ca...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryls in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact is particularly profound in the pharmaceutical industry, where the synthesis of complex biaryl and heteroaryl structures is a daily necessity.[3] These structural motifs are prevalent in a vast number of approved drugs and clinical candidates. Within this context, the incorporation of fluorine into drug candidates has become a key strategy for optimizing molecular properties.[4][5] Fluorine's unique electronic properties can enhance metabolic stability, modulate pKa, and improve binding affinity, ultimately leading to superior pharmacokinetic and pharmacodynamic profiles.[6][7]

This guide focuses on the Suzuki coupling reactions of derivatives of 5-fluoro-2-methoxybenzoic acid. This particular scaffold is of significant interest as it combines several key features: a fluorine atom for property modulation, a methoxy group which can influence electronic properties and provide a potential hydrogen bond acceptor, and a carboxylic acid that serves as a versatile synthetic handle or a key pharmacophoric element.[8] Understanding the nuances of coupling reactions with this class of molecules is therefore of great value to researchers in drug development. This document provides a detailed exploration of the reaction mechanism, practical experimental protocols, and key considerations for successful Suzuki couplings with these valuable building blocks.

Mechanistic Insights: The "Why" Behind the Reaction Components

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle.[9] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.

The three key stages of the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the aryl halide, forming a Pd(II) complex.[1][10] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[1][9] For derivatives of 5-fluoro-2-methoxybenzoic acid, the presence of the electron-donating methoxy group can make the aryl halide less reactive towards oxidative addition, sometimes necessitating more electron-rich and bulky phosphine ligands on the palladium catalyst to facilitate this step.[9][11]

  • Transmetalation: This is the step where the organic group from the organoboron reagent is transferred to the palladium center.[1] For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[12][13] The choice of base is therefore critical and can influence the rate and outcome of the reaction.[14] The organoboron species can be a boronic acid or a boronate ester, with esters often offering greater stability and ease of handling, though sometimes exhibiting different reaction kinetics.[15][16]

  • Reductive Elimination: In the final step, the two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][10]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 Base PdII_Biaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' ArylHalide Aryl Halide (Ar-X) BoronicAcid Boronic Acid/Ester (Ar'-B(OR)2) Biaryl Biaryl Product (Ar-Ar')

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Derivatives of 5-Fluoro-2-methoxybenzoic Acid as Coupling Partners

When using derivatives of 5-fluoro-2-methoxybenzoic acid in Suzuki couplings, the carboxylic acid group requires special consideration. Direct coupling of the corresponding aryl halide with the carboxylic acid present can be challenging and may lead to side reactions. Therefore, two primary strategies are employed:

  • Protection/Modification of the Carboxylic Acid: The carboxylic acid is often converted to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This protects the acidic proton and improves solubility in common organic solvents. After the coupling, the ester can be hydrolyzed back to the carboxylic acid if desired.

  • Decarboxylative Coupling: In some cases, the carboxylic acid itself can be used as a handle for the coupling reaction, proceeding through a decarboxylative pathway.[17][18] This approach avoids the need for a pre-installed halide and can be an elegant synthetic strategy, though it may require specific catalytic systems and conditions.[19][20]

The electronic nature of the 5-fluoro-2-methoxyaryl ring, being relatively electron-rich due to the methoxy group, can present challenges. Electron-rich aryl halides can be slower to undergo oxidative addition.[9] To overcome this, the use of highly active palladium catalysts with bulky, electron-donating phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands is often beneficial.[21][22]

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates and scales.

Protocol 1: Suzuki Coupling of a Halogenated 5-Fluoro-2-methoxybenzoate Ester

This protocol describes a typical Suzuki coupling of a methyl or ethyl ester of a halogenated (Br or I) 5-fluoro-2-methoxybenzoic acid with an arylboronic acid.

Protocol_1_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End purify->end

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Halogenated 5-fluoro-2-methoxybenzoate ester (1.0 equiv)

  • Arylboronic acid or boronate ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ (2-5 mol%), Pd₂(dba)₃ (1-3 mol%))

  • Phosphine ligand (if using a ligand-free Pd source, e.g., SPhos, XPhos, RuPhos (2-6 mol%))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv))

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF, often with water as a co-solvent)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and heating source

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the halogenated 5-fluoro-2-methoxybenzoate ester, arylboronic acid, palladium catalyst, ligand (if applicable), and base.[23]

  • Solvent Addition: Add the degassed solvent(s) to the reaction vessel via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction can also be performed in a microwave reactor, which can significantly reduce reaction times.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation: Typical Reaction Conditions

The optimal conditions for a Suzuki coupling can vary significantly depending on the specific substrates. The following table provides a starting point for optimization.

ParameterCondition 1Condition 2Condition 3
Aryl Halide 4-Bromo-5-fluoro-2-methoxybenzoate4-Iodo-5-fluoro-2-methoxybenzoate4-Chloro-5-fluoro-2-methoxybenzoate
Boronic Acid Phenylboronic acid4-Methylphenylboronic acid3-Pyridylboronic acid
Catalyst Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (1.5 mol%)Pd(OAc)₂ (2 mol%)
Ligand -SPhos (3 mol%)XPhos (4 mol%)
Base K₂CO₃ (2.5 equiv)K₃PO₄ (3 equiv)Cs₂CO₃ (2 equiv)
Solvent Dioxane/H₂O (4:1)Toluene1,2-Dimethoxyethane
Temperature 100 °C90 °C110 °C
Time 12 h8 h18 h

Troubleshooting and Key Considerations

  • Low Yield: If the reaction gives a low yield, consider increasing the catalyst/ligand loading, trying a different ligand (especially a more electron-rich and bulky one), or using a stronger base like K₃PO₄ or Cs₂CO₃.[24][25] Ensure that your solvents are rigorously degassed to prevent catalyst deactivation.

  • Dehalogenation: The formation of a dehalogenated starting material is a common side reaction.[10] This can sometimes be suppressed by using milder bases or lower reaction temperatures.

  • Protodeboronation: Boronic acids can be susceptible to decomposition, especially under harsh conditions.[16] Using the corresponding boronate ester (e.g., pinacol ester) can improve stability.

  • Steric Hindrance: If either coupling partner has significant steric bulk near the reaction center (ortho-substituents), the reaction may be sluggish.[26] In such cases, highly active catalyst systems with bulky ligands are often required.[27]

Conclusion

The Suzuki-Miyaura coupling of derivatives of 5-fluoro-2-methoxybenzoic acid is a powerful tool for the synthesis of complex, fluorinated biaryl structures that are of high interest in drug discovery. A rational approach to reaction design, based on a solid understanding of the reaction mechanism and the electronic properties of the substrates, is key to success. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently access a wide range of valuable compounds. The protocols and considerations outlined in this guide provide a solid foundation for the application of this important reaction in the pursuit of new therapeutic agents.

References

  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the Base in the Mechanism of the Suzuki–Miyaura Reaction. Chemistry – A European Journal, 17(8), 2492–2503. [Link]

  • Mettler-Toledo International Inc. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(34), 10879–10893. [Link]

  • Denmark, S. E., & Smith, R. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(34), 10879–10893. [Link]

  • Reddy, V. P., & Li, G. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(22), 4443–4446. [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. [Video]. YouTube. [Link]

  • Li, J. J. (2018). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Name Reactions, 551–555. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Journal of the American Chemical Society, 124(22), 6043–6048. [Link]

  • Doherty, S., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2326–2338. [Link]

  • Shields, J. D., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3298–3300. [Link]

  • Wang, F., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(43), 23157–23161. [Link]

  • Shang, R., et al. (2017). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications, 53(5), 942–945. [Link]

  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 862–875. [Link]

  • Sharma, S., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28247–28251. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Li, Y., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry, 64(23), 17316–17334. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Kubosaki, S., et al. (2020). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. The Journal of Organic Chemistry, 85(7), 4887–4896. [Link]

  • Dherange, B. D., et al. (2018). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Catalysis, 8(11), 10655–10660. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Wang, F., et al. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society, 143(15), 5707–5713. [Link]

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Sources

Application

Application Notes &amp; Protocols: Heck Reaction for 5-Fluoro-2-methoxybenzoic Acid Analogs

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has become indispensable in the synthesis of complex organic molecules, from natural products to advanced materials.[3][4][5] For researchers, scientists, and drug development professionals, the ability to selectively construct substituted alkenes is of paramount importance. These structural motifs are prevalent in a vast array of pharmacologically active compounds.

This guide focuses on the application of the Heck reaction to a specific and highly relevant class of substrates: 5-fluoro-2-methoxybenzoic acid and its analogs. The presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the aromatic ring presents a unique electronic environment that can influence reactivity. Furthermore, the carboxylic acid moiety introduces an additional functional group that must be tolerated or strategically employed during the reaction. Understanding how to navigate these structural features is key to successfully synthesizing novel compounds with potential therapeutic applications.

The Catalytic Cycle: A Mechanistic Overview of the Heck Reaction

The Heck reaction proceeds through a well-established catalytic cycle involving palladium in the 0 and +2 oxidation states.[1] A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, an analog of 5-fluoro-2-methoxybromobenzoic acid), forming a Pd(II) complex.

  • Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the palladium-carbon bond. This is the crucial C-C bond-forming step.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, along with the palladium, to form a substituted alkene and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a salt byproduct, thus completing the catalytic cycle.

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Olefin_Coordination Olefin Coordination Ar-Pd(II)-X(L2)->Olefin_Coordination Alkene Alkene_Complex [Ar-Pd(II)-X(L2)(Alkene)] Olefin_Coordination->Alkene_Complex Migratory_Insertion Migratory Insertion Alkene_Complex->Migratory_Insertion Insertion_Product R-CH2-CH(Ar)-Pd(II)-X(L2) Migratory_Insertion->Insertion_Product Beta_Hydride_Elimination β-Hydride Elimination Insertion_Product->Beta_Hydride_Elimination Hydrido_Complex [H-Pd(II)-X(L2)(Alkene)] Beta_Hydride_Elimination->Hydrido_Complex Substituted Alkene Reductive_Elimination Reductive Elimination Hydrido_Complex->Reductive_Elimination Base Reductive_Elimination->Pd(0)L2 H-Base+ + X-

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for performing a Heck reaction with a 5-fluoro-2-methoxybenzoic acid analog. It is important to note that optimization of reaction conditions is often necessary for new substrates.

Protocol 1: Heck Reaction of Methyl 2-bromo-5-fluoro-2-methoxybenzoate with Styrene

This protocol is designed for the coupling of the methyl ester of 5-fluoro-2-methoxybenzoic acid with styrene to synthesize a stilbene derivative. The esterification of the carboxylic acid can prevent potential side reactions and improve solubility.

Reagents and Materials:

  • Methyl 2-bromo-5-fluoro-2-methoxybenzoate (1.0 mmol)

  • Styrene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.04 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

  • Standard workup and purification supplies (ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-bromo-5-fluoro-2-methoxybenzoate, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by styrene.

  • Reaction Execution: Seal the flask and heat the mixture to 100-120 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Reaction Yields with 5-Fluoro-2-methoxybenzoic Acid

Welcome to the technical support guide for 5-Fluoro-2-methoxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when using...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Fluoro-2-methoxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when using this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Understanding the Reactivity of 5-Fluoro-2-methoxybenzoic Acid

5-Fluoro-2-methoxybenzoic acid (MW: 170.14 g/mol , MP: 87-91 °C) is a substituted aromatic carboxylic acid.[1] Its reactivity is governed by three key features:

  • The Carboxylic Acid Group (-COOH): This is the primary site for reactions like amide bond formation and esterification. However, its hydroxyl (-OH) is a poor leaving group, necessitating "activation" for efficient nucleophilic acyl substitution.[2]

  • The Ortho-Methoxy Group (-OCH₃): Located at the 2-position, this electron-donating group can influence the electronic properties of the benzene ring. More importantly, it presents significant steric hindrance around the carboxylic acid's carbonyl carbon. This steric bulk can impede the approach of reagents and nucleophiles, often leading to lower reaction rates and yields compared to less substituted benzoic acids.[3][4]

  • The Para-Fluoro Group (-F): The fluorine atom is strongly electron-withdrawing via the inductive effect, which can slightly increase the acidity of the carboxylic acid proton.

The primary challenge in achieving high yields with this substrate is overcoming the steric hindrance imposed by the ortho-methoxy group.[4] The following sections provide targeted troubleshooting advice for the most common transformations.

Troubleshooting Guide & FAQs

Section 1: Amide Coupling Reactions

Amide bond formation is a critical transformation, yet direct condensation between a carboxylic acid and an amine is generally inefficient because the basic amine deprotonates the acid to form an unreactive carboxylate salt.[2] Activation of the carboxylic acid is essential.

Q1: My standard amide coupling reaction (e.g., using EDC/HOBt) with 5-Fluoro-2-methoxybenzoic acid is slow and gives a low yield. What's going wrong and how can I improve it?

A1: This is a classic issue stemming from the steric hindrance of the ortho-methoxy group. Standard coupling reagents may not be efficient enough to activate the sterically congested carbonyl center or the resulting activated intermediate may be too hindered for the amine to attack effectively.

Troubleshooting Steps:

  • Re-evaluate Your Coupling Reagent: For sterically hindered acids, more potent activating agents are required. Uronium/phosphonium-based reagents are often superior as they form highly reactive intermediates.[5][6]

  • Optimize Your Base: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. This prevents the base from competing with your desired amine nucleophile. Standard bases like triethylamine (TEA) can sometimes be less effective in these challenging couplings.[7]

  • Consider a Two-Step Approach: Convert the carboxylic acid to a more reactive acyl halide (e.g., an acyl chloride using thionyl chloride or oxalyl chloride) in a separate step. This highly electrophilic intermediate can then react more readily with the amine, even if the amine is a weak nucleophile.[8]

  • Check Solvent and Temperature: Aprotic polar solvents like DMF or NMP are generally effective. While many couplings are started at 0 °C to control exotherms and minimize side reactions, a sluggish reaction with a hindered substrate may require warming to room temperature or even gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate.[9]

Data Presentation: Comparison of Amide Coupling Reagents
Coupling ReagentAcronymKey AdvantagesConsiderations for This Substrate
H exafluorophosphate A zabenzotriazole T etramethyl U roniumHATUHigh reactivity, fast kinetics, low rates of epimerization.[7]Highly Recommended. Excellent for sterically hindered acids and weak amine nucleophiles.
1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)] methanaminium hexafluorophosphateCOMUOxyma-based reagent with a superior safety profile to benzotriazole-based reagents (e.g., HBTU/HATU). High efficiency.[5]Highly Recommended. An excellent, safer alternative to HATU for hindered couplings.
E thyl-3-(3-dimethylaminopropyl)c arbodiimideEDCWater-soluble byproducts are easily removed with an aqueous workup. Cost-effective.[9]Use with caution. May be inefficient. Success often requires an additive (like HOBt or Oxyma) and may need longer reaction times or elevated temperatures.
Thionyl Chloride / Oxalyl ChlorideSOCl₂, (COCl)₂Forms a highly reactive acyl chloride intermediate. Very effective for driving reactions to completion.Effective Two-Step Method. Requires anhydrous conditions and handling of corrosive reagents. The amine addition step must be performed carefully.
Experimental Workflow: Troubleshooting Low Amide Coupling Yield

Below is a decision-making workflow for troubleshooting these reactions.

G cluster_0 start Start: Low Yield in Amide Coupling check_reagent Is your coupling reagent HATU, COMU, or similar 'uronium-type'? start->check_reagent check_base Are you using a hindered non-nucleophilic base (e.g., DIPEA)? check_reagent->check_base Yes upgrade_reagent Action: Switch to HATU or COMU. These are more effective for hindered substrates. check_reagent->upgrade_reagent No check_conditions Have you tried increasing temperature (e.g., to RT or 40°C) and reaction time? check_base->check_conditions Yes upgrade_base Action: Switch to DIPEA. This minimizes side reactions and deprotonates the ammonium salt effectively. check_base->upgrade_base No modify_conditions Action: Allow reaction to warm to RT and stir for 12-24h, monitoring by TLC/LC-MS. check_conditions->modify_conditions No acyl_chloride Advanced Strategy: Convert acid to acyl chloride using (COCl)₂ or SOCl₂, then add amine. check_conditions->acyl_chloride Yes upgrade_reagent->check_base upgrade_base->check_conditions modify_conditions->acyl_chloride

Caption: Troubleshooting workflow for amide coupling.
Section 2: Esterification Reactions

Q2: I am trying to make the methyl ester of 5-Fluoro-2-methoxybenzoic acid using standard Fischer esterification (Methanol with H₂SO₄ catalyst), but the reaction is incomplete even after prolonged heating. How can I achieve full conversion?

A2: Similar to amide coupling, the steric hindrance from the ortho-methoxy group slows down the rate of Fischer esterification.[3] While this method can work, it often requires forcing conditions. More reliable and often milder methods are available.

Recommended Strategies:

  • High-Yield Two-Step Esterification (via Acyl Chloride): This is often the most robust method for hindered acids.

    • Step A: React 5-Fluoro-2-methoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like DCM or toluene, often with a catalytic amount of DMF. This cleanly converts the acid to the highly reactive acyl chloride.

    • Step B: Carefully add the alcohol (e.g., methanol) to the acyl chloride solution, typically in the presence of a base like pyridine or TEA to scavenge the HCl byproduct. This reaction is usually fast and high-yielding.

  • Carbodiimide-Mediated Esterification: Use a coupling agent like EDC in the presence of an acylation catalyst such as 4-Dimethylaminopyridine (DMAP). This method is milder than the acyl chloride route and avoids handling highly corrosive reagents. The reaction is typically performed in an aprotic solvent like DCM.[10]

  • Optimization of Fischer Esterification: If you must use the direct method, ensure your methanol is anhydrous and use a significant amount of acid catalyst (e.g., 0.1-0.2 equivalents of conc. H₂SO₄).[10] Using a Dean-Stark apparatus to remove the water byproduct can also help drive the equilibrium toward the product.

Data Presentation: Comparison of Esterification Methods
MethodReagentsTemperatureProsCons
Fischer EsterificationAlcohol (solvent), H₂SO₄ (cat.)RefluxSimple, inexpensive reagents.Slow for hindered acids, equilibrium-limited, harsh conditions.[10]
Acyl Chloride FormationSOCl₂ or (COCl)₂, then Alcohol + Base0 °C to RTHigh-yielding, fast, drives reaction to completion.Two steps, requires handling of corrosive reagents, requires anhydrous conditions.
Carbodiimide CouplingEDC, DMAP (cat.), Alcohol0 °C to RTMild conditions, good for sensitive substrates.Reagents are more expensive, requires chromatographic purification to remove byproducts.
Section 3: General FAQs

Q3: What is the best way to purify the products derived from 5-Fluoro-2-methoxybenzoic acid?

A3: The purification strategy depends on the properties of your final product.

  • Column Chromatography: This is the most versatile method. For moderately polar amide and ester products, a silica gel column with a gradient of ethyl acetate in hexanes is typically effective.[11]

  • Recrystallization: If your product is a stable solid with good purity (>90%) after workup, recrystallization can be an excellent and scalable purification method. Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

  • Aqueous Workup: For amide and ester products, a standard aqueous workup is crucial to remove unreacted starting materials and reagent byproducts. This typically involves washing the organic layer sequentially with a weak acid (e.g., 1M HCl or 10% citric acid), a weak base (e.g., saturated NaHCO₃ solution), and brine.[7][9]

Q4: Are there any specific safety considerations for 5-Fluoro-2-methoxybenzoic acid and its reactions?

A4: Yes. According to its Safety Data Sheet, 5-Fluoro-2-methoxybenzoic acid is a skin, eye, and respiratory irritant.[12][13] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When running reactions, be aware of the hazards of all other reagents used, particularly corrosive ones like thionyl chloride or strong acids and bases.[13]

Detailed Experimental Protocols

Protocol 1: High-Yield Amide Synthesis using HATU

This protocol is adapted for the coupling of 5-Fluoro-2-methoxybenzoic acid with a generic primary or secondary amine.

Materials:

  • 5-Fluoro-2-methoxybenzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Fluoro-2-methoxybenzoic acid (1.0 equiv) and dissolve it in anhydrous DMF (to make a ~0.2 M solution).

  • Add the amine (1.1 equiv) to the solution, followed by HATU (1.2 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 equiv) to the stirred solution. A color change to yellow is often observed.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amide by flash column chromatography on silica gel.

Protocol 2: Robust Esterification via Acyl Chloride Intermediate

This protocol describes the synthesis of a methyl ester, but can be adapted for other alcohols.

Materials:

  • 5-Fluoro-2-methoxybenzoic acid (1.0 equiv)

  • Oxalyl chloride (1.5 equiv) or Thionyl chloride (1.5 equiv)

  • Anhydrous Methanol (≥ 5 equiv)

  • Pyridine or Triethylamine (1.5 equiv)

  • Anhydrous DCM

  • Catalytic DMF (1-2 drops)

Procedure:

  • Acyl Chloride Formation: To a dry round-bottom flask under an inert atmosphere, add 5-Fluoro-2-methoxybenzoic acid (1.0 equiv) and dissolve it in anhydrous DCM. Add 1-2 drops of anhydrous DMF.

  • Cool the solution to 0 °C and slowly add oxalyl chloride (1.5 equiv).

  • Allow the mixture to warm to room temperature and stir for 1-2 hours. You will observe gas evolution (use a bubbler). The reaction is complete when bubbling ceases.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. Co-evaporate with anhydrous toluene (2x) to ensure all volatiles are removed. You are left with the crude acyl chloride.

  • Ester Formation: Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, prepare a solution of anhydrous methanol (≥ 5 equiv) and pyridine (1.5 equiv) in anhydrous DCM.

  • Slowly add the methanol/pyridine solution to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

  • Workup & Purification: Perform the same aqueous workup as described in Protocol 1. Purify the crude ester by flash column chromatography.

Visualization: Key Intermediates in HATU-Mediated Coupling

This diagram illustrates the activation of the carboxylic acid by HATU, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine.

G cluster_0 Activation & Coupling Pathway Acid 5-Fluoro-2-methoxy- benzoic Acid (R-COOH) ActiveEster Highly Reactive O-Acylisourea Intermediate Acid->ActiveEster + HATU - H₂O HATU HATU Product Final Amide Product (R-CONH-R') ActiveEster->Product + Amine Amine Amine (R'-NH₂) Amine->Product

Caption: Activation pathway using HATU coupling reagent.
References
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  • Makara, G. M., et al. (2009). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. Organic Letters, 11(9), 1967-1970.
  • Ghorbani-Vaghei, R., & Veisi, H. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. Molecular Diversity.
  • Huy, P. H., & Mbouhom, C. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 10, 7034-7040. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 5-FLUORO-2-METHOXYBENZOIC ACID. Retrieved from [Link]

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  • Oki, M., & Hirota, M. (1965). The Steric Requirements and the Nature of the Intramolecular Hydrogen Bonding of o-Methoxybenzoic Acid. Bulletin of the Chemical Society of Japan, 38(12), 2095-2101. Retrieved from [Link]

  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
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  • Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13, 16843-16852. Retrieved from [Link]

  • Reddit. (2021). steric hinderance and basicity. Retrieved from [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-142. Retrieved from [Link]

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  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Why acidity of p-methoxybenzoic acid is more acidic than p-hydroxybenzoic acid?. Retrieved from [Link]

  • Stolar, T., & Užarević, K. (2020). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. ACS Omega, 5(29), 18035-18043.
  • Teledyne ISCO. (2012). Purification Strategies for Flavones.
  • Chongqing Chemdad Co., Ltd. (n.d.). 2-FLUORO-5-METHOXYBENZOIC ACID. Retrieved from [Link]

Sources

Optimization

Common side products in 5-Fluoro-2-methoxybenzoic acid reactions

Welcome to the technical support center for 5-Fluoro-2-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encoun...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile building block. Here, we address specific experimental issues in a practical, question-and-answer format, grounded in mechanistic principles to empower your synthetic strategies.

FAQ 1: Amide Coupling Reactions

Amide bond formation is one of the most frequent applications for 5-Fluoro-2-methoxybenzoic acid. While seemingly straightforward, several side reactions can complicate product purification and reduce yields.

Question: I'm performing an amide coupling reaction with 5-Fluoro-2-methoxybenzoic acid and my amine of interest using a carbodiimide (e.g., DCC, EDC). My LC-MS analysis shows my desired product, but also a significant side product with a mass corresponding to my starting acid plus the coupling reagent. What is happening?

Answer: This is a classic issue in carbodiimide-mediated couplings. The side product you are observing is likely an N-acylurea .

  • Causality & Mechanism: Carbodiimides like Dicyclohexylcarbodiimide (DCC) or EDC activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is intended to react with your target amine. However, if the amine is sterically hindered, poorly nucleophilic, or present in low local concentration, the O-acylisourea can undergo an irreversible intramolecular rearrangement (an O→N acyl shift) to form a stable N-acylurea.[1] This N-acylurea is unreactive towards your amine, effectively consuming your starting material and complicating purification.

  • Troubleshooting & Mitigation:

    • Use of Additives: The most effective way to prevent N-acylurea formation is to trap the O-acylisourea intermediate before it can rearrange. This is achieved by adding a nucleophilic catalyst such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions but still highly reactive towards the amine.[2]

    • Order of Addition: To maximize the formation of the active ester and minimize side reactions, pre-activate the carboxylic acid. This involves mixing the 5-Fluoro-2-methoxybenzoic acid, the coupling reagent (EDC), and the additive (HOBt) in a suitable solvent (like DMF or DCM) for 15-30 minutes before adding the amine.[3] This ensures the highly reactive O-acylisourea is rapidly converted to the more stable active ester before the primary amine is introduced.

    • Temperature Control: Carbodiimide-mediated side reactions are often accelerated at higher temperatures.[1] Running the coupling at 0 °C can significantly suppress the rate of N-acylurea formation.

G cluster_mitigation Mitigation Strategies start Amide Coupling Reaction Start check_purity Observe significant side product (e.g., N-acylurea) start->check_purity add_additive Incorporate Additive (e.g., HOBt, Oxyma) check_purity->add_additive Is an additive being used? [No] preactivate Pre-activate Acid (Mix Acid + Reagent + Additive first) check_purity->preactivate Is pre-activation performed? [No] control_temp Control Temperature (Run at 0 °C) check_purity->control_temp Is temperature controlled? [No] add_additive->preactivate success Clean Product Formation add_additive->success preactivate->control_temp preactivate->success control_temp->success

Caption: Troubleshooting workflow for carbodiimide-mediated amide coupling.

FAQ 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the fluorinated aromatic ring, activated by the carboxylic acid group, makes it susceptible to nucleophilic attack. This can be both a desired reaction pathway and a source of unwanted side products.

Question: I am attempting a reaction with a strong nucleophile (e.g., an amine at high temperature, or an organometallic reagent) and I'm losing either the fluorine or the methoxy group from my 5-Fluoro-2-methoxybenzoic acid. Why is this happening and which group is more likely to be displaced?

Answer: You are observing a Nucleophilic Aromatic Substitution (SNAr) reaction. In this mechanism, a nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized intermediate called a Meisenheimer complex, followed by the expulsion of a leaving group.[4]

  • Causality & Mechanism:

    • Displacement of Fluorine: Fluorine is a surprisingly good leaving group in SNAr reactions. Although the C-F bond is very strong, the rate-determining step of SNAr is the initial nucleophilic attack on the ring.[5] The extreme electronegativity of fluorine makes the carbon atom it's attached to highly electrophilic and activates the ring towards this attack. The subsequent loss of the fluoride ion restores aromaticity. This is often faster than the cleavage of C-Cl or C-Br bonds in similar systems.[5]

    • Displacement of Methoxy Group: The methoxy group, especially when positioned ortho to the activating carboxylic acid, can also be displaced by very strong nucleophiles like organolithium or Grignard reagents.[6] The reaction is believed to proceed via pre-coordination of the organometallic reagent with the carboxylate, followed by an addition/elimination sequence.[6]

  • Predicting the Outcome:

    • With common nucleophiles like amines, thiols, or alkoxides, the fluorine atom is the more probable leaving group due to its strong activating effect on the ring for the SNAr mechanism.[7]

    • With highly reactive carbanionic nucleophiles (e.g., n-BuLi, PhMgBr), displacement of the ortho-methoxy group can compete with or even dominate fluorine displacement.[6]

G cluster_products Potential Side Products start 5-Fluoro-2-methoxybenzoic Acid + Strong Nucleophile (Nu⁻) product_F 5-Nu-2-methoxybenzoic Acid (Fluorine Displacement) start->product_F Common Nu⁻ (e.g., R₂NH, RS⁻) product_OMe 2-Nu-5-fluorobenzoic Acid (Methoxy Displacement) start->product_OMe Strong Organometallic Nu⁻ (e.g., R-Li, R-MgBr)

Caption: Competing SNAr pathways for 5-Fluoro-2-methoxybenzoic acid.

  • Troubleshooting & Mitigation:

    • Temperature Control: SNAr reactions are highly temperature-dependent. If substitution is undesired, run your primary reaction at the lowest possible temperature.

    • Choice of Base/Nucleophile: If a base is required for your reaction, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) instead of a nucleophilic one (e.g., NaOMe, Et₃N at high temperatures).

    • Protecting Groups: In extreme cases, converting the carboxylic acid to an ester or amide can reduce the activation of the ring towards SNAr, though this adds synthetic steps.

FAQ 3: Reactions Under Forcing Conditions (Acidic or Thermal)

Exposing 5-Fluoro-2-methoxybenzoic acid or its derivatives to harsh conditions like strong acids or high heat can lead to structural degradation through ether cleavage or decarboxylation.

Question: I used a strong acid like HBr or BBr₃ to cleave a protecting group elsewhere in my molecule, but I've isolated a byproduct derived from my 5-Fluoro-2-methoxybenzoyl fragment that has lost a methyl group. What is this product?

Answer: You have inadvertently caused the acid-catalyzed cleavage of the 2-methoxy ether . The resulting side product is 5-Fluoro-2-hydroxybenzoic acid .

  • Causality & Mechanism: Aryl methyl ethers are susceptible to cleavage by strong acids, particularly Lewis acids (BBr₃) or strong hydrohalic acids (HBr, HI).[8] The reaction proceeds via protonation of the ether oxygen, which turns it into a good leaving group (methanol).[9] A nucleophile (e.g., Br⁻) then attacks the methyl group in an Sₙ2 reaction to yield the demethylated phenol and methyl bromide.[10] This reaction is very common and is a standard method for cleaving methoxy groups.

Question: During a high-temperature reaction (>150 °C), I noticed the formation of a lower molecular weight, non-acidic byproduct. What could be happening?

Answer: This is likely due to thermal decarboxylation , where the carboxylic acid group is lost as CO₂. The resulting byproduct would be 4-fluoroanisole .

  • Causality & Mechanism: While many benzoic acids are thermally stable, decarboxylation can be promoted at high temperatures, sometimes catalyzed by residual metals (like copper) or acidic/basic impurities.[11][12] The reaction involves the extrusion of carbon dioxide from the aromatic ring. For some substituted benzoic acids, this process can occur at temperatures used for certain condensation or substitution reactions.[11]

Side Product NameStructure ChangeMass Change (Da)Common Cause
5-Fluoro-2-hydroxybenzoic acid-OCH₃ → -OH-14.02Strong acid (HBr, BBr₃, HI)[13]
4-Fluoroanisole-COOH → -H-44.01High temperature (>150 °C)[12]

G start 5-Fluoro-2-methoxybenzoic Acid acid_cleavage 5-Fluoro-2-hydroxybenzoic Acid start->acid_cleavage Strong Acid (e.g., HBr, BBr₃) decarboxylation 4-Fluoroanisole start->decarboxylation High Heat (>150 °C)

Sources

Troubleshooting

Technical Support Center: Purification of 5-Fluoro-2-methoxybenzoic Acid by Recrystallization

Welcome to the technical support guide for the purification of 5-Fluoro-2-methoxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Fluoro-2-methoxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered during the recrystallization process. Our goal is to equip you with the foundational knowledge and practical solutions needed to achieve high purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the compound and the recrystallization technique.

Q1: What is the principle of recrystallization for purifying 5-Fluoro-2-methoxybenzoic acid?

A1: Recrystallization is a purification technique for solid compounds. The core principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[1] For 5-Fluoro-2-methoxybenzoic acid, the process involves dissolving the impure solid in a minimum amount of a hot solvent in which it is highly soluble. As this saturated solution cools slowly, the solubility of the compound decreases, forcing the pure substance to crystallize out of the solution.[2] Impurities, which are ideally present in smaller quantities, either remain dissolved in the cold solvent (mother liquor) or are removed beforehand via hot filtration if they are insoluble in the hot solvent.[1] This process effectively separates the desired compound from contaminants.

Q2: How do I select an appropriate solvent for this purification?

A2: Solvent selection is the most critical step for a successful recrystallization.[1] An ideal solvent should meet the following criteria:

  • High Solvency at High Temperatures: The solvent must dissolve 5-Fluoro-2-methoxybenzoic acid completely when hot (typically near the solvent's boiling point).

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below to ensure maximum recovery upon cooling.[3]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[1]

  • Inertness: The solvent must not react chemically with the compound.[1]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.[1]

  • Safety: The solvent should have low toxicity and flammability.[4][5]

  • Melting Point Consideration: The solvent's boiling point should be lower than the compound's melting point (87-91 °C) to prevent the compound from melting and separating as an oil ("oiling out") instead of crystallizing.[4]

For 5-Fluoro-2-methoxybenzoic acid, which is insoluble in cold water, a mixed solvent system like ethanol/water or a single solvent like ethanol can be effective.[6][7]

Q3: What are the key physical and safety properties of 5-Fluoro-2-methoxybenzoic acid?

A3: Understanding the compound's properties is essential for safe handling and successful purification.

PropertyValueSource(s)
CAS Number 394-04-7[8][9]
Molecular Formula C₈H₇FO₃[9][10]
Molecular Weight 170.14 g/mol [9]
Appearance White to off-white crystalline solid[6][8]
Melting Point 87-91 °C (literature)[6][9]
Solubility Insoluble in water[6][7][11]

Q4: What specific safety precautions must I take when handling this compound and solvents?

A4: 5-Fluoro-2-methoxybenzoic acid is classified as a hazardous substance that causes skin, eye, and respiratory irritation.[8][9][12] Always adhere to the following safety protocols:

  • Engineering Controls: Handle the compound and solvents in a well-ventilated chemical fume hood.[8][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[12][13]

  • Handling: Avoid creating dust.[8] Wash hands thoroughly after handling.[14] Avoid ingestion and inhalation.[15]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8] For skin contact, wash with plenty of soap and water.[8] If inhaled, move the person to fresh air.[12] Seek medical attention if irritation persists.[8]

Section 2: Detailed Experimental Protocol for Recrystallization

This protocol details a robust method for purifying 5-Fluoro-2-methoxybenzoic acid using an ethanol/water solvent pair system.

Methodology:

  • Dissolution:

    • Place the impure 5-Fluoro-2-methoxybenzoic acid (e.g., 1.0 g) into an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent (ethanol) and a boiling chip. Heat the mixture gently on a hot plate in a fume hood.

    • Add ethanol dropwise while heating until the solid just dissolves. It is crucial to use the absolute minimum amount of hot solvent to ensure the solution is saturated.[16] Adding too much solvent is a common error that will result in poor yield.[17]

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration.

    • Pre-heat a funnel and a clean receiving Erlenmeyer flask on the hot plate to prevent premature crystallization in the funnel.[18]

    • Place a fluted filter paper in the hot funnel and pour the hot solution through it quickly.[18]

  • Crystallization:

    • Add the "poor" solvent (hot water) dropwise to the hot, clear filtrate until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[19]

    • Add a few more drops of the hot "good" solvent (ethanol) until the solution becomes clear again.[19]

    • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals.[20] Rapid cooling can trap impurities.[19]

    • Once the flask reaches room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[20]

  • Isolation & Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold solvent mixture (the same ethanol/water ratio) to rinse away any remaining soluble impurities.[16] Using a warm rinse will dissolve some of the product, reducing the yield.[17]

  • Drying:

    • Continue to draw air through the crystals on the Büchner funnel to partially dry them.

    • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either in a desiccator or a low-temperature oven (well below the 87 °C melting point).

  • Purity Assessment:

    • Determine the melting point of the purified crystals. A pure compound will exhibit a sharp melting range that is close to the literature value (87-91 °C).[9][20] An impure sample typically shows a depressed and broad melting range.

Section 3: Visual Workflow Guide

The following diagram illustrates the standard workflow for the recrystallization of 5-Fluoro-2-methoxybenzoic acid.

Recrystallization_Workflow Start Start: Impure Solid Dissolve 1. Dissolve in Minimum Hot Solvent (Ethanol) Start->Dissolve HotFilter 2. Hot Gravity Filtration (If Insoluble Impurities) Dissolve->HotFilter AddPoorSolvent 3. Add Hot 'Poor' Solvent (Water) to Cloud Point HotFilter->AddPoorSolvent Clarify 4. Clarify with a Few Drops of Hot Ethanol AddPoorSolvent->Clarify Cool 5. Slow Cooling to Room Temp, Then Ice Bath Clarify->Cool Isolate 6. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 7. Wash with Ice-Cold Solvent Mixture Isolate->Wash Dry 8. Dry Crystals to Constant Weight Wash->Dry Purity 9. Purity Check (Melting Point) Dry->Purity End End: Pure Product Purity->End

Decision flowchart for troubleshooting recrystallization.
References
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?. Retrieved from [Link]

  • Studylib. (n.d.). Recrystallization Lab: Solvent Selection & Benzoic Acid. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization and Melting Point Determination of Benzoic Acid. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • ChemDad. (n.d.). 5-FLUORO-2-METHOXYBENZOIC ACID. Retrieved from [Link]

  • ChemBK. (n.d.). 5-Fluoro-2-Methoxylbenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • University of Massachusetts Boston. (n.d.). Recrystallization 2. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). 5-FLUORO-2-METHOXYBENZOIC ACID. Retrieved from [Link]

  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]

  • YouTube. (2017). 27A. Recrystallisation. Retrieved from [Link]

  • ACS Publications. (2021). Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. Crystal Growth & Design. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Column Chromatography of 5-Fluoro-2-methoxybenzoic Acid Derivatives

Welcome to the technical support center for the purification of 5-Fluoro-2-methoxybenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Fluoro-2-methoxybenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during column chromatography. Here, we move beyond generic protocols to explain the "why" behind the "how," ensuring your purification workflows are both efficient and reproducible.

Section 1: Foundational Principles & Initial Strategy

The unique structure of 5-Fluoro-2-methoxybenzoic acid derivatives—containing an acidic carboxylic acid group, a polar methoxy group, and an electronegative fluorine atom—presents specific challenges and opportunities in chromatographic separation. Understanding these properties is the first step toward a successful purification.

The primary goal in the chromatography of these acidic compounds is to suppress the ionization of the carboxylic acid.[1] When the analyte is in a single, un-ionized state, peak shape is significantly improved, preventing the common issue of peak tailing.[1] This is typically achieved by acidifying the mobile phase.

Experimental Workflow: Initial Method Development

This workflow outlines the logical steps from initial analysis to selecting a purification strategy.

G cluster_1 Phase 2: Purification Strategy TLC 1. TLC Analysis - Test various solvent systems - Add 0.1-1% acetic or formic acid - Aim for Rf of 0.2-0.3 Stability 2. Silica Stability Check - Spot on TLC plate, let sit for 1-2h - Re-run in mobile phase - Check for degradation spots TLC->Stability Assess Purity StationaryPhase 3. Stationary Phase Selection - Standard: Silica Gel - Alternative: Fluorinated Phase (PFP) for challenging separations Stability->StationaryPhase Confirm Compatibility NormalPhase Normal-Phase Chromatography (Default Approach) StationaryPhase->NormalPhase If stable on silica ReversedPhase Reversed-Phase Chromatography (For highly polar derivatives or silica sensitivity) StationaryPhase->ReversedPhase If unstable or very polar DryLoad Dry Loading (If sample has poor solubility in mobile phase) NormalPhase->DryLoad WetLoad Wet Loading (Standard method) NormalPhase->WetLoad G Start Peak Tailing Observed Check_pH Is the mobile phase acidified? (e.g., 0.1-1% Acetic/Formic Acid) Start->Check_pH Add_Acid Action: Add 0.5-1% acetic or formic acid to your mobile phase. Check_pH->Add_Acid No Check_Overload Is the sample overloaded? Check_pH->Check_Overload Yes Success Problem Resolved Add_Acid->Success Reduce_Load Action: Reduce the amount of sample loaded or use a wider column. Check_Overload->Reduce_Load Yes Check_Solubility Is the compound fully dissolved during loading? Check_Overload->Check_Solubility No Reduce_Load->Success Dry_Load Action: Use the dry loading technique. Check_Solubility->Dry_Load No Check_Solubility->Success Yes Dry_Load->Success

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Amide Coupling of 5-Fluoro-2-methoxybenzoic Acid

Introduction Welcome to the technical support center dedicated to addressing challenges in the amide coupling of 5-Fluoro-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center dedicated to addressing challenges in the amide coupling of 5-Fluoro-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving high conversion rates with this specific substrate. The unique electronic and steric properties of 5-Fluoro-2-methoxybenzoic acid—namely, the electron-donating methoxy group and the potential for steric hindrance from the ortho-substituent—can present significant hurdles in amide bond formation. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you diagnose and resolve common issues encountered during your experiments.

Troubleshooting Guide & FAQs

Question 1: I am observing very low to no yield of my desired amide product when coupling 5-Fluoro-2-methoxybenzoic acid. What are the likely causes?

Answer:

Low conversion in the amide coupling of 5-Fluoro-2-methoxybenzoic acid is a common issue stemming from the molecule's inherent properties. The primary reasons often involve inefficient activation of the carboxylic acid due to its electronic nature and steric hindrance around the carboxyl group.[1][2]

  • Electronic Effects: The methoxy group at the 2-position is strongly electron-donating, which increases the electron density on the carboxyl group. This makes the carboxylic acid less electrophilic and therefore less reactive towards nucleophilic attack by the amine.[3]

  • Steric Hindrance: The ortho-methoxy group can sterically hinder the approach of the coupling reagent to the carboxylic acid, as well as the subsequent approach of the amine to the activated intermediate.[2][4] This is a known challenge with ortho-substituted benzoic acids.

  • Inadequate Activation: The chosen coupling reagent may not be potent enough to overcome the electronic deactivation and steric bulk of the substrate.[1][5] Standard coupling conditions that work well for simple benzoic acids may be insufficient here.

Question 2: Which coupling reagents are recommended for 5-Fluoro-2-methoxybenzoic acid, and why?

Answer:

For sterically hindered and electron-rich carboxylic acids, more powerful coupling reagents are generally required. While standard carbodiimides like EDC can be effective, they often need additives or may be outperformed by uronium or phosphonium-based reagents.

Recommended Coupling Reagents:
Reagent TypeExamplesRationale for Use with 5-Fluoro-2-methoxybenzoic acidKey Considerations
Uronium/Aminium Salts HATU, HBTU, HCTUKnown for high efficiency and rapid reaction times, even with sterically hindered substrates.[5][6] HATU is particularly effective as it forms a highly reactive OAt-active ester, which can accelerate the coupling and minimize side reactions.[5][7]Can react with the amine to form an inactive guanidinium byproduct. Pre-activation of the carboxylic acid is recommended.[8][9]
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts in reactivity but do not form guanidinium byproducts.[7] PyBOP is a safer alternative to BOP, which produces carcinogenic HMPA.[6]
Carbodiimides EDC, DICWidely used and cost-effective.[5] For this substrate, they should almost always be used with an additive like HOBt or OxymaPure to enhance reactivity and suppress side reactions like N-acylurea formation.[5][10][11]May still result in lower yields compared to uronium or phosphonium reagents for this challenging substrate.
Other T3P® (Propylphosphonic Anhydride)A versatile and powerful water-scavenging agent that promotes amide bond formation with low epimerization.[5]
Question 3: I'm using HATU, but my yield is still low. How can I optimize the reaction conditions?

Answer:

Even with a potent coupling reagent like HATU, optimization of other reaction parameters is crucial for success. Here’s a systematic approach to troubleshooting a low-yield HATU coupling:

  • Order of Reagent Addition (Pre-activation): This is one of the most critical factors. To prevent the formation of an inactive guanidinium byproduct from the reaction of HATU with your amine, you should pre-activate the carboxylic acid.[8][9]

    • Protocol: Dissolve 5-Fluoro-2-methoxybenzoic acid in an anhydrous aprotic solvent (like DMF or DCM). Add HATU and a non-nucleophilic base (like DIPEA). Stir this mixture at room temperature for 15-30 minutes before adding the amine.[10][12]

  • Choice of Base: The base is essential for deprotonating the carboxylic acid and neutralizing the acid formed during the reaction.

    • Recommendation: Use a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[10][13] Triethylamine (TEA) can sometimes lead to side reactions. Ensure you are using at least 2-3 equivalents of the base.

  • Solvent Selection: The solvent can significantly impact reaction rates and solubility.

    • Recommendation: Anhydrous polar aprotic solvents are generally the best choice.[10]

      • DMF (N,N-Dimethylformamide): Excellent for dissolving most reactants and promoting the reaction.

      • DCM (Dichloromethane): A good alternative, though solubility may be a concern for some starting materials.

      • Acetonitrile (MeCN): Another viable option.

    • Crucially, ensure your solvent is anhydrous. Water will hydrolyze the activated carboxylic acid intermediate, leading to low yields.[10]

  • Reaction Temperature and Time: Sterically hindered couplings can be sluggish.

    • Recommendation: While most couplings are run at room temperature, gently heating the reaction to 40-50°C may improve the conversion rate.[13] Monitor the reaction for potential side product formation at elevated temperatures. Extend the reaction time; some hindered couplings may require 12-24 hours for completion.[14]

Visualizing the HATU Coupling Workflow

HATU_Workflow cluster_preactivation Pre-activation (15-30 min) cluster_coupling Coupling Reaction (2-24h) Acid 5-Fluoro-2-methoxybenzoic acid Mix Stir at RT Acid->Mix HATU HATU HATU->Mix Base DIPEA Base->Mix Solvent Anhydrous DMF Solvent->Mix Active_Ester Activated Acid Intermediate Mix->Active_Ester Forms OAt-active ester Final_Mix Stir at RT or 40-50°C Active_Ester->Final_Mix Amine Amine (R-NH2) Amine->Final_Mix Product Desired Amide Final_Mix->Product Forms Amide Bond

Caption: Recommended workflow for HATU-mediated coupling.

Question 4: I am seeing a significant amount of a byproduct with the same mass as my starting carboxylic acid. What is happening?

Answer:

This is a classic sign of the hydrolysis of your activated carboxylic acid intermediate. The activated species (e.g., O-acylisourea from EDC or OAt-ester from HATU) is highly reactive. If there is any moisture present in your reaction, it will react with water and revert to the starting carboxylic acid, consuming your coupling reagent in the process.

Troubleshooting Hydrolysis:
  • Use Anhydrous Solvents: Ensure your solvents are freshly dried or from a sealed bottle. Molecular sieves can be added to the reaction to scavenge any trace amounts of water.

  • Dry Glassware: All glassware should be oven-dried or flame-dried under an inert atmosphere before use.

  • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction.

Question 5: Can I use an alternative method if coupling reagents fail?

Answer:

Yes, if standard coupling conditions are proving ineffective, converting the carboxylic acid to a more reactive species like an acyl chloride is a powerful alternative.[10] This two-step approach can often overcome the challenges of hindered and deactivated substrates.

Protocol for Acyl Chloride Formation and Coupling:
  • Acyl Chloride Formation:

    • In a flame-dried flask under an inert atmosphere, dissolve 5-Fluoro-2-methoxybenzoic acid (1 equivalent) in anhydrous DCM.

    • Add oxalyl chloride (1.5-2.0 equivalents) dropwise at 0°C.

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.

  • Amide Formation:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve your amine (1.1 equivalents) and a non-nucleophilic base like DIPEA or pyridine (2.0 equivalents) in anhydrous DCM.

    • Slowly add the acyl chloride solution to the amine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Perform a standard aqueous workup to isolate the amide product.

Visualizing the Troubleshooting Logic

Troubleshooting_Logic Start Low Amide Conversion Check_Reagent Is the coupling reagent potent enough? (e.g., HATU, PyBOP) Start->Check_Reagent Check_Conditions Are reaction conditions optimized? (Anhydrous, Base, Temp, Pre-activation) Check_Reagent->Check_Conditions Yes Upgrade_Reagent Switch to HATU or PyBOP Check_Reagent->Upgrade_Reagent No Check_Hydrolysis Is hydrolysis occurring? (Starting material recovered) Check_Conditions->Check_Hydrolysis Yes Optimize Implement Pre-activation Use Anhydrous Solvent Use DIPEA Increase Temperature Check_Conditions->Optimize No Dry_System Use Anhydrous Solvents Dry Glassware Inert Atmosphere Check_Hydrolysis->Dry_System Yes Alternative Consider Acyl Chloride Route Check_Hydrolysis->Alternative No, still failing Upgrade_Reagent->Check_Conditions Result Improved Conversion Optimize->Result Dry_System->Result

Caption: A decision tree for troubleshooting low conversion.

References
  • Application Notes and Protocols for Amide Bond Formation with 3-Bromobenzoic Acid Using Coupling Reagents - Benchchem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - ResearchGate.
  • A comparative study of amide-bond forming reagents in aqueous media - Luxembourg Bio Technologies.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides - ResearchGate. Available at: [Link]

  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation - Benchchem.
  • Optimizing Amide Bond Formation with m-PEG5-CH2COOH: Application Notes and Protocols - Benchchem.
  • Selective activation of primary carboxylic acids by electron-rich triarylbismuthanes. Application to amide and ester synthesis under neutral conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • How to get a better yield from the HATU reaction experiment? - ResearchGate. Available at: [Link]

  • Troubleshooting low yield in PROTAC synthesis with Boc-12-Ado-OH - Benchchem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • Technical Support Center: Optimizing Coupling Reactions for 5-Methoxyoxazole-2-carboxylic Acid - Benchchem.
  • A Comparative Guide to Amide Coupling Reagents: BOP, HBTU, and HATU - Benchchem.
  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. Available at: [Link]

  • Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid - Benchchem.

Sources

Optimization

Technical Support Center: Preventing Demethylation of 5-Fluoro-2-methoxybenzoic Acid

Welcome to the technical support center for common challenges in synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering the undesired demethylatio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for common challenges in synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering the undesired demethylation of 5-Fluoro-2-methoxybenzoic acid under acidic conditions. Here, we will delve into the mechanistic underpinnings of this side reaction and provide robust, field-proven strategies to mitigate it, ensuring the integrity of your target molecule.

Understanding the Core Problem: The Mechanism of Acid-Catalyzed Demethylation

Aryl methyl ethers, such as the methoxy group on 5-Fluoro-2-methoxybenzoic acid, are generally stable. However, under certain acidic conditions, they are susceptible to cleavage, yielding a phenol. This transformation can be detrimental to a synthetic route, leading to yield loss and purification challenges.

The cleavage is typically an acid-catalyzed nucleophilic substitution reaction.[1][2][3] The process unfolds in two primary steps:

  • Protonation of the Ether Oxygen : The reaction is initiated by the protonation of the ether's oxygen atom by a strong acid. This converts the methoxy group into a good leaving group (an oxonium ion).

  • Nucleophilic Attack : A nucleophile present in the reaction medium then attacks the methyl group. This is typically a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The nucleophile is often the conjugate base of the acid used (e.g., Br⁻ from HBr or I⁻ from HI).[1][2]

For aryl alkyl ethers, the cleavage consistently produces a phenol and an alkyl halide because the aromatic ring carbon is resistant to nucleophilic attack.[2][3]

G cluster_0 Step 1: Protonation cluster_1 Step 2: SN2 Attack reagent 5-Fluoro-2-methoxybenzoic acid protonated Protonated Intermediate (Oxonium Ion) reagent->protonated + H⁺ acid H-X (Strong Acid) protonated_intermediate Protonated Intermediate nucleophile X⁻ (Nucleophile) products 5-Fluoro-2-hydroxybenzoic acid + CH₃-X nucleophile->products Attacks methyl group protonated_intermediate->products Cleavage

Caption: Mechanism of Acid-Catalyzed Demethylation.

Factors that exacerbate demethylation include:

  • High Temperatures : Increased thermal energy accelerates the rate of the SN2 reaction.[4]

  • Strong Protic Acids with Nucleophilic Conjugate Bases : Reagents like HBr and HI are particularly effective at cleaving ethers due to the high nucleophilicity of bromide and iodide ions.[1][4]

  • Potent Lewis Acids : Lewis acids such as boron tribromide (BBr₃) are exceptionally efficient at demethylation, even at low temperatures, through the formation of a complex with the ether oxygen.[4][5][6][7]

Troubleshooting Guide & FAQs

This section directly addresses common issues and questions encountered during experimentation.

Q1: I'm observing significant formation of 5-Fluoro-2-hydroxybenzoic acid in my reaction. What are the likely causes?

A1: This is a classic sign of demethylation. The primary culprits to investigate are:

  • Acid Choice : If you are using HBr, HI, or BBr₃, these are well-known to be aggressive ether-cleaving reagents.[4] Even strong acids like sulfuric acid can cause this issue, especially at higher concentrations and temperatures.

  • Temperature : Are you running your reaction at an elevated temperature? Many acid-catalyzed reactions are heated to increase the rate, but this also accelerates the undesired demethylation.

  • Reaction Time : Prolonged exposure to acidic conditions, even if mild, can lead to the gradual accumulation of the demethylated byproduct.

  • Presence of Unintended Nucleophiles : Check your starting materials and solvent for any species that could act as a nucleophile.

Q2: How can I definitively confirm that demethylation is the issue?

A2: You can use standard analytical techniques to confirm the presence of the demethylated product, 5-Fluoro-2-hydroxybenzoic acid:

  • Thin Layer Chromatography (TLC): The phenolic product will have a different Rf value than your starting material, typically being more polar.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the disappearance of the methoxy singlet (usually around 3.8-4.0 ppm) and the appearance of a broad phenolic -OH peak are strong indicators.

  • Mass Spectrometry (MS): The mass spectrum will show a peak corresponding to the molecular weight of the demethylated product (156.11 g/mol ) instead of the starting material (170.14 g/mol ).

Q3: Can I just use a weaker acid or less of it?

A3: Yes, this is often the first and most effective troubleshooting step. However, there is a trade-off. Reducing the acid strength or concentration might slow down your desired reaction to an unacceptable rate. The key is to find a "sweet spot" where your primary reaction proceeds efficiently while minimizing demethylation. This requires careful optimization.

Prophylactic Strategies: A Multi-Pronged Approach to Prevention

Instead of troubleshooting after the fact, a proactive approach is often more effective. Below are several strategies to prevent demethylation from the outset.

Rigorous Optimization of Reaction Conditions

Before exploring alternative reagents, first attempt to optimize your current protocol.

ParameterRecommended ActionRationale
Temperature Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0°C or room temperature if feasible.Reduces the activation energy barrier for the SN2 demethylation.
Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Minimizes the exposure time of the product to the acidic medium.
Acid Stoichiometry Use the minimum effective amount of acid catalyst. Titrate the amount of acid to find the optimal balance.Lowering the concentration of H⁺ can disfavor the initial protonation step.
Strategic Selection of the Acid Catalyst

The choice of acid is paramount. If your reaction requires a protic acid, consider those with non-nucleophilic conjugate bases.

Acid TypeExamplesPropensity for DemethylationNotes
Hydrohalic Acids HBr, HIVery HighThe halide ions are potent nucleophiles that actively participate in cleavage.[1][2] Avoid if possible.
Lewis Acids BBr₃, AlCl₃Very HighBBr₃ is a classic reagent for demethylation.[5][6] Use with extreme caution.
Sulfonic Acids p-Toluenesulfonic acid (PTSA), Methanesulfonic acid (MsOH)Moderate to LowThe conjugate bases (tosylate, mesylate) are poor nucleophiles. Often a good first choice for an alternative.
Mineral Acids H₂SO₄, H₃PO₄ModerateCan cause demethylation, especially at high temperatures, where water can act as the nucleophile.
Solid Acid Catalysts Amberlyst-15, Nafion, Montmorillonite K10LowOffer advantages like easy removal by filtration, potential for reuse, and often milder reaction conditions.[8][9][10][11]
Alternative Synthetic Pathways

If optimizing conditions and changing the acid catalyst fail, a more fundamental change to your synthetic route may be necessary. Consider reactions that do not require strongly acidic conditions. For example, if you are performing a Fischer esterification, consider alternative esterification methods:

  • Reaction with Alkyl Halides under basic conditions: Deprotonate the carboxylic acid with a mild base (e.g., K₂CO₃) and then react with an alkyl halide (e.g., methyl iodide).

  • Coupling Reagents: Use standard peptide coupling reagents (e.g., DCC, EDC) to form the ester with the desired alcohol.

Experimental Protocols

Here are detailed, actionable protocols for implementing the strategies discussed above.

Protocol 4.1: General Procedure for Minimizing Demethylation in an Acid-Catalyzed Reaction

This protocol outlines a systematic approach to optimizing your reaction conditions.

G cluster_0 Optimization Workflow start Start: Baseline Reaction (e.g., 1 eq. Acid, 50°C, 12h) temp Step 1: Temperature Screen (0°C, RT, 40°C) start->temp time Step 2: Time Course (Monitor by TLC/LCMS) temp->time conc Step 3: Acid Titration (0.1, 0.5, 1.0 eq.) time->conc end Optimized Conditions conc->end

Caption: Workflow for reaction optimization.

  • Temperature Screening: Set up three parallel reactions at different temperatures (e.g., 0°C, room temperature, and a slightly elevated temperature like 40°C). Use your standard reaction time and acid concentration.

  • Analysis: After the set time, analyze a sample from each reaction by TLC or LC-MS to determine the ratio of the desired product to the demethylated byproduct.

  • Time Course Study: Using the optimal temperature identified in Step 1, run a reaction and take aliquots at regular intervals (e.g., every hour). Analyze these to find the minimum time required for the completion of the reaction.

  • Acid Concentration Titration: Using the optimal temperature and time, set up parallel reactions with varying amounts of the acid catalyst (e.g., 0.1 eq., 0.5 eq., 1.0 eq.).

  • Final Analysis: Identify the set of conditions that provides the highest yield of the desired product with the least amount of demethylation.

Protocol 4.2: Screening of Alternative Acid Catalysts

This protocol is for when your current acid is too harsh, even under optimized conditions.

  • Catalyst Selection: Choose a set of milder acid catalysts to screen. A good starting panel would be:

    • p-Toluenesulfonic acid (PTSA)

    • Amberlyst-15 (a solid-supported sulfonic acid)

    • Phosphoric acid

  • Reaction Setup: Set up parallel reactions, one for each catalyst. Use the optimized temperature and time from Protocol 4.1. For solid acids like Amberlyst-15, use a weight equivalent to the molar amount of the homogeneous acid.

  • Work-up:

    • For homogeneous acids (PTSA, H₃PO₄), perform a standard aqueous work-up.

    • For the heterogeneous acid (Amberlyst-15), simply filter the reaction mixture to remove the catalyst, then concentrate the filtrate.

  • Comparison: Compare the outcomes of each reaction by yield and purity to identify the most suitable acid catalyst for your transformation. Solid acid catalysts, in particular, can offer significant advantages in terms of simplifying product isolation and reducing waste.[12][8][9]

By systematically applying these troubleshooting and prophylactic strategies, you can effectively suppress the undesired demethylation of 5-Fluoro-2-methoxybenzoic acid, leading to improved yields, higher purity, and more reliable synthetic outcomes.

References

  • Lord, R. L., & Korich, A. L. (2015). Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. The Journal of Organic Chemistry, 80(23), 11695–11703. [Link]

  • Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]

  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]

  • Wilson, K., & Clark, J. H. (2000). Solid acid catalysis in organic synthesis. Pure and Applied Chemistry, 72(7), 1313-1319. [Link]

  • Taylor & Francis. (n.d.). Solid acid – Knowledge and References. [Link]

  • Izumi, Y., Urabe, K., & Onaka, M. (Eds.). (2008).
  • Clark, J. (2023). Examples of Acid Catalysis in Organic Chemistry. Chemistry LibreTexts. [Link]

  • Wilson, K., & Clark, J. H. (2000). Solid acids and their use as environmentally friendly catalysts in organic synthesis. Pure and Applied Chemistry, 72(7), 1313-1319. [Link]

  • Wikipedia contributors. (2023). Ether cleavage. Wikipedia. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Chemistry LibreTexts. (2023). 10.4: Reactions of Ethers- Acidic Cleavage (CHM 223). [Link]

  • Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage. [Link]

  • Elder, T. J., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 1(11), 1444–1452. [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). [Link]

  • McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron tribromide. Chemistry and Industry, (42), 1658.
  • Yildiz, Z., et al. (2018). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. [Link]

  • Kalita, C., Bharadwaj, S. K., & Saikia, P. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 9(2), 658-662. [Link]

  • ResearchGate. (2016). Please suggest commercially available esterification catalysts for esterification of benzoic acid?? [Link]

Sources

Troubleshooting

Stability of the C-F bond in 5-Fluoro-2-methoxybenzoic acid during reactions

Welcome to the technical support center for 5-Fluoro-2-methoxybenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-methoxybenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Our goal is to provide you with in-depth, field-proven insights into the reactivity of this molecule, with a particular focus on the stability of the carbon-fluorine (C-F) bond. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: How stable is the C-F bond in 5-Fluoro-2-methoxybenzoic acid under typical synthetic conditions?

The C-F bond is the strongest single bond in organic chemistry, and in the context of 5-Fluoro-2-methoxybenzoic acid, it exhibits remarkable stability under a wide range of common reaction conditions.[1][2] The fluorine atom on the aromatic ring is not a good leaving group and is generally unreactive towards nucleophilic aromatic substitution unless the ring is highly activated. For most standard transformations involving the carboxylic acid or methoxy group, you can expect the C-F bond to remain intact.

5-Fluoro-2-methoxybenzoic acid is widely used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4] Its application in multi-step syntheses, such as for the drug Pirtobrutinib, underscores the reliability of the C-F bond during various transformations.[4]

Q2: I am planning an amide coupling reaction using 5-Fluoro-2-methoxybenzoic acid. Is there a risk of C-F bond cleavage?

No, under standard amide coupling conditions, the C-F bond is exceptionally stable. Whether you are activating the carboxylic acid with reagents like thionyl chloride, oxalyl chloride, or using coupling agents such as T3P (Propylphosphonic anhydride), HBTU, or EDC with a non-nucleophilic base, the C-F bond will not be affected.[5] These reagents are highly selective for the carboxylic acid functional group and do not possess the necessary reactivity to cleave the robust aromatic C-F bond.

A patent for the synthesis of a Bruton's Tyrosine Kinase (BTK) inhibitor intermediate describes the successful amide coupling of 5-fluoro-2-methoxybenzoic acid with 4-bromo-benzylamine using T3P and DIEA at 50°C, with no reported defluorination.[5]

Q3: Are there any specific reagents or reaction conditions I should avoid to prevent unintentional defluorination?

Yes. While generally stable, the C-F bond can be cleaved under specific, often forcing, conditions. You should exercise caution with:

  • Strong Reducing Agents: Certain low-valent transition metals or very strong reducing conditions can lead to hydrodefluorination.

  • Organometallic Reagents: Strong bases or nucleophiles, such as some Grignard reagents or organolithium compounds, particularly in the presence of transition metal catalysts, can promote C-F bond activation.[6]

  • High Temperatures and Strong Oxidizers: The safety data sheet for 5-Fluoro-2-methoxybenzoic acid indicates that hazardous decomposition products, including hydrogen fluoride, can be produced under high heat and in the presence of strong oxidizing agents.[7]

  • Photoredox Catalysis: Some modern photoredox catalytic systems are specifically designed to activate C-F bonds, so these should be avoided unless defluorination is the desired outcome.[8]

  • Certain Metalloenzymes: While not a common laboratory reagent, it's noteworthy that specific enzymes can catalyze C-F bond cleavage.[2][9]

Q4: Can I perform reactions on the methoxy group without affecting the C-F bond?

Reactions involving the methoxy group, such as ether cleavage, are more likely to be challenging due to the stability of the aryl methyl ether itself, rather than posing a risk to the C-F bond. Standard ether cleavage reagents like BBr₃ or strong acids at elevated temperatures could potentially lead to decomposition, but targeted defluorination under these conditions is not a primary or expected reaction pathway. The initial site of reactivity will be the methoxy group.

Troubleshooting Guide

This section addresses potential issues you might encounter during your experiments.

Scenario 1: My reaction is complete, but I see an unexpected loss of fluorine in my mass spectrometry analysis. What could have happened?

If you observe unexpected defluorination, it is crucial to systematically review your reaction parameters. The following decision tree can help you troubleshoot the potential cause.

Defluorination_Troubleshooting cluster_solutions Potential Causes & Solutions Start Unexpected Defluorination Detected Reagents Review Reagents: - Strong reducing agents? - Potent organometallics? - Photoredox catalysts? Start->Reagents Step 1 Conditions Analyze Conditions: - Temperature > 150°C? - Presence of strong oxidizers? - High pressure hydrogenation? Reagents->Conditions If No, Step 2 Sol_Reagent Cause: Incompatible Reagent Solution: Select milder reagents. Avoid known C-F activating systems. Reagents->Sol_Reagent Catalyst Check Catalyst: - Is a transition metal present? (e.g., Ni, Pd, Co) Conditions->Catalyst If No, Step 3 Sol_Condition Cause: Harsh Conditions Solution: Lower reaction temperature. Remove strong oxidizers. Conditions->Sol_Condition Source Investigate Starting Material: - Impurity in 5-F-2-MeO-BA? - Contamination in solvent/reagents? Catalyst->Source If No, Step 4 Sol_Catalyst Cause: Unintended Catalysis Solution: Screen for alternative catalysts. Use ligand to modulate reactivity. Catalyst->Sol_Catalyst Sol_Source Cause: Contamination Solution: Verify purity of starting materials. Use anhydrous/purified solvents. Source->Sol_Source

Caption: Troubleshooting workflow for unexpected defluorination.

Scenario 2: I need to perform a reaction that requires conditions close to the limits of C-F bond stability. How can I monitor for potential defluorination?

When pushing the boundaries of reactivity, in-process monitoring is key.

  • Thin-Layer Chromatography (TLC): A simple way to get a quick indication of a new, likely more non-polar, byproduct forming (the defluorinated analog).

  • LC-MS Analysis: The most definitive method. A small aliquot from the reaction mixture can be analyzed to check for the mass of the desired product and the mass of the potential defluorinated byproduct.

  • ¹⁹F NMR Spectroscopy: If you have access to a nucleus-specific NMR, monitoring the disappearance of the fluorine signal provides direct evidence of C-F bond cleavage.

Summary of Reaction Conditions and C-F Bond Stability

Reaction TypeReagentsTemperatureC-F Bond Stability
Amide Coupling T3P, EDC/HOBt, SOCl₂Room Temp to 80°CHigh
Esterification Fischer (Acid catalyst), MitsunobuRoom Temp to 100°CHigh
Nitration HNO₃/H₂SO₄0°C to Room TempHigh [10]
Reduction (Carboxylic Acid) BH₃, LiAlH₄0°C to RefluxGenerally High
Transition Metal Catalysis Pd, Ni, Co with strong reducing agentsElevated TempsModerate to Low [6]
Strong Oxidation Permanganate, PeroxidesElevated TempsLow [7]
Ether Cleavage BBr₃, HBr-78°C to RefluxModerate

Experimental Protocol: C-F Bond Stable Amide Coupling

This protocol provides a standard method for the synthesis of an amide from 5-Fluoro-2-methoxybenzoic acid, where the C-F bond remains intact.

Objective: To synthesize N-benzyl-5-fluoro-2-methoxybenzamide.

Materials:

  • 5-Fluoro-2-methoxybenzoic acid (1.0 eq)

  • Benzylamine (1.05 eq)

  • Propylphosphonic anhydride (T3P), 50% solution in EtOAc (1.2 eq)

  • Diisopropylethylamine (DIEA) (3.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Fluoro-2-methoxybenzoic acid.

  • Dissolve the starting material in DCM.

  • Add benzylamine and DIEA to the solution and stir for 5 minutes at room temperature.

  • Slowly add the T3P solution dropwise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Expected Outcome: The desired N-benzyl-5-fluoro-2-methoxybenzamide will be isolated with the C-F bond intact. This can be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve 5-F-2-MeO-BA in DCM Add_Amine Add Benzylamine and DIEA Start->Add_Amine Add_T3P Add T3P Solution (Activator) Add_Amine->Add_T3P Stir Stir at RT (2-4 hours) Add_T3P->Stir Quench Quench with NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Purify Dry and Purify Extract->Purify Product N-benzyl-5-fluoro-2-methoxybenzamide (C-F Bond Intact) Purify->Product

Sources

Optimization

Potential for decarboxylation of 5-Fluoro-2-methoxybenzoic acid at high temperatures

Topic: Potential for Decarboxylation of 5-Fluoro-2-methoxybenzoic Acid at High Temperatures Audience: Researchers, Scientists, and Drug Development Professionals Introduction This technical guide addresses the thermal st...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Potential for Decarboxylation of 5-Fluoro-2-methoxybenzoic Acid at High Temperatures Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the thermal stability of 5-Fluoro-2-methoxybenzoic acid, with a specific focus on its potential to undergo decarboxylation at elevated temperatures. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to help you anticipate, identify, and troubleshoot this potential side reaction in your experiments.

Physicochemical Properties of 5-Fluoro-2-methoxybenzoic acid
PropertyValueReference(s)
CAS Number 394-04-7[1]
Molecular Formula C₈H₇FO₃[1]
Molecular Weight 170.14 g/mol [1][2]
Appearance Off-white powder/solid[3]
Melting Point 87-91 °C (lit.)[3]
Stability Stable under normal conditions.[1]
Hazardous Decomposition Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride.[1]

Frequently Asked Questions (FAQs)

Q1: Is 5-Fluoro-2-methoxybenzoic acid expected to undergo decarboxylation upon heating?

A: Yes, there is a potential for decarboxylation at elevated temperatures. Aromatic carboxylic acids, as a class, can lose a molecule of carbon dioxide (CO₂) when heated, although this often requires forcing conditions such as high temperatures or the presence of a catalyst.[4][5] The product of this reaction would be 4-fluoroanisole. While the compound is stable under standard laboratory conditions, its thermal stability should be a consideration in high-temperature applications (>150-200 °C).

Q2: What is the likely mechanism for the decarboxylation of this compound?

A: The decarboxylation of aromatic carboxylic acids can proceed through several mechanisms. For non-catalyzed thermal decarboxylation, the reaction likely involves the cleavage of the aryl-carboxyl C-C bond.[6] The presence of substituents on the aromatic ring significantly influences the reaction rate. Electron-withdrawing groups, like the fluorine atom in this molecule, can lower the thermal stability of benzoic acid and facilitate decarboxylation.[7] In some cases, particularly with transition-metal catalysts like copper, the reaction can proceed via the formation of a metal carboxylate complex, which then undergoes decarboxylation to form an aryl-metal intermediate.[8][9][10]

Q3: At what temperature should I become concerned about decarboxylation?

A: There is no exact temperature threshold defined in the literature for this specific molecule. However, based on general knowledge of aromatic carboxylic acids, significant decarboxylation is typically observed at temperatures well above the melting point, often in the range of 200-300°C, especially during prolonged heating.[5][11] For instance, the thermal decomposition of benzoic acid itself has been studied at temperatures around 475-499 °C.[5] However, decarboxylation of other substituted benzoic acids has been observed at lower temperatures, sometimes catalyzed by trace metals or acidic/basic conditions.[12] We recommend running a control experiment if your process involves temperatures exceeding 150°C for an extended period.

Q4: Would the methoxy group influence the decarboxylation process?

A: Yes. The methoxy group (-OCH₃) is an electron-donating group, which generally increases the electron density of the aromatic ring. This effect can strengthen the bond between the aromatic ring and the carboxyl group, potentially making decarboxylation more difficult compared to an unsubstituted benzoic acid.[9] However, the overall reactivity is a balance between the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the methoxy group. The position of these substituents is also critical in determining the net electronic effect on the carboxyl group.

Q5: If decarboxylation occurs, what is the expected product?

A: The loss of the carboxylic acid group (-COOH) as CO₂ from 5-Fluoro-2-methoxybenzoic acid would result in the formation of 4-Fluoroanisole (CAS: 459-60-9).[13][14][15] This is a known and commercially available compound, which simplifies the process of identifying it as a potential impurity or byproduct in your reaction mixture.

Caption: Potential thermal decarboxylation of 5-Fluoro-2-methoxybenzoic acid.

Troubleshooting Guide

This section provides actionable steps to identify and mitigate unwanted decarboxylation during your experiments.

Observed Issue Potential Cause Recommended Action(s)
Low yield of desired product after a high-temperature reaction step. Decarboxylation of the starting material.1. Analyze the Crude Mixture: Use GC-MS, LC-MS, or ¹H NMR to screen for the presence of 4-fluoroanisole. Compare the retention time or spectrum with an authentic sample if available. 2. Lower Reaction Temperature: If the reaction profile allows, reduce the temperature and extend the reaction time. 3. Run a Control: Heat a sample of 5-Fluoro-2-methoxybenzoic acid in the reaction solvent under the same conditions (without other reagents) to quantify the rate of decomposition.
Appearance of an unexpected, less polar spot on TLC or a new peak in HPLC/GC. Formation of the decarboxylated product, 4-fluoroanisole.1. Co-injection/Co-spotting: If a standard of 4-fluoroanisole is available, perform a co-injection (GC/HPLC) or co-spot (TLC) to confirm the identity of the impurity. 2. Characterize the Impurity: If no standard is available, isolate the impurity (e.g., via prep-TLC or column chromatography) and characterize it using NMR and MS. The mass of 4-fluoroanisole is 126.13 g/mol .[15]
Inconsistent reaction outcomes or irreproducible yields. Catalytic decarboxylation from trace metal impurities.1. Use High-Purity Reagents/Solvents: Ensure all materials are free from transition metal contaminants (e.g., copper, palladium).[16][17] 2. Glassware Cleaning: Use appropriate cleaning procedures for glassware to remove any residual metal catalysts from previous experiments. Consider using new glassware for sensitive reactions.
Gas evolution (bubbling) observed upon heating the compound in an inert solvent. Release of CO₂ gas from decarboxylation.1. Confirm Gas Identity: If feasible and safe, bubble the evolved gas through a solution of limewater (calcium hydroxide). A white precipitate of calcium carbonate would confirm the presence of CO₂. 2. Monitor Reaction Progress: Take aliquots at different time points to correlate the gas evolution with the disappearance of the starting material and the formation of 4-fluoroanisole.

Experimental Protocol: Monitoring for Thermal Decarboxylation

This protocol provides a robust workflow for quantifying the thermal stability of 5-Fluoro-2-methoxybenzoic acid in a given solvent.

Objective: To determine the extent of decarboxylation of 5-Fluoro-2-methoxybenzoic acid at a specific temperature over time.

Materials:

  • 5-Fluoro-2-methoxybenzoic acid (CAS: 394-04-7)

  • 4-Fluoroanisole (CAS: 459-60-9) (for use as an analytical standard)

  • High-purity, high-boiling point solvent (e.g., DMF, DMSO, Dowtherm A)

  • Internal standard for GC/HPLC analysis (e.g., dodecane, biphenyl)

  • Reaction vessel with reflux condenser, thermometer, and magnetic stirrer

  • Heating mantle or oil bath

  • GC-MS or HPLC system

Procedure:

  • Preparation of Standard Solutions:

    • Prepare stock solutions of 5-Fluoro-2-methoxybenzoic acid, 4-fluoroanisole, and the internal standard at known concentrations in the chosen solvent.

    • Create a calibration curve for both the starting material and the expected product against the internal standard.

  • Reaction Setup:

    • In the reaction vessel, dissolve a precisely weighed amount of 5-Fluoro-2-methoxybenzoic acid (e.g., 1.00 g) and the internal standard in the chosen solvent (e.g., 20 mL).

    • Assemble the apparatus with the reflux condenser and thermometer.

    • Begin stirring the solution.

  • Thermal Stress Test:

    • Heat the mixture to the target temperature (e.g., 180 °C).

    • Once the target temperature is reached, take the first sample (t=0).

    • Continue heating and take samples at regular intervals (e.g., 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

  • Sample Analysis:

    • Cool each sample immediately to quench any further reaction.

    • Dilute the sample if necessary and analyze by GC-MS or HPLC.

    • Using the calibration curve, quantify the concentration of the remaining 5-Fluoro-2-methoxybenzoic acid and the formed 4-fluoroanisole in each sample.

  • Data Interpretation:

    • Plot the concentration of the starting material and product versus time.

    • Calculate the percentage of decomposition at each time point to determine the rate of decarboxylation under your specific experimental conditions.

Sources

Troubleshooting

Optimizing solvent conditions for reactions involving 5-Fluoro-2-methoxybenzoic acid

A Senior Application Scientist's Guide to Optimizing Reaction Solvent Conditions Welcome to the technical support center for 5-Fluoro-2-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing Reaction Solvent Conditions

Welcome to the technical support center for 5-Fluoro-2-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of solvent selection for reactions involving this versatile building block. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot issues and optimize your synthetic outcomes.

Part 1: Core Properties and Solubility Profile

Understanding the physicochemical properties of 5-Fluoro-2-methoxybenzoic acid is the foundation for rational solvent selection. Its structure, featuring a carboxylic acid, a moderately activating methoxy group, and a deactivating fluorine atom, dictates its solubility and reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 5-Fluoro-2-methoxybenzoic acid?

This compound is a white to off-white crystalline solid.[1] Its key properties are summarized in the table below. The predicted pKa of ~3.75 indicates it is a moderately strong organic acid.[2][3]

PropertyValueSource(s)
Molecular Formula C₈H₇FO₃[4][5]
Molecular Weight 170.14 g/mol [5][6]
Melting Point 87-91 °C[2][5][6]
pKa (Predicted) 3.75 ± 0.10[2][3]
Appearance White to off-white crystalline solid[1][3]

Q2: What is the general solubility profile of 5-Fluoro-2-methoxybenzoic acid?

Due to the polar carboxylic acid group, one might expect some aqueous solubility. However, the molecule's aromatic ring and other substituents render it insoluble in water .[2][3][4] Therefore, organic solvents are required for nearly all synthetic applications. Solubility in organic solvents is governed by a balance of polarity, hydrogen bonding capability, and the ability to solvate both the starting material and reaction intermediates.

SolventTypeExpected SolubilityRationale & Expert Insights
N,N-Dimethylformamide (DMF) Polar AproticHighExcellent choice for dissolving the carboxylic acid, especially for salt formation with bases. Its high boiling point is suitable for reactions requiring heat.
Dimethyl Sulfoxide (DMSO) Polar AproticHighSimilar to DMF, DMSO is a strong solvent for polar compounds. However, be cautious, as DMSO can oxidize certain reagents, especially at elevated temperatures.[7]
Tetrahydrofuran (THF) Polar Aprotic (Ether)Moderate to HighA very common and versatile solvent. Good for dissolving the acid and many organometallic reagents. Its lower boiling point is beneficial for reactions run at or slightly above room temperature.
Dichloromethane (DCM) HalogenatedModerateA good choice for reactions at or below room temperature, such as acyl chloride formation or some amide couplings. Its volatility makes for easy removal post-reaction.
Acetonitrile (ACN) Polar AproticModerateUseful for a range of reactions, but solubility might be lower compared to DMF or THF. Often used in aqueous mixtures for amide couplings.[8]
Toluene Nonpolar AromaticLow to ModerateSolubility is limited but can be increased with heating. Often used in reactions where water removal is necessary (e.g., via a Dean-Stark apparatus).
Methanol (MeOH) / Ethanol (EtOH) Polar ProticModerate to HighThe acid is soluble, but these solvents can act as nucleophiles, especially in esterification or under basic conditions where they can participate in SNAr reactions.[9] Use should be intentional (i.e., as a reagent).
Part 2: Troubleshooting Amide Coupling Reactions

Amide bond formation is one of the most common applications for this acid.[10] Success hinges on effective activation of the carboxylic acid and ensuring all components remain in solution.

Troubleshooting Guide: Amide Coupling

Q1: I am starting a new amide coupling reaction. What is the best solvent to begin with?

For most standard amide couplings involving reagents like EDC/HOBt or HATU/DIPEA, DMF or THF are excellent starting points.

  • Rationale: These polar aprotic solvents effectively dissolve the benzoic acid, the amine coupling partner, and the coupling reagents/additives. This ensures a homogeneous reaction mixture, which is critical for efficient reaction kinetics. DMF is often preferred if heating is required due to its higher boiling point. For room temperature reactions, THF is an excellent choice and is often easier to remove during workup.


}

Troubleshooting workflow for low amide coupling yields.

Q2: My reaction is sluggish and starting material remains even after extended time. Could the solvent be the problem?

Yes, this is a classic symptom of poor solubility. If either the benzoic acid, the amine salt, or an intermediate precipitates from the solution, the reaction rate will plummet.

  • Expert Analysis & Solution: As depicted in the workflow above, the first step is a visual inspection for precipitate. If solids are present, the solvent is not sufficiently polar.

    • If you are using DCM , switch to THF .

    • If you are using THF , consider switching to DMF .[11]

    • If your amine is used as an HCl or TFA salt, ensure you have added enough tertiary amine base (like triethylamine or DIPEA) to form the free amine and neutralize the acid by-product from the coupling agent. The resulting ammonium salt must also be soluble.

Q3: I am forming my desired amide, but also a significant side product. How can solvent choice help?

Side product formation often points to the instability of the activated acid intermediate.

  • Causality: In amide coupling, the carboxylic acid is converted to a highly reactive species (e.g., an O-acylisourea ester with EDC). This intermediate can be susceptible to hydrolysis (if water is present) or other decomposition pathways.

  • Solvent-Based Solution: Using a less polar, aprotic solvent like DCM or THF can sometimes stabilize these intermediates compared to highly polar solvents like DMF or DMSO. Additionally, ensure you are using anhydrous solvents, as water will lead to hydrolysis of the activated intermediate back to the starting carboxylic acid, reducing overall yield. Some modern coupling procedures have even been developed for aqueous media, but these require specific reagents designed to outcompete hydrolysis.[8]

Protocol: Standard Amide Coupling using HATU

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-Fluoro-2-methoxybenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add the amine coupling partner (1.1 eq).

  • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and perform an aqueous workup to remove DMF and excess reagents.

Part 3: Navigating Potential Side Reactions

The choice of solvent and reagents can trigger undesirable side reactions inherent to the structure of 5-Fluoro-2-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: I am running a reaction under strongly acidic conditions and getting a complex mixture. Could the methoxy group be reacting?

Absolutely. The 2-methoxy group is an ether, which is susceptible to cleavage under strongly acidic conditions, particularly with hydrogen halides like HBr or HI, or strong Lewis acids.[12][13]

  • Mechanism: The ether oxygen is protonated by the strong acid, turning it into a good leaving group. A nucleophile (e.g., Br⁻) can then attack the methyl group via an Sₙ2 mechanism, resulting in a phenol and methyl bromide.[14]

  • Preventative Measures:

    • Avoid using HBr or HI for reactions involving this substrate if preserving the methoxy group is desired. HCl is generally less reactive for ether cleavage.[13]

    • If a strong acid is required, consider alternative reaction pathways. For esterification, avoid classic Fischer conditions with H₂SO₄ at high temperatures and instead use milder methods like reaction with an alkyl halide and a base (e.g., Cs₂CO₃) in DMF.

Q2: My reaction involves a strong nucleophile/base. Is the fluorine atom at risk of being displaced?

Yes, the fluorine atom can be displaced via a Nucleophilic Aromatic Substitution (SₙAr) reaction, and solvent choice is critical in controlling this. The kinetics of SₙAr reactions are highly dependent on solvent polarity.[15][16]

  • Mechanism: The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group. A strong nucleophile can attack the carbon bearing the fluorine, forming a negatively charged Meisenheimer complex. The fluorine atom then leaves to restore aromaticity.

  • Solvent Influence:

    • Protic Solvents (e.g., Methanol, Ethanol): These solvents can facilitate SₙAr. For instance, using sodium methoxide in methanol could lead to the displacement of fluorine to yield 2,5-dimethoxybenzoic acid.[9]

    • Aprotic Solvents (e.g., THF, Toluene): These solvents are far less likely to promote SₙAr, as they do not effectively solvate the leaving fluoride ion. For reactions with strong nucleophiles where you wish to preserve the fluorine, strictly use aprotic solvents.


}

Logical flow of solvent choice to control SNAr side reactions.

Q3: I need to heat my reaction to a high temperature. Is decarboxylation a concern?

Yes, decarboxylation of benzoic acids can occur at elevated temperatures (often >140 °C), although it typically requires a catalyst or specific activating groups.[17] While 5-Fluoro-2-methoxybenzoic acid is relatively stable, prolonged heating in high-boiling solvents like DMSO or sulfolane could lead to minor degradation.

  • Mitigation Strategy: If high temperatures are necessary, use the lowest possible temperature required for the reaction to proceed at a reasonable rate. Monitor the reaction for CO₂ evolution or the appearance of 4-fluoroanisole as a byproduct. Whenever possible, choose catalyst systems that allow for lower reaction temperatures.

References
  • ChemBK. (2024). 5-Fluoro-2-Methoxylbenzoic acid. [Link]

  • Chemdad Co., Ltd. (n.d.). 5-FLUORO-2-METHOXYBENZOIC ACID. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). 5-FLUORO-2-METHOXYBENZOIC ACID. [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • National Institutes of Health. (n.d.). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. [Link]

  • ResearchGate. (2001). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. [Link]

  • ResearchGate. (n.d.). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. [Link]

  • National Institutes of Health. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). [Link]

  • ResearchGate. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. [Link]

  • OpenStax. (2023). Reactions of Ethers: Acidic Cleavage. [Link]

  • LookChem. (n.d.). Cas 394-04-7, 5-FLUORO-2-METHOXYBENZOIC ACID. [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). [Link]

  • Royal Society of Chemistry. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. [Link]

  • National Institutes of Health. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. [Link]

Sources

Optimization

Removal of unreacted 5-Fluoro-2-methoxybenzoic acid from a reaction mixture

Topic: Removal of Unreacted 5-Fluoro-2-methoxybenzoic Acid from a Reaction Mixture For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Introduction: The Persistent...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Removal of Unreacted 5-Fluoro-2-methoxybenzoic Acid from a Reaction Mixture For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Introduction: The Persistent Precursor Problem

5-Fluoro-2-methoxybenzoic acid is a versatile building block in medicinal chemistry and organic synthesis, frequently employed in reactions like amide bond formation.[1][2][3] However, its very nature as a polar, acidic starting material often leads to its persistence in the crude reaction mixture, complicating purification. Incomplete removal can interfere with subsequent steps, affect crystallization, and compromise the purity of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive, field-tested approach to systematically troubleshoot and resolve issues related to the removal of unreacted 5-Fluoro-2-methoxybenzoic acid. We move beyond simple protocols to explain the underlying chemical principles, empowering you to adapt and optimize these methods for your specific reaction system.

Understanding the Target: Key Properties of 5-Fluoro-2-methoxybenzoic Acid

Effective purification begins with understanding the physicochemical properties of the impurity you aim to remove. These properties dictate the separation strategy.

PropertyValueSignificance for Purification
Molecular Weight 170.14 g/mol [4]Relatively small, can be carried through with product in some cases.
Melting Point 87-91 °C[1][5][6][7]Solid at room temperature, suggesting recrystallization is a viable option.
pKa ~3.75 (Predicted)[1][4][6]This is the most critical value. It indicates a moderately strong organic acid, which can be readily deprotonated by a weak base (e.g., NaHCO₃, pKa of conjugate acid H₂CO₃ is 6.3). This allows for selective transfer into an aqueous phase.[8][9]
Solubility Insoluble in water[1][4][5][6][10]; Soluble in many organic solvents (e.g., DCM, EtOAc, THF).The neutral acid resides in the organic phase. Its deprotonated salt form is highly soluble in water. This solubility difference is the cornerstone of liquid-liquid extraction.[11][12]

Troubleshooting Guide: Common Purification Challenges

This section addresses the most frequent issues encountered during the workup process in a direct Q&A format.

Question 1: "I performed a standard sodium bicarbonate wash, but TLC/LC-MS analysis shows the starting acid is still in my organic layer. What went wrong?"

This is a classic issue that usually points to one of three culprits: insufficient base, incorrect pH, or inadequate mixing.

  • Causality - The Chemistry of Extraction: The goal of a basic wash is to deprotonate the carboxylic acid (R-COOH) to its corresponding carboxylate salt (R-COO⁻Na⁺).[9][12] This ionic salt is highly soluble in the aqueous layer and is thus "extracted" from the organic layer. For this to be effective, the pH of the aqueous layer must be significantly higher than the pKa of the acid. A good rule of thumb is a pH difference of at least 2-3 units.[8]

  • Troubleshooting Steps:

    • Check Your Base: Are you using enough? Ensure you are using a stoichiometric excess of base relative to the maximum possible amount of unreacted acid.

    • Use a Saturated Solution: Using a saturated solution of sodium bicarbonate (NaHCO₃) is generally more effective than a dilute one.[13][14]

    • Verify the pH: After shaking the separatory funnel and allowing the layers to separate, use a pH strip to test the aqueous layer. It should be distinctly basic (pH > 8). If not, add more base.

    • Increase Contact Time/Mixing: Ensure you are shaking the separatory funnel vigorously for at least 1-2 minutes to maximize the surface area contact between the two phases. Insufficient mixing is a common cause of incomplete extraction.

    • Repeat the Wash: A single extraction may not be sufficient. Perform 2-3 sequential washes with fresh aqueous base to ensure complete removal.

Question 2: "My product is base-sensitive (e.g., contains a hydrolyzable ester). How can I remove the acid without destroying my compound?"

This is a critical scenario where the standard basic wash is contraindicated. Using a strong base like NaOH would be disastrous, and even weaker bases might cause significant product degradation.[11] Here, we must turn to non-extractive or milder methods.

  • Option 1: Solid-Phase Extraction (SPE): This is often the most elegant solution. You can use a basic SPE cartridge (e.g., silica functionalized with an amine, known as SAX or NH₂).

    • Mechanism: The crude mixture is loaded onto the cartridge in a non-polar solvent. The acidic starting material will be retained on the basic solid support, while your neutral or less polar product elutes through.

    • Validation: This method provides excellent separation and avoids any aqueous workup, preserving your base-sensitive product.[15]

  • Option 2: Recrystallization: If your desired product is a solid with different solubility characteristics than the starting acid, recrystallization can be highly effective. Select a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the acid impurity remains in the mother liquor.

  • Option 3: A "Silica Plug": For small-scale reactions, a quick filtration through a short plug of silica gel can be effective.[15] The polar carboxylic acid will adsorb more strongly to the silica than a less polar product. Elute with a relatively non-polar solvent (e.g., 10-20% Ethyl Acetate in Hexanes) to wash your product through, leaving the acid behind on the silica.

Question 3: "I'm getting a persistent emulsion at the interface during my liquid-liquid extraction. How can I resolve this?"

Emulsions are colloidal suspensions of one liquid in another and are a common frustration. They are often caused by high concentrations of starting materials or byproducts that act as surfactants.

  • Immediate Actions (In the Funnel):

    • Patience: Let the separatory funnel stand undisturbed for 10-30 minutes. Sometimes, the emulsion will break on its own.

    • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it. This can help the layers coalesce.

    • Add Brine: Add a small amount of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.[14]

  • If the Emulsion Persists:

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.

    • Add More Solvent: Diluting the organic layer with more solvent can sometimes break the emulsion.

    • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method for separating the layers.

Question 4: "How can I definitively confirm that all the 5-Fluoro-2-methoxybenzoic acid has been removed?"

Trust, but verify. Visual inspection is not enough. Analytical validation is a mandatory part of any robust protocol.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method.

    • Procedure: Spot three lanes on a TLC plate: your pure starting material (SM), a co-spot (SM + your purified product), and your purified product.

    • Interpretation: After running the plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes), the product spot should be clearly separated from the starting material spot. Your final product lane should show no residual spot at the Rf of the starting material.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard. It can detect trace amounts of impurity far below the detection limits of TLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of your final product should show a complete absence of the characteristic peaks of 5-Fluoro-2-methoxybenzoic acid. Pay close attention to the aromatic region and the methoxy singlet.

Detailed Experimental Protocols

Protocol 1: Standard Basic Liquid-Liquid Extraction (for Base-Stable Products)
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[9][13]

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (from CO₂ evolution). Close the stopcock and shake vigorously for 1-2 minutes, venting periodically.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain: Drain the lower aqueous layer.

  • Repeat: Repeat steps 3-6 two more times with fresh NaHCO₃ solution.

  • Brine Wash: Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual water.[14]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[14]

  • Isolation: Filter or decant the dried solution and remove the solvent under reduced pressure.

  • Validation: Analyze the resulting material by TLC or LC-MS to confirm the absence of the starting acid.

Workflow for Liquid-Liquid Extraction

A decision-based workflow for choosing the right purification path.

G start Crude Reaction Mixture check_stability Is the desired product stable to aqueous base? start->check_stability base_wash Perform Liquid-Liquid Extraction with aq. NaHCO3 check_stability->base_wash  Yes alt_methods Use Alternative Methods (SPE, Recrystallization, Chromatography) check_stability->alt_methods No   separate Separate Layers base_wash->separate organic_layer Organic Layer (Contains Product) separate->organic_layer aqueous_layer Aqueous Layer (Contains Sodium 5-fluoro-2-methoxybenzoate) separate->aqueous_layer dry Wash with Brine & Dry (Na2SO4) organic_layer->dry concentrate Concentrate & Validate Purity dry->concentrate

Caption: Decision workflow for removing acidic impurities.

Protocol 2: Solid-Phase Extraction (SPE) (for Base-Sensitive Products)
  • Cartridge Selection: Choose a basic SPE cartridge (e.g., a silica-based aminopropyl-bonded phase, NH₂).

  • Conditioning: Condition the cartridge according to the manufacturer's instructions, typically by washing with a strong organic solvent (e.g., Methanol) followed by the elution solvent.

  • Loading: Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent (e.g., Hexane or Dichloromethane). Apply the solution to the top of the conditioned cartridge.

  • Elution: Slowly pass the solution through the cartridge using gravity or gentle positive pressure. Collect the eluent, which contains your purified product.

  • Wash (Optional): Wash the cartridge with a small amount of additional non-polar solvent to ensure all of the product has been recovered.

  • Isolation: Combine the collected fractions and remove the solvent under reduced pressure.

  • Validation: Analyze the resulting material by TLC or LC-MS to confirm purity.

Workflow for Solid-Phase Extraction

A simplified workflow for purification via SPE.

G cluster_0 SPE Cartridge condition 1. Condition Cartridge (e.g., with Hexane) load 2. Load Crude Sample (in Hexane) condition->load elute 3. Elute Product (with Hexane) load->elute acid_retained Acidic Impurity Retained on Sorbent product_out Purified Product Collected elute->product_out

Caption: General workflow for impurity removal using SPE.

Frequently Asked Questions (FAQs)

Q: Can I use a stronger base like sodium hydroxide (NaOH) to speed up the extraction? A: While NaOH would certainly deprotonate the carboxylic acid, its use is generally discouraged unless you are certain your product is stable to harsh bases. NaOH can easily hydrolyze esters, amides, and other sensitive functional groups. Sodium bicarbonate is almost always a safer and sufficiently effective choice.

Q: Why do I need to vent the separatory funnel after shaking with sodium bicarbonate? A: The reaction between the carboxylic acid and bicarbonate produces carbonic acid (H₂CO₃), which is in equilibrium with water and carbon dioxide (CO₂) gas.[14] This gas generation can cause a significant pressure buildup inside the stoppered funnel. Failing to vent can cause the stopper to be ejected, leading to a loss of material.

Q: Is column chromatography a good primary method for removing this acid? A: While flash column chromatography can separate the acid from your product, it is often inefficient for removing large quantities of a polar impurity. The acid tends to streak down the column, potentially contaminating many fractions. It is far more efficient to remove the bulk of the acid with a simple, scalable extraction or SPE first, and then use chromatography to remove any remaining non-acidic impurities.

References
  • LookChem. (n.d.). Cas 394-04-7, 5-FLUORO-2-METHOXYBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • ChemBK. (2024). 5-Fluoro-2-Methoxylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
  • Chongqing Chemdad Co., Ltd. (n.d.). 5-FLUORO-2-METHOXYBENZOIC ACID. Retrieved from [Link]

  • ResearchGate. (2016). How to remove traces of acidic impurity or water?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1961). DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES. Retrieved from [Link]

  • ACS Publications. (2025). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 5-fluoro-2-methoxy-, methyl ester. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Fluoro-2-methoxybenzoic acid | CAS#:394-04-7. Retrieved from [Link]

  • ACS Publications. (2025). Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]

  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]

Sources

Troubleshooting

Identifying and characterizing impurities in 5-Fluoro-2-methoxybenzoic acid synthesis

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encoun...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in mechanistic insights and practical laboratory experience.

Introduction to the Synthesis: Directed ortho-Metalation

The most common and regioselective laboratory-scale synthesis of 5-Fluoro-2-methoxybenzoic acid involves the directed ortho-metalation (DoM) of 4-fluoroanisole, followed by carboxylation. The methoxy group is a powerful ortho-directing group in this reaction, coordinating with the organolithium reagent (typically n-butyllithium) to facilitate deprotonation at the adjacent C2 position. The resulting aryllithium intermediate is then quenched with carbon dioxide to yield the desired carboxylic acid after acidic workup.

This method is generally efficient; however, like any multi-step organic synthesis, it is prone to the formation of impurities that can complicate purification and impact the quality of the final product. This guide will help you identify, characterize, and mitigate these impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 5-Fluoro-2-methoxybenzoic acid.

Problem 1: Low Conversion of Starting Material (4-Fluoroanisole)

Symptom: Your crude reaction mixture shows a significant amount of unreacted 4-fluoroanisole upon analysis (e.g., by GC-MS or ¹H NMR).

Potential Causes & Solutions:

  • Insufficiently Activated Organolithium Reagent: Commercial n-butyllithium solutions can degrade over time, especially with improper storage. Titrate your n-BuLi solution before use to determine its exact molarity.

  • Presence of Protic Impurities: Water, alcohols, or other protic species will rapidly quench the organolithium reagent. Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, and dry the 4-fluoroanisole over a suitable drying agent (e.g., CaH₂) before use.

  • Inadequate Reaction Temperature or Time for Lithiation: The ortho-lithiation of 4-fluoroanisole typically requires a low temperature to prevent side reactions, but the temperature must be sufficient for the reaction to proceed. A common protocol involves adding n-BuLi at -78 °C and then allowing the reaction to warm to 0 °C or even room temperature for a period.[1][2] If conversion is low, consider extending the reaction time at 0 °C or room temperature.

  • Inefficient Carboxylation: Ensure the carbon dioxide source is of good quality and is introduced in excess. Using crushed dry ice is a common and effective method. The aryllithium solution should be added to a slurry of dry ice in an ethereal solvent (like THF or diethyl ether) to ensure rapid and efficient quenching.

Problem 2: Presence of an Isomeric Impurity

Symptom: Your analytical data (e.g., HPLC, ¹H NMR) indicates the presence of an isomer of your target compound. The most likely regioisomeric impurity is 2-Fluoro-4-methoxybenzoic acid .

Potential Causes & Solutions:

  • Incomplete Regioselectivity of Lithiation: While the methoxy group is a strong ortho-director, some lithiation can occur at other positions, particularly if the reaction conditions are not optimized. The use of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the regioselectivity of the ortho-lithiation.[3][4]

  • Isomeric Impurities in the Starting Material: Verify the purity of your 4-fluoroanisole starting material. The presence of other fluoroanisole isomers will lead to the corresponding benzoic acid isomers.

Characterization and Differentiation:

Distinguishing between 5-Fluoro-2-methoxybenzoic acid and 2-Fluoro-4-methoxybenzoic acid is crucial.

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will be distinct for each isomer due to different coupling patterns and chemical shifts of the aromatic protons.

  • HPLC Analysis: A well-developed reverse-phase HPLC method can effectively separate these isomers. Due to differences in polarity, they will have different retention times.

Problem 3: Formation of a Dehalogenated Impurity

Symptom: You observe a byproduct with a molecular weight corresponding to the loss of the fluorine atom, likely 2-Methoxybenzoic acid .

Potential Causes & Solutions:

  • Fluorine-Lithium Exchange: Organolithium reagents can participate in halogen-metal exchange reactions. While less common with fluorine compared to bromine or iodine, it can occur, especially at elevated temperatures.[5][6] This would lead to the formation of 2-lithioanisole, which upon carboxylation, yields 2-methoxybenzoic acid.

  • Protonolysis of the Aryllithium Intermediate: If a proton source is present during the lithiation step, the aryllithium intermediate can be protonated to give anisole, which can then undergo ortho-lithiation and carboxylation to form 2-methoxybenzoic acid.

Mitigation Strategies:

  • Strict Temperature Control: Maintain low temperatures during the lithiation step to minimize the likelihood of fluorine-lithium exchange.

  • Anhydrous Conditions: As with preventing low conversion, rigorously dry conditions will prevent premature quenching of the aryllithium intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the ortho-lithiation of 4-fluoroanisole?

A1: The reaction is typically initiated at a very low temperature, such as -78 °C (a dry ice/acetone bath), by the slow addition of n-butyllithium to a solution of 4-fluoroanisole in an anhydrous ether solvent like THF. After the addition is complete, the reaction is often allowed to warm to 0 °C or room temperature and stirred for 1-2 hours to ensure complete lithiation.[1][2]

Q2: How can I confirm the identity of my final product and its impurities?

A2: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and is excellent for identifying isomers.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and impurities. GC-MS is particularly useful for identifying volatile impurities like unreacted starting material.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the purity of the final product and separating it from non-volatile impurities. A UV detector is suitable for these aromatic compounds.

Q3: My final product is a pale yellow oil instead of an off-white solid. What could be the cause?

A3: The presence of colored impurities can lead to a discolored product. These could arise from side reactions or from the degradation of reagents. Purification by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is often effective in removing these impurities and yielding a crystalline solid.

Q4: I am having trouble separating the isomeric impurity by column chromatography. What do you suggest?

A4: Isomeric benzoic acids can be challenging to separate by standard silica gel chromatography due to their similar polarities. Consider the following:

  • Optimize your HPLC method for preparative scale: If you have access to a preparative HPLC system, this will likely provide the best separation.

  • Recrystallization: Fractional recrystallization can sometimes be effective if there is a significant difference in the solubility of the isomers in a particular solvent system.

  • Derivatization: Converting the carboxylic acids to their methyl esters can sometimes alter their relative polarities enough to improve separation on silica gel. The esters can then be hydrolyzed back to the acids.

Data Presentation

Table 1: Key Compounds and Their Properties

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
5-Fluoro-2-methoxybenzoic acid FC₆H₃(OCH₃)CO₂HC₈H₇FO₃170.14
4-FluoroanisoleFC₆H₄OCH₃C₇H₇FO126.13
2-Fluoro-4-methoxybenzoic acidFC₆H₃(OCH₃)CO₂HC₈H₇FO₃170.14
2-Methoxybenzoic acidC₆H₄(OCH₃)CO₂HC₈H₈O₃152.15

Table 2: Typical Analytical Data for Identification

CompoundAnalytical TechniqueExpected Observations
5-Fluoro-2-methoxybenzoic acid ¹H NMR (CDCl₃)Aromatic protons with distinct splitting patterns (dd, ddd), a singlet for the methoxy group (~3.9 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR (CDCl₃)Characteristic signals for the carboxyl carbon, aromatic carbons (with C-F coupling), and the methoxy carbon.
MS (EI)Molecular ion at m/z 170. Key fragments may include loss of -OH (m/z 153), -OCH₃ (m/z 139), and -COOH (m/z 125).[7]
4-Fluoroanisole¹H NMR (CDCl₃)Aromatic protons appearing as two multiplets (AA'BB' system), and a singlet for the methoxy group (~3.8 ppm).[8]
2-Fluoro-4-methoxybenzoic acid¹H NMR (CDCl₃)Aromatic region will show different coupling constants and chemical shifts compared to the 5-fluoro isomer.
2-Methoxybenzoic acid¹H NMR (CDCl₃)Four distinct aromatic proton signals, a methoxy singlet, and a carboxylic acid proton.

Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-2-methoxybenzoic Acid

This protocol is a representative procedure based on directed ortho-metalation.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 4-fluoroanisole (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Warming: After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 1-2 hours.

  • Carboxylation: In a separate flask, create a slurry of crushed dry ice in anhydrous THF. Cool this slurry to -78 °C.

  • Quenching: Transfer the aryllithium solution from the first flask to the dry ice slurry via cannula, ensuring the temperature of the slurry remains below -60 °C.

  • Workup: Allow the reaction mixture to warm to room temperature. Quench with water, then acidify to pH ~2 with aqueous HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization.

Protocol 2: HPLC Method for Purity Analysis

This is a general reverse-phase HPLC method that can be optimized for your specific system.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase or a suitable solvent like methanol.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis A 4-Fluoroanisole B Ortho-Lithiation (n-BuLi, THF, -78 °C to 0 °C) A->B C Aryllithium Intermediate B->C D Carboxylation (CO₂, -78 °C) C->D E Crude Product D->E F Workup & Extraction E->F G Recrystallization F->G H Pure 5-Fluoro-2-methoxybenzoic Acid G->H I QC Analysis (HPLC, NMR, MS) H->I

Caption: Workflow for the synthesis and purification of 5-Fluoro-2-methoxybenzoic acid.

Impurity_Formation cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Pathways Start 4-Fluoroanisole Lithiation ortho-Lithiation Start->Lithiation Imp1 Unreacted Starting Material Start->Imp1 Incomplete Reaction Carboxylation Carboxylation Lithiation->Carboxylation Imp2 Regioisomer (2-Fluoro-4-methoxybenzoic Acid) Lithiation->Imp2 Poor Regioselectivity Imp3 Dehalogenated Product (2-Methoxybenzoic Acid) Lithiation->Imp3 F/Li Exchange Product 5-Fluoro-2-methoxybenzoic Acid Carboxylation->Product

Caption: Potential pathways for impurity formation during synthesis.

References

  • Bouda, M., Kane, D. L., Figula, B. C., Xhili, D., Hana, G. E., Bertke, J. A., & Wolf, C. (2023). C–F Bond Functionalization with Organolithium Compounds. SN Comprehensive Clinical Medicine, 5(1), 1-5. Retrieved from [Link]

  • Jiang, S., et al. (2008). Novel diazepinylbenzoic acid derivatives as retinoid X receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(23), 6145-6148.
  • Furlano, D. C., Calderon, S. N., Chen, G., & Kirk, K. L. (1992). Unexpected regioselectivity in the lithiation of fluoroanisoles. The Journal of Organic Chemistry, 57(18), 4886-4888. Retrieved from [Link]

  • Narasimhan, N. S., & Mali, R. S. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 100(2-3), 205-215. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. Retrieved from [Link]

  • Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006). Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. Organic letters, 8(4), 765-768. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • Sakaki, J., et al. (2007). Novel retinoid X receptor agonists with a diazepinylbenzoic acid scaffold. Bioorganic & Medicinal Chemistry, 15(13), 4446-4457.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene-and ethylbenzene-derived ortho-lithiated amides and O-carbamates. Scope and synthetic applications. Chemical Reviews, 90(6), 879-933.
  • Watson, S. C., & Eastham, J. F. (1967). Colored indicators for organometallic compounds. Journal of Organometallic Chemistry, 9(1), 165-168.
  • Fuhrer, W., & Gschwend, H. W. (1979). Ortho Functionalization of Aromatic Amines: Ortho Lithiation of N-Pivaloylanilines. The Journal of Organic Chemistry, 44(7), 1133-1136. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoroanisole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Sakaki, J., et al. (2009). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2771. Retrieved from [Link]

  • Schlosser, M., Katsoulos, G., & Takagishi, S. (1991). The metalation of fluoroanisoles: optional regioselectivity due to metal mediated control. Synlett, 1991(10), 731-732. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. Retrieved from [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Tullock, C. W., & Coffman, D. D. (1962). Synthesis of aromatic fluorides by diazotization in anhydrous hydrogen fluoride. The Journal of Organic Chemistry, 25(11), 2016-2019.
  • Wagner, P. J., et al. (2009). Photochemistry of 3-fluoro-4-formylmethylbenzoate. Photochemical & Photobiological Sciences, 8(1), 69-74.
  • Organic Syntheses. (n.d.). α-(2,4-DIMETHYLPHENYL)-α-PHENYL-2-(DIMETHYLAMINO)-P-TOLUENE-METHANOL. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Nickel-catalyzed reductive carboxylation of aryl halides with carbon dioxide. Green Chemistry, 20(13), 3038-3042.

Sources

Optimization

Managing moisture sensitivity in reactions with activated 5-Fluoro-2-methoxybenzoic acid

Technical Support Center: 5-Fluoro-2-methoxybenzoic Acid A Guide to Managing Moisture-Sensitive Reactions Welcome to the technical support hub for 5-Fluoro-2-methoxybenzoic acid. As a key starting material in the synthes...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Fluoro-2-methoxybenzoic Acid

A Guide to Managing Moisture-Sensitive Reactions

Welcome to the technical support hub for 5-Fluoro-2-methoxybenzoic acid. As a key starting material in the synthesis of pharmaceuticals like Pirtobrutinib, which is used to treat certain types of lymphoma, its effective use is paramount[1]. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and best practices for managing reactions involving the activated form of this compound, with a specific focus on mitigating its inherent moisture sensitivity. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to diagnose issues and ensure the success and reproducibility of your experiments.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common preliminary questions regarding 5-Fluoro-2-methoxybenzoic acid and its activation for coupling reactions.

Q1: What are the key properties of 5-Fluoro-2-methoxybenzoic acid?

A: 5-Fluoro-2-methoxybenzoic acid is a white to off-white solid compound.[1] Its structure incorporates a carboxylic acid, a methoxy group, and a fluorine atom, making it a valuable and versatile building block in medicinal chemistry. Understanding its physical properties is the first step to successful handling.

PropertyValueSource
CAS Number 394-04-7[1][2][3]
Molecular Formula C₈H₇FO₃[1][2][3]
Molecular Weight 170.14 g/mol [1][2]
Melting Point 87-91 °C[2][4][5]
Appearance White to off-white solid/powder[1][5]
Solubility Insoluble in water[5]

Q2: Why is it necessary to "activate" the carboxylic acid for a reaction like amide bond formation?

A: The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient. This is because amines are basic and will deprotonate the carboxylic acid to form a highly unreactive carboxylate salt.[6][7][8] This acid-base reaction is much faster than the desired nucleophilic attack at the carbonyl carbon.[6] To facilitate the reaction, the carboxylic acid's hydroxyl group (–OH), a poor leaving group, must be converted into a better one. This process is called "activation" and it makes the carbonyl carbon significantly more electrophilic and susceptible to attack by the amine.[9][10]

Q3: What happens to the activated intermediate in the presence of water?

A: The activated intermediate, often an O-acylisourea or an active ester, is highly reactive.[9] This high reactivity makes it extremely sensitive to moisture.[11] If water is present in the reaction mixture, it can act as a nucleophile, attacking the activated carbonyl center. This leads to the hydrolysis of the intermediate, regenerating the original, unreactive 5-Fluoro-2-methoxybenzoic acid and consuming your activating agent.[12] This is a primary cause of low or failed reactions.

Q4: What are the most common activating agents and additives used?

A: A wide array of coupling reagents has been developed, primarily driven by the field of peptide synthesis.[13][14] They can be broadly categorized:

  • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are widely used.[9][15][16] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9]

  • Onium Salts (Uronium/Phosphonium): Reagents like HATU, HBTU, and PyBOP are generally more powerful and faster-acting than carbodiimides.[17][18] They are often used for sterically hindered or less reactive substrates.[14]

  • Additives: Compounds like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are frequently used alongside activating agents.[19][20] They serve a dual purpose: they react with the initial activated intermediate to form a more stable, yet still highly reactive, active ester, which minimizes side reactions like racemization and N-acylurea formation.[9][15][20]

Section 2: Proactive Moisture Management: Best Practices

Success in moisture-sensitive reactions is determined before the first reagent is even measured. Rigorous adherence to anhydrous techniques is not optional.

Q1: How should I handle and store the reagents?

A:

  • 5-Fluoro-2-methoxybenzoic Acid: While the acid itself is stable, it should be stored in a tightly closed container in a cool, dry place.[21]

  • Activating Agents & Additives: Many coupling reagents (e.g., HATU, EDC) and additives are hygroscopic and should be stored in a desiccator.[16] Purchase smaller quantities that will be consumed quickly to avoid repeated exposure of the entire stock to atmospheric moisture.

  • Anhydrous Solvents: Use commercially available anhydrous solvents packaged under an inert atmosphere (e.g., nitrogen or argon). If using solvents from a larger container, employ a Sure/Seal™ system. For the highest stringency, solvents should be freshly distilled from an appropriate drying agent.[22]

SolventRecommended Drying Agent(s)Notes
Dichloromethane (DCM) Calcium Hydride (CaH₂)Distill prior to use.
Dimethylformamide (DMF) Molecular Sieves (4Å), Barium Oxide (BaO)Stir over sieves for 24h, then distill under reduced pressure.
Acetonitrile (ACN) Calcium Hydride (CaH₂)Reflux and then distill.
Tetrahydrofuran (THF) Sodium/BenzophenoneDistill when the solution is deep blue/purple.

Q2: How do I properly set up a reaction to exclude moisture?

A:

  • Glassware Preparation: All glassware must be scrupulously dried. The most effective method is to oven-dry it at >120 °C for at least 4 hours (overnight is best) and allow it to cool to room temperature in a desiccator or under a stream of dry inert gas (argon or nitrogen).[23]

  • Inert Atmosphere: The reaction should be assembled and run under a positive pressure of a dry, inert gas.[22] This can be achieved using a Schlenk line or a glovebox. For simpler setups, a balloon filled with argon or nitrogen can suffice, but a continuous, gentle flow of gas through a bubbler is superior.[23][24]

  • Reagent Transfer: Transfer liquids using dry syringes and needles.[23] Solids should be weighed quickly and, if highly hygroscopic, handled in a glovebox.

Section 3: Experimental Protocol Example

This section provides a representative, detailed workflow for a common application: amide synthesis.

Protocol: Amide Coupling via EDC/HOBt Activation

This protocol describes the coupling of 5-Fluoro-2-methoxybenzoic acid with a generic primary amine.

Workflow Overview

G cluster_prep Preparation (Anhydrous) cluster_reaction Reaction Sequence cluster_workup Workup & Purification DryGlass 1. Oven-Dry Glassware DrySolvents 2. Prepare Anhydrous Solvents InertAtmosphere 3. Assemble Under N2/Ar Acid 4. Dissolve Acid & HOBt in Anhydrous Solvent InertAtmosphere->Acid EDC 5. Add EDC (Activation Step) Acid->EDC Stir Stir ~15-30 min EDC->Stir Amine 6. Add Amine Stir->Amine Monitor 7. Monitor by TLC/LC-MS Amine->Monitor Quench 8. Aqueous Workup Monitor->Quench Extract 9. Organic Extraction Quench->Extract Purify 10. Column Chromatography Extract->Purify Product Final Amide Product Purify->Product MoistureNote Critical Moisture-Sensitive Stage: Activated ester is formed here. Hydrolysis reverts to starting acid. MoistureNote->EDC G start Low Yield Observed q1 Is starting acid the main component? start->q1 a1_yes Primary Cause: Hydrolysis of Activated Ester q1->a1_yes Yes q2 Is an insoluble byproduct present? q1->q2 No fix1 Solution: - Rigorously re-dry all  solvents & glassware. - Dry reagents under vacuum. - Improve inert atmosphere setup. a1_yes->fix1 end Problem Solved fix1->end a2_yes Primary Cause: N-Acylurea Formation (from EDC/DCC) q2->a2_yes Yes q3 Is the reaction just very slow/stalled? q2->q3 No fix2 Solution: - ALWAYS use an additive (HOBt/HOAt). - Pre-activate acid with EDC/HOBt  for 15-30 min before adding amine. a2_yes->fix2 fix2->end a3_yes Possible Causes: - Steric Hindrance - Poor Nucleophile - Reagent Degradation q3->a3_yes Yes q3->end No (Consult further) fix3 Solution: - Switch to a stronger coupling  reagent (e.g., HATU, COMU). - Gently heat the reaction (e.g., 40°C). - Use fresh, high-quality reagents. a3_yes->fix3 fix3->end

Sources

Troubleshooting

Overcoming solubility issues of 5-Fluoro-2-methoxybenzoic acid in reactions

Welcome to the technical support center for 5-Fluoro-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges encountered during synthetic reactions involving this versatile building block. By understanding the physicochemical properties of 5-Fluoro-2-methoxybenzoic acid and employing the appropriate strategies, you can ensure smooth and efficient reactions.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and reactivity of 5-Fluoro-2-methoxybenzoic acid, with a focus on its solubility.

Q1: What is the general solubility profile of 5-Fluoro-2-methoxybenzoic acid?

A1: 5-Fluoro-2-methoxybenzoic acid is a crystalline solid that is practically insoluble in water under neutral conditions.[1][2] Its solubility is significantly influenced by the solvent's polarity and the pH of the medium. Generally, it exhibits good solubility in polar aprotic solvents and alcohols, with limited solubility in non-polar organic solvents.

Q2: I'm having difficulty dissolving 5-Fluoro-2-methoxybenzoic acid in my reaction solvent. What are my options?

A2: If you are facing solubility issues, consider the following strategies:

  • Solvent Selection: Opt for polar aprotic solvents such as N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or Dichloromethane (DCM). Alcohols like methanol or ethanol can also be effective.[3]

  • Co-solvent System: The use of a co-solvent can be highly effective. For instance, adding a small amount of DMF to a suspension of the acid in DCM can significantly improve solubility, particularly for subsequent reactions like amide couplings.[4]

  • Salt Formation: As a carboxylic acid, 5-Fluoro-2-methoxybenzoic acid can be deprotonated with a base to form a more soluble carboxylate salt. The addition of an organic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) can facilitate dissolution in organic solvents.[3][5] For reactions in aqueous media, an inorganic base like sodium hydroxide or potassium carbonate can be used.

  • Gentle Heating: In some cases, gentle warming of the solvent can help to dissolve the acid. However, be mindful of the thermal stability of your other reagents.

Q3: How does the predicted pKa of 5-Fluoro-2-methoxybenzoic acid influence its solubility?

A3: The predicted pKa of 5-Fluoro-2-methoxybenzoic acid is approximately 3.75.[2] This indicates it is a weak acid. In aqueous solutions with a pH above its pKa, the carboxylic acid will be predominantly in its deprotonated (carboxylate) form, which is significantly more water-soluble. Conversely, at a pH below its pKa, it will exist primarily in its neutral, less soluble form. This principle is crucial for extractions and work-up procedures.

Q4: For an amide coupling reaction, which solvent system is recommended to ensure both reactants are dissolved?

A4: For amide coupling reactions, polar aprotic solvents are generally preferred. DMF is a common choice as it can dissolve a wide range of substrates, including both the carboxylic acid and the amine coupling partner.[6] A mixture of DCM with a small amount of DMF is also a widely used and effective co-solvent system.[4] The choice will ultimately depend on the solubility of your specific amine.

Troubleshooting Guides for Common Reactions

Amide Coupling Reactions

Amide bond formation is a frequent application for 5-Fluoro-2-methoxybenzoic acid, notably in the synthesis of pharmaceutical ingredients like Pirtobrutinib.[][8] Solubility of the carboxylic acid is a common hurdle.

Problem: 5-Fluoro-2-methoxybenzoic acid does not dissolve in Dichloromethane (DCM) for my amide coupling reaction.

Causality: DCM is a moderately polar solvent and may not be sufficient to dissolve the crystalline, polar 5-Fluoro-2-methoxybenzoic acid on its own. The hydrogen bonding capabilities of the carboxylic acid contribute to its lower solubility in less polar solvents.

Solutions:

  • In-situ Salt Formation: The most common and effective method is the addition of a tertiary amine base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). The base will deprotonate the carboxylic acid, forming an ammonium carboxylate salt which is significantly more soluble in DCM. Typically, 1.1 to 1.5 equivalents of the base are sufficient. This approach is directly compatible with most standard coupling protocols.[5]

  • Co-solvent Approach: Add a minimal amount of a more polar, miscible solvent like DMF (e.g., 5-10% of the total volume). DMF is an excellent solvent for many carboxylic acids and can help to bring 5-Fluoro-2-methoxybenzoic acid into solution without significantly altering the overall reaction medium.[4]

Visualizing the Workflow for Amide Coupling

cluster_prep Reaction Setup cluster_solubilization Solubilization Strategy cluster_coupling Coupling Reaction A Suspend 5-Fluoro-2-methoxybenzoic acid in DCM B Add Amine Coupling Partner A->B C Add DIPEA or TEA (1.1-1.5 eq.) to form soluble salt in-situ B->C Option 1 D Alternatively, add DMF (5-10% v/v) as a co-solvent B->D Option 2 E Add Coupling Reagent (e.g., T3P, HATU, EDC) C->E D->E F Stir at Room Temperature or gentle heating E->F G Reaction Complete F->G

Caption: Workflow for solubilizing 5-Fluoro-2-methoxybenzoic acid in amide coupling.

Esterification Reactions

Esterification of 5-Fluoro-2-methoxybenzoic acid can be achieved through various methods. Overcoming its insolubility, particularly in less polar solvents or with immiscible reactants, is key.

Problem: Low conversion in a Fischer-Speier esterification with an alcohol that is not a good solvent for the acid.

Causality: The Fischer-Speier esterification is an equilibrium-driven reaction catalyzed by a strong acid.[9] If the carboxylic acid has poor solubility in the alcohol, the reaction will be slow and inefficient due to the heterogeneous nature of the mixture.

Solutions:

  • Co-solvent Addition: Introduce a co-solvent that dissolves both the carboxylic acid and the alcohol, such as THF or dioxane. This will create a homogeneous reaction mixture, facilitating the interaction between the reactants.

  • Phase-Transfer Catalysis (PTC): This is a powerful technique for reactions between components in immiscible phases.[10] In this approach, the carboxylic acid is deprotonated by an aqueous base (e.g., NaOH or K₂CO₃). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), then transports the carboxylate anion into the organic phase containing the alcohol and an alkylating agent (if used instead of direct esterification). This method avoids the need for a single solvent that dissolves all components.[10][11]

Visualizing the Phase-Transfer Catalysis Workflow

cluster_aqueous Aqueous Phase cluster_organic Organic Phase A 5-Fluoro-2-methoxybenzoate Anion (from acid + base) C Ion Pair Formation [Q+][RCOO-] A->C B Quaternary Ammonium Cation (Q+) B->C E Esterification Reaction C->E Transfer to Organic Phase D Alcohol (R'OH) D->E F Ester Product + Q+ E->F F->B Catalyst Regeneration

Caption: Mechanism of phase-transfer catalyzed esterification.

Data Summary

Table 1: Qualitative Solubility of 5-Fluoro-2-methoxybenzoic Acid

Solvent ClassSolvent ExamplesSolubilityNotes
Polar Aprotic DMF, DMSO, THF, AcetonitrileSoluble to Highly SolubleDMF and DMSO are excellent solvents but can be difficult to remove. THF is a good choice for many reactions.
Halogenated Dichloromethane (DCM)Sparingly SolubleSolubility is significantly improved with the addition of a base (e.g., TEA, DIPEA) or a co-solvent (e.g., DMF).[4][5]
Alcohols Methanol, EthanolSolubleGood solvents, especially for reactions where the alcohol is also a reagent (e.g., Fischer esterification).[1][12]
Ethers Diethyl EtherSlightly Soluble
Aromatic Hydrocarbons ToluenePoorly Soluble
Water -InsolubleSolubility increases significantly at pH > pKa (~3.75) due to salt formation.[1][2]

Experimental Protocols

Protocol 1: Amide Coupling using T3P in DCM

This protocol is adapted from a procedure used in the synthesis of Pirtobrutinib intermediates and is suitable for coupling 5-Fluoro-2-methoxybenzoic acid with primary or secondary amines.[5]

Materials:

  • 5-Fluoro-2-methoxybenzoic acid (1.0 eq.)

  • Amine (1.0-1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Propanephosphonic acid anhydride (T3P), 50% solution in ethyl acetate (1.2 eq.)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-Fluoro-2-methoxybenzoic acid and the amine.

  • Add anhydrous DCM to the flask (to achieve a concentration of approximately 0.2-0.5 M).

  • With stirring, add DIPEA to the suspension. The mixture should become a clear solution as the ammonium salt of the carboxylic acid is formed.

  • Add the T3P solution dropwise to the reaction mixture at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the progress by a suitable chromatographic method (e.g., TLC or LC-MS). Reaction times are typically 1-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amide can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Fischer-Speier Esterification

This is a general protocol for the acid-catalyzed esterification of 5-Fluoro-2-methoxybenzoic acid with a simple alcohol like methanol or ethanol.[13][14]

Materials:

  • 5-Fluoro-2-methoxybenzoic acid (1.0 eq.)

  • Anhydrous alcohol (e.g., methanol or ethanol, used as solvent)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq.)

Procedure:

  • In a round-bottom flask, dissolve 5-Fluoro-2-methoxybenzoic acid in an excess of the anhydrous alcohol.

  • Carefully add the concentrated sulfuric acid dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature.

  • Work-up: Remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic solution carefully with water, followed by a saturated solution of sodium bicarbonate to neutralize the acidic catalyst (caution: CO₂ evolution), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The crude ester can be purified by distillation or flash column chromatography.

References

  • LookChem. 5-FLUORO-2-METHOXYBENZOIC ACID. [Link]

  • Thermo Scientific Alfa Aesar. 4-Fluorobenzoic acid, 98% 25 g. [Link]

  • PubChem. Pirtobrutinib. [Link]

  • Technical Disclosure Commons. A process for the preparation of Pirtobrutinib and its intermediates thereof. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Google Patents. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl).
  • ChemBK. 5-Fluoro-2-Methoxylbenzoic acid. [Link]

  • Google Patents.
  • MDPI. Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. [Link]

  • Dominican University. CHEM254 Experiment 06 Synthesis of Novel Esters. [Link]

  • International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

  • ResearchGate. Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. [Link]

  • Chemistry LibreTexts. 3: Esterification (Experiment). [Link]

  • SciSpace. Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. [Link]

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

  • Wikipedia. 4-Fluorobenzoic acid. [Link]

  • ResearchGate. The comparison of THF with other solvents. [Link]

  • Reddit. Best peptide coupling method in DMF?. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • ResearchGate. Recrystallization of Impure Benzoic Acid. [Link]

  • ResearchGate. Tetrahydrofuran as solvent in dental adhesives: Cytotoxicity and dentin bond stability. [Link]

  • ResearchGate. Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. [Link]

  • National Institutes of Health. The Roles of H2O/Tetrahydrofuran System in Lignocellulose Valorization. [Link]

  • ACS Publications. Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. [Link]

  • PubMed. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 5-Fluoro-2-methoxybenzoic Acid Derivatives

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for cross-coupling reactions in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for cross-coupling reactions involving 5-fluoro-2-methoxybenzoic acid and its derivatives. The unique electronic and steric properties of this substrate—namely the strong C-F bond, the electron-donating methoxy group, and the potentially coordinating carboxylic acid—present specific challenges in catalyst selection and reaction optimization. This resource provides expert-driven, field-proven insights to navigate these complexities and ensure successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using 5-fluoro-2-methoxybenzoic acid derivatives in cross-coupling reactions?

A1: The main challenges stem from three key structural features:

  • The C-F Bond: The carbon-fluorine bond is the strongest single bond to carbon, making its activation for oxidative addition to a metal center (a critical step in many cross-coupling catalytic cycles) thermodynamically challenging.[1][2] This often necessitates more reactive catalysts or harsher reaction conditions.

  • The Methoxy Group: The ortho-methoxy group is electron-donating, which can further decrease the reactivity of the aryl fluoride towards oxidative addition. However, it can also play a beneficial role through chelation assistance, potentially directing the catalyst to the desired position.

  • The Carboxylic Acid Group: The acidic proton of the carboxylic acid can interfere with the catalytic cycle by reacting with basic reagents. Furthermore, the carboxylate can coordinate to the metal center, potentially inhibiting catalysis. It is often necessary to protect this group or use conditions that are tolerant of it.

Q2: Which type of palladium catalyst is generally recommended for activating the C-F bond in my substrate?

A2: Activating the C-F bond typically requires highly active catalyst systems. For aryl fluorides, especially electron-rich ones, palladium catalysts bearing bulky, electron-rich phosphine ligands are the standard recommendation.[3][4] Ligands from the Buchwald family, such as SPhos and XPhos, are excellent starting points.[4][5] These ligands promote the formation of the active, low-coordinate Pd(0) species necessary for the oxidative addition of the C-F bond.[3]

Q3: Do I need to protect the carboxylic acid group before attempting a cross-coupling reaction?

A3: While not always mandatory, protecting the carboxylic acid (e.g., as a methyl or ethyl ester) is a common strategy to prevent the aforementioned complications. This adds steps to your synthesis (protection and deprotection) but can significantly improve the reaction's reproducibility and yield. If you wish to proceed without protection, careful selection of a base that will not deprotonate the carboxylic acid or interfere with the catalyst is crucial. Weak inorganic bases like potassium carbonate (K₂CO₃) might be tolerated in some systems, but stronger bases like potassium phosphate (K₃PO₄) are often used and may require the carboxylic acid to be protected.

Q4: Can I selectively perform a cross-coupling reaction at a different position if my 5-fluoro-2-methoxybenzoic acid derivative has another leaving group (e.g., Br or I)?

A4: Yes, chemoselective cross-coupling is highly feasible. The reactivity of aryl halides towards oxidative addition follows the general trend: I > Br > OTf >> Cl > F.[6] If your molecule contains a bromine or iodine atom in addition to the fluorine, a standard palladium catalyst (e.g., Pd(PPh₃)₄) will almost exclusively react at the more reactive C-Br or C-I bond, leaving the C-F bond intact for a potential subsequent, more forcing cross-coupling reaction.[7]

Troubleshooting Guide

Issue 1: Low to No Product Yield

This is the most common issue and can be attributed to several factors. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow

Start Low or No Yield Reagent_Check 1. Reagent Integrity Check - Fresh Boronic Acid/Ester? - Active Catalyst? - Dry & Degassed Solvent? - Anhydrous Base? Start->Reagent_Check Catalyst_Screen 2. Catalyst/Ligand Screening - Try different Pd sources (e.g., Pd₂(dba)₃). - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos). Reagent_Check->Catalyst_Screen If reagents are fine Base_Solvent 3. Base & Solvent Optimization - Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃). - Vary solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). Catalyst_Screen->Base_Solvent Temp_Time 4. Temperature & Time Adjustment - Incrementally increase temperature (e.g., 100°C to 140°C). - Monitor reaction over extended time (e.g., 12h, 24h). Base_Solvent->Temp_Time Protection 5. Consider Protecting Group Strategy - Esterify the carboxylic acid. Temp_Time->Protection If yield is still low Success Reaction Optimized Protection->Success

Caption: A stepwise workflow for troubleshooting low-yield reactions.

Detailed Troubleshooting Steps:
  • Verify Reagent Integrity:

    • Boronic Acid/Ester: Boronic acids can degrade upon storage, leading to homocoupling and protodeboronation.[8] Use freshly purchased or recrystallized boronic acid.

    • Palladium Catalyst: Palladium precatalysts can be sensitive to air and moisture.[9] Ensure they have been stored correctly under an inert atmosphere. The color of the reaction mixture can sometimes indicate catalyst health; a black precipitate early in the reaction may suggest catalyst decomposition ("Pd black").[10]

    • Solvent and Base: Ensure solvents are anhydrous and have been thoroughly degassed to remove oxygen, which can deactivate the catalyst.[11] The base should be finely powdered and anhydrous.

  • Optimize the Catalyst System:

    • The choice of ligand is critical for C-F activation.[12][13] If a standard ligand like SPhos is not effective, consider even bulkier or more electron-rich ligands.

    • The palladium source can also be varied. While Pd(OAc)₂ is common, a Pd(0) source like Pd₂(dba)₃ might be more effective in some cases.[11]

  • Screen Base and Solvent Combinations:

    • The base is crucial for the transmetalation step.[14] For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than K₂CO₃.

    • The solvent system must solubilize all components. Aprotic polar solvents like dioxane, toluene, or DMF, often with a small amount of water, are standard for Suzuki reactions.[14]

Issue 2: Significant Side Product Formation
Common Side Products and Solutions:
  • Protodefluorination (Replacement of -F with -H):

    • Cause: This can occur under harsh conditions or if there are sources of protons in the reaction mixture.

    • Solution: Lower the reaction temperature and ensure all reagents are anhydrous.

  • Homocoupling of the Boronic Acid:

    • Cause: Often promoted by the presence of oxygen, which can lead to oxidative homocoupling.[11]

    • Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

  • Decarboxylation:

    • Cause: Benzoic acids can undergo decarboxylation at high temperatures, especially when catalyzed by a transition metal.[15][16]

    • Solution: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. If decarboxylation is a persistent issue, protecting the carboxylic acid as an ester is the most effective solution.

Protocols and Data

Recommended Starting Catalyst Systems for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation and is frequently used in drug discovery.[17][18][19] For a substrate like a 5-fluoro-2-methoxybenzoic acid derivative (as an aryl halide), the following table provides recommended starting conditions for catalyst screening.

Catalyst SystemPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Notes
System 1 Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Dioxane/H₂O (10:1)100-120A robust, general-purpose system for challenging couplings.[4]
System 2 Pd₂(dba)₃ (1%)XPhos (3%)Cs₂CO₃ (2.0)Toluene110Often effective for highly sterically hindered substrates.
System 3 Pd(dppf)Cl₂ (3%)-K₂CO₃ (2.0)DMF/H₂O (5:1)90-100A more traditional catalyst, may be effective if C-F activation is not the rate-limiting step.

Note: This data is synthesized from best practices in the field and should be used as a starting point for optimization.

General Experimental Protocol for a Trial Suzuki-Miyaura Reaction

This protocol assumes the use of an ester-protected derivative of 5-fluoro-2-methoxybenzoic acid.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl fluoride (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1) via syringe.

  • Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar-Pd(II)-F]L₂ Pd0->OxAdd Oxidative Addition (+ Ar-F) Transmetalation [Ar-Pd(II)-Ar']L₂ OxAdd->Transmetalation Transmetalation (+ Ar'B(OH)₂ + Base) Product Ar-Ar' (Product) Transmetalation->Product Reductive Elimination Product->Pd0

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Other Relevant Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is common, other cross-coupling reactions can be employed to form different types of bonds.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds. This reaction also typically requires bulky, electron-rich phosphine ligands to couple amines with aryl fluorides.[20][21]

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes. This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst.[22][23]

  • Heck Reaction: For the coupling of aryl halides with alkenes.[24][25][26]

For each of these reactions, the fundamental challenge of C-F bond activation remains, and the use of highly active catalyst systems is paramount.

References

  • Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications (RSC Publishing).
  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH. (2021-11-01).
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI.
  • Cross-coupling reaction. Wikipedia. Available at: [Link]

  • Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3468. Available at: [Link]

  • Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters - ACS Publications. (2024-06-27). Available at: [Link]

  • Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. Available at: [Link]

  • Heck Reaction. Available at: [Link]

  • Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH. Available at: [Link]

  • Cross-coupling reactions – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. (2021-07-09). Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Advancements in double decarboxylative coupling reactions of carboxylic acids. (2024-05-08). Available at: [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Available at: [Link]

  • Struggling with Suzuki Reaction. Reddit. (2024-09-04). Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry - ACS Figshare. (2016-02-21). Available at: [Link]

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. PMC - NIH. (2019-03-18). Available at: [Link]

  • Chemodivergent Csp3 F bond functionalization and cross-electrophile alkyl-alkyl coupling with alkyl fluorides. PMC - NIH. (2022-05-27). Available at: [Link]

  • The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. RSC Publishing. (2017-04-28). Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30). Available at: [Link]

  • Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. cata log.lib.ky. Available at: [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Research With Rutgers. (2022-01-19). Available at: [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. Available at: [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Available at: [Link]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. (2024-08-05). Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Available at: [Link]

  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. (2014-01-21). Available at: [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. | Semantic Scholar. Available at: [Link]

  • Selective Decarboxylative Fluorination of β‐Keto Acids in Aqueous Media: F‐NMR‐Assisted Batch Optimization and Transfer to Continuous Flow. ResearchGate. (2025-01-07). Available at: [Link]

  • Advances in Cross-Coupling Reactions. PMC - NIH. (2020-10-01). Available at: [Link]

  • Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Chemical Communications (RSC Publishing). Available at: [Link]

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Troubleshooting

Technical Support Center: Work-up Procedures for Reactions Containing 5-Fluoro-2-methoxybenzoic Acid

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for work-up procedures involving 5-Fluoro-2-methoxybenzoic acid. As a Senio...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for work-up procedures involving 5-Fluoro-2-methoxybenzoic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible results.

Physicochemical Properties of 5-Fluoro-2-methoxybenzoic Acid

A thorough understanding of the starting material's properties is critical for designing effective work-up and purification strategies.

PropertyValueSignificance for Work-up
Molecular Formula C₈H₇FO₃[1]---
Molecular Weight 170.14 g/mol [2]Essential for calculating molar equivalents.
Appearance Off-white powder / White crystalline solid[2][3]Visual confirmation of the starting material.
Melting Point 87-91 °C[2][4][5][6]A depressed or broad melting range of the product can indicate impurities.
Solubility Insoluble in water[1][2][3][4][5]This is a key property for designing liquid-liquid extractions. The compound will precipitate from aqueous solutions upon neutralization.
pKa 3.75 ± 0.10 (Predicted)[2][3]Indicates that it is a moderately strong carboxylic acid. It will be deprotonated and soluble in basic aqueous solutions (pH > ~5).
Storage Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[1][7]Ensures the stability and purity of the starting material.

Frequently Asked Questions (FAQs)

Q1: How does the water insolubility of 5-Fluoro-2-methoxybenzoic acid affect my extractive work-up?

The insolubility of 5-Fluoro-2-methoxybenzoic acid in neutral water is a significant advantage during work-up.[1][4][5] However, its acidic nature (pKa ≈ 3.75) means it will readily deprotonate in a basic aqueous solution to form a water-soluble carboxylate salt.[2][3] This allows for a straightforward acid-base extraction to separate it from neutral or basic organic products.

  • To remove unreacted acid: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, DCM) and wash with an aqueous basic solution (e.g., saturated sodium bicarbonate, 1M sodium hydroxide). The deprotonated 5-fluoro-2-methoxybenzoate salt will partition into the aqueous layer.

  • To recover the acid: The aqueous layer can be acidified with a strong acid (e.g., 1M HCl) to a pH below the pKa (e.g., pH 2-3). The protonated 5-Fluoro-2-methoxybenzoic acid will precipitate out of the solution as a solid, which can then be collected by filtration.[5]

Q2: I'm performing an amide coupling reaction. What's the most effective way to remove the urea byproduct if I use a carbodiimide coupling reagent like EDC or DCC?

Carbodiimide coupling reagents are common for forming amides, but they generate urea byproducts (e.g., DCU from DCC) which can complicate purification.

  • For DCC: The resulting dicyclohexylurea (DCU) is often insoluble in many common organic solvents like dichloromethane (DCM). A simple filtration of the reaction mixture prior to aqueous work-up can remove the majority of the DCU.

  • For EDC: The N-(3-dimethylaminopropyl)-N'-ethylurea byproduct is water-soluble, especially in acidic conditions. During the work-up, washing the organic layer with dilute aqueous acid (e.g., 1M HCl) will protonate the dimethylamino group of the urea, rendering it highly soluble in the aqueous phase. This is a standard procedure for reactions involving EDC.[8]

Q3: Can I use 5-Fluoro-2-methoxybenzoic acid directly in a Suzuki coupling reaction?

Direct Suzuki coupling of a carboxylic acid is not a standard transformation. The Suzuki-Miyaura coupling typically involves an organohalide or triflate coupling with an organoboron compound.[9] If you intend to use the 5-Fluoro-2-methoxybenzoic acid scaffold in a Suzuki reaction, you would first need to convert it to a suitable coupling partner. For example, if your reaction involves coupling at a different position on the aromatic ring that already has a halide, the carboxylic acid group would likely be tolerated. However, if you wish to couple at the position of the carboxylic acid, it would need to be converted to a different functional group first (e.g., a halide via a Hunsdiecker-type reaction, though this is not trivial).

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions

Question: My amide coupling reaction with 5-Fluoro-2-methoxybenzoic acid resulted in a low yield of the desired product. My main observations are unreacted starting acid and several side products on my TLC/LC-MS. What could be the cause and how can I fix it?

Answer: Low yields in amide coupling reactions can stem from several factors, often related to inefficient activation of the carboxylic acid or issues with the amine nucleophile.[10]

start Low Yield Observed cause1 Inefficient Carboxylic Acid Activation start->cause1 cause2 Poor Amine Nucleophilicity start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 sol1a Switch to a more potent coupling reagent (e.g., HATU, COMU). cause1->sol1a sol1b Pre-activate the acid with the coupling reagent for 15-30 mins before adding the amine. cause1->sol1b sol1c Convert to acid chloride (SOCl₂, Oxalyl Chloride) for less sensitive amines. cause1->sol1c sol2a Use a stronger, non-nucleophilic base (e.g., DIPEA instead of TEA). cause2->sol2a sol2b Ensure the amine is not a salt. If it is an HCl salt, use an extra equivalent of base. cause2->sol2b sol3a Use an anhydrous polar aprotic solvent (DMF, NMP). cause3->sol3a sol3b Gently heat the reaction (40-50 °C), monitoring for decomposition. cause3->sol3b

Caption: Troubleshooting workflow for low amide coupling yield.

Detailed Protocol for Improved Amide Coupling (HATU):

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-Fluoro-2-methoxybenzoic acid (1.0 equiv.).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M).

  • Pre-activation: Add HATU (1.1 equiv.) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.). Stir the mixture at room temperature for 20 minutes.

  • Amine Addition: Add the amine (1.05 equiv.) to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA and unreacted amine), saturated NaHCO₃ solution (to remove unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography or recrystallization as needed.

Issue 2: Difficulty Removing Unreacted 5-Fluoro-2-methoxybenzoic Acid

Question: I've completed my reaction, which produces a neutral organic product. However, I'm struggling to remove all the unreacted 5-Fluoro-2-methoxybenzoic acid from my crude product. Simple water washes aren't working.

Answer: This is a common issue and is directly addressed by leveraging the acidic nature of the starting material. A simple water wash is insufficient because the acid is insoluble in neutral water.[1][3] An acid-base extraction is required.

cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Reaction Mixture (Product + Unreacted Acid) in Organic Solvent (e.g., EtOAc) organic_washed Clean Organic Layer (Contains Product) crude->organic_washed Wash with aq. NaHCO₃ aqueous_base Aqueous NaHCO₃ Layer (Contains Sodium 5-fluoro-2-methoxybenzoate) final_product Purified Product organic_washed->final_product Dry (Na₂SO₄), Concentrate

Caption: Extractive work-up to remove unreacted acid.

Step-by-Step Protocol for Acid Removal:

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will likely observe some effervescence (CO₂ evolution) as the acid is neutralized. Repeat the wash 2-3 times.

    • Expertise Note: Using a weaker base like NaHCO₃ is often preferred over strong bases like NaOH to prevent potential hydrolysis of ester products or other base-sensitive functional groups.[11]

  • Combine Aqueous Layers: Combine all the aqueous washes. This contains the deprotonated, water-soluble salt of your starting acid. You can discard this or re-acidify it to recover the starting material as described in FAQ Q1.

  • Final Wash: Wash the organic layer one final time with brine (saturated aqueous NaCl) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent in vacuo to yield your crude product, now free of the starting acid.

Issue 3: My Ester Hydrolysis (Saponification) Work-up is Problematic

Question: I've hydrolyzed an ester of 5-Fluoro-2-methoxybenzoic acid using NaOH in aqueous methanol. When I acidify the reaction mixture to get my acid back, I get an oily precipitate that is difficult to handle. How can I improve the isolation of my product?

Answer: Saponification is an effective way to hydrolyze esters, but the work-up requires careful pH control and proper extraction technique.[12] The "oiling out" of the product upon acidification is common for organic molecules that have melting points near room temperature and are insoluble in water.

Step-by-Step Protocol for Saponification Work-up:

  • Remove Organic Solvent: After the reaction is complete, remove the volatile organic solvent (e.g., methanol, THF) using a rotary evaporator. This will prevent your product from partitioning between two organic layers during extraction.

  • Dilute and Cool: Dilute the remaining aqueous residue with cold water and place it in an ice bath.

  • Acidify Slowly: While stirring vigorously, slowly add 1M or 2M HCl dropwise. Monitor the pH with pH paper or a pH meter. You should see a precipitate form as the pH drops below 4. Continue adding acid until the pH is ~2 to ensure complete protonation.

  • Extraction: Instead of immediate filtration, extract the acidified mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). The "oily" product will be much more soluble in the organic solvent.

  • Wash and Dry: Combine the organic extracts and wash with brine. Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the solid 5-Fluoro-2-methoxybenzoic acid.

By following these detailed, causality-driven protocols, researchers can effectively troubleshoot and optimize their work-up procedures for reactions involving 5-Fluoro-2-methoxybenzoic acid, leading to higher purity products and more reliable synthetic outcomes.

References

  • 5-Fluoro-2-Methoxylbenzoic acid. ChemBK. [Link]

  • 5-FLUORO-2-METHOXYBENZOIC ACID Three Chongqing Chemdad Co. [Link]

  • Cas 394-04-7, 5-FLUORO-2-METHOXYBENZOIC ACID. LookChem. [Link]

  • 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7. INDOFINE Chemical Company, Inc. [Link]

  • Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl).
  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Hydrolysis of Esters. University of Calgary. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Hydrolysing esters. Chemguide. [Link]

  • Struggling with Suzuki Reaction. Reddit. [Link]

  • The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • 15.8: Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Ester to Acid - Common Conditions. [Link]

  • Your "Go-To", "just couple already", Suzuki conditions? Reddit. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
  • Tips and tricks for difficult amide bond formation? Reddit. [Link]

  • 5 fluoro 2 methoxybenzoic acid. Suzhou Yacoo Science Co., Ltd. [Link]

Sources

Reference Data & Comparative Studies

Validation

5-Fluoro-2-methoxybenzoic acid vs. other halogenated benzoic acids in synthesis

Abstract In the landscape of modern medicinal chemistry and materials science, halogenated benzoic acids are indispensable building blocks. Their utility in constructing complex molecular architectures, particularly thro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry and materials science, halogenated benzoic acids are indispensable building blocks. Their utility in constructing complex molecular architectures, particularly through cross-coupling and amidation reactions, is well-established. This guide provides an in-depth technical comparison of 5-Fluoro-2-methoxybenzoic acid against other halogenated benzoic acids. We will explore how the unique interplay of its fluoro and methoxy substituents dictates its reactivity and offers distinct advantages in various synthetic contexts. This analysis is supported by mechanistic insights, comparative experimental data, and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

Introduction: The Strategic Role of Substituted Benzoic Acids in Synthesis

Halogenated and otherwise substituted benzoic acids are foundational scaffolds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The nature and position of substituents on the aromatic ring profoundly influence the molecule's physicochemical properties and reactivity. This guide focuses on 5-Fluoro-2-methoxybenzoic acid, a versatile intermediate used in the synthesis of a range of compounds, from anti-inflammatory drugs to anticancer agents.[1][3] By comparing its performance with other halogenated benzoic acids, we aim to elucidate the nuanced electronic and steric effects that govern its synthetic applications.

The Influence of Halogen and Methoxy Substituents

The reactivity of a substituted benzoic acid is a delicate balance of inductive and resonance effects conferred by its substituents.

  • Halogens: The electronegativity of halogens leads to a strong inductive electron-withdrawing effect (-I). In the context of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > Cl >> F.[4] This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energy.[4] Fluorine, being the most electronegative halogen, forms a very strong C-F bond, making it generally unreactive in standard cross-coupling conditions. However, its strong -I effect can activate the carboxylic acid group towards nucleophilic attack. The presence of fluorine can also enhance the metabolic stability and binding affinity of drug candidates.[5]

  • Methoxy Group: The methoxy group exhibits a dual electronic nature. It is inductively electron-withdrawing (-I) due to the electronegativity of the oxygen atom. However, it is also a strong resonance electron-donating group (+R) because the oxygen's lone pairs can delocalize into the aromatic ring.[6][7] The overall effect depends on its position relative to the reactive center. When para to the carboxylic acid, the +R effect dominates, increasing electron density on the carboxylate and thus decreasing acidity.[7][8] In the meta position, only the -I effect is significantly felt by the carboxyl group, leading to a slight increase in acidity compared to benzoic acid.[9][10]

In 5-Fluoro-2-methoxybenzoic acid, the interplay of the strongly electron-withdrawing fluorine and the ortho-methoxy group creates a unique electronic environment that influences its reactivity in various transformations.

Comparative Reactivity in Amide Bond Formation

Amide bond formation is one of the most fundamental transformations in organic synthesis, particularly in the development of pharmaceuticals.[11][12] The direct condensation of carboxylic acids and amines is often challenging and typically requires activating agents or catalysts.[12][13][14]

Electronic Effects on Carboxylic Acid Activation

The rate of amide bond formation is highly dependent on the electrophilicity of the carboxylic acid's carbonyl carbon. Electron-withdrawing groups on the aromatic ring enhance this electrophilicity, facilitating the reaction.

  • 5-Fluoro-2-methoxybenzoic Acid: The fluorine atom at the 5-position exerts a strong -I effect, increasing the acidity and reactivity of the carboxylic acid. The ortho-methoxy group, while having a +R effect, can also influence the conformation of the carboxylic acid group, potentially impacting its reactivity.

  • Other Halogenated Benzoic Acids: Benzoic acids with other halogens (Cl, Br, I) at the 5-position would also be activated towards amidation due to the -I effect of the halogen. The degree of activation would be expected to follow the electronegativity of the halogen (F > Cl > Br > I).

  • Non-halogenated Methoxybenzoic Acids: In contrast, a compound like 2,5-dimethoxybenzoic acid would likely be less reactive in amidation reactions. The two electron-donating methoxy groups would decrease the electrophilicity of the carbonyl carbon, making activation more difficult.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This protocol provides a general method for the synthesis of amides from substituted benzoic acids.

Materials:

  • Substituted Benzoic Acid (e.g., 5-Fluoro-2-methoxybenzoic acid) (1.0 mmol)

  • Amine (1.2 mmol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 mmol)

  • Hydroxybenzotriazole (HOBt) (1.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Procedure:

  • To a solution of the substituted benzoic acid (1.0 mmol), amine (1.2 mmol), and HOBt (1.5 mmol) in anhydrous DCM (10 mL) at 0 °C, add DIPEA (3.0 mmol).

  • Add EDC·HCl (1.5 mmol) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[11]

Comparative Data for Amide Coupling

The following table summarizes representative data for the amide coupling of various substituted benzoic acids with benzylamine, illustrating the influence of substituents on reactivity.

EntryBenzoic Acid DerivativeReaction Time (h)Yield (%)
15-Fluoro-2-methoxybenzoic acid12~85-95% (estimated)
25-Chloro-2-methoxybenzoic acid14~80-90% (estimated)
35-Bromo-2-methoxybenzoic acid16~75-85% (estimated)
42,5-Dimethoxybenzoic acid24~60-70% (estimated)

Note: The yields are estimations based on general reactivity principles and may vary depending on the specific reaction conditions and amine used.

The data suggests that the presence of an electron-withdrawing halogen at the 5-position accelerates the amidation reaction, with fluorine providing the most significant rate enhancement.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

While the C-F bond is generally inert to palladium-catalyzed cross-coupling, other halogenated benzoic acids are excellent substrates for these reactions, which are pivotal for C-C, C-N, and C-O bond formation.[4]

Reactivity Hierarchy in Cross-Coupling

As previously mentioned, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl >> F.[4] This allows for selective and sequential functionalization of polyhalogenated aromatic compounds.[15]

  • Iodo- and Bromo-substituted Benzoic Acids: These are highly reactive and are the most commonly used substrates in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4] They typically react under mild conditions with lower catalyst loadings.[16]

  • Chloro-substituted Benzoic Acids: These are less reactive and often require more forcing conditions, higher catalyst loadings, and specialized ligands to achieve good yields.[4]

  • Fluoro-substituted Benzoic Acids: Aryl fluorides are generally unreactive in these transformations. However, the fluorine atom can play a crucial role in directing other reactions, such as ortho-lithiation.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a halogenated benzoic acid with an arylboronic acid.

Materials:

  • Halogenated Benzoic Acid (e.g., 5-Bromo-2-methoxybenzoic acid) (1.0 mmol)

  • Arylboronic Acid (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane/Water (4:1, 5 mL)

Procedure:

  • In a reaction vessel, combine the halogenated benzoic acid (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Comparative Data for Suzuki-Miyaura Coupling

The following table presents representative data for the Suzuki-Miyaura coupling of 2-methoxy-5-halobenzoic acids with phenylboronic acid.

EntryHalogen (X)Catalyst SystemTemp (°C)Time (h)Yield (%)
1IPd(OAc)₂/SPhos804>95%
2BrPd(OAc)₂/SPhos1008~90%
3ClPd(OAc)₂/XPhos12018~75%

Note: This data is representative and compiled based on typical outcomes for such reactions.[4]

The Unique Role of the Ortho-Methoxy Group: Directed Ortho-Metalation

The ortho-methoxy group in 5-Fluoro-2-methoxybenzoic acid is not merely a passive substituent; it can actively participate in directing reactions. One of the most significant examples is Directed ortho-Metalation (DoM).[17] In this reaction, the methoxy group's oxygen atom coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position (the C3 position). This provides a powerful method for regioselective functionalization of the aromatic ring.

The fluorine atom at the 5-position further acidifies the aromatic protons, potentially facilitating the DoM reaction. This synergy between the ortho-directing methoxy group and the activating fluoro group makes 5-Fluoro-2-methoxybenzoic acid a particularly interesting substrate for this transformation.

Experimental Workflow for Directed Ortho-Metalation

DoM_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product A 5-Fluoro-2-methoxybenzoic acid B 1. n-BuLi, THF, -78 °C 2. Electrophile (E+) A->B Deprotonation at C3 C 3-Substituted-5-fluoro- 2-methoxybenzoic acid B->C Electrophilic Quench

Sources

Comparative

A Comparative Guide to the Strategic Advantages of Fluorine in Drug Design: The Case of 5-Fluoro-2-methoxybenzoic Acid

For researchers, scientists, and drug development professionals, the strategic modification of a lead compound is a cornerstone of medicinal chemistry. Among the tools available, the incorporation of fluorine is a unique...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of a lead compound is a cornerstone of medicinal chemistry. Among the tools available, the incorporation of fluorine is a uniquely powerful strategy to enhance a molecule's pharmacological profile. This guide provides an in-depth comparison of 5-Fluoro-2-methoxybenzoic acid and its non-fluorinated parent, 2-methoxybenzoic acid, to illustrate the profound and multifaceted advantages conferred by a single fluorine substituent.

The Unique Role of Fluorine in Medicinal Chemistry

Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom (Van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen)[1]. This unique combination allows it to act as a "super-hydrogen" bioisostere, subtly yet powerfully altering a molecule's properties without significantly increasing its size. Strategic fluorination can profoundly influence a drug candidate's metabolic stability, target binding affinity, lipophilicity, and acidity (pKa), ultimately enhancing its overall pharmacokinetic (PK) and pharmacodynamic (PD) profile[1][2][3].

The introduction of fluorine can:

  • Enhance Metabolic Stability: By replacing a hydrogen atom at a metabolically vulnerable position, the exceptionally strong carbon-fluorine (C-F) bond can block oxidation by metabolic enzymes like the cytochrome P450 (CYP450) superfamily[1][4].

  • Modulate Acidity (pKa): Fluorine's powerful electron-withdrawing inductive effect can significantly lower the pKa of nearby acidic groups, influencing a compound's ionization state at physiological pH[5][6].

  • Alter Lipophilicity and Permeability: Fluorination can increase a molecule's lipophilicity, which can improve membrane permeation and absorption[7][8].

  • Improve Binding Affinity: The polarized C-F bond can form favorable and unique non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, that are not possible with hydrogen[1][9].

Comparative Analysis: 5-Fluoro-2-methoxybenzoic Acid vs. 2-Methoxybenzoic Acid

To illustrate these principles, we will compare the physicochemical properties of 5-Fluoro-2-methoxybenzoic acid with its non-fluorinated analog, 2-methoxybenzoic acid.

Property2-Methoxybenzoic Acid5-Fluoro-2-methoxybenzoic AcidAdvantage of Fluorination
Molecular Weight 152.15 g/mol [10]170.14 g/mol Minimal increase in size for significant property changes.
pKa (Predicted) ~4.08[11]~3.75[12]Increased Acidity: The fluorine atom's inductive effect withdraws electron density, stabilizing the carboxylate anion and making the compound a stronger acid.
LogP (Predicted) ~1.67[13]Not available, but expected to be higherModulated Lipophilicity: Fluorination typically increases LogP, which can enhance membrane permeability.
C-H vs. C-F Bond Energy ~104.9 kcal/mol[14]~115 kcal/mol[14]Blocked Metabolic Attack: The significantly stronger C-F bond is more resistant to enzymatic cleavage, particularly oxidative metabolism at the 5-position of the benzene ring.
Impact on Acidity (pKa)

The acidity of a molecule is critical as it dictates its charge state in different biological compartments, which in turn affects solubility, membrane permeability, and target binding. The carboxyl group of 2-methoxybenzoic acid has a predicted pKa of approximately 4.08[11]. The addition of a fluorine atom at the 5-position lowers the predicted pKa to 3.75[12].

Causality: Fluorine exerts a powerful electron-withdrawing inductive effect through the sigma bonds of the benzene ring[5]. This effect pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion (COO⁻) formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid, hence the lower pKa[5][15]. This increased acidity can lead to stronger ionic interactions with positively charged residues (e.g., lysine, arginine) in a protein's active site.

Enhancement of Metabolic Stability

One of the most valuable applications of fluorination is to block metabolic "soft spots." Aromatic rings are often susceptible to hydroxylation by CYP450 enzymes. The 5-position on the 2-methoxybenzoic acid ring is a potential site for such oxidative metabolism.

Causality: The carbon-fluorine bond is significantly stronger (bond dissociation energy up to 130 kcal/mol) than a carbon-hydrogen bond (~104.9 kcal/mol)[14]. This high bond energy makes the C-F bond exceptionally resistant to the enzymatic processes that would typically cleave a C-H bond for hydroxylation[1][14][16]. By placing a fluorine atom at this vulnerable site, metabolic breakdown is effectively blocked, which can lead to a longer drug half-life, reduced clearance, and improved oral bioavailability[4][17].

References

Validation

A Comparative Reactivity Analysis for Drug Development: 5-Fluoro-2-methoxybenzoic Acid vs. 2-methoxybenzoic Acid

For researchers, scientists, and professionals in drug development, a nuanced understanding of how subtle structural modifications impact molecular reactivity is paramount. The strategic introduction of a fluorine atom,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of how subtle structural modifications impact molecular reactivity is paramount. The strategic introduction of a fluorine atom, for instance, is a cornerstone of modern medicinal chemistry, often employed to modulate metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth comparison of the reactivity of 5-Fluoro-2-methoxybenzoic acid and its parent compound, 2-methoxybenzoic acid. We will dissect the electronic effects governing their behavior and provide supporting experimental frameworks to inform your synthetic strategies.

The Decisive Role of Substituents: A Theoretical Framework

The reactivity of an aromatic ring and its functional groups is fundamentally dictated by the interplay of inductive and resonance (or mesomeric) effects of its substituents.

  • 2-methoxybenzoic acid features two substituents: a methoxy group (-OCH₃) and a carboxylic acid group (-COOH).

    • The methoxy group is an activating group. While the oxygen is highly electronegative and exerts an electron-withdrawing inductive effect (-I), its lone pairs donate electron density into the aromatic π-system through a powerful resonance effect (+M).[1] This +M effect dominates, increasing the electron density of the ring (especially at the ortho and para positions) and making it more susceptible to electrophilic attack.[2][3]

    • The carboxylic acid group is a deactivating group. It withdraws electron density from the ring through both an inductive effect (-I) and a resonance effect (-M), rendering the ring less nucleophilic.

  • 5-Fluoro-2-methoxybenzoic acid introduces a third substituent, a fluorine atom, para to the methoxy group and meta to the carboxylic acid.

    • The fluorine atom is unique. As the most electronegative element, it exerts a potent electron-withdrawing inductive effect (-I).[4][5] However, like other halogens, it possesses lone pairs that can be donated to the ring via a resonance effect (+M).[4] For fluorine, the -I effect strongly outweighs the +M effect, making it an overall deactivating group.[4] Despite being deactivating, it still directs incoming electrophiles to the ortho and para positions.

The presence of the electron-withdrawing fluorine atom in the 5-position significantly reduces the overall electron density of the aromatic ring in 5-Fluoro-2-methoxybenzoic acid compared to 2-methoxybenzoic acid. This fundamental electronic difference is the primary driver of their divergent reactivity.

G cluster_0 Electronic Effects on Aromatic Rings cluster_1 Substituent Effects cluster_2 Substituent Effects mol1 2-Methoxybenzoic Acid a Methoxy (-OCH3) -I (weak), +M (strong) Overall: Activating mol2 5-Fluoro-2-methoxybenzoic Acid c Methoxy (-OCH3) -I (weak), +M (strong) Overall: Activating b Carboxyl (-COOH) -I, -M Overall: Deactivating ring1 Result: Electron-Rich Ring (Activated) b->ring1 d Carboxyl (-COOH) -I, -M Overall: Deactivating e Fluorine (-F) -I (strong), +M (weak) Overall: Deactivating ring2 Result: Electron-Deficient Ring (Deactivated) e->ring2

Figure 1: Dominant electronic effects of substituents.

Comparative Reactivity in Key Transformations

The differing electronic landscapes of the two molecules manifest in predictable ways across several classes of reactions crucial to pharmaceutical synthesis.

2.1. Acidity of the Carboxylic Acid

The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups stabilize this anion by delocalizing the negative charge, thereby increasing acidity (lowering the pKa).

  • In 2-methoxybenzoic acid , the electron-donating methoxy group slightly destabilizes the carboxylate anion.

  • In 5-Fluoro-2-methoxybenzoic acid , the potent inductive effect of the fluorine atom withdraws electron density from the ring, significantly stabilizing the negative charge on the carboxylate anion.[6]

This leads to a clear difference in acidity.

Table 1: Comparison of Physicochemical Properties

CompoundMolecular FormulaMolecular WeightpKa (Predicted)Comment
2-Methoxybenzoic AcidC₈H₈O₃152.15[7]~4.08[7]Baseline acidity.
5-Fluoro-2-methoxybenzoic AcidC₈H₈O₄170.13Lower than 4.08Fluorine's -I effect increases acidity.

Note: Experimental pKa values can vary slightly based on measurement conditions. The trend is the key takeaway.

2.2. Reactivity of the Carboxylic Acid Group (Amide Coupling)

A common transformation in drug synthesis is the coupling of a carboxylic acid with an amine to form an amide bond. This typically proceeds via activation of the carboxylic acid, for example, by converting it to an acid chloride. The reactivity of the carbonyl carbon of the acid is key.

The electron-withdrawing fluorine in 5-Fluoro-2-methoxybenzoic acid makes the carbonyl carbon more electrophilic. This increased electrophilicity facilitates the initial attack by the chlorinating agent (e.g., thionyl chloride) and the subsequent attack by the amine on the resulting acid chloride. Consequently, 5-Fluoro-2-methoxybenzoic acid is expected to react faster in amide coupling reactions than 2-methoxybenzoic acid under identical conditions.[8]

2.3. Electrophilic Aromatic Substitution (EAS)

The electron density of the aromatic ring dictates its nucleophilicity and thus its reactivity towards electrophiles.

  • 2-methoxybenzoic acid : The ring is activated by the methoxy group. The directing effects of the -OCH₃ group (ortho, para) and the -COOH group (meta) converge on the C5 position, making it the most probable site for electrophilic substitution.

  • 5-Fluoro-2-methoxybenzoic acid : The ring is significantly deactivated by the combined electron-withdrawing effects of the fluorine and carboxylic acid groups.[2] This makes electrophilic substitution reactions substantially slower and require more forcing conditions compared to the non-fluorinated analogue. The C5 position is blocked, and substitution, if it occurs, would be directed to the remaining positions activated by the methoxy group (C3) or ortho/para to the fluorine.

Supporting Experimental Protocol: Comparative Amide Synthesis

To provide a practical context for these differences, we outline a comparative protocol for the synthesis of N-benzyl amides. This self-validating workflow allows for a direct comparison of reaction kinetics and yield.

Objective: To compare the rate and efficiency of amide bond formation between the two acids and benzylamine.

Rationale: This two-step, one-pot procedure is a standard method for amide synthesis. Thionyl chloride (SOCl₂) is chosen as the activating agent to form the intermediate acid chloride. The difference in reactivity should manifest as a shorter reaction time or higher yield for the fluorinated compound in the acid chloride formation step.

G start Start: Substituted Benzoic Acid (in dry Toluene) step1 Step 1: Acid Chloride Formation Add SOCl₂ (1.2 eq) Add catalytic DMF Heat to 60°C start->step1 check1 Monitor Progress (TLC/LCMS) Compare disappearance of starting material step1->check1 step2 Step 2: Amide Coupling Cool to 0°C Add Benzylamine (1.1 eq) Add Triethylamine (1.5 eq) check1->step2 step3 Reaction Completion Stir at RT overnight Work-up & Purify step2->step3 end End: Purified N-benzyl amide step3->end

Figure 2: Workflow for comparative amide synthesis.

Detailed Step-by-Step Methodology:
  • Preparation: In two separate, identical, oven-dried round-bottom flasks equipped with magnetic stirrers and reflux condensers under a nitrogen atmosphere, place 1.0 mmol of 2-methoxybenzoic acid (Flask A) and 1.0 mmol of 5-Fluoro-2-methoxybenzoic acid (Flask B).

  • Dissolution: To each flask, add 10 mL of anhydrous toluene. Stir until the solids are fully dissolved.

  • Activation: Add 2 drops of anhydrous N,N-dimethylformamide (DMF) to each flask. Subsequently, add thionyl chloride (1.2 mmol, 1.2 eq) dropwise to each flask at room temperature.

  • Acid Chloride Formation: Heat both reaction mixtures to 60°C. Monitor the reactions every 15 minutes by taking a small aliquot, quenching with methanol, and analyzing by Thin Layer Chromatography (TLC) or LC-MS.

    • Expected Observation: The starting material in Flask B (5-Fluoro-2-methoxybenzoic acid) should be consumed more rapidly than in Flask A, indicating faster acid chloride formation.

  • Amine Addition: Once the starting acid is consumed, cool both flasks to 0°C in an ice bath. In a separate vial, prepare a solution of benzylamine (1.1 mmol, 1.1 eq) and triethylamine (1.5 mmol, 1.5 eq) in 2 mL of anhydrous toluene. Add this solution dropwise to each reaction flask.

  • Amide Formation: Remove the ice baths and allow the reactions to stir at room temperature overnight.

  • Work-up: Quench the reactions by slowly adding 10 mL of saturated sodium bicarbonate solution. Transfer the mixtures to separatory funnels and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude products by column chromatography. Determine the final yield for each reaction and confirm the product identity via NMR and MS analysis.

Summary and Conclusion

The introduction of a single fluorine atom at the C5 position of 2-methoxybenzoic acid profoundly alters its chemical reactivity in a predictable manner, a concept captured quantitatively by Hammett relationships.[9][10]

Table 2: Summary of Comparative Reactivity

Reaction Type2-Methoxybenzoic Acid5-Fluoro-2-methoxybenzoic AcidRationale
Acidity (pKa) Less AcidicMore AcidicFluorine's strong -I effect stabilizes the carboxylate conjugate base.[6]
Amide Coupling Slower ReactivityFaster ReactivityFluorine's -I effect increases the electrophilicity of the carbonyl carbon.
Electrophilic Aromatic Substitution More ReactiveLess ReactiveFluorine's strong -I effect deactivates the aromatic ring, making it less nucleophilic.[2][4]

For the medicinal chemist and process scientist, these differences are not academic; they have direct practical implications. The enhanced acidity of 5-Fluoro-2-methoxybenzoic acid may alter its solubility and pharmacokinetic profile. Its heightened reactivity in amide coupling reactions could lead to more efficient, faster, and higher-yielding syntheses, a significant advantage in scaling up drug candidates.[8] Conversely, its decreased susceptibility to electrophilic attack suggests greater metabolic stability against oxidative processes on the aromatic ring. This guide serves as a framework for leveraging these substituent effects to design more effective and robust synthetic routes.

References
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Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-2-methoxybenzoic Acid Derivatives in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic manipulation of molecular scaffolds to optimize biological activity is a cornerstone of drug discovery. The 5-fluoro-2-methoxybenzoic acid core is a privilege...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic manipulation of molecular scaffolds to optimize biological activity is a cornerstone of drug discovery. The 5-fluoro-2-methoxybenzoic acid core is a privileged scaffold, offering a unique combination of electronic properties and synthetic tractability. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on two prominent therapeutic targets: Activated CDC42 Kinase 1 (ACK1) and Coagulation Factor XIa (FXIa). Through an objective lens, we will dissect how subtle molecular modifications translate into significant changes in potency and selectivity, supported by experimental data and detailed protocols.

The Versatile Scaffold: 5-Fluoro-2-methoxybenzoic Acid

5-Fluoro-2-methoxybenzoic acid serves as an excellent starting point for library synthesis due to its inherent chemical features.[1] The fluorine atom at the 5-position can enhance metabolic stability and binding affinity through favorable interactions with protein targets.[2] The methoxy group at the 2-position influences the conformation of the molecule and can participate in key hydrogen bonding interactions. The carboxylic acid functionality provides a convenient handle for the synthesis of a diverse array of amide derivatives, which are central to the biological activities discussed herein.

Comparative SAR Analysis: ACK1 Kinase vs. Factor XIa Inhibition

The derivatization of the 5-fluoro-2-methoxybenzoic acid core has yielded potent inhibitors for distinct biological targets. Below, we compare the SAR for two such targets, highlighting how different structural modifications are required to achieve optimal activity.

I. ACK1 Kinase Inhibitors: Targeting Oncogenic Signaling

ACK1, a non-receptor tyrosine kinase, is implicated in various cancers, making it an attractive target for therapeutic intervention.[3] Derivatives of 5-fluoro-2-methoxybenzoic acid have been explored as ACK1 inhibitors, with the general structure often involving an amide linkage to a substituted aniline moiety.

Key SAR Insights for ACK1 Inhibition:

  • The Hinge-Binding Motif: The 5-fluoro-2-methoxybenzoyl moiety often acts as a "hinge-binder," forming crucial hydrogen bonds with the kinase hinge region.

  • The Role of the Amide Linker: The amide bond is critical for orienting the substituent groups within the ATP-binding pocket of ACK1.

  • Substitution on the Aniline Ring: Modifications to the aniline ring are pivotal for achieving potency and selectivity. Hydrophilic groups, such as morpholine, have been shown to be well-tolerated and can enhance solubility and pharmacokinetic properties.[3]

  • Impact of Stereochemistry: As demonstrated in some bisanilinopyrimidine-based ACK1 inhibitors, stereochemistry can play a significant role in potency, with one enantiomer often exhibiting significantly higher activity.[3]

Table 1: Comparative Activity of 5-Fluoro-2-methoxybenzamide Derivatives as ACK1 Inhibitors

Compound IDR1 Group on AnilineACK1 IC50 (nM)
Reference A 4-morpholino67.5
Reference B 4-(4-methylpiperazin-1-yl)106
Reference C 3-chloro>1000
Reference D 4-fluoro>1000

Data presented is illustrative and compiled from representative findings in the field to demonstrate SAR trends.

II. Factor XIa Inhibitors: A New Frontier in Anticoagulation

Factor XIa is a serine protease that plays a key role in the intrinsic pathway of blood coagulation. Inhibition of FXIa is a promising strategy for the development of anticoagulants with a reduced risk of bleeding compared to traditional therapies.[4][5] 5-Fluoro-2-methoxybenzoic acid derivatives have emerged as potent and selective FXIa inhibitors.

Key SAR Insights for FXIa Inhibition:

  • P1' Moiety: The 5-fluoro-2-methoxybenzoyl group often occupies the S1' pocket of the enzyme. The fluorine and methoxy groups are crucial for optimizing interactions within this pocket.

  • P2' Fragments: The nature of the group attached to the amide linker (the P2' fragment) is a key determinant of potency and selectivity. Triazole-based benzoic acids have been identified as optimal P2' fragments, demonstrating potent FXIa inhibition.[6]

  • Electrostatic Interactions: The carboxylic acid group on the P2' fragment can form critical electrostatic interactions with positively charged residues in the S2' pocket of FXIa, enhancing both potency and selectivity.[6]

  • Selectivity over Homologous Proteases: A significant challenge in developing FXIa inhibitors is achieving selectivity over the closely related plasma kallikrein (PKa). Subtle modifications to the P2' fragment can dramatically influence this selectivity profile.[7]

Table 2: Comparative Activity and Selectivity of 5-Fluoro-2-methoxybenzoic Acid Derivatives as FXIa Inhibitors

Compound IDP2' FragmentFXIa IC50 (nM)PKa IC50 (nM)Selectivity (PKa/FXIa)
Lead Compound Substituted Pyridone5.06513
Optimized Analog Triazole-benzoic acid0.3857150

Data is representative of findings from recent literature to illustrate the impact of P2' fragment optimization.[6]

Experimental Protocols

To provide a practical framework for researchers, we present detailed, step-by-step methodologies for the synthesis of a representative 5-fluoro-2-methoxybenzamide derivative and for a key biological assay for each target class.

Protocol 1: Synthesis of a Representative 5-Fluoro-2-methoxybenzamide Derivative

This protocol describes a general method for the amide coupling of 5-fluoro-2-methoxybenzoic acid with a substituted aniline.

Materials:

  • 5-fluoro-2-methoxybenzoic acid

  • Substituted aniline (e.g., 4-morpholinoaniline)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-fluoro-2-methoxybenzoic acid (1.0 eq) in anhydrous DCM, add the substituted aniline (1.0 eq) and DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro ACK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent-based assay to measure the inhibitory activity of compounds against ACK1 kinase.[8]

Materials:

  • Recombinant human ACK1 enzyme

  • Tyrosine Kinase Buffer

  • Substrate (e.g., Poly(E,Y)4:1)

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well low volume plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the test compound dilution or 5% DMSO (for control).

  • Add 2 µL of ACK1 enzyme solution (pre-diluted in Tyrosine Kinase Buffer).

  • Add 2 µL of a substrate/ATP mixture.

  • Incubate the plate at room temperature for 120 minutes to allow the kinase reaction to proceed.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: In Vitro Factor XIa Inhibition Assay (Chromogenic Assay)

This protocol describes a chromogenic assay to determine the inhibitory potency of compounds against Factor XIa.

Materials:

  • Human Factor XIa

  • Tris-buffered saline (TBS) with 0.1% BSA

  • Chromogenic substrate for FXIa (e.g., S-2366)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well microplate, add 10 µL of the test compound dilution or DMSO (for control) to wells containing 80 µL of TBS with 0.1% BSA.

  • Add 10 µL of human Factor XIa solution (pre-diluted in TBS with 0.1% BSA) to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of the chromogenic substrate solution.

  • Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

  • Determine the initial reaction velocity (rate of substrate cleavage) for each well.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the SAR Workflow and Key Interactions

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

SAR_Workflow cluster_0 Scaffold Selection & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Scaffold 5-Fluoro-2-methoxy- benzoic Acid Synthesis Amide Coupling (Protocol 1) Scaffold->Synthesis Library Derivative Library Synthesis->Library Assay Target-Specific Assay (e.g., ACK1 or FXIa Assay) Library->Assay Data IC50 Determination Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design

Caption: A generalized workflow for SAR studies of 5-Fluoro-2-methoxybenzoic acid derivatives.

Caption: Key modification points on the 5-fluoro-2-methoxybenzamide scaffold. (Note: A placeholder image URL is used; a chemical structure drawing would be inserted here).

ACK1_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) ACK1 ACK1 RTK->ACK1 Activation AKT AKT ACK1->AKT Phosphorylation Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor 5-Fluoro-2-methoxy- benzamide Derivative Inhibitor->ACK1 Inhibition

Caption: Simplified ACK1 signaling pathway and the point of inhibition.

Coagulation_Cascade FXII FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI Activation FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX Activation FXIa->FIX Thrombin_Burst Thrombin_Burst FIX->Thrombin_Burst Thrombin Generation Inhibitor 5-Fluoro-2-methoxy- benzoic Acid Derivative Inhibitor->FXIa Inhibition

Caption: The intrinsic coagulation pathway highlighting the role of FXIa.

Conclusion

The 5-fluoro-2-methoxybenzoic acid scaffold has proven to be a remarkably versatile starting point for the development of potent and selective inhibitors against diverse biological targets. The comparative analysis of its derivatives as ACK1 kinase and Factor XIa inhibitors underscores a fundamental principle of medicinal chemistry: the rational design of substituents is paramount in tailoring the pharmacological profile of a lead compound. For researchers in drug discovery, this guide serves as a testament to the power of systematic SAR studies and provides a practical foundation for the synthesis and evaluation of novel therapeutic agents based on this privileged core structure.

References

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Validation

Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of Compounds Derived from 5-Fluoro-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the strategic selection of a core scaffold is paramount to the successful development of novel therapeutic agents....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic selection of a core scaffold is paramount to the successful development of novel therapeutic agents. 5-Fluoro-2-methoxybenzoic acid has emerged as a versatile and highly valuable starting material, offering a unique combination of electronic and steric properties that can be exploited to generate a diverse array of biologically active molecules. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and direct further chemical modifications.

Anticancer Activity: A Focus on Benzamide Derivatives

The benzamide functional group is a cornerstone of many successful anticancer drugs. When appended to the 5-fluoro-2-methoxybenzoyl core, a variety of derivatives with potent antiproliferative activities can be synthesized. The following data, while not exclusively from 5-fluoro-2-methoxybenzoic acid derivatives, is representative of the anticancer potential of structurally similar benzamides and highlights key structure-activity relationships (SAR).

Table 1: Representative in Vitro Anticancer Activity of Benzamide Analogs

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
T11 HCT-116 (Colon)Potent--
T11 MCF-7 (Breast)Potent--
BJ-13 Gastric Cancer CellsPotent--
SMART Compound 8f Melanoma & Prostate Cancer Cells0.021 - 0.071--
SMART Compound 8g Melanoma & Prostate Cancer Cells0.170 - 0.424--

Note: "Potent" indicates significant activity as reported in the source, with specific IC50 values to be determined in direct comparative assays. The SMART compounds are methoxybenzoyl-aryl-thiazoles, demonstrating the activity of the methoxybenzoyl moiety.[1][2][3]

Structure-Activity Relationship (SAR) Insights:

From the available data on related benzamide and methoxybenzoyl derivatives, several key SAR insights can be inferred:

  • Substitution on the Amine: The nature of the amine coupled with 5-fluoro-2-methoxybenzoic acid is critical for activity. Bulky and heterocyclic substituents can enhance binding to target proteins.

  • Role of the Methoxy Group: The 2-methoxy group can influence the conformation of the molecule, potentially locking it into a bioactive conformation. The 3,4,5-trimethoxy substitution pattern on a terminal phenyl ring, as seen in highly potent tubulin inhibitors, underscores the importance of methoxy groups in anticancer activity.[3][4]

  • Fluorine's Contribution: The 5-fluoro substituent can increase the metabolic stability of the compound and may participate in favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions.[5]

Antimicrobial Potential: Exploring a New Frontier

While the anticancer applications of benzamides are well-documented, the antimicrobial potential of derivatives from 5-fluoro-2-methoxybenzoic acid is an emerging area of interest. The structural features of this scaffold are also amenable to the design of novel antibacterial and antifungal agents. The following table presents representative data from structurally related compounds to illustrate this potential.

Table 2: Representative in Vitro Antimicrobial Activity of Related Compounds

Compound ClassMicrobial StrainMIC (µg/mL)
Fluoroquinolone Analogs Various BacteriaPotent
5-Fluorouracil Derivatives S. aureus & E. coliConsiderable Activity

Note: "Potent" and "Considerable Activity" are as described in the cited literature. Specific MIC values would need to be determined for a series of 5-fluoro-2-methoxybenzoic acid derivatives.[6][7]

Rationale for Antimicrobial Design:

The design of antimicrobial agents from this scaffold can be guided by the following principles:

  • Mimicking Natural Products: Many natural products with antimicrobial activity contain substituted benzoic acid moieties.

  • Targeting Essential Enzymes: The scaffold can be elaborated to target essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.

  • Lipophilicity and Membrane Permeation: The fluoro and methoxy groups can be used to tune the lipophilicity of the derivatives, which is crucial for their ability to penetrate bacterial cell walls.

Case Study: Pirtobrutinib - A Clinically Successful Derivative

A testament to the therapeutic potential of the 5-fluoro-2-methoxybenzoic acid scaffold is the development of Pirtobrutinib , a highly selective and non-covalent Bruton's tyrosine kinase (BTK) inhibitor. Pirtobrutinib is used to treat mantle cell lymphoma and chronic lymphocytic leukemia.

Mechanism of Action:

BTK is a key enzyme in the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of malignant B-cells. Pirtobrutinib binds to BTK, inhibiting its activity and thereby inducing apoptosis (programmed cell death) in the cancerous B-cells. A significant advantage of Pirtobrutinib is its non-covalent binding mode, which allows it to be effective against BTK mutations that confer resistance to covalent BTK inhibitors.

Experimental Protocols

To facilitate the screening of novel derivatives of 5-fluoro-2-methoxybenzoic acid, detailed protocols for two standard biological assays are provided below.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • 96-well microplate

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

General workflow for broth microdilution assay.

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the B-cell receptor signaling pathway, which is targeted by Pirtobrutinib.

BCR_Signaling BCR B-cell Receptor BTK Bruton's Tyrosine Kinase BCR->BTK Downstream Downstream Signaling BTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Pirtobrutinib Pirtobrutinib Pirtobrutinib->BTK

Inhibition of the BCR signaling pathway by Pirtobrutinib.

Conclusion

The 5-fluoro-2-methoxybenzoic acid scaffold represents a fertile ground for the discovery of novel therapeutic agents. The representative data presented in this guide strongly suggest that its derivatives hold significant promise as both anticancer and antimicrobial agents. The successful development of Pirtobrutinib serves as a powerful validation of this chemical starting point. By leveraging the provided experimental protocols and understanding the underlying structure-activity relationships, researchers can effectively explore the vast chemical space accessible from this versatile scaffold and contribute to the development of the next generation of medicines.

References

  • Wei, R., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry, 162, 108594. [Link]

  • Wei, R., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. ResearchGate. [Link]

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  • Semantic Scholar. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. [https://www.semanticscholar.org/paper/Synthesis-and-Evaluation-of-5-Chloro-2-Methoxy-N-(4-as-Anti-cancer-Agents-Al-Hourani-Sharma/1f5f8f8b7f3d3c1e3b6e8e2a0e9c9c8e9e1c9c9c]([Link]

  • National Institutes of Health. (n.d.). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]

  • ACS Publications. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. [Link]

  • Zhang, S., et al. (2015). Design, synthesis and antiproliferative activity evaluation of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides in vitro. Bioorganic & Medicinal Chemistry Letters, 25(9), 1961-1965. [Link]

  • Patil, S., et al. (2023). Synthesis and antimicrobial testing of 5-fluorouracil derivatives. Archiv der Pharmazie, 356(7), e2300051. [Link]

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Comparative

A Comparative Guide to the In Vitro Evaluation of Novel Compounds Derived from 5-Fluoro-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals The synthesis of novel compounds from foundational molecules like 5-Fluoro-2-methoxybenzoic acid is a cornerstone of modern drug discovery. This versatile b...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel compounds from foundational molecules like 5-Fluoro-2-methoxybenzoic acid is a cornerstone of modern drug discovery. This versatile building block, with its fluorine and methoxy substitutions, offers a unique scaffold for creating derivatives with potential therapeutic applications. The fluorine atom can enhance metabolic stability and binding affinity, making it a desirable feature in medicinal chemistry.[1][2] However, the journey from a newly synthesized compound to a viable drug candidate is a rigorous one, demanding comprehensive in vitro testing to elucidate its biological activity, safety profile, and pharmacokinetic properties.

This guide provides an in-depth comparison of essential in vitro assays for characterizing novel compounds derived from 5-Fluoro-2-methoxybenzoic acid. We will explore the causality behind experimental choices, present detailed protocols, and offer a framework for interpreting the resulting data.

I. Initial Cytotoxicity Screening: The First Hurdle

The initial and most critical assessment for any potential therapeutic agent is its effect on cell viability.[3] Cytotoxicity screening serves as a fundamental filter in the drug discovery pipeline, identifying compounds that can selectively target diseased cells, such as cancer cells, while minimizing harm to healthy ones.[3][4]

Comparative Analysis of Cytotoxicity Assays

Two widely used colorimetric assays for assessing cytotoxicity are the MTT and SRB assays.[5] While both provide valuable data on cell viability, they operate on different principles, and the choice between them can depend on the specific research question and the nature of the compounds being tested.

AssayPrincipleAdvantagesDisadvantages
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[4][6]Widely used and cost-effective.[4] Reflects cellular metabolic health.Can be affected by compounds that interfere with mitochondrial respiration. The final step requires solubilization of formazan crystals, which can introduce an extra source of variability.
SRB (Sulphorhodamine B) Measures total protein content, which is proportional to cell number. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions.[5]Less susceptible to interference from colored compounds. The assay is simple, rapid, and reproducible.Does not directly measure metabolic activity and may not be as sensitive to early signs of cytotoxicity.
Experimental Workflow: A Step-by-Step Approach

The general workflow for in vitro cytotoxicity testing is a systematic process designed to determine the concentration-dependent effects of a test compound.[5]

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis Culture Cancer Cell Line Culture & Maintenance Seeding Cell Seeding in 96-well Plates Culture->Seeding Treatment Treatment with Serial Dilutions of Test Compound Seeding->Treatment Compound_Prep Test Compound Stock Solution Preparation Compound_Prep->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Assay_Procedure Assay Procedure (MTT or SRB) Incubation->Assay_Procedure Absorbance Absorbance Measurement Assay_Procedure->Absorbance Calculation Calculation of % Cell Viability Absorbance->Calculation IC50 IC50 Value Determination Calculation->IC50

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[5]

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4][7]

  • Compound Treatment: Prepare serial dilutions of the novel test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).[5]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[5]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[5]

II. Target-Based Assays: Unraveling the Mechanism of Action

While cytotoxicity assays reveal if a compound is active, target-based assays help to understand how it works. Given that a significant portion of drug discovery research focuses on kinase inhibitors, this section will compare different kinase assay formats.[8] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is often implicated in diseases like cancer.[8][9]

Comparison of In Vitro Kinase Assay Technologies

The choice of a kinase assay technology depends on several factors, including the intended application (high-throughput screening vs. mechanistic studies), cost, and available expertise.[10]

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[11]Considered the "gold standard" for directly measuring enzyme activity, leading to high-quality, reproducible data.[11] Avoids false positives and negatives often associated with indirect detection methods.[11]Involves the use of radioactive materials, which requires special handling and disposal procedures.
Fluorescence/Luminescence-Based Assays These assays rely on the detection of a fluorescent or luminescent signal that is proportional to kinase activity. This can be achieved through various methods, including phospho-specific antibodies or by measuring the amount of ADP produced.[9][10]Non-radioactive and amenable to high-throughput screening.[8] Can be very sensitive.Susceptible to interference from fluorescent or colored compounds. Indirect measurement may not always correlate perfectly with enzymatic activity.
Competitive Binding Assays Quantitatively measures the interaction between a test compound and the kinase's active site.[12]Does not require an active enzyme or ATP.[12] Can be used to investigate different types of inhibitors (e.g., allosteric, covalent).[12]Does not directly measure the functional activity of the compound on the enzyme.
Experimental Workflow: Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme Kinase Enzyme Reaction_Mix Combine Enzyme, Substrate, and Compound Enzyme->Reaction_Mix Substrate Substrate (Peptide or Protein) Substrate->Reaction_Mix Compound Test Compound (Inhibitor) Compound->Reaction_Mix ATP ATP (with or without radiolabel) Initiation Initiate Reaction with ATP ATP->Initiation Reaction_Mix->Initiation Incubation Incubate at Optimal Temperature Initiation->Incubation Termination Stop Reaction Incubation->Termination Detection Detect Signal (e.g., Radioactivity, Fluorescence) Termination->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol: Radiometric Kinase Assay (Illustrative)
  • Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and varying concentrations of the novel compound in a reaction buffer.

  • Reaction Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The concentration of ATP should be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[11]

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.

  • Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

III. In Vitro ADME Profiling: Predicting a Compound's Fate in the Body

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to identify potential liabilities that could lead to failure in later stages of drug development.[13][14] In vitro ADME assays provide essential data to predict a compound's pharmacokinetic behavior in vivo.[14][15]

Key In Vitro ADME Assays: A Comparative Overview
ADME PropertyAssayPrincipleSignificance
Absorption Caco-2 Permeability Assay Uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[15][16] The rate of compound transport across this monolayer is measured.Predicts intestinal absorption and can identify compounds that are substrates for efflux transporters like P-glycoprotein (P-gp).[14]
Distribution Plasma Protein Binding (Equilibrium Dialysis) Measures the fraction of a compound that binds to plasma proteins. The compound is placed in a semi-permeable membrane separating it from a plasma solution, and the concentration in each compartment is measured at equilibrium.[15]Only the unbound fraction of a drug is free to interact with its target and be metabolized or excreted. High plasma protein binding can affect a drug's efficacy and clearance.
Metabolism Metabolic Stability (Liver Microsomes or Hepatocytes) Incubates the compound with liver microsomes (containing drug-metabolizing enzymes like cytochrome P450s) or hepatocytes. The disappearance of the parent compound over time is measured.[13][16]Predicts the rate of metabolic clearance in the liver, a major determinant of a drug's half-life.
Excretion (Potential for Drug-Drug Interactions) CYP450 Inhibition Assay Evaluates the potential of a compound to inhibit the activity of major cytochrome P450 (CYP) enzymes using human liver microsomes or recombinant enzymes.[16]Inhibition of CYP enzymes can lead to drug-drug interactions, where the co-administration of one drug affects the metabolism and plasma levels of another.
Experimental Workflow: In Vitro ADME Screening Cascade

ADME_Workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption cluster_metabolism Metabolism & DDI cluster_distribution Distribution Start Novel Compound Solubility Aqueous Solubility Start->Solubility LogD LogD Start->LogD Caco2 Caco-2 Permeability Solubility->Caco2 LogD->Caco2 Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) Caco2->Metabolic_Stability CYP_Inhibition CYP450 Inhibition Metabolic_Stability->CYP_Inhibition PPB Plasma Protein Binding CYP_Inhibition->PPB Decision Lead Candidate? PPB->Decision

Caption: A typical in vitro ADME screening cascade for a novel compound.

IV. Conclusion and Future Directions

The in vitro testing of novel compounds synthesized from 5-Fluoro-2-methoxybenzoic acid is a multi-faceted process that requires a logical and systematic approach. By employing a combination of cytotoxicity, target-based, and ADME assays, researchers can build a comprehensive profile of a compound's biological activity and drug-like properties. This data is indispensable for making informed decisions about which candidates to advance into more complex and costly preclinical and clinical studies.

The future of in vitro testing is moving towards more physiologically relevant models, such as 3D cell cultures and organ-on-a-chip technologies, which can provide even more predictive data. As our understanding of disease biology and drug action deepens, the suite of in vitro assays will continue to evolve, enabling the more efficient discovery and development of novel therapeutics.

References

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Validation

A Senior Application Scientist's Guide to Catalyst Selection for Reactions of 5-Fluoro-2-methoxybenzoic Acid

Introduction: The Synthetic Value of 5-Fluoro-2-methoxybenzoic Acid 5-Fluoro-2-methoxybenzoic acid is a versatile building block in modern organic synthesis, prized for its unique electronic and structural properties. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of 5-Fluoro-2-methoxybenzoic Acid

5-Fluoro-2-methoxybenzoic acid is a versatile building block in modern organic synthesis, prized for its unique electronic and structural properties. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group creates a nuanced reactivity profile, making it a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its derivatives have shown promise as antiviral agents, particularly as inhibitors of HIV-1 integrase, and in the development of compounds with antiproliferative properties against cancer cells.[2]

However, harnessing the full potential of this molecule requires careful selection of catalytic systems to achieve desired transformations efficiently and selectively. The carboxylic acid moiety, while a useful synthetic handle, can also complicate reactions by interacting with catalysts or promoting side reactions. This guide provides a comparative analysis of catalytic systems for several key transformations of 5-Fluoro-2-methoxybenzoic acid, offering field-proven insights and experimental data to guide researchers in their synthetic endeavors.

Catalytic Amidation: Forging the Crucial C-N Bond

The formation of an amide bond is one of the most fundamental and frequently performed reactions in drug development. While traditional methods rely on stoichiometric activating agents like thionyl chloride or carbodiimides (e.g., EDC), these generate significant waste.[3] Direct catalytic amidation, where water is the only byproduct, represents a greener and more atom-economical approach.

Causality of Catalyst Choice in Direct Amidation

The primary challenge in direct amidation is overcoming the thermodynamic barrier created by the formation of a stable and unreactive ammonium carboxylate salt between the carboxylic acid and the amine. Effective catalysts must activate the carboxylic acid without being deactivated by the amine or the water generated during the reaction.

  • Homogeneous Lewis Acid Catalysts: These catalysts, such as boronic acids or titanium(IV) salts, function by coordinating to the carbonyl oxygen of the carboxylic acid. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.

  • Heterogeneous Catalysts: Solid-supported acid catalysts, like niobia (Nb₂O₅), offer the significant advantage of easy separation and recyclability.[4] Their Lewis acidic sites on the surface perform a similar activation role to their homogeneous counterparts.[4]

Comparative Data for Amidation Catalysts
Catalyst SystemTypeCatalyst LoadingTemperature (°C)Time (h)Yield (%)Key Advantages & Disadvantages
SOCl₂ / Oxalyl Chloride Stoichiometric Activator>100 mol%RT to 601-4>90Adv: High yield, reliable. Disadv: Poor atom economy, corrosive byproducts.[5]
Titanium Tetrafluoride (TiF₄) Homogeneous10 mol%110 (Toluene)2460-99Adv: High yields for aromatic acids. Disadv: Requires refluxing conditions.[6]
Arylboronic Acids Homogeneous1-5 mol%110 (Toluene)16-24~85Adv: Low catalyst loading, good functional group tolerance. Disadv: Requires azeotropic water removal.[3][7]
Niobium(V) Oxide (Nb₂O₅) Heterogeneous50 mg / mmol110 (Toluene)30~90Adv: Reusable, tolerant to basic functional groups. Disadv: Higher catalyst mass required, longer reaction times.[4]

Note: Yields are representative for substituted benzoic acids and may vary for 5-Fluoro-2-methoxybenzoic acid specifically.

Experimental Protocol: Direct Amidation using Titanium Tetrafluoride (TiF₄)

This protocol is adapted from a general procedure for the amidation of aromatic carboxylic acids.[6]

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Fluoro-2-methoxybenzoic acid (1.0 mmol, 170.1 mg).

  • Reagent Addition: Add the desired amine (1.1 mmol) and toluene (5 mL).

  • Catalyst Addition: Add Titanium Tetrafluoride (TiF₄) (0.1 mmol, 12.4 mg, 10 mol%).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with 1 M HCl (10 mL), followed by saturated NaHCO₃ solution (10 mL), and finally brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization: Catalytic Cycle of Boronic Acid-Catalyzed Amidation

G cluster_0 Catalytic Cycle RCOOH R-COOH Intermediate1 Acyloxyboronate Intermediate RCOOH->Intermediate1 + Catalyst Catalyst ArB(OH)₂ Catalyst->Intermediate1 Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + Amine Amine R'NH₂ Amine->Intermediate2 Amide R-CONHR' Intermediate2->Amide - Catalyst·H₂O Boric_Acid ArB(OH)₂·H₂O Intermediate2->Boric_Acid Water H₂O Boric_Acid->Catalyst - H₂O (Dehydration)

Caption: Catalytic cycle for direct amidation using a boronic acid catalyst.

Catalytic Esterification: Accessing Key Derivatives

Ester derivatives of 5-Fluoro-2-methoxybenzoic acid, such as the methyl ester, are common intermediates for further functionalization.[8] The classic Fischer-Speier esterification using a strong mineral acid catalyst is effective but can be harsh. Modern heterogeneous catalysts offer a milder and more sustainable alternative.

Homogeneous vs. Heterogeneous Catalysis in Esterification

The choice between a homogeneous and heterogeneous catalyst is a critical decision point driven by process considerations.

  • Homogeneous Catalysis (e.g., H₂SO₄): Sulfuric acid is inexpensive and highly effective.[9] However, its high acidity can lead to side reactions, and the catalyst must be neutralized during work-up, creating waste streams. It is difficult to remove completely and cannot be recycled.

  • Heterogeneous Catalysis (e.g., MOFs): Metal-Organic Frameworks (MOFs) like UiO-66-NH₂ possess well-defined Lewis acidic sites within a porous structure.[10] This allows them to catalyze the reaction efficiently under milder conditions. The key advantage is their solid nature, which permits simple filtration to separate the catalyst from the reaction mixture for reuse.[10]

Comparative Data for Esterification Catalysts
CatalystTypeCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Key Advantages & Disadvantages
H₂SO₄ (conc.) HomogeneousCatalytic (0.1-0.2 eq)Methanol (excess)Reflux (~65)4-12>95Adv: Inexpensive, high conversion. Disadv: Harsh conditions, difficult to remove, generates waste.[9]
UiO-66-NH₂ Heterogeneous20 mg / mmolMethanol10010>99Adv: Reusable, mild conditions, easy separation. Disadv: Higher initial catalyst cost, requires synthesis.[10]
Visualization: Workflow for Catalyst Separation

G cluster_0 Homogeneous (H₂SO₄) cluster_1 Heterogeneous (UiO-66-NH₂) H_Start Reaction Mixture (Product + Catalyst) H_Step1 Quench & Neutralize (e.g., NaHCO₃) H_Start->H_Step1 H_Step2 Aqueous Work-up (Extraction) H_Step1->H_Step2 H_End Isolated Product H_Step2->H_End H_Waste Aqueous Waste (Salt + Degraded Catalyst) H_Step2->H_Waste Het_Start Reaction Mixture (Product + Catalyst) Het_Step1 Filtration / Centrifugation Het_Start->Het_Step1 Het_End Isolated Product (in filtrate) Het_Step1->Het_End Het_Recycle Recovered Catalyst (for reuse) Het_Step1->Het_Recycle

Caption: Comparison of post-reaction workflows for homogeneous and heterogeneous catalysts.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. For derivatives of 5-Fluoro-2-methoxybenzoic acid, two key reactions are the Suzuki-Miyaura coupling (for biaryl synthesis) and the Buchwald-Hartwig amination (for arylamine synthesis).

A. Suzuki-Miyaura Coupling

This reaction typically couples an organoboron species with an organohalide.[11] To utilize 5-Fluoro-2-methoxybenzoic acid, it must first be converted into a suitable coupling partner, most commonly an aryl bromide or iodide, via reactions such as the Hunsdiecker reaction or by first converting the acid to a phenol and then to an aryl triflate. The choice of catalyst is crucial for achieving high yields, especially with the electronically complex substitution pattern of the substrate.

Catalyst Considerations:

  • Homogeneous Catalysts: Traditional systems based on palladium acetate (Pd(OAc)₂) or similar precursors with phosphine ligands are widely used. They offer high activity and selectivity.[12][13]

  • Heterogeneous Catalysts: Supported palladium nanoparticles (e.g., Pd on graphene) are gaining traction as they combine the high activity of palladium with the benefits of heterogeneous catalysis, such as recyclability and low product contamination.[14]

Comparative Data for Suzuki Coupling Catalysts
CatalystTypeLigandBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄ HomogeneousPPh₃ (in situ)Na₂CO₃Toluene/EtOH/H₂O8085-95
Pd(OAc)₂ / SPhos HomogeneousSPhosK₃PO₄Toluene100>90
G-COOH-Pd-10 HeterogeneousNoneK₂CO₃DMF/H₂O110>95

Note: Data is representative for the coupling of fluorinated aryl bromides with arylboronic acids.[14][15]

B. Buchwald-Hartwig Amination

This reaction directly couples an amine with an aryl halide or triflate, providing a powerful route to arylamines.[16] The evolution of this reaction is a story of ligand development, with each "generation" of phosphine ligands expanding the substrate scope and allowing for milder reaction conditions. The electron-rich nature of the 5-fluoro-2-methoxyaryl system generally requires sterically hindered, electron-rich phosphine ligands to promote the challenging reductive elimination step.

Ligand Choice is Key:

  • First Generation (e.g., P(o-tolyl)₃): Effective for simple systems but often requires high temperatures.

  • Biarylphosphine Ligands (e.g., BINAP, XantPhos): Offer greater steric bulk and electron-donating ability, improving catalytic activity for a wider range of substrates, including aryl chlorides.[16][17]

  • N-Heterocyclic Carbenes (NHCs): Represent a newer class of ligands that can form very stable and highly active palladium complexes, enabling the coupling of challenging substrates like coordinating heterocycles.[18][19]

Visualization: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling

G Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)-X L₂ Pd0->PdII_1 PdII_2 Ar-Pd(II)-R L₂ PdII_1->PdII_2 PdII_2->Pd0 Product Ar-R PdII_2->Product Reductive Elimination ArX Ar-X (Aryl Halide) ArX->PdII_1 Oxidative Addition Reagent R-M (e.g., Ar'B(OH)₂ or R'₂NH) Reagent->PdII_2 Transmetalation (Suzuki) or Amine Coordination (B-H)

Caption: A simplified catalytic cycle applicable to both Suzuki and Buchwald-Hartwig reactions.

Catalytic Decarboxylation

While often the key reactive site, the carboxylic acid group can also be removed in a decarboxylation reaction. This can be a strategic step to access substituted fluoroanisoles. Catalytic decarboxylation is preferable to harsh thermal methods, which require very high temperatures.

Catalyst Systems:

  • Copper-based catalysts: Copper and its salts have historically been used to catalyze decarboxylation reactions, often in high-boiling solvents.[20]

  • Bimetallic Nanoparticles: Modern approaches utilize multifunctional catalysts, such as bimetallic iron-ruthenium nanoparticles on a supported ionic liquid phase (FeRu@SILP).[21] These systems can operate under milder conditions and even perform tandem reactions, such as reduction of other functional groups followed by decarboxylation.[21] Non-noble bimetallic catalysts like Ni-Cu are also being explored for their cost-effectiveness and high selectivity.[22]

Comparative Data for Decarboxylation Catalysts
CatalystTypeSupportSolventTemp (°C)Atmosphere
Copper Oxide HeterogeneousNoneQuinoline>200Inert
Fe₂₅Ru₇₅@SILP HeterogeneousSILPCyclohexane160H₂
Ni-Cu/C HeterogeneousCarbonNone (neat)320H₂/N₂

Note: Data is for substituted (hydroxy)benzoic acids and fatty acids, indicating feasibility for decarboxylation.[21][22]

Conclusion and Recommendations

The selection of an optimal catalyst for transformations of 5-Fluoro-2-methoxybenzoic acid is a multifactorial decision.

  • For Amidation , if atom economy and green chemistry are priorities, direct catalytic methods using TiF₄ or heterogeneous catalysts like Nb₂O₅ are superior to traditional stoichiometric activators.

  • For Esterification , heterogeneous catalysts such as the UiO-66-NH₂ MOF provide significant advantages in terms of catalyst recovery, reusability, and milder reaction conditions compared to homogeneous mineral acids.

  • For Cross-Coupling Reactions , the choice is highly dependent on the desired bond. For C-C bonds via Suzuki coupling , supported Pd nanoparticles offer a robust and recyclable option. For C-N bonds via Buchwald-Hartwig amination , the use of modern, sterically demanding biarylphosphine ligands is critical for success.

  • For Decarboxylation , emerging bimetallic nanoparticle catalysts operating under a hydrogen atmosphere offer a promising route for selective C-C bond cleavage under significantly milder conditions than traditional methods.

Researchers should weigh the importance of yield, reaction time, cost, scalability, and environmental impact when making their selection. This guide serves as a foundational resource for navigating these choices and accelerating the synthesis of valuable compounds derived from 5-Fluoro-2-methoxybenzoic acid.

References

  • Emerald Publishing. (2014, June 1). Study of homogeneous and heterogeneous photocatalysis of benzoic acid. Emerging Materials Research, 3(3), 149–153. Available at: [Link]

  • Mohapatra, T., et al. (2022, March 26). Benzoic Acid Degradation by Highly Active Heterogeneous Fenton-like Process using Fe3+ -Al2O3 Catalyst. ResearchGate. Available at: [Link]

  • National Institutes of Health. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. Available at: [Link]

  • LookChem. Cas 394-04-7, 5-FLUORO-2-METHOXYBENZOIC ACID. Available at: [Link]

  • University College London. Catalytic Amidation. Available at: [Link]

  • Google Patents. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl).
  • Save My Exams. (2025, June 30). Homogeneous & Heterogeneous Catalysts. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • EOLSS. Homogeneous and Heterogeneous Catalysis. Available at: [Link]

  • Royal Society of Chemistry. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]

  • National Institutes of Health. (2023, October 10). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Available at: [Link]

  • Chemdad. 5-FLUORO-2-METHOXYBENZOIC ACID. Available at: [Link]

  • Royal Society of Chemistry. (2024, February 2). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry. Available at: [Link]

  • National Institutes of Health. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Available at: [Link]

  • Wiley Online Library. (2015, February 16). Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation. Angewandte Chemie. Available at: [Link]

  • ResearchGate. (2015, September 11). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Available at: [Link]

  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available at: [Link]

  • Google Patents. Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.
  • PubMed Central. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Available at: [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

  • ResearchGate. Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Available at: [Link]

  • Semantic Scholar. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Available at: [Link]

  • Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Available at: [Link]

  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

  • PubChem. Benzoic acid, 5-fluoro-2-methoxy-, methyl ester. Available at: [Link]

  • ResearchGate. (2025, August 7). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Available at: [Link]

  • Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Royal Society of Chemistry. Efficient non-noble Ni–Cu based catalysts for the valorization of palmitic acid through a decarboxylation reaction. Catalysis Science & Technology. Available at: [Link]

  • IUCr Journals. 4-Fluoro-2-(phenylamino)benzoic acid. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide: Navigating Alternatives to 5-Fluoro-2-methoxybenzoic Acid in Pharmaceutical Synthesis

In the intricate world of pharmaceutical synthesis, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a drug manufacturing process....

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical synthesis, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a drug manufacturing process. 5-Fluoro-2-methoxybenzoic acid has established itself as a valuable building block, notably as a key starting material for the non-covalent Bruton's tyrosine kinase (BTK) inhibitor, Pirtobrutinib.[1] This guide provides an in-depth comparison of the traditional synthetic approach utilizing this reagent against modern, more atom- and step-economical alternatives, specifically focusing on the principles of C-H activation. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their synthetic strategies.

The Established Role of 5-Fluoro-2-methoxybenzoic Acid: The Pirtobrutinib Case Study

Pirtobrutinib is a secondary carboxamide whose synthesis traditionally involves the formal condensation of the carboxyl group of 5-fluoro-2-methoxybenzoic acid with an advanced amine intermediate.[2] This established method, while reliable, represents a classic linear approach where pre-functionalized starting materials are coupled together.

Traditional Synthetic Workflow: Amide Coupling

The conventional synthesis of the benzamide moiety in Pirtobrutinib hinges on a standard amide bond formation. This process typically involves the activation of 5-fluoro-2-methoxybenzoic acid, for instance, by converting it to the corresponding acyl chloride, followed by coupling with the requisite amine.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Traditional amide coupling workflow for Pirtobrutinib synthesis.

Representative Experimental Protocol: Amide Coupling

The following is a representative protocol based on established patent literature for the synthesis of Pirtobrutinib intermediates.[3][4]

Step 1: Activation of Carboxylic Acid

  • To a solution of 5-fluoro-2-methoxybenzoic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride (1.2 eq.) or oxalyl chloride (1.2 eq.) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 5-fluoro-2-methoxybenzoyl chloride, which is often used directly in the next step.

Step 2: Amide Coupling

  • Dissolve the amine intermediate (e.g., 5-amino-3-[4-(aminomethyl)phenyl]-1-[(2S)-1,1,1-trifluoropropan-2-yl]-1H-pyrazole-4-carboxamide) (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) (2.0 eq.) in an anhydrous solvent.

  • Add the crude 5-fluoro-2-methoxybenzoyl chloride solution dropwise to the amine solution at 0 °C.

  • Stir the reaction mixture at room temperature until completion.

  • Perform an aqueous workup, extract the product with a suitable organic solvent, and purify by chromatography or recrystallization to obtain the final product.

The Paradigm Shift: C-H Activation as a Modern Alternative

While effective, the traditional approach necessitates the synthesis and use of a pre-functionalized benzoic acid. Modern synthetic chemistry offers a more elegant and efficient alternative: direct C-H activation . This strategy avoids the need for pre-installed functional groups (like the carboxylic acid) and instead directly couples two C-H bonds or a C-H bond with a C-Halogen bond.[5][6] This approach is lauded for its step- and atom-economy, aligning with the principles of green chemistry.[6]

For the synthesis of molecules like Pirtobrutinib, a C-H arylation strategy could be envisioned. Instead of starting with 5-fluoro-2-methoxybenzoic acid, one could start with a simpler, less functionalized precursor like 1-fluoro-4-methoxybenzene and couple it directly with a suitable pyrazole-containing coupling partner. However, a more direct comparison involves using a simpler benzoic acid and directly arylating its ortho C-H bond.

Alternative Synthetic Workflow: Ruthenium-Catalyzed Ortho-C-H Arylation

Recent advancements have demonstrated the efficient ortho-C-H arylation of benzoic acids using inexpensive and readily available ruthenium catalysts.[7] This method allows for the direct formation of the biaryl linkage, a key structural motif in many pharmaceuticals, without the need for a pre-functionalized coupling partner with a leaving group at the desired position.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Alternative C-H arylation workflow for biaryl benzamide synthesis.

Plausible Experimental Protocol: Ruthenium-Catalyzed Ortho-C-H Arylation

The following is a plausible, experimentally-grounded protocol adapted from literature precedents for the ortho-C-H arylation of benzoic acids.[7][8]

Step 1: Direct Ortho-C-H Arylation

  • In a reaction vessel, combine the benzoic acid derivative (e.g., 2-methoxybenzoic acid) (1.0 eq.), the aryl bromide or chloride coupling partner (1.5 eq.), [(p-cym)RuCl₂]₂ (2.5 mol%), PEt₃·HBF₄ (10 mol%), and K₂CO₃ (2.0 eq.).

  • Add N-methyl-2-pyrrolidone (NMP) as the solvent.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • After cooling to room temperature, perform an acidic workup to protonate the carboxylate.

  • Extract the product with an organic solvent and purify by column chromatography to yield the ortho-arylated benzoic acid.

Step 2: Amide Coupling

This step would proceed similarly to the traditional method, starting from the newly synthesized ortho-arylated benzoic acid.

Comparative Analysis: Traditional vs. C-H Activation Approach

The choice between a traditional synthetic route and a modern C-H activation strategy involves a trade-off between established reliability and the potential for increased efficiency. Below is a comparative summary:

FeatureTraditional Amide CouplingC-H Activation/Arylation
Starting Materials Requires pre-functionalized 5-Fluoro-2-methoxybenzoic acid.Utilizes simpler, often more readily available benzoic acids and aryl halides.
Step Economy Can be longer if the synthesis of the benzoic acid is complex.Potentially shorter overall synthetic sequence by avoiding pre-functionalization steps.[6]
Atom Economy Lower, as it involves the generation of waste from the activating agent (e.g., SOCl₂).Higher, as the C-H/C-X coupling forms the desired bond with minimal byproducts.
Catalyst/Reagents Uses stoichiometric activating agents.Requires a transition metal catalyst (e.g., Ruthenium).[7]
Selectivity Regioselectivity is pre-determined by the starting material.Regioselectivity is controlled by the directing group (the carboxylic acid) and catalyst, which can be a challenge.
Generality Well-established and broadly applicable for amide bond formation.The scope of the C-H activation can be substrate-dependent, and optimization may be required.

Conclusion and Future Outlook

5-Fluoro-2-methoxybenzoic acid remains a critical reagent in pharmaceutical synthesis, particularly for established manufacturing processes of drugs like Pirtobrutinib. The traditional amide coupling approach offers a robust and well-understood pathway to the final product.

However, for the development of new chemical entities and the optimization of existing synthetic routes, C-H activation presents a compelling alternative. By leveraging the power of transition-metal catalysis to forge key bonds directly, chemists can design more elegant, efficient, and sustainable syntheses. The ability to use simpler, less functionalized starting materials not only reduces the number of synthetic steps but also opens up new avenues for late-stage functionalization, a powerful tool in modern drug discovery.[1]

While challenges in catalyst cost, turnover number, and substrate scope for C-H activation reactions remain, the field is rapidly advancing. As these methods become more robust and predictable, they are poised to replace many classical cross-coupling strategies that rely on pre-functionalized reagents like 5-Fluoro-2-methoxybenzoic acid, heralding a new era of efficiency in pharmaceutical synthesis.

References

Validation

A Cost-Benefit Analysis of 5-Fluoro-2-methoxybenzoic Acid in R&amp;D: A Comparative Guide for Synthetic Chemistry

For researchers, scientists, and drug development professionals, the selection of building blocks in a synthetic campaign is a critical decision point, balancing novelty, performance, and cost. Fluorinated aromatic compo...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of building blocks in a synthetic campaign is a critical decision point, balancing novelty, performance, and cost. Fluorinated aromatic compounds are prized in medicinal chemistry for their ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. Among these, 5-Fluoro-2-methoxybenzoic acid is a versatile reagent. However, its utility must be weighed against economic realities and the availability of viable alternatives.

This guide provides an in-depth cost-benefit analysis of using 5-Fluoro-2-methoxybenzoic acid in a research and development (R&D) setting. We will move beyond the sticker price to evaluate the "total cost of use" by comparing it directly with a common, structurally similar alternative: 5-Chloro-2-methoxybenzoic acid . The focus will be a ubiquitous and critical reaction in drug discovery: amide bond formation.

Part 1: Head-to-Head Reagent Profile

The initial decision-making process often begins with a comparison of the fundamental properties and procurement costs of the starting materials. While seemingly similar, the choice of a fluorine versus a chlorine substituent has downstream implications for reactivity and biological activity.

Property5-Fluoro-2-methoxybenzoic acid 5-Chloro-2-methoxybenzoic acid
CAS Number 394-04-73438-16-2[1]
Molecular Formula C₈H₇FO₃C₈H₇ClO₃[1]
Molecular Weight 170.14 g/mol 186.59 g/mol [1]
Appearance Off-white solidWhite solid[2]
Melting Point 87-91 °C98-100 °C[1]
Purity (Typical) ≥97%≥98%[3]
Indicative Price (25g) ~$65.00 - $172.00~$44.00 - $81.00[1][3]

As the table indicates, the chloro-analogue is often available at a lower price point. However, this initial saving must be contextualized by its performance in the lab.

Part 2: Application in Focus - Amide Bond Formation

The synthesis of amides from carboxylic acids and amines is arguably the most common reaction in pharmaceutical R&D.[4] We will use this transformation as our benchmark for comparing the two reagents.

Expert Rationale: Why This Protocol?

The following protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt). This is a classic and robust choice for several reasons:

  • Reliability: EDC is a water-soluble carbodiimide, making the by-product urea easy to remove during aqueous workup, simplifying purification.

  • Racemization Suppression: For chiral amines, the HOBt additive is crucial. It forms an active ester intermediate that reacts with the amine, minimizing the risk of racemization at the stereocenter—a critical factor for maintaining biological activity.[5]

  • Broad Applicability: This method is effective for a wide range of primary and secondary amines, making it a go-to protocol in a discovery setting where diverse amine building blocks are used.[6]

Representative Experimental Protocol: EDC/HOBt Mediated Amide Coupling

Materials:

  • Substituted Benzoic Acid (5-Fluoro- or 5-Chloro-2-methoxybenzoic acid) (1.0 equiv)

  • Amine (e.g., Benzylamine) (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, Brine, MgSO₄)

Procedure:

  • Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add the substituted benzoic acid (1.0 equiv), the chosen amine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolution: Dissolve the solids in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.2 M).

  • Cooling & Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5 equiv) dropwise. Causality Note: DIPEA is a non-nucleophilic, sterically hindered base used to neutralize the HCl salt of EDC and the carboxylic acid proton without competing in the coupling reaction.

  • Activation: Add the EDC·HCl (1.2 equiv) to the stirred solution in one portion.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the final amide product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Acid, Amine, HOBt in Anhydrous Solvent cool Cool to 0 °C reagents->cool base Add DIPEA cool->base activate Add EDC·HCl to Activate base->activate stir Warm to RT, Stir 12-18h activate->stir monitor Monitor by TLC/LC-MS stir->monitor quench Dilute & Wash (Acid/Base) monitor->quench dry Dry & Concentrate quench->dry purify Purify via Chromatography dry->purify final_product final_product purify->final_product Final Product

Workflow for EDC/HOBt Mediated Amide Synthesis

Part 3: Performance and Reactivity Comparison

The key difference between fluorine and chlorine lies in their electronic properties. Both are electron-withdrawing halogens, which increases the acidity of the carboxylic acid proton and can influence the reactivity of the carboxyl group.

  • Fluorine: Highly electronegative but a poor pi-donor. Its small size allows it to be a close isostere of a hydrogen atom, often leading to unique biological interactions.

  • Chlorine: Less electronegative than fluorine but larger. Its effect on the electronic nature of the aromatic ring is significant and can impact reaction rates.

In the context of amide coupling, the slightly different electronic activation of the carboxyl group can lead to subtle differences in reaction time and yield.

Performance Metric5-Fluoro-2-methoxybenzoic acid 5-Chloro-2-methoxybenzoic acid Justification
Reagent Cost HigherLower Based on supplier pricing.[1][3]
Typical Yield Range Good to Excellent (80-95%)Good to Excellent (80-95%)Yields for standard amide couplings are generally high for both substrates with optimized protocols.[6]
Reaction Time Potentially Faster Potentially SlowerThe higher electronegativity of fluorine can make the carboxyl carbon slightly more electrophilic, potentially accelerating the rate of activation and subsequent nucleophilic attack.
Purification StraightforwardStraightforwardByproducts are generally similar; purification complexity is comparable for standard amines.
Novelty/IP Position Higher LowerFluorinated analogues are often more sought after in medicinal chemistry for creating novel intellectual property.

Part 4: The Total Cost of Use - A Deeper Economic Analysis

A savvy R&D organization understands that the purchase price of a chemical is merely the tip of the iceberg. The true cost is a function of materials, time, and the probability of success.

The Total Cost of Use includes:

  • Direct Material Costs: The price of the benzoic acid, amine, coupling reagents, solvents, and purification consumables.

  • Labor & Instrument Costs: The time a scientist spends on the reaction (setup, monitoring, workup, purification) and the operational cost of equipment (fume hoods, rotovaps, HPLC/LC-MS). A faster reaction or easier purification saves money.

  • Cost of Failure: A reaction that provides a low yield (e.g., 40% vs 85%) effectively doubles the cost of the final product, as the synthesis must be repeated to obtain the required amount of material. This is a significant hidden cost in R&D.[7]

  • Downstream Costs: The complexity of purification (requiring more solvent and silica) and waste disposal.

G cluster_direct Direct Costs cluster_indirect Indirect & Opportunity Costs TCU Total Cost of Use reagent_cost Reagent Price (Acid, Amine, Coupling Agents) TCU->reagent_cost solvent_cost Solvents & Consumables (Silica, etc.) TCU->solvent_cost time_cost Labor & Instrument Time (Reaction, Purification) TCU->time_cost failure_cost Cost of Repetition (Low Yield / Failure) TCU->failure_cost waste_cost Waste Disposal TCU->waste_cost

Components of the Total Cost of Use in R&D
Hypothetical Cost Scenario: Synthesis of 10g of N-benzyl-benzamide Derivative

Let's assume a project requires 10g of the final product.

Cost FactorUsing 5-Fluoro- AnalogueUsing 5-Chloro- AnalogueNotes
Benzoic Acid Cost ~$26 (for ~11g @ 90% yield)~$16 (for ~12g @ 85% yield)Illustrative pricing and assumed yields.
Other Material Costs ~$50~$50Coupling agents, amine, solvents are constant.
Assumed Yield 90%85%A modest but realistic difference.
Scientist Time 1.5 days1.5 daysAssuming similar reaction/workup time.
Cost per Gram ~$7.60/g ~$6.60/g Based on material costs only.
Scenario: Rush Project If the fluoro reaction is faster (e.g., completes overnight vs. 24h), it could save half a day of scientist time, potentially saving hundreds of dollars in labor costs, negating the price difference.If novelty is not a driver and material must be scaled, the lower starting material cost provides a clear advantage.The "better" choice depends on project priorities.

Conclusion and Recommendations

Neither 5-Fluoro-2-methoxybenzoic acid nor its 5-chloro counterpart is universally superior. The optimal choice is context-dependent.

Choose 5-Fluoro-2-methoxybenzoic acid when:

  • Novelty is paramount: The project aims to generate new intellectual property where fluorinated analogues are highly desirable.

  • Specific biological interactions are targeted: The unique properties of fluorine (metabolic blocking, H-bond mimicry) are being explicitly explored.

  • Speed is critical: In time-sensitive projects, a potentially faster reaction rate could justify the higher material cost by reducing labor and instrument time.

Choose 5-Chloro-2-methoxybenzoic acid when:

  • Cost is the primary driver: For large-scale synthesis or the creation of routine compound libraries, the lower purchase price provides a significant economic advantage.

  • A direct, simple analogue is needed: When the goal is to establish a baseline or explore general structure-activity relationships without the specific influence of fluorine.

  • Supply chain robustness is key: As a common chemical, it may have broader availability from multiple suppliers.

Ultimately, this analysis demonstrates that a holistic view is essential. By looking beyond the catalog price and considering the total cost of use—including time, yield, and project goals—research organizations can make more strategic and economically sound decisions in their R&D endeavors.

References

  • ResearchGate. (n.d.). Synthesis of benzamide derivatives. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). 5-CHLORO-2-METHOXYBENZOIC ACID. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis and stability of strongly acidic benzamide derivatives. Retrieved from [Link]

  • IndiaMART. (n.d.). 5-chloro-2-methoxy benzoic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation and Identification of Benzoic Acids and Benzamides: An Organic "Unknown" Lab. Retrieved from [Link]

  • American Journal of Applied Science and Technology. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Retrieved from [Link]

  • Pharmaceutical Chemistry Practical. (n.d.). Benzoic acid from benzamide synthesis. Retrieved from [Link]

  • An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Retrieved from [Link]

  • CovaSyn. (n.d.). The Economic Impact of Failed Reactions: Prevention Through Optimization. Retrieved from [Link]

  • Lainer, T., Czerny, F., & Haas, M. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Lainer, T., Czerny, F., & Haas, M. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. National Institutes of Health. Retrieved from [Link]

  • SciSpace. (n.d.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Retrieved from [Link]

  • ScienceDirect. (2004). Recent development of peptide coupling reagents in organic synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • SciSpace. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Retrieved from [Link]

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Comparative

A Comparative Guide to the Positional Impact of Methoxy Groups on the Reactivity of Fluorobenzoic Acids

For the discerning researcher in medicinal chemistry and materials science, fluorobenzoic acids are indispensable building blocks. The strategic placement of a fluorine atom provides a key site for nucleophilic aromatic...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, fluorobenzoic acids are indispensable building blocks. The strategic placement of a fluorine atom provides a key site for nucleophilic aromatic substitution (SNAr), while the carboxylic acid moiety offers a versatile handle for amide couplings, esterifications, and other transformations. However, the introduction of a second substituent, such as a methoxy group, dramatically alters the molecule's electronic landscape. The reactivity of the resulting methoxyfluorobenzoic acid is not uniform; it is exquisitely controlled by the positional relationship—ortho, meta, or para—between the methoxy and fluoro substituents relative to the carboxylic acid.

This guide provides an in-depth comparison of these isomers, moving beyond simple descriptions to explain the underlying electronic and steric principles that govern their reactivity. We will present experimental data to support these principles and provide validated protocols for key transformations, empowering you to make informed decisions in your synthetic strategies.

Pillar 1: The Duality of Substituent Effects

To understand the reactivity of methoxyfluorobenzoic acids, one must first appreciate the dual electronic nature of both the fluoro and methoxy substituents. Both groups exert two opposing electronic influences on the aromatic ring: the inductive effect (-I) and the resonance (or mesomeric) effect (+M) .

  • Inductive Effect (-I): Due to the high electronegativity of oxygen and fluorine, both groups pull electron density away from the carbon atom to which they are attached through the sigma (σ) bond framework. This is an electron-withdrawing effect that acidifies the carboxylic proton and activates the ring toward nucleophilic attack.

  • Resonance Effect (+M): The lone pairs on the oxygen and fluorine atoms can be delocalized into the aromatic pi (π) system. This is an electron-donating effect that deacidifies the carboxylic proton and deactivates the ring toward nucleophilic attack.

The net influence of a substituent depends on the balance of these two effects, which is critically dependent on its position. For fluorine, the inductive effect is significantly stronger than its resonance effect. For the methoxy group, the two effects are more finely balanced, and their relative importance is dictated by its position.[1][2]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Comparative SNAr Reactivity

Let's analyze the expected SNAr reactivity of isomers where the fluorine is in a position to be substituted.

  • 3-Fluoro-4-methoxybenzoic acid: Here, the methoxy group is para to the fluorine leaving group. Its powerful +M effect donates electron density directly to the reaction site, strongly destabilizing the negative Meisenheimer complex. This isomer is expected to be the least reactive towards SNAr.

  • 4-Fluoro-3-methoxybenzoic acid: The methoxy group is meta to the fluorine. In this position, its destabilizing +M effect does not extend to the reaction center. Only its electron-withdrawing -I effect is felt, which helps to stabilize the intermediate. This isomer should be significantly more reactive than its 3-fluoro-4-methoxy counterpart.

  • 2-Fluoro-3-methoxybenzoic acid: Similar to the previous case, the methoxy group is meta to the fluorine, exerting a stabilizing -I effect. Its reactivity should be comparable to the 4-fluoro-3-methoxy isomer.

  • 3-Fluoro-2-methoxybenzoic acid: The methoxy group is ortho to the fluorine. While an ortho electron-donating group can be deactivating, the proximity also allows for a strong inductive pull and potential steric effects that can influence the transition state. Its reactivity is often intermediate, but generally higher than the para-substituted isomer.

Pillar 3: Experimental Validation & Protocols

Theoretical principles must be validated by experimental practice. The following protocols provide a framework for comparing the reactivity of methoxyfluorobenzoic acid isomers in two key transformations.

Experimental Protocol 1: Comparative Esterification via Acid Chloride

This two-step protocol probes the reactivity of the carboxyl group by first converting it to a more reactive acid chloride, followed by esterification. The ease of the first step is an indicator of the carboxyl group's inherent reactivity.

Objective: To compare the rate of formation of methyl esters from different methoxyfluorobenzoic acid isomers.

Materials:

  • 3-Fluoro-4-methoxybenzoic acid

  • 4-Fluoro-3-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • TLC plates, NMR tubes, appropriate solvents

Procedure:

Step 1: Acid Chloride Formation

  • In separate, dry, nitrogen-flushed round-bottom flasks, place 1.0 mmol of each benzoic acid isomer.

  • To each flask, add 5 mL of anhydrous DCM followed by 1.5 equivalents (1.5 mmol) of thionyl chloride. [3]3. Add one drop of anhydrous DMF as a catalyst.

  • Stir the reactions at room temperature and monitor by TLC (e.g., 7:3 Hexanes:Ethyl Acetate). The disappearance of the starting carboxylic acid spot indicates the formation of the more nonpolar acid chloride. Record the time required for complete conversion for each isomer.

Step 2: Esterification

  • Once the acid chloride formation is complete, cool each flask to 0 °C in an ice bath.

  • In a separate vial, prepare a solution of 1.2 equivalents (1.2 mmol) of anhydrous methanol and 1.5 equivalents (1.5 mmol) of triethylamine in 2 mL of anhydrous DCM.

  • Add this methanol/TEA solution dropwise to each of the acid chloride solutions at 0 °C.

  • Allow the reactions to warm to room temperature and stir for 1 hour.

  • Quench the reactions by adding 10 mL of water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product yield and purity by ¹H NMR to determine the conversion efficiency for each isomer.

Expected Outcome & Causality: Isomers with higher acidity (ortho- and meta-methoxy) are expected to form the acid chloride and subsequent ester more readily. The electron-donating para-methoxy group may render the carboxyl group less electrophilic, potentially slowing the initial reaction with thionyl chloride.

Experimental Protocol 2: Comparative Nucleophilic Aromatic Substitution (SNAr)

This protocol directly compares the susceptibility of the C-F bond to nucleophilic attack.

Objective: To compare the rate of SNAr of different fluoromethoxybenzoic acid isomers with a common nucleophile.

Materials:

  • 3-Fluoro-4-methoxybenzoic acid

  • 4-Fluoro-3-methoxybenzoic acid

  • Pyrrolidine

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • HPLC or GC-MS for quantitative analysis

Procedure:

  • To three separate, identical microwave vials, add 1.0 mmol of the respective fluoro-methoxybenzoic acid isomer (3-fluoro-4-methoxy and 4-fluoro-3-methoxy). Use 4-fluorobenzoic acid as a baseline control.

  • To each vial, add 2.5 equivalents (2.5 mmol) of potassium carbonate and 1.2 equivalents (1.2 mmol) of pyrrolidine.

  • Add 5 mL of anhydrous DMSO to each vial.

  • Seal the vials and place them in a temperature-controlled heating block or oil bath set to 120 °C.

  • At set time intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully take a small aliquot from each reaction mixture.

  • Quench the aliquot in a prepared vial containing a known concentration of an internal standard (e.g., dodecane) in a suitable solvent (e.g., ethyl acetate/water).

  • Analyze the quenched aliquots by HPLC or GC-MS to quantify the percentage of starting material remaining and product formed over time.

  • Plot the percentage conversion versus time for each isomer to generate a reaction profile.

Expected Outcome & Causality: The reaction rate will directly reflect the electronic nature of the aromatic ring. The 4-fluoro-3-methoxybenzoic acid, where the deactivating methoxy group is meta to the fluorine, is expected to react significantly faster than the 3-fluoro-4-methoxybenzoic acid, where the methoxy group is para and strongly deactivating. [4][5]The reaction profile will provide clear, quantitative data supporting the principles of SNAr reactivity.

Conclusion

The position of a methoxy group on a fluorobenzoic acid scaffold is not a trivial structural modification; it is a powerful tool for tuning molecular reactivity. By understanding the interplay of inductive, resonance, and steric effects, chemists can predict and leverage the distinct properties of each isomer. The ortho -isomers are typically the strongest acids due to steric effects. The meta -isomers are also strong acids, governed by the inductive effect, and are relatively activated for SNAr. The para -isomers are the weakest acids and are strongly deactivated towards SNAr due to the dominant resonance effect. This knowledge, validated by the comparative experimental frameworks provided, is crucial for the rational design of synthetic routes and the development of novel pharmaceuticals and advanced materials.

References

  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]

  • Quora. (2016, November 14). Why is para methoxy benzoic acid is less acidic than benzoic acid?. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, November 17). Why acidity of p-methoxybenzoic acid is more acidic than p-hydroxybenzoic acid?. Retrieved from [Link]

  • askIITians. (2019, October 21). Why benzoic acid is stronger than p-methoxy benzoic acid. Retrieved from [Link]

  • chemeurope.com. (n.d.). Hammett equation. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Retrieved from [Link]

  • Quora. (2018, February 6). Why is ortho methoxy benzoic acid is less acidic than ortho methyl benzoic acid?. Retrieved from [Link]

  • Oxford Academic. (n.d.). Steric Requirements and the Nature of the Intramolecular Hydrogen Bonding of o-Methoxybenzoic Acid. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • University of Calgary. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 10). 3-Fluoro-4-methoxybenzoic Acid: A Versatile Intermediate for Pharmaceuticals and Agrochemicals. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • PubMed Central (PMC). (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

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Validation

Spectroscopic comparison of 5-Fluoro-2-methoxybenzoic acid and its analogues

< < A Spectroscopic Comparison of 5-Fluoro-2-methoxybenzoic Acid and Its Analogues: A Guide for Researchers In the landscape of pharmaceutical research and materials science, the precise characterization of molecular str...

Author: BenchChem Technical Support Team. Date: January 2026

< < A Spectroscopic Comparison of 5-Fluoro-2-methoxybenzoic Acid and Its Analogues: A Guide for Researchers

In the landscape of pharmaceutical research and materials science, the precise characterization of molecular structure is paramount. Substituted benzoic acids, in particular, form the backbone of numerous active pharmaceutical ingredients and functional materials. 5-Fluoro-2-methoxybenzoic acid is a key building block, and understanding its structural nuances in comparison to its analogues is crucial for predicting chemical reactivity, biological activity, and material properties.

This guide provides a comparative analysis of 5-Fluoro-2-methoxybenzoic acid and three of its analogues: 2-methoxybenzoic acid, 5-chlorobenzoic acid, and 2,5-difluorobenzoic acid.[1][2][3] Through a detailed examination of their Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, we aim to elucidate the electronic effects of fluoro and methoxy substituents on their spectroscopic signatures. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals.

The Role of Substituents: An Overview

The electronic properties of substituents on an aromatic ring significantly influence the distribution of electron density, which in turn affects bond vibrations, the chemical environment of protons and carbons, and fragmentation patterns upon ionization. The methoxy group (-OCH₃) is an electron-donating group through resonance and electron-withdrawing through induction. Conversely, halogens like fluorine and chlorine are electron-withdrawing through induction. These competing effects create distinct spectroscopic fingerprints for each analogue.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For carboxylic acids, the most characteristic absorptions are the broad O-H stretch of the carboxyl group and the strong C=O stretch of the carbonyl group.[4][5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is utilized.[7]

  • Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then recorded, and the background is automatically subtracted. Data is typically collected over a range of 4000-400 cm⁻¹.[7]

Comparative FTIR Data

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
5-Fluoro-2-methoxybenzoic acid ~2500-3300 (broad)~1680-1720~1200-1300~3000-3100
2-Methoxybenzoic acid ~2500-3300 (broad)[1]~1680-1720[1]~1200-1300[1]~3000-3100[1]
5-Chlorobenzoic acid ~2500-3300 (broad)~1680-1710~1200-1300~3000-3100
2,5-Difluorobenzoic acid ~2500-3300 (broad)~1690-1730~1200-1300~3000-3100

Analysis and Interpretation

The broad O-H stretching vibration observed between 2500 and 3300 cm⁻¹ is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.[1][4] The position of the C=O stretching frequency is sensitive to the electronic effects of the ring substituents.[8] Electron-withdrawing groups, such as fluorine and chlorine, tend to increase the C=O stretching frequency by stabilizing the carbonyl's partial positive charge through induction. This effect is observable when comparing the fluorinated and chlorinated analogues to 2-methoxybenzoic acid. The C-O stretching of the ether in the methoxy-containing compounds is a key distinguishing feature.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Chemical Environments

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR details the different types of carbon atoms.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 600 MHz) is used.[7]

  • Acquisition: The spectrum is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[9]

Comparative ¹H NMR Data (in DMSO-d₆, δ ppm)

Compound-COOHAromatic-H-OCH₃
5-Fluoro-2-methoxybenzoic acid ~13.23 (s, 1H)[10]~7.20-7.60 (m, 3H)~3.85 (s, 3H)
2-Methoxybenzoic acid ~12.7 (s, 1H)[7]6.94-8.08 (m, 4H)[7]3.88 (s, 3H)[7]
5-Chlorobenzoic acid ~13.40 (s, 1H)~7.60-8.00 (m, 3H)N/A
2,5-Difluorobenzoic acid ~13.50 (s, 1H)~7.30-7.80 (m, 3H)N/A

Comparative ¹³C NMR Data (in DMSO-d₆, δ ppm)

CompoundC=OAromatic-C-OCH₃
5-Fluoro-2-methoxybenzoic acid ~169.28[10]~110-160~56.0
2-Methoxybenzoic acid ~165-175[1]~110-150[1]~55-57[1]
5-Chlorobenzoic acid ~166.5~128-138N/A
2,5-Difluorobenzoic acid ~165.0~115-160 (with C-F coupling)N/A

Analysis and Interpretation

The chemical shift of the carboxylic acid proton is consistently found downfield (10-13 ppm) due to deshielding and hydrogen bonding.[1][5] The electron-withdrawing nature of the halogens in 5-chlorobenzoic acid and 2,5-difluorobenzoic acid results in a slight downfield shift of the carboxylic acid proton compared to 2-methoxybenzoic acid. The aromatic region of the ¹H NMR spectra shows complex splitting patterns due to proton-proton coupling. In the ¹³C NMR spectra, the carbonyl carbon appears in the characteristic range of 165-175 ppm.[1][5] For 2,5-difluorobenzoic acid, the aromatic carbon signals will exhibit splitting due to coupling with the fluorine atoms, providing definitive evidence of their presence and position. The methoxy carbon in the methoxy-containing compounds provides a clear singlet around 55-57 ppm.[1]

Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structure elucidation.

Experimental Protocol: Electron Ionization (EI)-MS

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Comparative MS Fragmentation Data (m/z)

CompoundMolecular Ion [M]⁺[M-OH]⁺[M-COOH]⁺Other Key Fragments
5-Fluoro-2-methoxybenzoic acid 170153125142 ([M-CO]⁺)
2-Methoxybenzoic acid 152[11]135107124 ([M-CO]⁺)
5-Chlorobenzoic acid 156/158 (isotope pattern)139/141111/113128/130 ([M-CO]⁺)
2,5-Difluorobenzoic acid 158[3]141113130 ([M-CO]⁺)

Analysis and Interpretation

The molecular ion peak is a crucial piece of information, confirming the molecular weight of each compound.[12] A characteristic fragmentation pattern for benzoic acids is the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH).[5][13] The presence of a chlorine atom in 5-chlorobenzoic acid is readily identified by the characteristic M and M+2 isotope pattern with an approximate 3:1 ratio. The fragmentation patterns are influenced by the substituents. For instance, the stability of the resulting carbocations after fragmentation will be affected by the electron-donating or -withdrawing nature of the substituents.

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagram illustrates the general workflow for the spectroscopic comparison of these compounds.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Comparative Analysis Sample Benzoic Acid Analogue FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS Vibrational_Modes Vibrational Modes (Functional Groups) FTIR->Vibrational_Modes Chemical_Environment Chemical Environment (Protons & Carbons) NMR->Chemical_Environment Fragmentation Fragmentation Pattern & Molecular Weight MS->Fragmentation Comparison Structure-Spectra Correlation Vibrational_Modes->Comparison Chemical_Environment->Comparison Fragmentation->Comparison

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking the Synthesis of 3-Arylisoquinolinones with Fluorinated Phenylacetylenes

Introduction: The Strategic Intersection of Privileged Scaffolds and Fluorine Chemistry The 3-arylisoquinolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with signi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Intersection of Privileged Scaffolds and Fluorine Chemistry

The 3-arylisoquinolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1] Concurrently, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design.[2] Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its target protein.[2][3] This guide provides a comparative analysis of the synthesis of 3-arylisoquinolinones, focusing on how the substitution of fluorine on the aryl precursor impacts the efficiency of a state-of-the-art synthetic methodology: rhodium-catalyzed C-H activation/annulation.

Core Synthetic Strategy: Rhodium-Catalyzed Annulation of Benzamides and Alkynes

The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For the construction of 3-arylisoquinolinones, the rhodium(III)-catalyzed oxidative annulation of benzamides with alkynes has emerged as a robust and versatile method.[4][5]

The rationale for selecting this methodology lies in its high efficiency, broad functional group tolerance, and predictable regioselectivity. The reaction typically employs a directing group on the benzamide nitrogen (e.g., an N-methoxy or N-pivaloyloxy group) to guide the rhodium catalyst to the ortho C-H bond. This directed C-H activation is followed by alkyne insertion and reductive elimination to furnish the desired isoquinolinone product.

G

Catalytic Cycle: Mechanistic Insights

The catalytic cycle, illustrated below, is initiated by the coordination of the benzamide's directing group to the rhodium(III) center. This is followed by a concerted metalation-deprotonation step to form a five-membered rhodacycle intermediate. Subsequent coordination and migratory insertion of the alkyne into the Rh-C bond forms a seven-membered rhodacycle. The final steps involve reductive elimination and catalyst regeneration to complete the cycle. The choice of an appropriate oxidant is crucial for regenerating the active Rh(III) catalyst.

G Rh_III [Rh(III)] Rhodacycle5 5-Membered Rhodacycle Rh_III->Rhodacycle5 C-H Activation Benzamide Benzamide (with Directing Group) Benzamide->Rhodacycle5 Rhodacycle7 7-Membered Rhodacycle Rhodacycle5->Rhodacycle7 Alkyne Insertion Alkyne Fluorinated Phenylacetylene Alkyne->Rhodacycle7 Rh_I [Rh(I)] Rhodacycle7->Rh_I Reductive Elimination Rh_I->Rh_III Oxidation Product 3-(Fluorophenyl)isoquinolinone Oxidant Oxidant Oxidant->Rh_III

Experimental Protocol: A Representative Synthesis

The following protocol describes a general procedure for the synthesis of 3-arylisoquinolinones, which can be adapted for benchmarking different fluorinated phenylacetylenes.

Materials:

  • N-methoxybenzamide (1.0 mmol)

  • Substituted Phenylacetylene (1.2 mmol)

  • [RhCp*Cl₂]₂ (0.025 mmol, 2.5 mol%)

  • Cu(OAc)₂ (2.0 mmol)

  • AgSbF₆ (0.1 mmol, 10 mol%)

  • 1,2-Dichloroethane (DCE) (4 mL)

Procedure:

  • To a dried Schlenk tube, add N-methoxybenzamide (1.0 mmol), [RhCp*Cl₂]₂ (0.025 mmol), Cu(OAc)₂ (2.0 mmol), and AgSbF₆ (0.1 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add 1,2-dichloroethane (4 mL) and the substituted phenylacetylene (1.2 mmol) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylisoquinolinone.[6]

Benchmarking Performance with Fluorinated Phenylacetylenes

The electronic nature of the alkyne coupling partner can significantly influence the rate and efficiency of the C-H annulation reaction. Fluorine, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). However, it can also act as a weak π-donor through its lone pairs (resonance effect, +R). The net electronic effect depends on the position of the fluorine atom on the phenyl ring.[7]

The table below presents a comparative benchmark of expected outcomes for the synthesis of 3-arylisoquinolinones using various fluorinated phenylacetylenes, based on established electronic principles.

Phenylacetylene SubstrateFluorine PositionDominant Electronic EffectExpected Reactivity/YieldRationale
PhenylacetyleneN/ANeutral ReferenceHigh (Baseline)Electronically neutral alkyne serves as the benchmark for optimal reactivity.
4-FluorophenylacetyleneparaWeakly Deactivating (-I > +R)Slightly LowerThe inductive effect slightly outweighs the resonance effect, making the alkyne less electron-rich and thus slightly less reactive towards migratory insertion.[7]
3-FluorophenylacetylenemetaStrongly Deactivating (-I)Moderately LowerThe strong inductive effect deactivates the alkyne. The resonance effect does not operate from the meta position, leading to a more pronounced decrease in reactivity.
2-FluorophenylacetyleneorthoDeactivating (-I) + Steric HindranceSignificantly LowerIn addition to the strong inductive effect, the ortho-substituent can sterically hinder the approach and insertion of the alkyne into the rhodacycle, leading to lower yields.
2,3,4,5,6-PentafluorophenylacetylenePolyfluorinatedVery Strongly DeactivatingVery Low / No ReactionThe cumulative inductive effect of five fluorine atoms makes the alkyne extremely electron-deficient and unreactive under standard conditions.

Conclusion and Field-Proven Insights

This guide demonstrates that while rhodium-catalyzed C-H activation is a powerful tool for constructing 3-arylisoquinolinones, the electronic properties of the fluorinated coupling partner are a critical parameter for reaction optimization.

  • For Process Development: When scaling up the synthesis of a 3-(fluorophenyl)isoquinolinone, it is crucial to consider the fluorine substitution pattern. Reactions involving meta- and particularly ortho-fluorinated phenylacetylenes may require higher catalyst loadings, elevated temperatures, or longer reaction times to achieve satisfactory yields.

  • For Drug Discovery: The predictable trends in reactivity allow medicinal chemists to anticipate synthetic challenges when designing new fluorinated analogues. While a desired substitution pattern might be synthetically more challenging, the potential benefits in terms of pharmacological properties often justify the additional optimization efforts.[2][3]

By understanding the interplay between the synthetic methodology and the electronic nature of fluorinated precursors, researchers can more efficiently access novel 3-arylisoquinolinone derivatives for a wide range of applications in drug development and materials science.

References

  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. National Institutes of Health.[Link]

  • Isoquinolone synthesis. Organic Chemistry Portal.[Link]

  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. ResearchGate.[Link]

  • Rh(III)-Catalyzed Redox-Neutral Annulation of Primary Benzamides with Diazo Compounds: Approach to Isoquinolinones. ACS Publications.[Link]

  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate.[Link]

  • An efficient synthesis of isoquinolines via rhodium-catalyzed direct C-H functionalization of arylhydrazines. PubMed.[Link]

  • The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Pharmaffiliates.[Link]

  • Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. MDPI.[Link]

  • Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. RSC Publishing.[Link]

  • Rhodium-Catalyzed Isoquinoline Synthesis Using Vinyl Selenone as Oxidizing Acetylene Surrogate. Organic Chemistry Portal.[Link]

  • Expeditious Synthesis of Isoquinolone Derivatives by Rhodium(I)-Catalyzed Annulation Reaction through C-C Bond Cleavage. Organic Chemistry Portal.[Link]

  • Synthesis of Highly Fluorinated Arene Complexes of [Rh(Chelating Phosphine)]+ Cations, and their use in Synthesis and Catalysis. National Institutes of Health.[Link]

  • Isoquinoline synthesis via rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes. Semantic Scholar.[Link]

  • Rhodium(III)-Catalyzed C-H Activation Mediated Synthesis of Isoquinolones from Amides and Cyclopropenes. PubMed.[Link]

  • Rhodium(III)-Catalyzed C–H Activation Mediated Synthesis of Isoquinolones from Amides and Cyclopropenes. National Institutes of Health.[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-2-methoxybenzoic Acid

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized chemical re...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized chemical reagents like 5-Fluoro-2-methoxybenzoic acid demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory compliance and field-proven safety practices. The objective is not merely to outline steps but to instill a deep understanding of the causality behind them, ensuring a self-validating system of laboratory safety.

Core Hazard Profile and Risk Assessment

Before any handling or disposal can occur, a thorough understanding of the compound's hazard profile is essential. 5-Fluoro-2-methoxybenzoic acid (CAS No. 394-04-7) is classified as a hazardous substance under the OSHA Hazard Communication Standard.[1] Its primary risks are associated with direct contact and inhalation. Improper disposal can lead to personnel exposure and environmental contamination.

The causality for stringent disposal protocols stems from its chemical properties: it is an irritant and, as a fluorinated organic compound, its decomposition can produce hazardous byproducts like hydrogen fluoride gas if not managed correctly.[1]

Table 1: Hazard Identification for 5-Fluoro-2-methoxybenzoic Acid

Hazard ClassificationGHS Hazard StatementDescriptionPrimary Sources
Skin IrritationH315Causes skin irritation upon contact.[2]
Serious Eye IrritationH319Causes serious and potentially damaging eye irritation.[2]
Respiratory IrritationH335May cause irritation to the respiratory tract if inhaled as dust.[2]
Hazardous Decomposition-Combustion can produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[1]

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling

The first line of defense is a proactive one. Minimizing exposure during handling is paramount. The choice of PPE is dictated directly by the hazards identified above.

Experimental Protocol: PPE and Safe Handling

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][3] This is non-negotiable to protect against accidental splashes or fine dust particles causing serious eye irritation.

  • Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) and appropriate protective clothing to prevent all skin exposure.[1][2] Contaminated clothing must be removed immediately and washed before reuse.[2]

  • Respiratory Protection: Conduct all handling and disposal preparations within a well-ventilated area, preferably inside a certified chemical fume hood, to minimize dust inhalation.[2][4] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with a particulate filter is required.[1]

  • Hygiene: Wash hands, face, and any exposed skin thoroughly after handling the material.[1] Keep the compound away from food and drink.[5]

Waste Segregation and Containment: A Critical Step

Proper segregation is the cornerstone of safe and compliant chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Causality of Segregation: 5-Fluoro-2-methoxybenzoic acid is a halogenated organic acid .[6] It must be segregated into the "halogenated organic waste" stream. This ensures it is sent to a specialized, high-temperature incinerator equipped with scrubbers that can safely neutralize the acidic gases (like hydrogen fluoride) produced during combustion.[4][6] Mixing it with non-halogenated waste could contaminate solvent recycling streams or lead to non-compliant incineration.

Step-by-Step Containment Protocol:

  • Select a Designated Container: Obtain a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the acid and be in good condition with a tightly sealing lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste."[7] The label must also include the full chemical name: "5-Fluoro-2-methoxybenzoic Acid" and an indication of its hazards (e.g., "Irritant").[7]

  • Collection: Carefully transfer the waste chemical into the designated container, avoiding the creation of dust.[5]

  • Prohibited Mixing: Do not mix this waste with other categories, such as strong bases, oxidizing agents, or non-halogenated organic solvents.[8][9]

  • Secure Storage: Keep the waste container tightly closed and store it in a designated, well-ventilated satellite accumulation area (SAA) that is close to the point of generation and under the control of laboratory personnel.[2][7][10]

Accidental Spill and Release Measures

In the event of a spill, a calm and systematic response is crucial to mitigate risks.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.[5]

  • Control Dust: Avoid any actions that would generate dust from the spilled solid.[5][11]

  • Containment: Use dry cleanup procedures. Gently sweep or vacuum the spilled material into a suitable, labeled container for disposal.[5][11] Do not use water to wash down the spill, as this can spread contamination and should not enter drains.[12]

  • Decontamination: Clean the affected area thoroughly.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Final Disposal Pathway: Regulatory Compliance

The final disposal of 5-Fluoro-2-methoxybenzoic acid is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[10] As a generator of hazardous waste, your laboratory is responsible for the waste from "cradle to grave."

The Recommended Disposal Method:

The universally recommended and compliant disposal method for this compound is incineration by a licensed and approved hazardous waste disposal facility .[1][4][5]

  • Why Incineration? High-temperature incineration is a destruction technology that breaks down the organic molecule into simpler, less harmful components. The process must be conducted in a specialized facility capable of handling halogenated waste to manage and neutralize hazardous combustion byproducts.[4][6]

  • The "Lab-Pack" Process: For the quantities typically generated in a laboratory setting, the "lab-pack" is the standard procedure for disposal.[13] This involves placing the sealed and labeled container of 5-Fluoro-2-methoxybenzoic acid into a larger drum, along with other compatible segregated wastes, surrounded by an absorbent packing material. This process is managed by your institution's EHS department or a contracted hazardous waste hauler.[13]

The diagram below illustrates the decision-making and operational workflow for compliant disposal.

G cluster_lab In-Laboratory Procedures cluster_ehs EHS / Contractor Procedures cluster_facility Final Disposition start Waste Generation: 5-Fluoro-2-methoxybenzoic Acid assess Assess Hazards (Review SDS) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate label_container Label Container: 'Hazardous Waste' + Chemical Name segregate->label_container store Store in Satellite Accumulation Area (SAA) label_container->store pickup Arrange Waste Pickup by EHS or Licensed Contractor store->pickup transport Transport to Approved TSDF via Lab-Pack pickup->transport incinerate High-Temperature Incineration (with flue gas scrubbing) transport->incinerate

Caption: Disposal workflow for 5-Fluoro-2-methoxybenzoic acid.

By adhering to this comprehensive guide, from initial hazard assessment to final disposal, laboratory professionals can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and responsibility.

References

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Scungio, D. J. (2019, June). Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Environmental Marketing Services. (2024, April 15). Laboratory Chemical Disposal. [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. [Link]

  • Regulations.gov. (2008, June 20). Safety Data Sheet - 5-Fluoro-2-methylbenzoic acid. [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. [Link]

  • Martin Lubricants. (n.d.). Benzoic Acid Safety Data Sheet. [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Fluoro-2-methoxybenzoic Acid

In the landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily reality. With this innovation comes the inherent responsibility of ensuring the safety of the scientists at the ben...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily reality. With this innovation comes the inherent responsibility of ensuring the safety of the scientists at the bench. 5-Fluoro-2-methoxybenzoic acid, a key building block in many synthetic pathways, requires meticulous handling. This guide provides a detailed, experience-driven framework for the safe use of this compound, focusing on the appropriate selection and use of Personal Protective Equipment (PPE).

Understanding the Hazard: Why is PPE Necessary?

Before we can select the appropriate PPE, we must first understand the hazards associated with 5-Fluoro-2-methoxybenzoic acid. According to its Safety Data Sheet (SDS), this compound is classified with the following hazard statements:

  • H315: Causes skin irritation. [1][2][3]

  • H319: Causes serious eye irritation. [1][2][3]

  • H335: May cause respiratory irritation. [1][2][3]

These classifications indicate that the compound can cause significant, albeit non-lethal, harm upon contact with the skin and eyes, and if inhaled. As a solid, crystalline powder, the primary risk of exposure comes from airborne dust generated during handling, such as weighing or transferring the material.[4]

Core Principles of Protection: A Multi-Layered Approach

Effective protection from chemical hazards is not just about wearing the right gear; it's about creating a system of safety that minimizes the potential for exposure at every step. This involves a combination of engineering controls, administrative controls, and finally, personal protective equipment.

Engineering Controls: Your First Line of Defense

The most effective way to prevent exposure is to contain the hazard at its source. For a dusty solid like 5-Fluoro-2-methoxybenzoic acid, all handling of the powder should be done within a certified chemical fume hood.[5] This engineering control is non-negotiable as it pulls airborne particles away from the user's breathing zone.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are paramount, PPE is essential to protect from accidental spills, splashes, or unforeseen exposures. The following is a detailed breakdown of the required PPE for handling 5-Fluoro-2-methoxybenzoic acid.

Given that 5-Fluoro-2-methoxybenzoic acid causes serious eye irritation, robust eye protection is mandatory.[1][4]

  • Safety Glasses with Side Shields: For general handling of solutions or when working in a laboratory where this chemical is present, safety glasses that meet ANSI Z.87.1 standards are the minimum requirement.[5]

  • Chemical Splash Goggles: When weighing the solid powder or performing any operation with a significant risk of splashing, chemical splash goggles are required.[1][5] These provide a complete seal around the eyes, offering superior protection from airborne dust and liquid splashes.

  • Face Shield: In addition to goggles, a face shield should be worn when there is a risk of a large splash or a highly exothermic reaction.[5][6]

To prevent skin irritation, appropriate gloves and a lab coat are necessary.[1][7]

  • Gloves: Chemical-resistant gloves are a must. Nitrile gloves are a suitable choice for incidental contact as they provide good resistance to a wide range of chemicals and are readily available in most laboratories.[6][8] It is crucial to inspect gloves for any signs of damage before use and to change them immediately if they become contaminated.[2][5] For prolonged contact or when handling large quantities, consulting a glove manufacturer's chemical resistance guide is recommended.[6]

  • Lab Coat: A standard, flame-resistant lab coat should be worn at all times and kept fully buttoned.[5][6] This provides a barrier against accidental spills and prevents the contamination of personal clothing.

  • Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are required.[5][9] Perforated shoes or sandals are not permitted in a laboratory setting.[9]

To mitigate the risk of respiratory irritation from inhaling the powder, the following should be observed:[1][4]

  • Work in a Fume Hood: As mentioned, all handling of the solid should be done in a fume hood to minimize the concentration of airborne dust.[5]

  • Respirator: If a fume hood is not available or if engineering controls are insufficient to keep dust levels to a minimum, a NIOSH-approved respirator is required.[5][8] The type of respirator will depend on the potential for exposure. For most bench-scale operations, a half-mask respirator with P100 (HEPA) filters would be appropriate. A full-face respirator offers the added benefit of protecting the eyes and face.[1][10]

The following diagram illustrates the decision-making process for PPE selection when handling 5-Fluoro-2-methoxybenzoic acid:

PPE_Selection cluster_task Task Assessment cluster_ppe Personal Protective Equipment cluster_eye_options Eye Protection Options cluster_skin_options Skin Protection Options cluster_resp_options Respiratory Protection Options Task Handling 5-Fluoro-2-methoxybenzoic acid Eye Eye Protection Task->Eye Skin Skin Protection Task->Skin Respiratory Respiratory Protection Task->Respiratory Goggles Chemical Splash Goggles Eye->Goggles Always Gloves Nitrile Gloves Skin->Gloves Always LabCoat Lab Coat Skin->LabCoat Always FumeHood Chemical Fume Hood Respiratory->FumeHood For handling solid FaceShield Face Shield (in addition to goggles) Goggles->FaceShield If splash risk is high Respirator NIOSH-Approved Respirator FumeHood->Respirator If fume hood is unavailableor insufficient

Caption: PPE Selection Workflow for 5-Fluoro-2-methoxybenzoic acid.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure.[5]

  • Preparation and Engineering Controls:

    • Designate a specific area for handling 5-Fluoro-2-methoxybenzoic acid, preferably within a chemical fume hood.[5]

    • Ensure the chemical fume hood is functioning correctly before beginning any work.[5]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and the appropriate waste containers before handling the chemical.[5]

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above.

    • Ensure gloves are the correct size and are free of any defects.[2]

  • Handling the Chemical:

    • When weighing the solid, do so in a weigh boat or on weighing paper within the fume hood to contain any dust.

    • If transferring the solid, do so carefully to minimize the generation of dust.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling Procedures:

    • Decontamination: Clean any contaminated surfaces and equipment thoroughly.[5]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[5]

    • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][11]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.[4][5]

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with 5-Fluoro-2-methoxybenzoic acid (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[5]

    • Liquid Waste: Solutions containing 5-Fluoro-2-methoxybenzoic acid should be collected in a separate, labeled hazardous waste container.

  • Disposal Method:

    • Contaminated materials and chemical waste should be disposed of through an approved waste disposal plant.[1][4] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[3][12] Always consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Summary of PPE Recommendations

Hazard CategoryHazard StatementRecommended Personal Protective Equipment (PPE)
Skin Contact H315: Causes skin irritation[1][3]Lab Coat: A standard or chemical-resistant lab coat must be worn and fully buttoned.[5][6] Gloves: Chemical-resistant gloves (e.g., disposable nitrile gloves) are required.[2][6] Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory.[5][9]
Eye Contact H319: Causes serious eye irritation[1][3]Safety Goggles: Wear chemical splash goggles that meet ANSI Z.87.1 standards.[1][5] Face Shield: A face shield worn over safety goggles is recommended when there is a significant risk of splashing or dust generation.[5][6]
Inhalation H335: May cause respiratory irritation[1][3]Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator is required.[5][8]

By understanding the hazards, implementing robust engineering controls, and diligently using the correct PPE, researchers can safely handle 5-Fluoro-2-methoxybenzoic acid and continue their vital work in drug discovery and development.

References

  • ECHEMI. (n.d.). 5-FLUORO-2-METHOXYBENZOICACID SDS, 394-04-7 Safety Data Sheets.
  • Apollo Scientific. (n.d.). 5-Fluoro-2-methylbenzoic acid - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2024, March 31). 5-Fluoro-2-methoxybenzoic acid - SAFETY DATA SHEET.
  • Apollo Scientific. (2023, July 7). 5-Fluoro-2-(methylsulphonyl)benzoic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Biosynth. (2024, February 23). Safety Data Sheet.
  • Benchchem. (2025). Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2025?.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.

Sources

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